Benzoin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAOCJYIOMOJEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2, Array | |
| Record name | BENZOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19863 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZOIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020144 | |
| Record name | Benzoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour | |
| Record name | BENZOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19863 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanone, 2-hydroxy-1,2-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3861 | |
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| Record name | Benzoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZOIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Benzoin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C | |
| Record name | BENZOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19863 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZOIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol) | |
| Record name | BENZOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19863 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZOIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Benzoin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³ | |
| Record name | BENZOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19863 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZOIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133 | |
| Record name | BENZOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZOIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
PALE YELLOW CRYSTALS, WHITE CRYSTALS | |
CAS No. |
119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0 | |
| Record name | BENZOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19863 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (±)-Benzoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoin tincture | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoin [USP:JAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009000059 | |
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| Record name | Benzoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | BENZOIN | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8082 | |
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| Record name | Ethanone, 2-hydroxy-1,2-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (±)-2-hydroxy-1,2-diphenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gum benzoin, Siam | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7J6A1NE81 | |
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| Record name | BENZOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZOIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C | |
| Record name | BENZOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19863 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Benzoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZOIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Introduction: A Cornerstone of Carbon-Carbon Bond Formation
An In-depth Technical Guide to the Benzoin Condensation: Mechanism and Modern Catalysis
First reported in 1832 by Justus von Liebig and Friedrich Wöhler during their research on bitter almond oil, the this compound condensation is a classic carbon-carbon bond-forming reaction that couples two aldehydes to form an α-hydroxy ketone, or acyloin.[1][2][3][4] The catalytic version of this reaction was developed shortly after by Nikolay Zinin in the late 1830s.[1][3][5] At its core, the reaction is a powerful demonstration of Umpolung , or polarity inversion, a concept fundamental to modern organic synthesis.[6][7] In this process, the normally electrophilic carbonyl carbon of an aldehyde is temporarily converted into a nucleophilic species—an acyl anion equivalent—which then attacks a second aldehyde molecule.[8][9]
This guide provides a detailed exploration of the this compound condensation, tracing its mechanistic understanding from the classic cyanide-catalyzed pathway to the advent of modern N-heterocyclic carbene (NHC) organocatalysis. We will examine the causality behind the mechanistic steps, provide field-proven experimental protocols, and discuss the reaction's applications for researchers, scientists, and drug development professionals.
The Mechanistic Heart of the Reaction: Umpolung
The defining characteristic of the this compound condensation is the reversal of polarity of the aldehyde's carbonyl carbon.[6] Typically, this carbon is an electrophilic center, susceptible to attack by nucleophiles. The genius of the this compound condensation lies in the catalyst's ability to transform this electrophile into a potent nucleophile, enabling it to attack another aldehyde molecule. This transformation is achieved through the formation of a key stabilized carbanion intermediate. Historically, this was accomplished using cyanide, while modern methods rely on N-heterocyclic carbenes.[1][8]
Part 1: The Classical Cyanide-Catalyzed Mechanism
The mechanism for the cyanide-catalyzed this compound condensation was first proposed by Arthur Lapworth in 1903.[1][5] Cyanide is uniquely suited for this role due to its combined properties as a strong nucleophile, its ability to stabilize the key intermediate through resonance, and its effectiveness as a leaving group.[10][11][12]
The Lapworth mechanism proceeds through the following self-validating steps:
-
Nucleophilic Attack: The cyanide anion (CN⁻) attacks the electrophilic carbonyl carbon of the first benzaldehyde molecule. This reversible nucleophilic addition forms a tetrahedral intermediate known as a cyanohydrin (specifically, the anion of mandelonitrile).[2][13][14]
-
Deprotonation and Umpolung: A base abstracts the acidic α-proton from the cyanohydrin intermediate. This step is the crux of the Umpolung, generating a resonance-stabilized carbanion where the negative charge is delocalized over the carbon and the cyano group. This carbanion is now a potent nucleophile.[6][11][15]
-
Carbon-Carbon Bond Formation: The newly formed carbanion attacks the carbonyl carbon of a second benzaldehyde molecule, forming a new carbon-carbon bond and creating an alkoxide intermediate.[13][15]
-
Proton Transfer and Catalyst Regeneration: The alkoxide intermediate undergoes a proton transfer. Subsequently, the cyanide ion is eliminated, regenerating the catalyst and the carbonyl group to yield the final product, this compound.[1][2][14]
This entire process is reversible, with the product distribution determined by thermodynamic stability.[1]
Caption: The Lapworth mechanism for cyanide-catalyzed this compound condensation.
Part 2: The Modern Approach: N-Heterocyclic Carbene (NHC) Catalysis
While effective, the extreme toxicity of cyanide salts spurred the search for safer and more versatile catalysts.[16] In the 1950s, Ronald Breslow proposed a groundbreaking hypothesis that thiamine (Vitamin B1), a biological coenzyme, could catalyze the this compound condensation through a similar Umpolung mechanism.[10][17] This work laid the foundation for the entire field of NHC organocatalysis.[17]
The catalytically active species is not thiamine itself, but the N-heterocyclic carbene formed by deprotonating the thiazolium ring of thiamine.[18][19] This discovery has led to the development of a vast library of synthetic NHC catalysts that offer lower toxicity, broader substrate scope (including aliphatic aldehydes), and the potential for highly stereoselective reactions.[1][8][20]
The Breslow mechanism is now widely accepted:
-
Carbene Generation: A base removes the acidic proton from an azolium salt precatalyst (e.g., a thiazolium or triazolium salt) to generate the highly nucleophilic N-heterocyclic carbene.[18][19]
-
Nucleophilic Attack: The NHC attacks the carbonyl carbon of the first aldehyde molecule, forming a zwitterionic tetrahedral intermediate.[8][19]
-
Formation of the Breslow Intermediate: A proton transfer occurs, yielding a key enaminol species known as the Breslow intermediate .[8][18] This intermediate is the acyl anion equivalent and the functional heart of NHC-catalyzed Umpolung. Its existence was long debated but has since been confirmed through extensive experimental and spectroscopic studies.[21][22][23]
-
Carbon-Carbon Bond Formation: The electron-rich Breslow intermediate attacks the carbonyl carbon of a second aldehyde molecule.[8][19]
-
Product Formation and Catalyst Turnover: The resulting intermediate collapses, eliminating the NHC catalyst and forming the α-hydroxy ketone product. The regenerated NHC can then enter a new catalytic cycle.[8][19]
Caption: The Breslow mechanism for NHC-catalyzed this compound condensation.
Part 3: Catalyst Comparison and Experimental Protocol
The shift from cyanide to NHC catalysts represents a significant advancement in green chemistry and synthetic versatility.
| Feature | Cyanide-Catalyzed | Thiamine (NHC)-Catalyzed |
| Catalyst | Sodium or Potassium Cyanide (NaCN/KCN) | Thiamine Hydrochloride (Vitamin B1) |
| Toxicity | Extremely High (Lethal Poison)[9][16] | Low[16] |
| Active Species | CN⁻ Anion | Thiazolium Ylide (an NHC) |
| Typical Solvents | Aqueous Ethanol | Aqueous Ethanol |
| Substrate Scope | Primarily Aromatic Aldehydes[15][20] | Aromatic & Aliphatic Aldehydes[1][2] |
| Asymmetric Control | Not possible | Possible with chiral NHC catalysts[24][25] |
Experimental Protocol: Thiamine-Catalyzed Synthesis of this compound
This protocol describes a robust and significantly safer alternative to the classical cyanide-catalyzed procedure, making it suitable for both research and educational laboratories.[16]
Materials:
-
Thiamine hydrochloride (2.6 g)
-
Water (8 mL)
-
95% Ethanol (20 mL)
-
3M Sodium hydroxide solution (5 mL)
-
Benzaldehyde (7 mL, purified)
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Ice bath
Procedure:
-
Catalyst Preparation: In a 250-mL round-bottom flask, dissolve 2.6 g of thiamine hydrochloride in 8 mL of water. Add 20 mL of 95% ethanol.[10]
-
Ylide Formation: Cool the solution in an ice bath with magnetic stirring. Over a period of approximately 10 minutes, add 5 mL of 3M sodium hydroxide dropwise. Ensure the temperature does not exceed 20°C. A yellow color indicates the formation of the thiamine ylide (the active NHC catalyst).[10]
-
Substrate Addition: To the yellow catalyst mixture, add 7 mL of purified benzaldehyde.[10]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture gently at reflux (a slow drip rate) for 60-90 minutes.[10]
-
Isolation: After the reflux period, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization of the this compound product.
-
Purification: Collect the crude this compound crystals by vacuum filtration. Wash the crystals with a cold water-ethanol mixture to remove any unreacted benzaldehyde. The product can be further purified by recrystallization from ethanol.
Part 4: Applications in Drug Development and Advanced Synthesis
The α-hydroxy ketone moiety of this compound is a versatile functional group, making it a valuable intermediate in organic synthesis.
-
Synthesis of Heterocycles: Benzoins are key precursors for a variety of heterocyclic compounds.[2][12]
-
Polymer Chemistry: this compound derivatives are widely used as photoinitiators in free-radical polymerization processes for producing polymers and coatings.[2][12][26]
-
Drug Synthesis: A prominent application of this compound in the pharmaceutical industry is in the synthesis of the antiepileptic drug Phenytoin . The synthesis involves the oxidation of this compound to the diketone benzil, followed by a condensation reaction with urea.[5][26]
-
Asymmetric Synthesis: The development of chiral NHC catalysts has unlocked the potential for asymmetric this compound condensations.[24][27] This allows for the enantioselective synthesis of chiral α-hydroxy ketones, which are critical building blocks for many complex natural products and pharmaceutical agents.[24][25]
Conclusion
From its historical discovery to its central role in the development of modern organocatalysis, the this compound condensation remains a testament to the power of mechanistic understanding in chemistry. The core principle of Umpolung, first harnessed by the toxic but effective cyanide ion, has found a safer, more versatile, and tunable expression through N-heterocyclic carbene catalysis, a field born from Breslow's investigation into the action of Vitamin B1. For researchers in drug discovery and materials science, the ability to strategically form carbon-carbon bonds via the this compound reaction—increasingly with stereochemical control—provides a reliable and powerful tool for the construction of complex molecular architectures.
References
-
Wikipedia. This compound condensation. [Link]
-
Physics Wallah. Reaction Mechanism of this compound Condensation. [Link]
-
Organic Chemistry Portal. This compound Condensation. [Link]
-
Beilstein Journal of Organic Chemistry. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. [Link]
-
Pharmaguideline. This compound Condensation and Perkin Condensation. [Link]
-
Slideshare. This compound condensation. [Link]
-
University of the West Indies. This compound Condensation. [Link]
-
MDPI. An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. [Link]
-
ACS Publications. Catalytic Asymmetric this compound Condensation for the Synthesis of Natural Products and Their Analogs. [Link]
-
PierpaLab. This compound Condensation with Thiamine. [Link]
-
Sciencemadness.org. Thiamine Catalyzed this compound Condensation. [Link]
-
Wiley Online Library. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass. [Link]
-
Grokipedia. This compound condensation. [Link]
-
Wikipedia. Umpolung. [Link]
-
National Institutes of Health (NIH). NHC-catalysed this compound condensation – is it all down to the Breslow intermediate?. [Link]
-
Beyond Benign. This compound Condensation. [Link]
-
Shodhganga. Mechanism Of The this compound Condensation And Related Studies. [Link]
-
Royal Society of Chemistry. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate?. [Link]
-
YouTube. This compound condensation | Reaction mechanism | Umpolung. [Link]
-
YouTube. This compound Condensation Reaction using Thiamine HCl. [Link]
-
PubMed. Mechanism insight into the cyanide-catalyzed this compound condensation: a density functional theory study. [Link]
-
National Institutes of Health (NIH). Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. [Link]
-
MDPI. Mechanistic Pathways in Cyanide-Mediated this compound Condensation: A Comprehensive Electron Localisation Function (ELF) and Catastrophe Theory Analysis of the Umpolung Reaction. [Link]
-
ACS Publications. Asymmetric Anisoin Synthesis Involving this compound Condensation Followed by Deracemization. [Link]
-
TÜBİTAK Academic Journals. Umpolung strategy: advances in catalytic C-C bond formations. [Link]
-
ResearchGate. A) Breslow and B) dimer mechanism for the this compound condensation. [Link]
-
YouTube. This compound Condensation Reaction by IITian Explains. [Link]
-
Indian Academy of Sciences. This compound Condensation. The Cyanide Connection with Tapioca and Vitamin B1. [Link]
-
ACS Publications. Mechanism Insight into the Cyanide-Catalyzed this compound Condensation: A Density Functional Theory Study. [Link]
-
A Retrosynthetic Life Blog. This compound condensation. [Link]
-
Chemeurope.com. This compound. [Link]
-
ResearchGate. Scheme 1. This compound condensation and mechanism proposed by Breslow. [Link]
-
Royal Society of Chemistry. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now. [Link]
-
ResearchGate. This compound condensation mechanism. [Link]
-
PubMed. Confirmation of Breslow's hypothesis: A carbene stable in liquid water. [Link]
-
Royal Society of Chemistry. Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. [Link]
-
National Institutes of Health (NIH). Quantifying Breslow intermediate reactivity in intermolecular Stetter reactions. [Link]
-
Science Info. This compound Condensation: Mechanism, Applications. [Link]
Sources
- 1. This compound condensation - Wikipedia [en.wikipedia.org]
- 2. This compound Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound [chemeurope.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Umpolung - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions [beilstein-journals.org]
- 9. ias.ac.in [ias.ac.in]
- 10. chem.latech.edu [chem.latech.edu]
- 11. sciencemadness.org [sciencemadness.org]
- 12. scienceinfo.com [scienceinfo.com]
- 13. This compound Condensation| Reaction Mechanism of this compound Condensation [pw.live]
- 14. This compound condensation | PPTX [slideshare.net]
- 15. This compound Condensation [organic-chemistry.org]
- 16. beyondbenign.org [beyondbenign.org]
- 17. karldcollins.wordpress.com [karldcollins.wordpress.com]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 21. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01910D [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenyt ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09062C [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
The Benzoin Reaction: A Technical Guide to its History, Discovery, and Core Principles
Abstract
The benzoin reaction, a cornerstone of organic synthesis, represents one of the earliest documented examples of carbon-carbon bond formation through the dimerization of aldehydes. This in-depth technical guide provides a comprehensive exploration of the reaction's rich history, from its initial discovery in the 19th century to the elucidation of its intricate mechanism. We will delve into the pivotal roles of cyanide and thiamine as catalysts, offering a detailed, step-by-step analysis of the reaction pathway. This guide is tailored for researchers, scientists, and drug development professionals, providing not only historical context but also a robust, field-proven experimental protocol for the classic this compound condensation. Through a blend of historical narrative, mechanistic insight, and practical methodology, this document aims to serve as an authoritative resource on this fundamental organic transformation.
A Serendipitous Discovery: The Genesis of the this compound Reaction
The story of the this compound reaction begins in 1832 with the seminal work of two of the most influential chemists of the 19th century, Justus von Liebig and Friedrich Wöhler.[1][2][3] During their investigations into the chemistry of bitter almond oil, of which benzaldehyde is the primary component, they observed the formation of a new crystalline substance when benzaldehyde was treated with an aqueous solution of potassium cyanide.[4][5][6][7] This product, which they named "this compound," was the result of the head-to-tail dimerization of two benzaldehyde molecules.[8] This discovery was not merely the synthesis of a new compound; it was a profound observation that laid the groundwork for the development of modern organic chemistry, demonstrating the potential for controlled carbon-carbon bond formation.[8]
While Liebig and Wöhler are credited with the initial discovery, it was Nikolay Zinin, a student of Liebig, who, in the late 1830s, systematically developed the catalytic version of the reaction using cyanide.[1][4] Zinin's work established the crucial role of the cyanide ion as a catalyst, a discovery that transformed the this compound reaction from a chemical curiosity into a synthetically useful transformation.[8]
Unraveling the Enigma: The Lapworth Mechanism
For several decades following its discovery, the mechanism of the this compound reaction remained a subject of speculation. It was not until 1903 that Arthur J. Lapworth proposed a scientifically sound mechanism that has stood the test of time and is still widely accepted today.[1][9][10][11] Lapworth's proposal was a brilliant piece of deductive reasoning that introduced the concept of "umpolung" (polarity reversal) to organic chemistry, although the term itself was coined later. He postulated that the cyanide ion, acting as a nucleophile, attacks the carbonyl carbon of one benzaldehyde molecule, initiating a series of steps that ultimately leads to the formation of this compound.[9]
The Cyanide-Catalyzed Mechanism: A Step-by-Step Analysis
The Lapworth mechanism for the cyanide-catalyzed this compound condensation can be dissected into the following key steps:
-
Nucleophilic Attack by Cyanide: The reaction is initiated by the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of a benzaldehyde molecule. This reversible step forms a cyanohydrin intermediate known as a mandelonitrile anion.[2][8]
-
Proton Transfer and Umpolung: A proton is transferred from the adjacent carbon to the oxygen atom, forming a carbanion. The presence of the electron-withdrawing cyanide group is critical here, as it stabilizes the negative charge on the carbon, making the proton acidic enough to be removed. This step is the crux of the "umpolung," where the original electrophilic carbonyl carbon is transformed into a nucleophilic species.[8][9]
-
Nucleophilic Attack on a Second Aldehyde: The newly formed carbanion now acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of a second benzaldehyde molecule. This step results in the formation of a new carbon-carbon bond and a new alkoxide intermediate.
-
Proton Transfer and Catalyst Regeneration: A proton transfer from the hydroxyl group to the newly formed alkoxide occurs.
-
Elimination of Cyanide: The final step involves the elimination of the cyanide ion, which acts as a good leaving group, to regenerate the carbonyl group and yield the final product, this compound. The cyanide ion is thus a true catalyst, as it is regenerated at the end of the reaction cycle.[2]
The elegance of the Lapworth mechanism lies in its ability to explain the unique catalytic role of the cyanide ion, which acts as a nucleophile, an electron-withdrawing group to facilitate proton abstraction, and a good leaving group.[9]
Visualization of the Cyanide-Catalyzed Mechanism
Caption: The catalytic cycle of the thiamine-catalyzed this compound reaction.
The development of NHC-catalyzed this compound reactions has been a vibrant area of research, with a wide array of chiral NHCs being developed for asymmetric this compound condensations, providing enantiomerically enriched α-hydroxy ketones. [12][13][14][15][16]
Experimental Protocol: The Classic this compound Condensation
The following protocol is a well-established procedure for the synthesis of this compound from benzaldehyde using sodium cyanide as the catalyst, adapted from Organic Syntheses. [17] Disclaimer: This procedure involves the use of sodium cyanide, which is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Any cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.
Materials and Reagents
| Reagent/Material | Quantity | Molar Equivalent | Purity |
| Benzaldehyde | 50.0 g (47.6 mL) | 0.47 mol | Reagent grade, freshly distilled |
| 95% Ethanol | 62.5 mL | - | - |
| Deionized Water | 50.0 mL | - | - |
| Sodium Cyanide | 5.0 g | 0.10 mol | 96-98% |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser, combine 62.5 mL of 95% ethanol, 50.0 mL of deionized water, 50.0 g of freshly distilled benzaldehyde, and 5.0 g of sodium cyanide.
-
Reaction Execution: Heat the mixture to a gentle boil and maintain reflux for 30 minutes. After approximately 20 minutes of reflux, crystals of this compound should begin to precipitate from the hot solution.
-
Workup and Isolation: After the 30-minute reflux period, cool the reaction mixture in an ice bath to complete the crystallization of the product. Collect the crude this compound by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected crystals with two portions of cold water (25 mL each) to remove any residual cyanide. The crude product can be further purified by recrystallization from 95% ethanol (approximately 70 mL of ethanol per 9 g of crude product).
-
Product Characterization: The purified this compound should be a white crystalline solid with a melting point of 134-136 °C. The product can be further characterized by spectroscopic methods such as IR and NMR spectroscopy.
Conclusion
The this compound reaction, from its serendipitous discovery to its modern catalytic variants, stands as a testament to the power of scientific inquiry and the continuous evolution of organic synthesis. Its rich history is intertwined with the development of fundamental concepts such as catalysis and mechanistic chemistry. The elucidation of its mechanism, particularly the concept of umpolung, has had a profound impact on the design of new synthetic methodologies. Today, the this compound reaction and its derivatives continue to be valuable tools for the construction of complex molecules in academic and industrial research, particularly in the fields of drug discovery and materials science. This guide has aimed to provide a comprehensive and technically sound overview of this enduringly important reaction, bridging its historical origins with its practical application.
References
-
This compound condensation. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
This compound Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
This compound condensation. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Satyam, K., Ramarao, J., & Suresh, S. (2021). N-Heterocyclic carbene (NHC)-catalyzed intramolecular this compound condensation–oxidation. Organic & Biomolecular Chemistry, 19(5), 1034-1038. [Link]
-
Cumbie, R. E., & DiRocco, D. A. (2019). An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. Molecules, 24(19), 3503. [Link]
-
Gravel, M., & Zeitler, K. (2015). NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? Chemical Science, 6(10), 5585-5595. [Link]
-
Satyam, K., Ramarao, J., & Suresh, S. (2021). N-Heterocyclic carbene (NHC)-catalyzed intramolecular this compound condensation–oxidation. Organic & Biomolecular Chemistry, 19(5), 1034-1038. [Link]
-
Homo-benzoin condensation catalyzed by N-heterocyclic carbenes (NHC). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
This compound Condensation: Definition, Mechanism and Applications. (n.d.). Testbook. Retrieved January 6, 2026, from [Link]
-
Mechanism of this compound Condensation Reaction. (2020, April 13). BYJU'S. Retrieved January 6, 2026, from [Link]
-
Adams, R., & Marvel, C. S. (1921). This compound. Organic Syntheses, 1, 33. [Link]
-
Wang, Y., et al. (2011). Mechanism Insight into the Cyanide-Catalyzed this compound Condensation: A Density Functional Theory Study. The Journal of Physical Chemistry A, 115(45), 12538-12546. [Link]
-
Thiamine Catalyzed this compound Condensation. (n.d.). Sciencemadness.org. Retrieved January 6, 2026, from [Link]
-
Miljanić, O. Š., & Stoddart, J. F. (2009). Benzoins and Cyclobenzoins in Supramolecular and Polymer Chemistry. Chemistry-A European Journal, 15(44), 11892-11903. [Link]
-
This compound condensation. (n.d.). University of Colorado Boulder. Retrieved January 6, 2026, from [Link]
-
This compound condensation. (n.d.). chemeurope.com. Retrieved January 6, 2026, from [Link]
-
Thiamine Pyrophosphate: Vitamin B1. (2014, August 23). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
This compound condensation. (2020, December 11). L.S.College, Muzaffarpur. Retrieved January 6, 2026, from [Link]
-
This compound Condensation. (n.d.). University of Missouri–St. Louis. Retrieved January 6, 2026, from [Link]
-
This compound and Perkin Condensation Reactions: Mechanisms and Applications. (n.d.). SNS Courseware. Retrieved January 6, 2026, from [Link]
-
Mechanistic Pathways in Cyanide-Mediated this compound Condensation: A Comprehensive Electron Localisation Function (ELF) and Catastrophe Theory Analysis of the Umpolung Reaction. (2025, January 17). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
This compound Condensation. (n.d.). Beyond Benign. Retrieved January 6, 2026, from [Link]
-
This compound Condensation. (n.d.). SynArchive. Retrieved January 6, 2026, from [Link]
-
This compound condensation mechanism proposed by Lapworth (1903). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
This compound Condensation. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Reaction mechanisms of thiamin diphosphate enzymes: defining states of ionization and tautomerization of the cofactor at individual steps. (2010). FEBS J, 277(14), 2931-2943. [Link]
-
This compound Condensation. (n.d.). Scribd. Retrieved January 6, 2026, from [Link]
-
Justus von Liebig and Friedrich Wöhler. (n.d.). Science History Institute. Retrieved January 6, 2026, from [Link]
-
The first century of physical organic chemistry: A prologue. (n.d.). SciSpace. Retrieved January 6, 2026, from [Link]
-
Goedecke, C. (2023, May 1). Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry. ChemistryViews. [Link]
-
Wöhler, F., & Liebig, J. v. (1891). Untersuchungen über das Radikal der Benzoesäure von Woehler und Liebig (1832). AbeBooks. [Link]
-
Musielak, M. (2019). Nikolai Nikolaevich Zinin (1812-1880) – eminent Russian chemist-organic, discoverer of the method of receiving aniline by nitrobenzene reduction. Revista CNIC Ciencias Químicas, 50(1), 90-102. [Link]
-
Justus, baron von Liebig. (n.d.). Britannica. Retrieved January 6, 2026, from [Link]
-
This compound Condensation. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
Sources
- 1. This compound condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]
- 6. Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry - ChemistryViews [chemistryviews.org]
- 7. Justus, baron von Liebig | German Chemist & Agricultural Scientist | Britannica [britannica.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Benzoin_condensation [chemeurope.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Mechanistic Pathways in Cyanide-Mediated this compound Condensation: A Comprehensive Electron Localisation Function (ELF) and Catastrophe Theory Analysis of the Umpolung Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Heterocyclic carbene (NHC)-catalyzed intramolecular this compound condensation–oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction [mdpi.com]
- 14. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Heterocyclic carbene (NHC)-catalyzed intramolecular this compound condensation–oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Photophysical Properties of Benzoin and Its Analogues
This guide provides a comprehensive exploration of the photophysical properties of benzoin and its structurally related analogues. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of data to offer a synthesized understanding of the structure-property relationships, the causality behind experimental choices, and the practical methodologies for characterization.
Introduction: this compound's Role as a Photochemical Workhorse
This compound, an aromatic hydroxy ketone with the formula PhCH(OH)C(O)Ph, is more than a simple organic compound; it is a foundational molecule in the field of photochemistry.[1] Its primary significance lies in its utility as a Type I photoinitiator, a molecule that upon absorption of light undergoes cleavage to produce free radicals, which in turn initiate polymerization reactions.[2][3] This process, known as α-cleavage or a Norrish Type I reaction, is the cornerstone of its application in UV-curable coatings, inks, and adhesives.[2]
Understanding the intricate series of events that follow the absorption of a photon—the molecule's photophysical and photochemical pathways—is critical for optimizing its performance and for designing novel analogues with tailored properties, such as improved light absorption or higher cleavage efficiency.[2][4] This guide will dissect these pathways, from initial excitation to final deactivation, and detail the state-of-the-art techniques used for their elucidation.
The Core Photophysics of this compound
The journey of a this compound molecule after absorbing ultraviolet light is a rapid sequence of competing processes. These events are best visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.
Light Absorption (Excitation)
The first step is the absorption of a photon, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). This compound exhibits characteristic absorption bands in the UV region. The primary absorption maximum (λmax) is typically observed around 248-251 nm in various solvents like dichloromethane and acetonitrile.[5][6] This absorption corresponds primarily to a π → π* transition within the aromatic rings. A weaker, longer-wavelength absorption shoulder, characteristic of n → π* transitions of the carbonyl group, is also present but often obscured by the more intense π → π* band.
Deactivation Pathways
Once in the excited state, the molecule must dissipate its excess energy. For this compound, this occurs through several competing radiative and non-radiative pathways.
-
Fluorescence: The molecule can relax from the lowest excited singlet state (S₁) back to the ground state (S₀) by emitting a photon. This process is known as fluorescence. Aromatic ketones like this compound are generally weak fluorophores.[7] This is because the lowest excited singlet state often has significant nπ* character, which couples efficiently with the triplet manifold, promoting intersystem crossing.[4] The fluorescence emission of this compound can be observed with an excitation wavelength of around 330 nm.[8]
-
Intersystem Crossing (ISC): A highly efficient process in this compound is the spin-forbidden transition from the singlet excited state (S₁) to a triplet excited state (T₁).[4] This process is facilitated by spin-orbit coupling. The resulting triplet state is lower in energy than the singlet state and has a much longer lifetime because the transition back to the singlet ground state is also spin-forbidden.[9][10]
-
Phosphorescence: From the triplet state (T₁), the molecule can radiatively decay back to the ground state (S₀). This process, phosphorescence, occurs at a longer wavelength and on a much longer timescale (microseconds to seconds) than fluorescence.[9] The lowest triplet state of this compound is n-π* in character, which is a key factor in its subsequent reactivity.[2][4]
-
Photochemical Reaction (α-Cleavage): The most significant deactivation pathway for this compound and its analogues in their role as photoinitiators is the homolytic cleavage of the C-C bond alpha to the carbonyl group.[2][4] This Norrish Type I reaction occurs efficiently from the triplet state, yielding a benzoyl radical and a hydroxybenzyl radical. These radicals are the active species that initiate polymerization.
The interplay between these deactivation pathways is visually summarized in the following Jablonski diagram.
Caption: Jablonski diagram for this compound illustrating key photophysical and photochemical pathways.
The Influence of Structure: this compound Analogues
Modifying the core structure of this compound can dramatically alter its photophysical properties, leading to more efficient photoinitiators. A prime example is 3',5'-dimethoxythis compound (DMB).
The introduction of electron-donating methoxy groups onto one of the phenyl rings has profound effects:
-
Red-Shifted Absorption: The absorption spectrum may shift to longer wavelengths, allowing for excitation with lower-energy light (e.g., near-UV or visible).
-
Increased Cleavage Efficiency: The quantum yield of α-cleavage for DMB is 0.54, significantly higher than that of the parent this compound molecule (0.35).[4] This increased efficiency is a key driver for its use in advanced applications.
Transient absorption spectroscopy studies have been instrumental in revealing the mechanistic basis for these differences. For DMB, excitation is followed by rapid internal conversion to the S₁ state, efficient intersystem crossing to the triplet state, and subsequent α-cleavage, but the kinetics and efficiencies of these steps are modulated by the substituents.[4][11]
Comparative Data Table
The table below summarizes key photophysical and photochemical parameters for this compound and its important analogue, 3',5'-dimethoxythis compound (DMB).
| Property | This compound | 3',5'-Dimethoxythis compound (DMB) | Reference |
| UV Absorption λmax | ~250 nm (in CH₂Cl₂) | Not explicitly stated, but expected to be similar or slightly red-shifted | [5] |
| Excited State Nature | S₁ (nπ), T₁ (nπ) | S₁ (nπ), T₁ (nπ) | [4] |
| Primary Photoprocess | α-Cleavage (Norrish Type I) | α-Cleavage (Norrish Type I) | [2][4] |
| α-Cleavage Quantum Yield (Φc) | 0.35 | 0.54 | [4] |
| Triplet Lifetime (τT) | ~2 ns (for a derivative) | Implied to be very short due to efficient cleavage | [2] |
Experimental Methodologies: A Practical Guide
Accurate characterization of photophysical properties requires a suite of spectroscopic techniques. The protocols described here are designed to be self-validating, ensuring the generation of reliable and reproducible data.[12][13]
Workflow for Photophysical Characterization
The logical flow of experiments is crucial for building a complete picture of a molecule's behavior. The following workflow is recommended for characterizing a new this compound analogue.
Caption: Recommended experimental workflow for comprehensive photophysical characterization.
Protocol: UV-Vis Absorption Spectroscopy
Causality: This is the foundational experiment. It determines the wavelengths at which the molecule absorbs light, which is essential for planning all subsequent fluorescence and transient absorption experiments. It also allows for the determination of the molar absorption coefficient (ε), a measure of how strongly the compound absorbs light.[12]
Step-by-Step Methodology:
-
Solvent Selection: Choose a spectroscopic grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest (e.g., acetonitrile or dichloromethane are good choices for UV measurements).
-
Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mM). From this, prepare a series of dilutions in calibrated volumetric flasks. Concentrations should be chosen to yield absorbance values between 0.1 and 1.0 to ensure linearity (adherence to the Beer-Lambert law).
-
Instrument Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent to be used as a reference (blank).
-
Blank Correction: Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Measurement: Record the absorption spectrum of each diluted sample. The spectrum is typically plotted as absorbance vs. wavelength.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Plot absorbance at λmax versus concentration. The slope of this line, according to the Beer-Lambert law (A = εbc), will be the molar absorption coefficient, ε (where b is the path length of the cuvette, typically 1 cm).
Protocol: Photoluminescence (PL) Spectroscopy
Causality: This technique measures the emission of light (fluorescence or phosphorescence) from the excited state. It provides information about the emission spectrum, the Stokes shift (the energy difference between absorption and emission maxima), and the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.[12][13]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a very dilute solution of the analyte in the chosen solvent. The absorbance at the excitation wavelength should be kept below 0.1 (ideally ~0.05) to minimize inner-filter effects, where emitted light is reabsorbed by other analyte molecules.
-
Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength (λex) to a value where the compound absorbs light, typically at or near its λmax determined from the UV-Vis spectrum.
-
Emission Spectrum: Scan the emission monochromator to collect the fluorescence spectrum, which is plotted as intensity vs. wavelength. The peak of this spectrum is the emission maximum (λem).
-
Excitation Spectrum: Set the emission monochromator to λem and scan the excitation monochromator. The resulting excitation spectrum should be nearly identical in shape to the absorption spectrum, confirming that the observed emission originates from the analyte.
-
Quantum Yield (ΦF) Measurement (Relative Method): a. Select a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄ or fluorescein in 0.1 M NaOH).[14] b. Measure the UV-Vis absorbance and the integrated fluorescence intensity of both the standard and the unknown sample, ensuring the absorbance at the excitation wavelength is below 0.1 for both. c. Calculate the quantum yield of the unknown (Φunk) using the following equation: Φunk = Φstd * (Iunk / Istd) * (Astd / Aunk) * (nunk² / nstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'unk' and 'std' refer to the unknown sample and the standard, respectively.
Protocol: Transient Absorption (TA) Spectroscopy
Causality: TA spectroscopy is a powerful pump-probe technique used to detect and characterize short-lived transient species like excited singlet states, triplet states, and radicals that do not emit light or are too short-lived to be observed by other methods.[4][11]
Step-by-Step Methodology:
-
Principle: A high-intensity "pump" laser pulse excites the sample. A second, broadband "probe" pulse with a variable time delay passes through the sample. By measuring the change in the probe's absorption spectrum as a function of the delay time after the pump pulse, one can track the formation and decay of transient species.
-
Instrument Setup: This requires a specialized femtosecond or nanosecond laser system. The pump wavelength is tuned to an absorption band of the sample (e.g., 266 nm for this compound).[4] The probe is typically a white-light continuum.
-
Measurement: The sample is placed in a cuvette in the path of the pump and probe beams. A series of transient absorption spectra are recorded at different time delays, from femtoseconds to nanoseconds or longer.
-
Data Analysis: a. The data is presented as a 3D map of ΔA (change in absorbance) vs. wavelength and time. b. Kinetic traces at specific wavelengths are analyzed to determine the lifetimes of the transient species. For example, the decay of the S₁ state absorption and the concomitant rise of the T₁ state absorption can be used to determine the rate of intersystem crossing.[4] c. The spectral shapes of the transient absorptions can be compared to computational predictions (e.g., from TD-DFT) to aid in their assignment to specific electronic states or radical species.[4][11]
Conclusion and Future Outlook
This compound and its analogues remain a fertile ground for photophysical and photochemical research. The fundamental principles governing their behavior—light absorption, intersystem crossing, and α-cleavage—are well-established, but the precise control of these properties through synthetic modification continues to be a key objective. The methodologies outlined in this guide provide a robust framework for the systematic investigation of these fascinating molecules. As applications demand ever-more sophisticated photoinitiators capable of responding to specific wavelengths (e.g., visible light) with higher efficiency and lower energy consumption, a deep, mechanistic understanding of their photophysical properties will be paramount to innovation.
References
- Occurrence and Mechanism of Fluorescence Enhancement of Polycyclic Aromatic Ketones. (n.d.). Hiroshima University.
- A practical guide to measuring and reporting photophysical data. (2025, November 3). RSC Publishing.
-
UV-Vis Spectrum of this compound. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from [Link]
-
A practical guide to measuring and reporting photophysical data. (2025, November 3). Dalton Transactions (RSC Publishing). Retrieved January 6, 2026, from [Link]
-
Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxythis compound Fluoride. (2024, February 14). MDPI. Retrieved January 6, 2026, from [Link]
-
UV absorption spectra of this compound (B) (5.22 × 10⁻⁴ mol L⁻¹) B-PDLLA... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
266 nm Laser-Induced Fluorescence Reference Spectra of Ketones and Aromatic Compounds. (n.d.). Taylor & Francis Online. Retrieved January 6, 2026, from [Link]
-
UV–vis spectrogram of (a) this compound and this compound‐AOI and (b) Irgacure®... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Photochemical α-Cleavage Reaction of 3',5'-Dimethoxythis compound: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study. (n.d.). National Institutes of Health (NIH). Retrieved January 6, 2026, from [Link]
-
Measuring photophysical transition rates with fluorescence correlation spectroscopy and antibunching. (2022, June 3). MBExC. Retrieved January 6, 2026, from [Link]
-
This compound type photoinitiator for free radical polymerization. (2025, August 6). ResearchGate. Retrieved January 6, 2026, from [Link]
-
High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. (2020, June 4). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. (2024, December 6). PubMed Central (PMC). Retrieved January 6, 2026, from [Link]
-
Measuring photophysical transition rates with fluorescence correlation spectroscopy and antibunching. (2022, March 25). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Main families of type I photoinitiators. A: this compound derivatives, B: phosphine oxides, C... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Photolysis of methoxy-substituted this compound esters. Photosensitive protecting group for carboxylic acids. (n.d.). Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]
-
This compound (organic compound). (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Benzophenone-containing phosphors with an unprecedented long lifetime of 1.8 s under ambient conditions. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 6, 2026, from [Link]
-
Fluorescence spectra of this compound (B) (4.00 × 10⁻³ mol L⁻¹) B-PDLLA... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Benzoic acid. (n.d.). National Institute of Standards and Technology (NIST) WebBook. Retrieved January 6, 2026, from [Link]
-
Transient absorption spectra obtained from suspensions. (A) Benzo... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Dynamic process in a hexameric benzo-porphyrin studied by femtosecond transient absorption. (n.d.). Lirias - KU Leuven. Retrieved January 6, 2026, from [Link]
-
Fluorescence and Phosphorescence. (2023, January 29). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
Transient UV-Vis absorption spectra of benzoic acid in acetonitrile... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Fluorescence vs. Phosphorescence: Which Scenario Is Preferable in Au(I) Complexes with Benzothiadiazoles?. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Fluorescence Lifetime Measurements and Biological Imaging. (n.d.). PubMed Central (PMC) - NIH. Retrieved January 6, 2026, from [Link]
-
This compound | C14H12O2. (n.d.). PubChem - NIH. Retrieved January 6, 2026, from [Link]
-
A review on bioactive potential of this compound Resin. (n.d.). International Scientific Organization. Retrieved January 6, 2026, from [Link]
-
Fluorescence of aliphatic ketones. (1970, October 1). Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]
-
A review on bioactive potential of this compound Resin. (2019, October 26). ResearchGate. Retrieved January 6, 2026, from [Link]
-
(PDF) Fluorescence vs. Phosphorescence: Which Scenario Is Preferable in Au(I) Complexes with Benzothiadiazoles?. (2025, October 13). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. (2002). Photochemistry and Photobiology. Retrieved January 6, 2026, from [Link]
-
Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020, February 10). Physical Chemistry Chemical Physics. Retrieved January 6, 2026, from [Link]
-
This compound Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control. (2023, May 9). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Supporting Information for Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. (n.d.). AWS. Retrieved January 6, 2026, from [Link]
Sources
- 1. This compound (organic compound) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical α-Cleavage Reaction of 3’,5’-Dimethoxythis compound: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 13. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Benzoin Condensation: A Theoretical and Computational Guideline
Introduction: The Enduring Relevance of a Classic Reaction
First discovered in 1832, the benzoin condensation remains a cornerstone of organic synthesis, providing a powerful method for carbon-carbon bond formation to generate valuable α-hydroxy ketones.[1][2] These molecular scaffolds are pivotal in the synthesis of a wide array of pharmaceuticals and natural products. The reaction involves the dimerization of two aldehydes, a transformation that necessitates a reversal of polarity, or "umpolung," of one of the aldehyde carbonyl carbons from an electrophile to a nucleophile.[3][4][5] This guide delves into the theoretical and computational methodologies that have been instrumental in elucidating the intricate mechanisms of the this compound condensation, offering researchers and drug development professionals a comprehensive understanding of this vital reaction.
Mechanistic Landscapes: Cyanide and N-Heterocyclic Carbenes
The this compound condensation is primarily catalyzed by two classes of nucleophiles: cyanide ions and N-heterocyclic carbenes (NHCs).[6][7] While both achieve the same fundamental umpolung, their catalytic cycles and the nuances of their mechanisms have been significantly illuminated by computational studies.
The Classical Cyanide-Catalyzed Pathway
The cyanide-catalyzed this compound condensation, first mechanistically described by Lapworth in 1903, proceeds through the formation of a cyanohydrin intermediate.[5][7] Density Functional Theory (DFT) studies have been pivotal in mapping out the potential energy surface of this reaction.[8][9][10] Computational investigations have revealed that the reaction can proceed through multiple pathways, with the rate-determining step often being the formation of the cyanohydrin or the subsequent C-C bond formation.[5][8][9]
A key insight from computational studies is the role of the solvent. While traditionally carried out in protic solvents, theoretical models have shown that the reaction can also proceed efficiently in aprotic solvents like DMSO, with a benzaldehyde molecule potentially assisting in key proton transfer steps.[8][9][10]
Caption: Catalytic cycle of the cyanide-catalyzed this compound condensation.
The Modern Era: N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes have emerged as highly efficient and versatile catalysts for the this compound condensation, expanding the reaction's scope to include aliphatic aldehydes.[6][7][11] The catalytic cycle, first proposed by Breslow, involves the formation of a key "Breslow intermediate."[3][11] Computational studies, primarily using DFT, have been instrumental in validating and refining this mechanism.[12]
These studies have explored the energetics of the entire catalytic cycle, identifying the formation of the Breslow intermediate and the subsequent C-C bond-forming step as being crucial.[12] Theoretical investigations have also shed light on the role of the NHC structure in influencing catalytic activity, providing a rational basis for the design of new and improved catalysts.[13]
Caption: Catalytic cycle of the NHC-catalyzed this compound condensation.
Computational Methodologies: A Practical Guide
The theoretical investigation of the this compound condensation relies heavily on quantum chemical calculations, with Density Functional Theory (DFT) being the most widely employed method.[8][9][10][12]
Workflow for a Typical Computational Study
A typical computational study of the this compound condensation mechanism involves a series of well-defined steps:
Caption: A typical workflow for a computational study of a reaction mechanism.
Experimental Protocol: Setting up a DFT Calculation
-
Software Selection: Choose a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Model System Definition:
-
Define the chemical structures of the reactants, catalyst, and any explicit solvent molecules.
-
Specify the charge and spin multiplicity of the system.
-
-
Method and Basis Set Selection:
-
Solvation Model: To account for the effect of the solvent, employ an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
-
Calculation Type:
-
Perform geometry optimizations to find the minimum energy structures of reactants, intermediates, and products.
-
For transition state searches, use methods like the Berny algorithm or quadratic synchronous transit (QST) methods.
-
-
Post-processing:
-
Perform frequency calculations on the optimized geometries to confirm they are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Use the results of the frequency calculations to compute thermodynamic properties such as Gibbs free energy.
-
Run IRC calculations to verify that a located transition state connects the correct reactant and product.
-
Key Theoretical Insights and Findings
Computational studies have provided a wealth of quantitative data that has deepened our understanding of the this compound condensation.
| Catalyst/Pathway | Rate-Determining Step | Activation Free Energy (kcal/mol) | Reference |
| Cyanide-catalyzed (in aprotic solvent) | Reaction of cyanide/benzaldehyde complex with another benzaldehyde | 26.9 | [8][9] |
| NHC-catalyzed (Path A: intermolecular proton transfer) | First intermolecular proton transfer | 30.93 | [12] |
| NHC-catalyzed (Path B: t-BuOH assisted proton transfer) | t-BuOH assisted hydrogen transfer | 28.84 | [12] |
These theoretical predictions have been instrumental in rationalizing experimental observations and guiding the development of more efficient catalytic systems. For instance, the calculated activation barriers for different NHC-catalyzed pathways can explain why certain catalysts or reaction conditions are more effective than others.[12]
Implications for Catalyst Design and Drug Development
The insights gained from theoretical and computational studies of the this compound condensation have significant implications for both catalyst design and drug development.
-
Rational Catalyst Design: By understanding the electronic and steric factors that influence the stability of key intermediates and transition states, researchers can rationally design more active and selective catalysts. For example, computational screening can be used to predict the catalytic efficiency of novel NHC structures before they are synthesized in the lab.
-
Access to Novel Molecular Scaffolds: The this compound condensation and its variants, such as the aza-benzoin condensation, provide access to a diverse range of α-hydroxy and α-amino ketones, which are valuable building blocks in medicinal chemistry.[3] A deeper mechanistic understanding allows for the development of stereoselective variants of the reaction, enabling the synthesis of enantiomerically pure drug candidates.
Conclusion
Theoretical and computational chemistry has transformed our understanding of the this compound condensation from a classic named reaction to a well-defined mechanistic landscape. The ability to model reaction pathways, calculate energetic barriers, and analyze the electronic structure of key intermediates provides an invaluable tool for researchers in organic synthesis and drug development. As computational methods continue to advance in accuracy and efficiency, their role in unraveling complex reaction mechanisms and guiding the discovery of new chemical transformations will only continue to grow.
References
-
Mechanism Insight into the Cyanide-Catalyzed this compound Condensation: A Density Functional Theory Study. The Journal of Physical Chemistry A. [Link]
-
Mechanism insight into the cyanide-catalyzed this compound condensation: a density functional theory study. PubMed. [Link]
-
The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass. PubMed Central. [Link]
-
Theoretical Investigations on the Mechanism of this compound Condensation Catalyzed by Pyrido[1,2-a]-2-ethyl[8][9][12]triazol-3-ylidene. The Journal of Physical Chemistry A. [Link]
-
An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. MDPI. [Link]
-
Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. The Beilstein Journal of Organic Chemistry. [Link]
-
Mechanism Insight into the Cyanide-Catalyzed this compound Condensation: A Density Functional Theory Study. ResearchGate. [Link]
-
This compound Condensation. Organic Chemistry Portal. [Link]
-
NHC-catalysed this compound condensation – is it all down to the Breslow intermediate?. Chemical Science. [Link]
-
Mechanistic Pathways in Cyanide-Mediated this compound Condensation: A Comprehensive Electron Localisation Function (ELF) and Catastrophe Theory Analysis of the Umpolung Reaction. National Institutes of Health. [Link]
-
The DFT-calculated free energy profiles for the this compound condensation of... ResearchGate. [Link]
-
Three competitive transition states in the this compound condensation compared to the clear rate-determining step in the Cannizzaro reaction. ResearchGate. [Link]
-
Computational study of the synthesis of this compound derivatives from benzil. ResearchGate. [Link]
-
Mechanism of the this compound condensation. Journal of the American Chemical Society. [Link]
-
This compound Condensation. The Organic Chemistry Tutor. [Link]
-
This compound Condensation and Perkin Condensation. Pharmaguideline. [Link]
-
This compound Condensation: A Kinetic Monitoring at the Oil-Water Interface. ResearchGate. [Link]
-
Mechanism of this compound Condensation Reaction. BYJU'S. [Link]
-
This compound condensation. L.S.College, Muzaffarpur. [Link]
Sources
- 1. This compound Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]
- 2. byjus.com [byjus.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Condensation [organic-chemistry.org]
- 5. Mechanistic Pathways in Cyanide-Mediated this compound Condensation: A Comprehensive Electron Localisation Function (ELF) and Catastrophe Theory Analysis of the Umpolung Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions [beilstein-journals.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism insight into the cyanide-catalyzed this compound condensation: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Spectroscopic Analysis of Benzoin Reaction Intermediates: From Elusive Phantoms to Characterized Species
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoin condensation, a cornerstone of carbon-carbon bond formation, has captivated chemists for nearly two centuries.[1][2] Its mechanistic pathway, particularly when catalyzed by N-heterocyclic carbenes (NHCs), hinges on the formation of transient intermediates that dictate the reaction's outcome. For decades, the central "Breslow intermediate" was a long-hunted phantom, a species proposed but never directly observed.[3] This guide moves beyond theoretical postulation to provide a detailed exploration of the advanced spectroscopic techniques that have enabled the direct observation, characterization, and kinetic analysis of these fleeting species. We will dissect the causality behind experimental choices in NMR, IR, Mass Spectrometry, and EPR spectroscopy, presenting field-proven protocols and data interpretation strategies essential for modern mechanistic investigation in organic synthesis and drug development.
The Strategic Importance of the this compound Reaction and its Intermediates
First reported in 1832, the this compound condensation is a classic reaction involving the coupling of two aldehydes to form an α-hydroxyketone, a valuable synthon in organic chemistry.[1][4] While initially catalyzed by cyanide, the advent of N-heterocyclic carbenes expanded the reaction's scope and utility immensely.[5][6]
The genius of the reaction lies in the concept of "Umpolung," or polarity reversal. An aldehyde's carbonyl carbon is inherently electrophilic. The catalyst's role is to transform this carbon into a nucleophile, allowing it to attack a second aldehyde molecule. This transformation is mediated by a key intermediate, first proposed by Ronald Breslow in 1958.[7]
The Breslow Intermediate: The Heart of the Mechanism
The Breslow intermediate is an enaminol, formed by the nucleophilic addition of the NHC catalyst to an aldehyde.[7] Its formation is the critical step that establishes the nucleophilic character at the former carbonyl carbon. Despite its central role, its high reactivity and low steady-state concentration made it incredibly difficult to detect, let alone isolate, for over 50 years.[3] The successful application of modern spectroscopy to characterize this species was a landmark achievement, transforming our understanding of NHC catalysis.[3][8]
Figure 1: The classical ionic pathway for the NHC-catalyzed this compound condensation, highlighting the central role of the Breslow intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
NMR spectroscopy stands as the most definitive technique for the structural characterization of this compound reaction intermediates in solution. Its power lies in its ability to provide detailed information about the chemical environment of each atom, allowing for the direct, unambiguous identification of the Breslow intermediate's enaminol structure.[8][9][10]
Expertise & Causality: Why NMR is the Gold Standard
The primary challenge in observing the Breslow intermediate is its transient nature. The experimental design must therefore be tailored to increase its stability and concentration to detectable levels.
-
Choice of Carbene: Early attempts with traditional thiazolium-based NHCs were often unsuccessful because the resulting Breslow intermediates were too reactive. The breakthrough came with the use of more electron-rich, saturated NHCs (e.g., from imidazolidinium salts).[8] These carbenes form more stable and persistent Breslow intermediates, making them "NMR-visible."
-
Low-Temperature Studies: Performing the reaction at low temperatures (e.g., -50 °C) significantly slows down the subsequent reaction steps, allowing the Breslow intermediate to accumulate.[10]
-
Isotope Labeling: To definitively assign carbon signals, especially for the key C=C bond of the enaminol, ¹³C-labeled aldehydes are used.[9][11] This results in observable C-H and C-C coupling constants in ¹H and ¹³C NMR spectra, respectively, providing incontrovertible proof of connectivity.[7][12]
Experimental Protocol: In-Situ NMR Monitoring
This protocol describes the generation and detection of a Breslow intermediate using a stable NHC.
-
Preparation: In a nitrogen-filled glovebox, add the NHC precatalyst (e.g., an imidazolidinium salt) to a Young's tap NMR tube.
-
Solvent and Standard: Add ~0.6 mL of a dry, deuterated solvent (e.g., THF-d₈) and an internal standard. Cool the tube to -78 °C.
-
Base Addition: Add one equivalent of a strong, non-nucleophilic base (e.g., NaH or KHMDS) to deprotonate the precatalyst and generate the free NHC in situ.
-
Aldehyde Addition: Add one equivalent of the desired aldehyde (preferably ¹³C-labeled at the carbonyl carbon) to the cold solution.
-
Data Acquisition: Quickly transfer the sealed NMR tube to the pre-cooled NMR spectrometer (e.g., -50 °C). Acquire ¹H, ¹³C, and 2D correlation spectra (HSQC, HMBC) over time to observe the formation of the intermediate and its subsequent reaction.[10]
Figure 2: Experimental workflow for the in-situ NMR spectroscopic observation of a Breslow intermediate.
Data Interpretation and Key Signatures
The NMR data provides a clear fingerprint of the Breslow intermediate.
| Nucleus | Key Signal | Typical Chemical Shift (ppm) | Rationale |
| ¹H NMR | Enol OH | ~8.5 - 9.5 | Deshielded proton on the enol oxygen. |
| C=C-H | ~6.0 - 6.5 | Vinylic proton of the enaminol system. | |
| ¹³C NMR | N-C =C | ~140 - 150 | sp² carbon attached to the two nitrogens of the NHC. |
| C=C -O | ~110 - 120 | sp² carbon attached to the oxygen and the aromatic ring. |
Data compiled from literature sources.[3][7]
The observation of a ¹J(C,H) coupling between the vinylic proton and the ¹³C-labeled carbon from the aldehyde is a definitive piece of evidence.[12] Furthermore, time-course NMR studies allow for kinetic profiling, enabling the quantification of reaction rates and the determination of rate-limiting steps.[13]
Mass Spectrometry (MS): Fishing for Transient Species
While NMR provides structural detail, its relatively low sensitivity can be a limitation. Electrospray Ionization Mass Spectrometry (ESI-MS) is an exceptionally sensitive technique capable of detecting reaction components at very low concentrations, making it ideal for "fishing out" and identifying transient intermediates.[14]
Expertise & Causality: The Charge-Tagging Strategy
A key challenge is that neutral reaction intermediates are often invisible to ESI-MS. The self-validating protocol involves a clever experimental design: using a catalyst that carries a permanent charge.
-
Charge-Tagged Catalysts: A novel thiazolium or triazolium salt is synthesized with a covalently attached, charged group (e.g., a sulfonate).[14] This ensures that the catalyst, and any intermediate it forms (like the Breslow intermediate), will carry a charge and be readily detected by the mass spectrometer.
-
Real-Time Monitoring: By continuously feeding the reaction mixture into the ESI source, one can monitor the appearance and disappearance of intermediates in real time.
Experimental Protocol: Online ESI-MS Monitoring
-
Catalyst Synthesis: Synthesize an NHC precatalyst containing a charged tag (e.g., a sulfonate group).
-
Reaction Setup: In a reaction vessel, combine the charge-tagged catalyst, a base, and the aldehyde substrate in a suitable solvent.
-
Online Monitoring: Use a syringe pump to continuously introduce a small stream of the reaction mixture directly into the ESI-MS source.
-
Data Acquisition: Acquire mass spectra over the course of the reaction. Look for ions corresponding to the m/z (mass-to-charge ratio) of the charge-tagged catalyst, the charge-tagged Breslow intermediate, and other potential adducts.
-
Structural Confirmation (Tandem MS): Select the ion corresponding to the putative intermediate and subject it to collision-induced dissociation (MS/MS). The resulting fragmentation pattern provides further evidence for the proposed structure.[14]
EPR Spectroscopy: Unveiling a Radical Pathway
For decades, the this compound condensation was understood to proceed via a purely ionic mechanism. However, recent studies employing Electron Paramagnetic Resonance (EPR) spectroscopy have provided compelling evidence for a parallel radical pathway, fundamentally altering our understanding of this classic reaction.[15][16][17] EPR is uniquely sensitive to species with unpaired electrons (i.e., radicals).
Expertise & Causality: When Electrons Transfer
The detection of radicals suggests that the Breslow intermediate can undergo a single-electron transfer (SET) process.[3][18]
-
The Radical Pair Hypothesis: The Breslow intermediate, being electron-rich, can donate an electron to a suitable acceptor (like another aldehyde molecule), forming a radical cation of the intermediate and a radical anion of the acceptor. This "radical pair" can then collapse to form the this compound product.[15][17]
-
Connecting Mechanisms: The observation of radical transients provides a mechanistic link between the this compound condensation and other NHC-catalyzed reactions, such as oxidative transformations.[15]
Figure 3: Revised mechanistic view of the this compound condensation, showing both the classical ionic pathway and the radical pathway originating from the Breslow intermediate via a Single Electron Transfer (SET) process.
Infrared (IR) & UV-Vis Spectroscopy: Complementary Probes
While NMR and MS provide the most direct evidence for intermediate structures, IR and UV-Vis spectroscopy serve as valuable complementary techniques, particularly for reaction monitoring and for studying enzymatic systems.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for tracking the progress of the reaction by monitoring the disappearance of starting materials and the appearance of products.[19] By using an in-situ probe (like ATR-FTIR), one can follow the reaction in real-time.
-
Key Vibrational Bands:
-
Aldehyde C=O Stretch: A sharp peak around 1720 cm⁻¹. Its decreasing intensity indicates consumption of the starting material.
-
This compound C=O Stretch: A sharp peak, typically shifted to a lower wavenumber (~1700 cm⁻¹) compared to the starting aldehyde.[19]
-
This compound O-H Stretch: A broad, characteristic peak in the 3200-3500 cm⁻¹ region, confirming the formation of the hydroxyl group in the product.[19][20]
-
Direct observation of the Breslow intermediate by IR is difficult due to its low concentration and overlapping signals, but the technique provides a robust, self-validating method to confirm that the conditions used for NMR or MS studies are indeed productive.
UV-Vis and Circular Dichroism (CD) Spectroscopy
In biochemistry, enzymes that utilize thiamine diphosphate (ThDP), nature's version of an NHC catalyst, perform this compound-type reactions.[5] UV-Vis and CD spectroscopy are indispensable for studying these systems.[21][22] While they do not provide detailed structural information, they are highly sensitive to changes in the electronic structure of the ThDP cofactor as it proceeds through the catalytic cycle. Specific absorption bands in the 280-340 nm range can be assigned to different cofactor states, including the crucial enamine intermediate, providing kinetic and mechanistic insights into these biological catalysts.[21][22][23]
Conclusion: A Multi-faceted Approach to Mechanistic Insight
The successful characterization of the this compound reaction intermediates is a testament to the power of a multi-pronged spectroscopic approach. What was once a putative species is now a well-characterized entity, thanks to the definitive structural data from NMR, the high sensitivity of mass spectrometry, and the paradigm-shifting discoveries from EPR spectroscopy. Each technique provides a unique piece of the puzzle, and their combined application creates a self-validating system for mechanistic inquiry. This guide provides the foundational knowledge and protocols for researchers to apply these powerful tools, not only to the this compound reaction but to the broader landscape of organocatalysis, accelerating the rational design of new catalysts and synthetic methodologies.
References
-
Berkessel, A., Elfert, S., Yatham, V. R., Neudörfl, J. M., Schlörer, N. E., & Teles, J. H. (2012). Umpolung by N-Heterocyclic Carbenes: Generation and Reactivity of the Elusive 2,2-Diamino Enols (Breslow Intermediates). Angewandte Chemie International Edition, 51(51), 12370–12374. [Link]
-
Ruser, S. M., Phan, J., & Rehbein, J. (2015). NHC-catalysed this compound condensation–is it all down to the Breslow intermediate? Chemical Science, 6(10), 5505-5511. [Link]
-
Rehbein, J., Ruser, S. M., & Phan, J. (2015). NHC-catalysed this compound condensation–is it all down to the Breslow intermediate? University of Hamburg. [Link]
-
Wikipedia. (n.d.). This compound condensation. Wikipedia. [Link]
-
Organic Chemistry Tutor. (n.d.). This compound Condensation. Organic Chemistry Tutor. [Link]
-
Rehbein, J., Ruser, S. M., & Phan, J. (2015). NHC-catalysed this compound condensation–is it all down to the Breslow intermediate?. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). This compound Condensation. Organic Chemistry Portal. [Link]
-
Paul, M., Sudkaow, P., Wessels, A., Schlörer, N., Neudörfl, J. M., & Berkessel, A. (2018). Breslow Intermediates from Aromatic N-Heterocyclic Carbenes (Benzimidazolin-2-ylidenes, Thiazolin-2-ylidenes). Angewandte Chemie International Edition, 57(27), 8310-8315. [Link]
-
L.S.College, Muzaffarpur. (2020). This compound condensation. L.S.College, Muzaffarpur. [Link]
-
Rehbein, J., Ruser, S. M., & Phan, J. (2015). NHC-catalysed this compound condensation–is it all down to the Breslow intermediate? RSC Publishing. [Link]
-
Slideshare. (2020). This compound condensation. Slideshare. [Link]
-
Schauermann, M. (2017). NMR-Evidence for the Aromatic, Thiamine-like Breslow-Intermediate. Justus-Liebig-University Giessen. [Link]
-
ResearchGate. (2015). Reprint of "The this compound condensation: Charge tagging of the catalyst allows for tracking by mass spectrometry". ResearchGate. [Link]
-
Pareek, M., Reddi, Y., & Sunoj, R. B. (2021). Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now. Chemical Science, 12(21), 7246–7261. [Link]
-
Smith, A. D., et al. (2021). Quantifying Breslow intermediate reactivity in intermolecular Stetter reactions. Chemical Science, 12(3), 1145-1152. [Link]
-
ResearchGate. (2019). Catalytic cycle of the this compound condensation as proposed by Breslow. ResearchGate. [Link]
-
Study.com. (n.d.). Identify the absorption in the IR spectrum of this compound that indicates the this compound condensation has occurred. Study.com. [Link]
-
Pareek, M., Reddi, Y., & Sunoj, R. B. (2021). Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now. Semantic Scholar. [Link]
-
Brainly. (2023). Interpret the IR spectrum for this compound. Brainly. [Link]
-
ResearchGate. (n.d.). Infrared spectrum (4000–400 cm À1 ) of solid this compound (KBr suspension). ResearchGate. [Link]
-
Studylib. (n.d.). This compound Condensation: Reaction, Mechanism, and Spectroscopy Analysis. Studylib. [Link]
-
SciSpace. (2018). Breslow Intermediates from Aromatic N-Heterocyclic Carbenes (Benzimidazolin-2-ylidenes, Thiazolin-2-ylidenes). SciSpace. [Link]
-
Dialnet. (1983). This compound Condensation: Monitoring a Chemical Reaction by High-Pressure Liquid Chromatography. Dialnet. [Link]
-
PubMed. (2017). Theoretical Studies of the Electronic Absorption Spectra of Thiamin Diphosphate in Pyruvate Decarboxylase. PubMed. [Link]
-
ResearchGate. (2017). Theoretical Studies of the Electronic Absorption Spectra of Thiamin Diphosphate in Pyruvate Decarboxylase. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Reddit. (2021). IR Spectra Analysis of this compound and Hydrothis compound. Reddit. [Link]
-
RSC Publishing. (2015). NHC-catalysed this compound condensation–is it all down to the Breslow intermediate? Chemical Science. [Link]
-
Semantic Scholar. (2019). This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. Semantic Scholar. [Link]
-
ResearchGate. (2007). This compound Condensation: Monitoring a Chemical Reaction by High-Pressure Liquid Chromatography. ResearchGate. [Link]
-
Nemeria, N., et al. (2010). Reaction mechanisms of thiamin diphosphate enzymes: defining states of ionization and tautomerization of the cofactor at individual steps. FEBS Journal, 277(15), 3149-3162. [Link]
-
ScienceAsia. (2012). This compound condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. ScienceAsia. [Link]
-
Wiley Online Library. (2018). This compound Condensation: A Kinetic Monitoring at the Oil-Water Interface. Wiley Online Library. [Link]
-
Stork. (2018). Breslow Intermediates from Aromatic N-Heterocyclic Carbenes (Benzimidazolin-2-ylidenes, Thiazolin-2-ylidenes). Stork. [Link]
-
PubMed. (2008). Experimental observation of thiamin diphosphate-bound intermediates on enzymes and mechanistic information derived from these observations. PubMed. [Link]
-
ResearchGate. (n.d.). Graphic representation of this compound condensation reaction. ResearchGate. [Link]
-
PubMed. (2000). Structural and kinetic analysis of catalysis by a thiamin diphosphate-dependent enzyme, benzoylformate decarboxylase. PubMed. [Link]
-
ResearchGate. (2018). This compound Condensation: A Kinetic Monitoring at the Oil-Water Interface. ResearchGate. [Link]
-
YouTube. (2020). This compound Condensation. YouTube. [Link]
-
Journal of the American Chemical Society. (1971). Mechanism of the this compound condensation. Journal of the American Chemical Society. [Link]
-
Chem-Station. (2015). This compound Condensation. Chem-Station. [Link]
-
YouTube. (2021). Isolation and Trapping of Intermediate / Methods for trapping of Intermediates. YouTube. [Link]
-
Pharmaguideline. (n.d.). This compound Condensation and Perkin Condensation. Pharmaguideline. [Link]
-
csbsju.edu. (n.d.). Determination of Mechanism. csbsju.edu. [Link]
-
YouTube. (2023). What Experimental Challenges Exist In Isolating Intermediates? YouTube. [Link]
-
ResearchGate. (2019). Advances in chemoselective intermolecular cross this compound-type condensation reactions. ResearchGate. [Link]
Sources
- 1. This compound condensation - Wikipedia [en.wikipedia.org]
- 2. This compound condensation | PPTX [slideshare.net]
- 3. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02186C [pubs.rsc.org]
- 4. This compound Condensation [organic-chemistry.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 7. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01910D [pubs.rsc.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Breslow Intermediates from Aromatic N-Heterocyclic Carbenes (Benzimidazolin-2-ylidenes, Thiazolin-2-ylidenes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uni-giessen.de [uni-giessen.de]
- 11. scispace.com [scispace.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Quantifying Breslow intermediate reactivity in intermolecular Stetter reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. homework.study.com [homework.study.com]
- 20. brainly.com [brainly.com]
- 21. Theoretical Studies of the Electronic Absorption Spectra of Thiamin Diphosphate in Pyruvate Decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reaction mechanisms of thiamin diphosphate enzymes: defining states of ionization and tautomerization of the cofactor at individual steps - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Benzoin: A Versatile and Accessible Chiral Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality and the Role of α-Hydroxy Ketones
In the landscape of drug development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles. Consequently, the ability to construct molecules with precise stereochemical fidelity is a cornerstone of modern organic synthesis.
Among the myriad of synthons available to chemists, optically active α-hydroxy ketones (also known as acyloins) stand out as exceptionally valuable building blocks.[1] Their bifunctional nature—a reactive ketone and a stereogenic alcohol center—provides a versatile handle for a wide array of chemical transformations. Benzoin (2-hydroxy-1,2-diphenylethanone), a prototypical α-hydroxy ketone, has emerged as a particularly powerful and accessible chiral precursor. Its rigid diphenyl structure provides a well-defined stereochemical environment, making it an ideal starting point for the synthesis of more complex chiral molecules, including diols, amino alcohols, and heterocyclic compounds.[1][2]
This guide provides a comprehensive technical overview of this compound's role as a chiral building block. We will move beyond simple reaction lists to explore the causality behind synthetic strategies, from the catalytic generation of enantiopure this compound to its subsequent diastereoselective transformations. This document is intended for professionals in research and drug development who seek to leverage this classic molecule in cutting-edge synthetic applications.
Part 1: Strategic Access to Enantiopure this compound
The utility of this compound as a chiral building block is entirely dependent on the ability to synthesize it in high enantiomeric purity. Racemic this compound is readily prepared via the classic this compound condensation, but its resolution into single enantiomers can be inefficient.[3][4] Modern synthetic chemistry has therefore focused on asymmetric methods to directly produce enantiomerically enriched (R)- or (S)-benzoin.
Asymmetric Catalysis: Forging Chirality from Prochiral Precursors
Asymmetric catalysis represents the most elegant and atom-economical approach to chiral molecules. By employing a small amount of a chiral catalyst, chemists can generate large quantities of enantiopure product from achiral starting materials.
A. N-Heterocyclic Carbene (NHC) Catalyzed Asymmetric this compound Condensation
The this compound condensation, traditionally catalyzed by cyanide, has been revolutionized by the advent of N-heterocyclic carbene (NHC) catalysis.[3] Chiral NHCs, typically generated in situ from chiral triazolium or thiazolium salts, can effectively control the stereochemistry of the carbon-carbon bond formation.[2][5]
The mechanism relies on the "umpolung" or reversal of polarity of an aldehyde. The nucleophilic NHC adds to the aldehyde, and after a proton transfer, forms the key Breslow intermediate. This intermediate is a nucleophilic acyl anion equivalent that attacks a second aldehyde molecule in a stereocontrolled fashion, dictated by the chiral environment of the catalyst.[6]
Caption: Figure 1: Catalytic Cycle of Asymmetric this compound Condensation.
The choice of the chiral NHC is critical. Catalysts derived from amino indanols or pyroglutamic acid have demonstrated high efficacy.[5] The steric and electronic properties of the catalyst's backbone create a chiral pocket that forces the incoming aldehyde to adopt a specific orientation, leading to high enantioselectivity.
| Table 1: Performance of Selected Chiral NHC Precatalysts in Asymmetric this compound Condensation | |
| Catalyst Type | Substrate |
| Aminoindanol-derived Triazolium Salt | Various Aromatic Aldehydes |
| Pyroglutamic Acid-derived Triazolium Salt | Benzaldehyde |
| Bis-triazolium Salt | Benzaldehyde |
| Bifunctional (Thio)urea NHC | Aromatic Aldehydes |
B. Asymmetric Transfer Hydrogenation (ATH) of Benzils
An alternative and highly effective strategy is the asymmetric reduction of the prochiral diketone, benzil. Benzil itself is readily synthesized by the oxidation of racemic this compound.[7][8] Asymmetric transfer hydrogenation (ATH) using a chiral catalyst and a hydrogen donor (e.g., isopropanol or formic acid/triethylamine) can selectively reduce one of the two ketone moieties to furnish chiral this compound.
This approach has been thwarted in the past by the base-sensitivity of this compound, which can lead to racemization. However, recent developments using well-defined iron(II) and ruthenium(II) hydride complexes under strictly base-free conditions have overcome this limitation.[9][10] These catalysts achieve excellent yields and enantioselectivities (up to 98% ee) in short reaction times.[9] A key advantage of this metal-catalyzed approach over enzymatic methods is that both enantiomers of the this compound product can be accessed simply by choosing the appropriate enantiomer of the catalyst's chiral ligand.[9]
Biocatalysis: The Green Chemistry Approach
Biocatalysis offers a powerful, sustainable, and often highly selective alternative to traditional chemical methods. The use of whole microorganisms or isolated enzymes (ketoreductases, KREDs) for the asymmetric reduction of benzils has gained significant traction.[1][11]
These enzymatic systems operate under mild conditions (aqueous buffer, room temperature) and can deliver chiral benzoins with exceptional enantiomeric purity (>99% ee).[12] The enzyme's active site acts as a perfectly defined chiral template, discriminating between the two prochiral carbonyl groups of benzil with remarkable precision. Recent advances in protein engineering have allowed for the development of highly active and robust KREDs, enabling reactions at high substrate loadings (up to 100 g/L), making this approach viable for industrial-scale synthesis.[12]
| Table 2: Selected Biocatalytic Systems for Asymmetric Benzil Reduction | |
| Biocatalyst | Product Enantiomer |
| Engineered Ketoreductase (SSCRQ245G) | (S)-Benzoin |
| Pichia glucozyma (whole cells) | (S)-Benzoin |
| Aspergillus oryzae (whole cells) | (S)-Benzoin |
| Thermophilic Alcohol Dehydrogenase (SaADH2) | (R)-Benzoin |
Part 2: Transformations of Chiral this compound
Once obtained in high enantiomeric purity, this compound serves as a versatile launching point for the synthesis of other valuable chiral molecules.
Caption: Figure 2: Key Synthetic Pathways from Chiral this compound.
Diastereoselective Reduction to Chiral Hydrobenzoins
The reduction of the ketone in chiral this compound yields 1,2-diphenyl-1,2-ethanediol, known as hydrothis compound. This reaction creates a second stereocenter. Due to the influence of the existing stereocenter at the alcohol-bearing carbon, this reduction can be highly diastereoselective. For example, the reduction of (S)-benzoin with sodium borohydride typically yields (S,S)-hydrothis compound with high diastereoselectivity.
Chiral hydrobenzoins are exceptionally useful molecules in their own right. They are widely employed as C2-symmetric chiral ligands for metal-catalyzed reactions, chiral auxiliaries to control stereochemistry, and as precursors for chiral crown ethers.[13][14] The ability to access either enantiomeric series, (R,R)- or (S,S)-hydrothis compound, starting from the corresponding this compound enantiomer, underscores the power of this synthetic sequence.[10]
Synthesis of Chiral Vicinal Amino Alcohols
The 1,2-amino alcohol motif is a privileged structure found in numerous pharmaceuticals and chiral catalysts. Chiral this compound is an excellent precursor for these compounds. A typical synthetic route involves conversion of the hydroxyl group to a leaving group, formation of an oxime or imine at the ketone position, followed by stereoselective reduction. A more direct, multi-step, one-pot procedure can transform chiral this compound into the corresponding vicinal amino alcohol in high overall yield.[12] These products are not only valuable targets but can also serve as ligands in subsequent asymmetric transformations.
This compound Derivatives as Chiral Auxiliaries
The concept of a chiral auxiliary involves temporarily attaching a chiral molecule to an achiral substrate to direct the stereochemistry of a reaction on that substrate.[15] After the reaction, the auxiliary is cleaved and can ideally be recovered. The rigid backbone and defined stereocenter of this compound make it an attractive scaffold for designing such auxiliaries. For instance, by converting the hydroxyl group of this compound into an ether or ester linkage to a prochiral enolate, the phenyl groups of the this compound moiety can effectively shield one face of the enolate, directing alkylation or aldol reactions to the opposite face with high diastereoselectivity.
Part 3: Validated Experimental Protocols
The following protocols are provided as examples of key transformations discussed in this guide. They are based on established and reliable methods from peer-reviewed literature.
Protocol 1: Biocatalytic Synthesis of (S)-Benzoin via Ketoreductase-Catalyzed Reduction of Benzil
This protocol is adapted from the work of Li et al. in ACS Sustainable Chemistry & Engineering (2024).[12]
Objective: To synthesize (S)-2-hydroxy-1,2-diphenylethanone from prochiral benzil using an engineered ketoreductase with an enzymatic cofactor regeneration system.
Materials:
-
Benzil (Substrate)
-
Engineered Ketoreductase SSCRQ245G (lyophilized powder)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
NADP⁺ (Cofactor)
-
D-Glucose (Reductant for regeneration)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Triton X-100 (Surfactant)
-
Ethyl acetate (Extraction solvent)
Procedure:
-
To a 100 mL jacketed reactor, add 48 mL of potassium phosphate buffer (100 mM, pH 7.0).
-
Add D-glucose (1.2 equivalents), NADP⁺ (0.001 eq.), and Triton X-100 (1 g/L).
-
Add the engineered ketoreductase SSCRQ245G (e.g., 20 mg) and glucose dehydrogenase (e.g., 10 mg). Stir the mixture at 35°C until all solids are dissolved.
-
Add benzil (e.g., 5.0 g, 23.8 mmol) to the reactor.
-
Maintain the reaction at 35°C with stirring (e.g., 500 rpm). Monitor the reaction progress by taking aliquots and analyzing via HPLC on a chiral stationary phase.
-
Upon completion (typically 10-12 hours), cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (S)-benzoin as a white crystalline solid.
Expected Outcome: Isolated yields of ~96% with an enantiomeric excess of >99% for the (S)-enantiomer.
Protocol 2: Oxidation of (S)-Benzoin to (S)-Benzil (Conceptual)
Note: This reaction proceeds with retention of stereochemistry if applicable, but benzil is prochiral. This protocol is a standard oxidation.
Objective: To oxidize the secondary alcohol of this compound to a ketone, forming benzil.
Materials:
-
(S)-Benzoin
-
Copper(II) acetate
-
Ammonium nitrate
-
80% aqueous acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (S)-benzoin (1 equivalent) in 80% aqueous acetic acid.
-
Add a catalytic amount of copper(II) acetate (e.g., 0.1 eq.) and ammonium nitrate (e.g., 2.0 eq.).
-
Heat the mixture to reflux (approx. 100-110°C) for 90 minutes. The solution will typically turn a deep green/blue.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add water to the flask until precipitation of the product is complete.
-
Collect the yellow solid by vacuum filtration, washing thoroughly with cold water to remove acetic acid and salts.
-
Recrystallize the crude benzil from ethanol to yield bright yellow crystals.
Expected Outcome: High yield (>90%) of pure benzil.
Conclusion and Future Outlook
This compound, a molecule with a rich history in organic chemistry, continues to demonstrate its immense value as a chiral building block. The development of powerful asymmetric catalytic and biocatalytic methods has rendered enantiopure this compound readily accessible, paving the way for its use in sophisticated synthetic endeavors. Its straightforward conversion into chiral diols and amino alcohols—scaffolds of high importance in medicinal chemistry and materials science—ensures its continued relevance. For the modern drug development professional, this compound is not just a simple α-hydroxy ketone; it is a strategic and cost-effective entry point into the world of complex chiral molecules, offering a reliable foundation upon which to build the next generation of therapeutics and functional materials.
References
-
Synthesis of hydroxy this compound/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. (n.d.). National Institutes of Health. [Link]
-
Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. (2016). National Institutes of Health. [Link]
-
Microbial Synthesis of (S)- and (R)-Benzoin in Enantioselective Desymmetrization and Deracemization Catalyzed by Aureobasidium pullulans Included in the Blossom Protect™ Agent. (2021). MDPI. [Link]
-
This compound Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control. (2023). PubMed Central. [Link]
-
This compound Condensation. (n.d.). Organic Chemistry Portal. [Link]
-
Benzoins and Cyclobenzoins in Supramolecular and Polymer Chemistry. (n.d.). University of Houston. [Link]
-
Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
Asymmetric Synthesis of Chiral Benzoins Enabled by Engineered Ketoreductase-Catalyzed Stereoselective Reduction of Benzils. (n.d.). ResearchGate. [Link]
-
Asymmetric Synthesis of Chiral Benzoins Enabled by Engineered Ketoreductase-Catalyzed Stereoselective Reduction of Benzils. (2024). ACS Publications. [Link]
-
Synthesis & Application of Chiral Hydrothis compound. (2014). ResearchGate. [Link]
-
An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. (2020). MDPI. [Link]
-
This compound condensation. (n.d.). Wikipedia. [Link]
-
Chiral Benzoins via Asymmetric Transfer Hemihydrogenation of Benzils: The Detail that Matters. (2020). PubMed. [Link]
-
N-Heterocyclic Carbene-Catalyzed Asymmetric this compound Reaction in Water. (2018). ACS Publications. [Link]
-
Asymmetric Anisoin Synthesis Involving this compound Condensation Followed by Deracemization. (2021). ACS Publications. [Link]
-
An Eco-friendly Method for Synthesis of Symmetrical and Unsymmetrical this compound Derivatives. (n.d.). [Link]
-
A Practical Stereoselective Synthesis of Chiral Hydrobenzoins via Asymmetric Transfer Hydrogenation of Benzils. (1999). ACS Publications. [Link]
-
This compound Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control. (2023). ResearchGate. [Link]
-
Synthesis of Benzil From this compound by Oxidation Reaction. (2023). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. (2022). Royal Society of Chemistry. [Link]
-
Asymmetric Anisoin Synthesis Involving this compound Condensation Followed by Deracemization. (2021). ResearchGate. [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. [Link]
-
This compound synthesis. (2016). Slideshare. [Link]
-
acetylation of this compound - laboratory experiment. (2022). YouTube. [Link]
-
This compound. (n.d.). PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions [beilstein-journals.org]
- 3. This compound Condensation [organic-chemistry.org]
- 4. This compound condensation - Wikipedia [en.wikipedia.org]
- 5. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of hydroxy this compound/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Chiral Benzoins via Asymmetric Transfer Hemihydrogenation of Benzils: The Detail that Matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Navigating the Chiral Landscape: A Technical Guide to the Substrate Scope of the Asymmetric Benzoin Reaction
For Researchers, Scientists, and Drug Development Professionals
The asymmetric benzoin reaction, a powerful carbon-carbon bond-forming transformation, provides access to highly valuable chiral α-hydroxy ketones, or acyloins. These structural motifs are prevalent in numerous natural products and pharmaceutical agents, making the mastery of this reaction a critical objective for synthetic chemists. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the substrate scope of the asymmetric this compound reaction, grounded in mechanistic understanding and practical application. We will delve into the nuances of catalyst selection, substrate compatibility, and the underlying principles that govern the efficiency and stereoselectivity of this remarkable reaction.
The Catalytic Engine: Unraveling the Asymmetric this compound Reaction Mechanism
First reported by Wöhler and Liebig in 1832, the this compound condensation has evolved significantly from its origins using cyanide as a catalyst.[1] The modern era of the asymmetric this compound reaction is dominated by the use of chiral N-heterocyclic carbenes (NHCs), which has enabled remarkable levels of enantioselectivity.[2][3] The catalytic cycle, first proposed by Breslow, is the cornerstone of understanding this transformation.[2][4]
The reaction is initiated by the nucleophilic attack of the NHC on an aldehyde, forming a tetrahedral intermediate. A subsequent proton transfer generates the key "Breslow intermediate," an acyl anion equivalent. This umpolung (polarity reversal) of the aldehyde's reactivity is the crux of the this compound reaction.[2][4] The chiral environment of the NHC catalyst then directs the nucleophilic attack of the Breslow intermediate onto a second carbonyl compound (the acceptor). A final proton transfer and elimination of the NHC catalyst releases the enantioenriched α-hydroxy ketone and regenerates the active catalyst.[2]
Caption: Catalytic cycle of the NHC-catalyzed asymmetric this compound reaction.
Exploring the Boundaries: A Deep Dive into Substrate Scope
The utility of the asymmetric this compound reaction is defined by the range of substrates it can accommodate. Both electronic and steric factors of the aldehyde donor and the electrophilic acceptor play a crucial role in the reaction's success.[5] Generally, thiazolium salt-derived NHCs are widely used, while triazolium-derived NHCs have proven particularly effective for enantioselective transformations.[2]
Homo-Benzoin Reactions: The Union of Like Aldehydes
The homo-benzoin reaction, the dimerization of a single aldehyde, is the most fundamental variant. Aromatic aldehydes are the most common substrates, and their electronic properties can influence reactivity. Electron-poor aldehydes are generally more electrophilic and react readily, while electron-rich aldehydes can be more challenging substrates. However, with the right catalyst, a broad range of substituted benzaldehydes can be successfully coupled with high enantioselectivity.[2][3] For instance, the homocoupling of benzaldehyde can achieve excellent yields and enantiomeric excess greater than 99%.[2]
| Aldehyde Donor | Catalyst (mol%) | Base | Solvent | Yield (%) | ee (%) | Reference |
| Benzaldehyde | Chiral Triazolium Salt (4) | DBU | THF | 90 | >99 | [2][3] |
| p-Anisaldehyde | Chiral Triazolium Salt (10) | KHMDS | Toluene | 91 | 98 | [6] |
| Furfural | Chiral Triazolium Salt (10) | Cs2CO3 | THF | 85 | 92 | [7] |
| Cyclohexanecarboxaldehyde | Chiral Triazolium Salt (20) | DBU | MTBE | 78 | 95 | [2] |
Cross-Benzoin Reactions: Expanding the Molecular Palette
The cross-benzoin reaction, which couples two different carbonyl compounds, significantly broadens the synthetic utility of this methodology. A key challenge in cross-benzoin reactions is achieving high chemoselectivity, avoiding the formation of homo-benzoin byproducts.[2] This is often addressed by using a more reactive electrophile as the acceptor or by exploiting steric and electronic differences between the two aldehyde partners.[8]
Aldehydes as Acceptors: The cross-coupling of two different aldehydes is challenging due to the potential for four different products. Success often relies on one aldehyde being significantly more reactive or sterically hindered, or by using a large excess of one of the components.[2] Recently, catalyst design has led to protocols that allow for highly chemoselective intermolecular this compound condensations between two different aromatic aldehydes.[8]
Ketones and α-Ketoesters as Acceptors: Ketones and α-ketoesters are excellent acceptors in cross-benzoin reactions due to their higher electrophilicity compared to aldehydes, which helps to suppress homo-coupling of the aldehyde donor.[2][5] This approach has been successfully applied to the synthesis of tertiary alcohols with high enantiopurity.[5] Aliphatic aldehydes, which can be challenging substrates, have been effectively coupled with α-ketoesters.[5]
| Aldehyde Donor | Acceptor | Catalyst (mol%) | Base | Solvent | Yield (%) | ee (%) | Reference |
| 3-Phenylpropanal | Methyl benzoylformate | Chiral Triazolium Salt (10) | DBU | Toluene/Sieves | 86 | 94 | [5] |
| Benzaldehyde | Ethyl 2-oxo-4-phenylbutanoate | Chiral Triazolium Salt (20) | K2CO3 | TBME | 91 | 96 (dr >20:1) | [9] |
| Furfural | 1,1,1-Trifluoroacetophenone | Chiral Triazolium Salt (10) | DBU | Toluene | 96 | 85 | [7] |
Imines as Acceptors (Aza-Benzoin Reaction): The aza-benzoin reaction, where an imine serves as the electrophilic acceptor, provides a direct route to valuable α-amino ketones.[10] The different electrophilicity of imines compared to aldehydes often ensures high regioselectivity.[10] The substrate scope is generally broad for aldimines derived from aryl and heteroaryl aldehydes; however, aliphatic imines can be problematic due to tautomerization.[10] N-Boc-protected imines have been shown to be effective substrates in reactions with aliphatic aldehydes.[2][11]
| Aldehyde Donor | Imine Acceptor | Catalyst (mol%) | Base | Solvent | Yield (%) | ee (%) | Reference |
| Isovaleraldehyde | N-Boc-benzaldimine | Chiral Triazolium Salt (20) | CsOAc | CH2Cl2 | 93 | 93 | [11][12] |
| Propionaldehyde | N-Boc-(p-methoxyphenyl)imine | Chiral Triazolium Salt (20) | CsOAc | CH2Cl2 | 72 | 94 | [11] |
Intramolecular this compound Reactions: Crafting Cyclic Architectures
The intramolecular version of the this compound reaction is a powerful strategy for the synthesis of cyclic α-hydroxy ketones, often creating quaternary stereocenters with high enantioselectivity.[13][14][15] This approach has been successfully applied to the synthesis of various carbocyclic and heterocyclic ring systems, including chromanones and dihydroquinolinones.[13][15]
Caption: Workflow for exploring the substrate scope of the asymmetric this compound reaction.
In the Lab: Practical Guidance and Experimental Protocols
Achieving high yields and enantioselectivities in the asymmetric this compound reaction requires careful attention to experimental detail. The choice of catalyst, base, solvent, and reaction temperature are all critical parameters that must be optimized for a given substrate combination.
General Considerations:
-
Catalyst Precursors: Chiral triazolium salts are typically used as catalyst precursors and are generated in situ by deprotonation with a suitable base. These salts are often bench-stable crystalline solids.
-
Base Selection: The choice of base is crucial. Common bases include DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), potassium tert-butoxide, and cesium carbonate. The base should be strong enough to deprotonate the triazolium salt but not so strong as to cause unwanted side reactions.
-
Solvent: Anhydrous solvents such as THF, toluene, or dichloromethane are commonly used. The solvent can influence the solubility of the catalyst and substrates, as well as the reaction rate and selectivity.
-
Inert Atmosphere: Reactions are typically run under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehydes and deactivation of the catalyst.
Experimental Protocol 1: Asymmetric Homo-Benzoin Condensation of p-Anisaldehyde
This protocol is adapted from the work of Sakamoto et al.[16] and demonstrates a typical setup for a homo-benzoin reaction.
Materials:
-
p-Anisaldehyde
-
Chiral triazolium salt catalyst
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral triazolium salt (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and cool the mixture to 0 °C.
-
Add potassium tert-butoxide (0.02 mmol, 10 mol%) and stir the mixture for 10 minutes at 0 °C to generate the active NHC catalyst.
-
Add p-anisaldehyde (0.2 mmol, 1.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired anisoin.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Experimental Protocol 2: Asymmetric Cross-Benzoin Reaction of an Aliphatic Aldehyde with an α-Ketoester
This protocol is based on the work of Gravel and co-workers and is suitable for the coupling of aliphatic aldehydes with α-ketoesters.[5]
Materials:
-
3-Phenylpropanal
-
Methyl benzoylformate
-
Valine-derived chiral triazolium salt
-
DBU
-
Anhydrous toluene
-
Activated 4 Å molecular sieves
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar and activated 4 Å molecular sieves (100 mg), add the chiral triazolium salt (0.025 mmol, 10 mol%).
-
Seal the flask with a septum and purge with argon.
-
Add anhydrous toluene (2.5 mL) via syringe.
-
Add 3-phenylpropanal (0.375 mmol, 1.5 equiv) followed by methyl benzoylformate (0.25 mmol, 1.0 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., room temperature or below).
-
Add DBU (0.025 mmol, 10 mol%) dropwise via syringe.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the cross-benzoin product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion and Future Outlook
The asymmetric this compound reaction, particularly the NHC-catalyzed variant, has emerged as a robust and versatile tool for the synthesis of chiral α-hydroxy ketones. The substrate scope has expanded significantly to include a wide array of aromatic, heteroaromatic, and aliphatic aldehydes as donors, and other aldehydes, ketones, α-ketoesters, and imines as acceptors. The development of increasingly sophisticated chiral NHC catalysts continues to push the boundaries of this reaction, enabling higher efficiencies and enantioselectivities for ever more challenging substrates.
Future research will likely focus on further expanding the substrate scope to include more complex and sterically demanding starting materials, developing more sustainable reaction conditions (e.g., using water as a solvent), and applying this methodology to the total synthesis of complex natural products and drug candidates. The continued exploration of the asymmetric this compound reaction promises to deliver new and innovative solutions for the challenges faced by researchers in the chemical and pharmaceutical sciences.
References
-
Baragwanath, L., Rose, C. A., Zeitler, K., & Connon, S. J. (2018). Highly chemoselective intermolecular cross-benzoin reactions using an ad hoc designed novel N-heterocyclic carbene catalyst. Organic & Biomolecular Chemistry, 16(3), 435-439. [Link]
-
Menon, R. S., Biju, A. T., & Nair, V. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. Beilstein Journal of Organic Chemistry, 12, 444–461. [Link]
-
Goodman, C. G., Johnson, J. S. (2014). Dynamic Kinetic Asymmetric Cross-Benzoin Additions of β-Stereogenic α-Keto Esters. Journal of the American Chemical Society, 136(41), 14698-14701. [Link]
-
Thai, K., Langdon, S. M., Bilodeau, F., & Gravel, M. (2013). Highly Chemo- and Enantioselective Cross-Benzoin Reaction of Aliphatic Aldehydes and α-Ketoesters. Organic Letters, 15(9), 2214–2217. [Link]
-
Li, G., Li, Y., Wu, K.-J., Dai, L., & You, S. (2012). Synthesis of chiral anti-1,2-diamine derivatives through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. Angewandte Chemie International Edition, 51(38), 9629-9632. [Link]
-
D'Alpino, P., Licini, G., & Zonta, C. (2018). An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. Catalysts, 8(5), 181. [Link]
-
Sakamoto, R., Washio, A., Hosaka, M., Uemura, N., Kasashima, Y., & Asai, T. (2021). Asymmetric Anisoin Synthesis Involving this compound Condensation Followed by Deracemization. Crystal Growth & Design, 21(4), 2321–2327. [Link]
-
Various Authors. (2020). 9: Multistep Synthesis (Experiment). Chemistry LibreTexts. [Link]
-
DiRocco, D. A., Oberg, K. M., Dalton, D. M., & Rovis, T. (2012). Catalytic Asymmetric Cross Aza-Benzoin Reactions of Aliphatic Aldehydes with N–Boc Imines. Angewandte Chemie International Edition, 51(24), 5904-5906. [Link]
-
Xia, T., Feng, H., Cao, Q., & Chen, Y. (2021). Photoredox/Cobalt-Catalyzed Asymmetric Radical Addition to Imines with Furanosyl 1,4-Dihydropyridines to Access C-Glycosyl Amino Esters. Angewandte Chemie International Edition, 60(4), 1933-1938. [Link]
-
Kiddle, J. J. (2013). Asymmetric Reactions of N-heterocyclic Carbenes Using Green Chemistry Principles. Honors Theses. 2371. [Link]
-
Wang, D.-S., Chen, Q.-A., & Zhou, Y.-G. (2018). H8-BINOL-Derived Chiral η-Benzene Ligands: New Opportunities for the Ruthenium-Catalyzed Asymmetric C−H Activation. Angewandte Chemie International Edition, 57(42), 13833-13837. [Link]
-
Jia, M.-Q., & You, S.-L. (2013). N-Heterocyclic Carbene-Catalyzed Enantioselective Intramolecular N-Tethered Aldehyde–Ketone this compound Reactions. ACS Catalysis, 3(4), 622–625. [Link]
-
Menon, R. S., Biju, A. T., & Nair, V. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. Beilstein Journal of Organic Chemistry, 12, 444–461. [Link]
-
D'Alpino, P., Licini, G., & Zonta, C. (2018). An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. Catalysts, 8(5), 181. [Link]
-
Flanigan, D. M., Romanov-Michailidis, F., White, N. A., & Rovis, T. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 115(17), 9307–9387. [Link]
-
Flanigan, D. M., Romanov-Michailidis, F., White, N. A., & Rovis, T. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 115(17), 9307–9387. [Link]
-
Sakamoto, R., Washio, A., Hosaka, M., Uemura, N., Kasashima, Y., & Asai, T. (2021). Asymmetric Anisoin Synthesis Involving this compound Condensation Followed by Deracemization. Crystal Growth & Design, 21(4), 2321–2327. [Link]
-
Dounay, A. B., & Woerpel, K. A. (2002). Thiazol-2-ylidene Catalysis in Intramolecular Crossed Aldehyde-Ketone this compound Reactions. The Journal of Organic Chemistry, 67(22), 7877–7880. [Link]
-
Thai, K., Langdon, S. M., Bilodeau, F., & Gravel, M. (2013). Highly Chemo- and Enantioselective Cross-Benzoin Reaction of Aliphatic Aldehydes and α-Ketoesters. Organic Letters, 15(9), 2214–2217. [Link]
-
Xia, T., Feng, H., Cao, Q., & Chen, Y. (2021). Photoredox/Cobalt-Catalyzed Asymmetric Radical Addition to Imines with Furanosyl 1,4-Dihydropyridines to Access C-Glycosyl Amino Esters. Angewandte Chemie International Edition, 60(4), 1933-1938. [Link]
-
Washio, A., Hosaka, M., Uemura, N., Kasashima, Y., & Asai, T. (2021). Asymmetric Anisoin Synthesis Involving this compound Condensation Followed by Deracemization. Crystal Growth & Design, 21(4), 2321-2327. [Link]
-
Organic Chemistry Portal. (n.d.). This compound Condensation. Retrieved from [Link]
-
Adams, R., & Marvel, C. S. (1921). This compound. Organic Syntheses, 1, 33. [Link]
-
Enders, D., Niemeier, O., & Balensiefer, T. (2006). Asymmetric Intramolecular Crossed-Benzoin Reactions by N-Heterocyclic Carbene Catalysis. Angewandte Chemie International Edition, 45(9), 1463–1467. [Link]
Sources
- 1. This compound Condensation [organic-chemistry.org]
- 2. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions [beilstein-journals.org]
- 4. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Chemo- and Enantioselective Cross-Benzoin Reaction of Aliphatic Aldehydes and α-Ketoesters [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly chemoselective intermolecular cross-benzoin reactions using an ad hoc designed novel N-heterocyclic carbene catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Catalytic Asymmetric Cross Aza-Benzoin Reactions of Aliphatic Aldehydes with N-Boc Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Asymmetric Intramolecular Crossed-Benzoin Reactions by N-Heterocyclic Carbene Catalysis [organic-chemistry.org]
- 16. Asymmetric Anisoin Synthesis Involving this compound Condensation Followed by Deracemization - Lookchem [lookchem.com]
An In-depth Technical Guide to the Discovery of Novel Catalysts for Benzoin Condensation
For Researchers, Scientists, and Drug Development Professionals
Part 1: Foundational Principles of Benzoin Condensation
The this compound condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, providing a direct route to valuable α-hydroxy ketones.[1][2][3] Historically, this transformation has been a fertile ground for the development of new catalytic concepts, evolving from the use of hazardous inorganic catalysts to sophisticated, highly selective organocatalysts.
The Classic Reaction and the "Umpolung" Concept
First reported in 1832 by Wöhler and Liebig, the this compound condensation was initially catalyzed by alkali metal cyanides.[1] The cyanide ion, despite its toxicity, possesses the ideal electronic properties to mediate the reaction: it is a good nucleophile, can stabilize the key intermediate, and is an effective leaving group.[4][5]
The mechanistic ingenuity of the this compound condensation lies in the concept of "umpolung," or polarity reversal.[1][2][3][6] An aldehyde's carbonyl carbon is inherently electrophilic. The catalyst's role is to transform this electrophilic center into a nucleophilic acyl anion equivalent.[1][2][3] In the cyanide-catalyzed mechanism, the cyanide ion attacks the aldehyde to form a cyanohydrin. A base then removes the formerly aldehydic proton, which has become acidic, to generate a resonance-stabilized carbanion. This nucleophilic intermediate then attacks a second aldehyde molecule, and subsequent steps regenerate the catalyst and yield the this compound product.[5][7]
Thiamine: A Safer, Bio-Inspired Catalyst
The toxicity of cyanide spurred the search for safer alternatives. A significant breakthrough came from understanding biochemical pathways, where thiamine (Vitamin B1) pyrophosphate acts as a coenzyme in similar transformations.[4][5] In 1958, Ronald Breslow proposed a mechanism by which thiamine, in its ylide form, could catalyze the this compound condensation.[1][2] This discovery was a landmark in organocatalysis, demonstrating that a small organic molecule could mimic the function of both toxic reagents and complex enzymes.[1][4] The active catalytic species is generated by deprotonating the thiazolium ring of thiamine, creating a nucleophilic carbene that initiates the catalytic cycle.[4][8]
Part 2: The Rise of N-Heterocyclic Carbenes (NHCs) as Superior Catalysts
Breslow's seminal work laid the foundation for the development of N-heterocyclic carbenes (NHCs) as a powerful class of organocatalysts for the this compound reaction.[1][2] NHCs are more stable and generally more active than the thiamine-derived ylide, offering a tunable platform for catalyst design.[9][10]
The NHC-Catalyzed this compound Condensation Cycle
The generally accepted mechanism for the NHC-catalyzed this compound condensation closely follows the pathway proposed by Breslow.[2][11]
-
Catalyst Activation: An NHC is generated in situ from its corresponding azolium salt (e.g., thiazolium, imidazolium, or triazolium salt) by deprotonation with a base.[12]
-
Nucleophilic Attack: The nucleophilic carbene attacks the carbonyl carbon of an aldehyde molecule.
-
Breslow Intermediate Formation: A subsequent proton transfer results in the formation of the critical enaminol species known as the "Breslow intermediate."[1][2][12] This intermediate is the embodiment of the "umpolung" concept, possessing a nucleophilic carbon atom.
-
C-C Bond Formation: The Breslow intermediate attacks a second molecule of aldehyde.
-
Product Formation and Catalyst Regeneration: A final proton transfer and elimination of the NHC catalyst yields the α-hydroxy ketone (this compound) product and regenerates the active catalyst for the next cycle.[12]
Caption: The catalytic cycle for the NHC-catalyzed this compound condensation.
A Survey of NHC Scaffolds
The versatility of NHCs stems from the ability to modify their steric and electronic properties by changing the heterocyclic core and its substituents. This tunability allows for the optimization of catalytic activity and selectivity.[13][14]
-
Thiazolium-based Catalysts: Historically significant, these were the first type of NHC precursors explored, inspired by thiamine.[1][2] They remain widely used for various this compound reactions.
-
Imidazolium and Benzimidazolium-based Catalysts: These scaffolds often provide more stable carbenes. The N-substituents on the imidazole ring can be varied to a great extent, from simple alkyl chains to bulky aryl groups like xylyl or anthracenyl, significantly influencing catalytic efficiency.[15][16]
-
Triazolium-based Catalysts: These have emerged as the most popular and effective catalysts for asymmetric this compound transformations.[2][3] The triazole ring structure, particularly when incorporated into a chiral backbone, provides a rigid and well-defined environment for inducing enantioselectivity.
| Catalyst Type | Precursor Example | N-Substituents | Key Features & Applications | Yield (%) | Reference |
| Thiazolium | Thiamine HCl | Varied (from Vitamin B1) | Safer alternative to cyanide; foundational for NHC catalysis. | Good | [1][17] |
| Imidazolium | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | Bulky aryl groups | High stability; effective for homo-benzoin condensation. | 95 | [18] |
| Benzimidazolium | 1,3-Di-n-butylbenzimidazolium bromide | Long alkyl chains | Effective for substituted aromatic aldehydes; milder conditions. | 98 | [18] |
| Triazolium | Chiral bicyclic triazolium salt | Chiral backbones | Premier class for asymmetric this compound condensation. | High | [3] |
Part 3: The Quest for Enantioselectivity
The synthesis of enantiomerically pure α-hydroxy ketones is of great interest, as this motif is present in numerous natural products and pharmaceutical agents.[10][12] Chiral NHCs have proven to be exceptional catalysts for achieving high levels of enantioselectivity in this compound condensations.[12][19]
The design of effective chiral NHC catalysts often involves incorporating chirality into the backbone of the azolium salt precursor, frequently derived from amino acids or other components of the "chiral pool."[2] For instance, pyroglutamic acid-derived and aminoindanol-triazolium salt catalysts have shown excellent performance in asymmetric reactions, furnishing products with high enantiomeric excess (ee).[1][2] The catalyst's chiral scaffold creates a three-dimensional pocket that directs the approach of the second aldehyde molecule to the Breslow intermediate, favoring the formation of one enantiomer over the other.
Part 4: A Practical Guide to Catalyst Discovery and Optimization
The discovery of novel catalysts is a systematic process that combines rational design, library synthesis, and efficient screening methodologies.
The Modern Catalyst Discovery Workflow
The workflow for discovering new catalysts for this compound condensation typically involves several stages, from initial concept to a validated, high-performing system. This iterative process allows researchers to rapidly identify promising candidates and refine their properties.
Caption: A typical workflow for the discovery and optimization of novel catalysts.
High-Throughput Screening (HTS) Strategies
HTS is essential for rapidly evaluating the performance of a library of potential catalysts.[20] While specific HTS methods for this compound condensation are not extensively detailed in the literature, general analytical techniques can be readily adapted.[21]
-
Reaction Setup: Reactions are typically performed in parallel in 96-well plates.
-
Variable Screening: Key variables to screen include the NHC precursor structure (N-substituents, heterocyclic core), the base (e.g., DBU, KOtBu, triethylamine), solvent, temperature, and substrate.[16][20]
-
Analysis: After a set reaction time, the plates are analyzed. Techniques like HPLC or GC-MS are ideal for quantifying product yield and, in the case of asymmetric reactions, enantiomeric excess.[20] UV/Vis spectroscopy can also be employed if the product has a distinct chromophore from the starting materials.[21]
Detailed Experimental Protocols
The following protocols are representative of established procedures and provide a foundation for experimentation and catalyst screening.
Protocol 1: Thiamine-Catalyzed this compound Condensation (Baseline)
This protocol is a "green" alternative to the classical cyanide procedure and serves as an excellent benchmark.[17]
-
Preparation: In a 50 mL Erlenmeyer flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of water.
-
Cooling: Add 7.5 mL of 95% ethanol and cool the solution in an ice bath.
-
Base Addition: In a separate flask, cool 1.5 mL of 5M NaOH in an ice bath. Add the cold NaOH solution dropwise to the thiamine solution over 3-5 minutes with constant swirling, keeping the temperature low.[22]
-
Substrate Addition: Remove the flask from the ice bath and add 5.0 mL of freshly distilled benzaldehyde. Swirl to mix thoroughly.[22]
-
Reaction: Seal the flask with Parafilm and let it stand at room temperature for at least 24 hours.[18][22]
-
Workup: Collect the crystalline product via vacuum filtration. Wash the crystals with a cold 2:1 mixture of water and 95% ethanol and air dry.[22]
-
Purification: Recrystallize the crude this compound from hot 95% ethanol for further purification.[22]
Protocol 2: General Procedure for NHC-Catalyzed this compound Condensation
This protocol is adapted for screening NHC precursors under anhydrous conditions.[18][23]
-
Preparation: In a glove box, add potassium tert-butoxide (0.104 mmol) and the desired azolium salt precursor (0.104 mmol) to a flame-dried 2 mL vial containing a stir bar.[23]
-
Solvent Addition: Add 0.2 mL of anhydrous THF and stir the mixture for 30 minutes at room temperature to generate the active NHC in situ.
-
Substrate Addition: Add the aldehyde substrate (e.g., 4-chlorobenzaldehyde, 2 mmol) quickly to the mixture.[23]
-
Reaction: Cap the vial and stir at room temperature. Monitor the reaction's progress by TLC. Reaction times can vary from 30 minutes to several hours depending on the catalyst and substrate.[13][14]
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction & Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.[18]
Part 5: Mechanistic Elucidation and Catalyst Improvement
A deep understanding of the reaction mechanism is crucial for the rational design of more efficient catalysts.
Techniques for Studying Reaction Mechanisms
-
Kinetic Studies: Employing initial rate methods can help determine the rate-limiting step of the catalytic cycle.[11] For example, kinetic analyses of triazolium-catalyzed reactions have shown that at high aldehyde concentrations, the formation of the Breslow intermediate can become rate-limiting, whereas at low concentrations, the subsequent C-C bond-forming step may be more rate-limiting.[11]
-
Structure-Activity Relationships (SAR): Systematically modifying the N-aryl substituents on the NHC precursor and correlating these changes with reaction rates or yields provides valuable insight. For instance, studies have shown that electron-withdrawing groups on the N-aryl substituent of triazolium catalysts can accelerate the reaction, leading to higher yields.[11]
-
Computational Studies: Density Functional Theory (DFT) and other computational methods provide invaluable ab initio evidence for the structure and stability of key intermediates like the Breslow intermediate, helping to predict and explain experimental outcomes.[11]
Part 6: Future Outlook and Emerging Trends
The field of this compound condensation continues to evolve, with several exciting areas of ongoing research:
-
Expanding Substrate Scope: While the condensation of aromatic aldehydes is well-established, the cross-condensation involving aliphatic aldehydes, ketones, and other carbonyl partners remains a challenge.[1][2][3] Developing highly chemoselective catalysts for these transformations is a key goal.
-
Novel Catalyst Scaffolds: Research into new NHC backbones and even non-NHC organocatalysts or metallophosphite systems continues to push the boundaries of reactivity and selectivity.[6]
-
Greener Reaction Conditions: The development of catalysts that are effective in environmentally benign solvents like water or even under solvent-free conditions is a major focus, enhancing the sustainability of this important reaction.[15]
The discovery of novel catalysts for this compound condensation is a testament to the power of mechanistic understanding and rational design in synthetic chemistry. From the hazardous cyanide ion to the highly tunable and selective N-heterocyclic carbenes, the journey reflects a continuous drive for safer, more efficient, and more versatile chemical transformations.
References
- An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condens
- Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. Beilstein Journal of Organic Chemistry.
- Kinetic and structure–activity studies of the triazolium ion-catalysed this compound condens
- N-Heterocyclic carbene (NHC)-catalyzed intramolecular this compound condensation–oxidation. Organic & Biomolecular Chemistry (RSC Publishing).
- This compound Condens
- 9: Multistep Synthesis (Experiment). Chemistry LibreTexts.
- Homo-benzoin condensation catalyzed by N-heterocyclic carbenes (NHC).
- This compound Condens
- Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions.
- This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions.
- This compound Condensation Reaction using Thiamine HCl. YouTube.
- Thiamine Catalyzed this compound Condens
- This compound condens
- Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. Beilstein Publishing System.
- This compound. Organic Syntheses Procedure.
- This compound Condens
- This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. Semantic Scholar.
- Advancements in N-heterocyclic Carbenes (NHCs)
- This compound Condens
- Recent Development in Catalytic this compound Reaction. MSU chemistry.
- This compound Condens
- Catalytic Asymmetric this compound Condensation for the Synthesis of Natural Products and Their Analogs.
- Mechanism Insight into the Cyanide-Catalyzed this compound Condensation: A Density Functional Theory Study.
- (PDF) Advancements in N-heterocyclic carbenes (NHCs)
- This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. European Journal of Chemistry.
- NHC-Catalyzed this compound Condensation – Is It All Down to the Breslow Intermediate?
- High-Throughput Screening Techniques in C
- Unleashing high-throughput reaction screening. Unchained Labs.
- A Comparative Guide to Alternative Catalysts for the this compound Condens
- This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions.
Sources
- 1. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions [beilstein-journals.org]
- 2. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. chem.latech.edu [chem.latech.edu]
- 5. sciencemadness.org [sciencemadness.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. This compound Condensation [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. elar.urfu.ru [elar.urfu.ru]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic and structure–activity studies of the triazolium ion-catalysed this compound condensation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02207A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | European Journal of Chemistry [eurjchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. beyondbenign.org [beyondbenign.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. unchainedlabs.com [unchainedlabs.com]
- 21. fhi.mpg.de [fhi.mpg.de]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Benzoin Derivatives with Potential Biological Activity
Introduction
Benzoin, a fascinating α-hydroxy ketone, serves as a versatile scaffold in medicinal chemistry due to its unique structural features.[1][2] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
I. The this compound Scaffold: A Foundation for Diverse Bioactivity
The core structure of this compound, 2-hydroxy-1,2-diphenylethanone, features a chiral center and two functional groups—a hydroxyl and a ketone—that are amenable to a wide range of chemical modifications.[1] This structural versatility allows for the fine-tuning of physicochemical properties and biological targets, making this compound a privileged scaffold in drug discovery. The presence of two aromatic rings provides a template for introducing various substituents to modulate lipophilicity, electronic properties, and steric interactions, all of which can significantly impact biological activity.
General Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives is primarily achieved through the this compound condensation reaction, a classic carbon-carbon bond-forming reaction.[3] This reaction traditionally involves the cyanide-catalyzed condensation of two aromatic aldehydes.[5] However, modern synthetic methodologies have introduced milder and more efficient catalysts, such as N-heterocyclic carbenes (NHCs) and thiazolium salts, to facilitate both symmetrical and unsymmetrical this compound synthesis.[3] Furthermore, the secondary alcohol of the this compound core can be readily oxidized to a ketone, yielding benzil derivatives, which also exhibit significant biological activities.[3]
The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent derivatization.
Caption: Generalized synthetic workflow for this compound derivatives.
II. Antimicrobial Activity of this compound Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[6]
Mechanism of Action and Structure-Activity Relationship
The antimicrobial properties of this compound derivatives are often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[6] For instance, the presence of lipophilic substituents on the aromatic rings can enhance membrane permeability, leading to cell lysis.
Structure-Activity Relationship (SAR) Insights:
A critical aspect of developing potent antimicrobial agents is understanding the relationship between their chemical structure and biological activity. For this compound derivatives, several key structural features have been identified as being crucial for their antimicrobial effects.
-
Hydroxyl and Carbonyl Groups: The α-hydroxy ketone moiety is a key pharmacophore. The hydroxyl group can participate in hydrogen bonding interactions with microbial enzymes or other cellular components, while the ketone group can be a site for nucleophilic attack, potentially leading to the inactivation of essential biomolecules.
-
Aromatic Ring Substituents: The nature and position of substituents on the phenyl rings significantly influence antimicrobial activity. Electron-withdrawing groups, such as halogens or nitro groups, can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by microbial nucleophiles. Conversely, electron-donating groups may modulate the compound's redox potential, which can also impact its antimicrobial efficacy.
-
Schiff Base and Hydrazone Derivatives: Conversion of the ketone functionality into Schiff bases or hydrazones has been a particularly successful strategy for enhancing antimicrobial potency.[7][8][9] These modifications introduce an imine (-C=N-) or hydrazone (-C=N-NH-) linkage, which can chelate with metal ions essential for microbial growth or interact with different biological targets. For example, some Schiff bases derived from this compound have shown significant activity against pathogenic bacteria and fungi.[7][9] The introduction of phenolic -OH, -NO2, and -NH- groups in these derivatives has been shown to enhance their antimicrobial activities.[7]
The logical relationship between these structural modifications and the resulting antimicrobial activity is depicted in the following diagram.
Caption: Structure-Activity Relationship for Antimicrobial this compound Derivatives.
Experimental Protocols
Synthesis of this compound Schiff Base Derivatives
This protocol describes a general method for synthesizing Schiff base derivatives of this compound by reacting the ketone group with various amines.
Materials:
-
This compound
-
Substituted aromatic or aliphatic amines
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This protocol outlines a standard method for evaluating the antimicrobial activity of synthesized this compound derivatives.
Materials:
-
Synthesized this compound derivatives
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient agar and Sabouraud dextrose agar
-
Sterile filter paper discs (6 mm diameter)
-
Standard antibiotic and antifungal discs (e.g., Kanamycin, Nystatin)[7][9]
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes and swabs
Procedure:
-
Prepare sterile agar plates of the appropriate medium.
-
Inoculate the agar plates uniformly with the test microorganisms using sterile swabs.
-
Dissolve the synthesized compounds in DMSO to a specific concentration (e.g., 1 mg/mL).
-
Impregnate sterile filter paper discs with a known volume of the compound solution (e.g., 10 µL).
-
Place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO control disc, onto the inoculated agar plates.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Data Presentation
| Compound ID | Modification | Test Organism | Zone of Inhibition (mm) |
| B-SB1 | Schiff base with p-anisidine | S. aureus | 18 |
| B-SB2 | Schiff base with p-nitroaniline | E. coli | 22 |
| B-H1 | Hydrazone with 2,4-dinitrophenylhydrazine | C. albicans | 25 |
| Kanamycin | Standard Antibiotic | S. aureus | 25 |
| Nystatin | Standard Antifungal | C. albicans | 28 |
Note: The data presented in this table is illustrative and intended for comparison purposes.
III. Anticancer Activity of this compound Derivatives
The quest for novel anticancer agents with improved efficacy and reduced side effects is a major focus of modern drug discovery. This compound derivatives have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines.[4]
Mechanisms of Anticancer Action
This compound derivatives exert their anticancer effects through diverse mechanisms, including:
-
Induction of Apoptosis: Many this compound derivatives trigger programmed cell death (apoptosis) in cancer cells by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, such as G2/M or G1/S phases.
-
Inhibition of Kinases: Some this compound derivatives function as kinase inhibitors, targeting enzymes that are crucial for cancer cell signaling, growth, and survival.[10][11] For instance, certain benzodiazine derivatives, which can be conceptually related to fused ring systems incorporating this compound-like structures, have shown potent anticancer properties by inhibiting receptor tyrosine kinases.[10][11]
-
DNA Intercalation: Some derivatives can intercalate into the DNA double helix, disrupting DNA replication and transcription and ultimately leading to cell death.
The following diagram illustrates a simplified signaling pathway that can be targeted by anticancer this compound derivatives.
Caption: Simplified MAPK signaling pathway targeted by this compound kinase inhibitors.
Experimental Protocols
Synthesis of Benzil from this compound
This protocol details the oxidation of this compound to benzil, a common precursor for various biologically active derivatives.[3]
Materials:
-
This compound
-
Concentrated Nitric Acid
-
Acetone
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask.[3]
-
Carefully add concentrated nitric acid to the solution.[3]
-
Heat the reaction mixture at 50-70°C for 30-120 minutes, monitoring the reaction by TLC.[3]
-
After completion, evaporate the acetone.[3]
-
Add water to the flask and extract the product with ethyl acetate.[3]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude benzil by recrystallization from ethanol.
MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized this compound derivatives (dissolved in DMSO and diluted in medium) and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) |
| B-1 | This compound | MCF-7 | >100 |
| BZ-1 | Benzil | MCF-7 | 55.2 |
| BZ-Cl | 4,4'-Dichlorobenzil | MCF-7 | 12.8 |
| BZ-OMe | 4,4'-Dimethoxybenzil | MCF-7 | 28.4 |
| Cisplatin | Standard Drug | MCF-7 | 8.5 |
Note: The data presented in this table is illustrative and intended for comparison purposes.
IV. Anti-inflammatory Activity of this compound Derivatives
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. This compound derivatives have demonstrated significant anti-inflammatory potential, making them attractive candidates for the development of new anti-inflammatory drugs.[12][13]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound derivatives are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. These mechanisms include:
-
Inhibition of Cyclooxygenases (COX): Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some this compound derivatives can inhibit COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.[12][13]
-
Modulation of Pro-inflammatory Cytokines: Certain derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12]
-
Inhibition of Other Inflammatory Enzymes: Some benzothiazine derivatives, which share structural similarities with certain classes of this compound derivatives, have been shown to inhibit other enzymes involved in inflammation, such as microsomal prostaglandin E2 synthase-1 (mPGES-1) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[12][13]
Experimental Protocols
Carrageenan-Induced Paw Edema Assay in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.
Materials:
-
Wistar albino rats
-
Synthesized this compound derivatives
-
Carrageenan solution (1% in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the synthesized compounds or the standard drug orally or intraperitoneally.
-
After 1 hour, inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) at 3h |
| Control | - | 0 |
| B-Thiazole | 20 | 45.8 |
| B-Oxadiazole | 20 | 55.2 |
| Indomethacin | 10 | 68.5 |
Note: The data presented in this table is illustrative and intended for comparison purposes.
V. Conclusion and Future Perspectives
This compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the ease of structural modification make them an attractive scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives with antimicrobial, anticancer, and anti-inflammatory properties. The detailed protocols and mechanistic insights presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Future research in this area should focus on:
-
The development of more efficient and stereoselective synthetic methods to access enantiomerically pure this compound derivatives, as chirality can significantly impact biological activity.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
The use of computational modeling and quantitative structure-activity relationship (QSAR) studies to guide the design of more potent and selective derivatives.
-
Preclinical and clinical investigations of the most promising candidates to assess their therapeutic potential in relevant disease models.
By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
- Antimicrobial Activity of Some Schiff Bases Derived from this compound, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (n.d.). NIH.
- Synthesis of hydroxy this compound/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. (n.d.). PMC - NIH.
- Synthesis, characterization, and evaluation of some novel derivatives of this compound. (2018, May 8). ResearchGate.
- What are the effects of this compound on microorganisms?. (2025, August 14). Blog.
- Antimicrobial Activity of Some Schiff Bases Derived from this compound, Salicylalde- hyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (n.d.). ResearchGate.
- Synthesis and biological activity of acetylene compounds derivatives of this compound. (2022, June 23). ScienceScholar.
- Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). OMICS International.
- Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. (2015, January 7). PubMed.
- Anthelmintic activity of synthesized this compound derivatives. (n.d.). ResearchGate.
- Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2025, February 19). PMC - NIH.
- An Eco-friendly Method for Synthesis of Symmetrical and Unsymmetrical this compound Derivatives. (n.d.). Asian Journal of Chemistry.
- Evaluation of antibacterial and antioxidant activities of three types of this compound resin. (n.d.). European Journal of Chemistry.
- Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2025, February 19). PubMed.
- Anticancer Activity and Anti-inflammatory Studies of 5-Aryl-1,4-benzodiazepine Derivatives. (n.d.). Bentham Science.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015, May 13). OMICS International.
- (PDF) Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2025, February 11). ResearchGate.
- In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. (2023, June 27). Preprints.org.
- Benzothiazole derivatives as anticancer agents. (n.d.). PMC - PubMed Central.
- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2025, October 2). PubMed.
- In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. (n.d.). Eco-Vector Journals Portal.
- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (n.d.). MDPI.
- Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (n.d.). JOCPR.
- Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2025, August 4). ResearchGate.
- Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. (n.d.). Chemical Review and Letters.
- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (n.d.). MDPI.
- Deracemization of this compound and its Derivatives via Kinetic, Dynamic Kinetic, Aerobic Oxidative Kinetic, and Reagent-mediated resolution. (2025, May 2). PubMed.
- This compound | C14H12O2. (n.d.). PubChem - NIH.
Sources
- 1. Deracemization of this compound and its Derivatives via Kinetic, Dynamic Kinetic, Aerobic Oxidative Kinetic, and Reagent-mediated resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of hydroxy this compound/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. What are the effects of this compound on microorganisms? - Blog [sinoshiny.com]
- 7. Antimicrobial Activity of Some Schiff Bases Derived from this compound, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Mechanism of N-Heterocyclic Carbene-Catalyzed Benzoin Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Heterocyclic carbenes (NHCs) have revolutionized the field of organocatalysis, breathing new life into classic reactions and enabling novel transformations. Among these, the benzoin reaction—the catalytic dimerization of aldehydes to form α-hydroxy ketones—stands as a archetypal example of the power of NHC catalysis. This guide provides an in-depth exploration of the accepted mechanistic pathway of the NHC-catalyzed this compound reaction. It details the pivotal role of the NHC in achieving "umpolung" or polarity inversion of the aldehyde, the formation and significance of the Breslow intermediate, and the subsequent steps leading to carbon-carbon bond formation and catalyst regeneration. Supported by experimental and computational evidence, this document serves as a technical resource for understanding the fundamental principles that govern this synthetically valuable transformation.
Introduction: A Paradigm Shift from Cyanide to Carbenes
The this compound condensation, first reported by Wöhler and Liebig in 1832 using a cyanide catalyst, is a cornerstone of C-C bond formation.[1] For over a century, cyanide remained the primary catalyst, leveraging its ability to invert the polarity of an aldehyde's carbonyl carbon from an electrophile to a nucleophile. This concept, termed "umpolung," is the reaction's mechanistic heart.[1][2]
However, the toxicity of cyanide spurred the search for alternatives. A major breakthrough came from the study of thiamine (Vitamin B1), a natural thiazolium salt whose diphosphate coenzyme was found to catalyze analogous biochemical reactions.[3] This biological insight led Ronald Breslow in the late 1950s to propose a catalytic cycle for thiazolium salts that did not require cyanide.[4][5] He correctly hypothesized that the thiazolium salt could be deprotonated to form a nucleophilic ylide—what we now recognize as an N-heterocyclic carbene (NHC).[5][6] This seminal work laid the foundation for the entire field of NHC organocatalysis.[4][5] Modern, stable NHCs, generated from precursors like imidazolium, triazolium, and thiazolium salts, are now recognized as a powerful class of organocatalysts that mediate a wide variety of transformations, with the this compound reaction being one of the earliest and most studied examples.[7][8]
The Catalytic Cycle: A Mechanistic Deep Dive
The widely accepted mechanism for the NHC-catalyzed this compound reaction proceeds through a series of well-defined, reversible steps.[3] The catalyst's primary function is to facilitate the umpolung of one aldehyde molecule, transforming it into an acyl anion equivalent that can then attack a second aldehyde molecule.[7]
Catalyst Generation and Nucleophilic Attack
The catalytic cycle begins with the in situ generation of the active NHC catalyst (II) from its azolium salt precursor (I) by a base. The NHC is a potent nucleophile and readily attacks the electrophilic carbonyl carbon of an aldehyde (III), forming a zwitterionic tetrahedral adduct (IV), often referred to as the pre-Breslow intermediate.[5][9]
-
Causality: The NHC's nucleophilicity stems from its singlet carbene nature, with a lone pair in a σ-type orbital and an empty p-orbital. The adjacent nitrogen atoms provide significant σ-electron donation, enhancing the nucleophilicity of the carbene carbon. This potent nucleophilicity allows it to efficiently attack the electrophilic carbonyl carbon of the aldehyde.
The Crucial Step: Formation of the Breslow Intermediate
The initial adduct (IV) undergoes a proton transfer to form the key species of the catalytic cycle: the Breslow intermediate (V) .[2][3][4] This enaminol-like species is the physical manifestation of the aldehyde's inverted polarity. It is the acyl anion equivalent that Breslow first proposed.[1][4]
-
Causality & Trustworthiness: The formation of the Breslow intermediate is the thermodynamic driving force for this stage of the reaction, as it resolves the charge separation present in the initial zwitterionic adduct.[10] The existence of this once-elusive intermediate has been unequivocally proven through various methods, including NMR spectroscopy, providing a solid, verifiable foundation for the entire mechanistic proposal.[9][10]
The Carbon-Carbon Bond Forming Event
The nucleophilic Breslow intermediate (V) then attacks the electrophilic carbonyl carbon of a second aldehyde molecule (VI). This step forms a new carbon-carbon bond and generates a new tetrahedral alkoxide intermediate (VII).[7]
-
Expertise & Experience: The chemoselectivity of this step is critical in cross-benzoin reactions. The Breslow intermediate must preferentially attack the second aldehyde rather than other potential electrophiles in the mixture. Factors such as the electronic properties of the aldehydes and the steric bulk of the NHC catalyst can be tuned to control this selectivity.[7][11]
Product Release and Catalyst Regeneration
The final steps involve the collapse of the alkoxide intermediate (VII). A subsequent proton transfer and elimination of the NHC catalyst releases the final α-hydroxy ketone product (VIII), also known as this compound, and regenerates the active NHC catalyst (II), allowing it to re-enter the catalytic cycle.[3][12] Each step in this mechanism is generally considered reversible.[3][7]
Visualizing the Mechanism
The catalytic cycle is best understood through a visual representation that outlines the progression from reactants to products via the key intermediates.
Figure 1: The catalytic cycle of the NHC-catalyzed this compound reaction.
Experimental and Computational Validation
The proposed mechanism is not merely theoretical; it is supported by a wealth of experimental and computational data.
Spectroscopic and Mechanistic Interrogation
-
NMR Spectroscopy: The direct observation and characterization of the Breslow intermediate using ¹H and ¹³C NMR spectroscopy by Berkessel and others provided definitive proof of its existence and role in the catalytic cycle.[9][10]
-
Kinetic Studies: Kinetic analyses have shown that the reaction is typically first-order with respect to the azolium salt precursor, the base, and the aldehyde, which aligns with the proposed mechanism.[5] Isotope labeling studies, such as using deuterated aldehydes, have demonstrated a kinetic isotope effect (KIE), providing insights into the rate-determining steps, often implicating the proton transfer to form the Breslow intermediate.[5][9]
-
EPR Spectroscopy: More recent studies using electron paramagnetic resonance (EPR) spectroscopy have identified radical intermediates derived from the Breslow intermediate via a single-electron transfer (SET) process.[10][13][14] This suggests that under certain conditions, a radical pathway may operate in parallel with or as an alternative to the purely ionic mechanism, adding another layer of complexity.[9][10][13]
Computational Studies
Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surface of the reaction.[12][15] These studies corroborate the proposed pathway by:
-
Confirming the stability of the Breslow intermediate.[15]
-
Calculating the energy barriers for each elementary step, helping to identify the rate-determining step.[12][15]
-
Explaining the origins of chemo- and stereoselectivity in more complex this compound reactions.[12]
Practical Application: A Representative Experimental Protocol
To illustrate the practical application of this mechanism, the following is a representative protocol for the homo-benzoin condensation of benzaldehyde. This self-validating system demonstrates the straightforward execution of the reaction.
Reaction: 2 Ph-CHO → Ph-CH(OH)-C(O)-Ph
Materials:
-
Imidazolium or Triazolium salt precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)
-
Base (e.g., Cs₂CO₃ or DBU)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
-
Benzaldehyde (freshly distilled)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Step-by-Step Methodology:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the azolium salt precatalyst (0.05 mmol, 5 mol%) and the base (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous THF (2.0 mL) via syringe. Stir the suspension for 15-30 minutes at room temperature to allow for the in situ generation of the active NHC. The formation of the free carbene is often accompanied by a color change.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq.) to the flask via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure this compound product.
Catalyst-Structure-Activity Relationship
The choice of NHC has a profound impact on reaction efficiency and selectivity. The electronic and steric properties of the catalyst are key determinants of its activity.
| NHC Precursor Type | Key Structural Feature | Typical Performance Characteristics |
| Thiazolium | Original class derived from thiamine. | Generally less active than newer NHCs; historically significant.[6] |
| Imidazolium | Saturated or unsaturated five-membered ring. | Highly robust and widely used. N-aryl substituents (e.g., mesityl, DIPP) provide steric bulk that can improve selectivity.[11] |
| Triazolium | Contains three nitrogen atoms in the ring. | Often more electron-withdrawing, leading to a more acidic C-H bond for easier deprotonation and higher catalytic activity. Frequently used in asymmetric catalysis.[4] |
Conclusion and Future Outlook
The mechanism of the NHC-catalyzed this compound reaction is a well-established and elegant showcase of organocatalysis. The central principle of umpolung, achieved through the formation of the critical Breslow intermediate, provides a powerful strategy for C-C bond formation. While the fundamental ionic pathway is widely accepted, ongoing research, particularly into potential radical pathways, continues to refine our understanding.[10][13] The deep mechanistic knowledge outlined in this guide empowers chemists to design more efficient catalysts, develop novel asymmetric variants, and expand the scope of NHC-catalyzed transformations in the synthesis of complex molecules relevant to the pharmaceutical and materials sciences.
References
-
Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. Beilstein Journal of Organic Chemistry. [Link]
-
NHC-catalysed this compound condensation – is it all down to the Breslow intermediate?. National Institutes of Health (NIH). [Link]
-
Theoretical Study of Diastereoselective NHC-Catalyzed Cross-Benzoin Reactions between Furfural and N-Boc-Protected α-Amino Aldehydes. ResearchGate. [Link]
-
NHC-catalysed this compound condensation – is it all down to the Breslow intermediate?. OUCI. [Link]
-
An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. MDPI. [Link]
-
NHC-Catalysed this compound Condensation – Is It All Down to the Breslow Intermediate?. ResearchGate. [Link]
-
NHC-catalysed this compound condensation – is it all down to the Breslow intermediate?. Royal Society of Chemistry. [Link]
-
The importance of four-membered NHCs in stabilizing Breslow intermediates on this compound condensation pathway. PubMed. [Link]
-
Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. ACS Publications. [Link]
-
NHC-catalysed this compound condensation – is it all down to the Breslow intermediate?. Royal Society of Chemistry. [Link]
-
Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PubMed Central. [Link]
-
Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. PubMed Central. [Link]
-
(PDF) Advancements in N-heterocyclic carbenes (NHCs) catalysis for this compound reactions: A comprehensive review from past to present. ResearchGate. [Link]
-
Advancements in N-heterocyclic carbenes (NHCs) catalysis for this compound reactions: A comprehensive review. Semantic Scholar. [Link]
-
The possible competing mechanisms for NHC-catalyzed reactions between... ResearchGate. [Link]
-
The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass. PubMed Central. [Link]
-
This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. Semantic Scholar. [Link]
Sources
- 1. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 7. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02186C [pubs.rsc.org]
- 10. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? [ouci.dntb.gov.ua]
- 14. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. The importance of four-membered NHCs in stabilizing Breslow intermediates on this compound condensation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Umpolung Reactivity in Benzoin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Concept of Umpolung in Organic Synthesis
In the landscape of organic chemistry, the predictable reactivity of functional groups, governed by the inherent polarity of their constituent atoms, forms the bedrock of synthetic strategy. Carbonyl carbons, for instance, are classic electrophiles due to the electronegativity of the adjacent oxygen atom. However, the ability to transiently invert this innate polarity—a concept termed "umpolung" or polarity inversion—opens up a powerful and non-traditional avenue for bond formation.[1][2][3] This guide delves into the core principles of umpolung reactivity as masterfully demonstrated in the benzoin synthesis, a classic carbon-carbon bond-forming reaction.[4]
The term "umpolung," German for "reversed polarity," was conceptualized by D. Seebach and E.J. Corey and describes the chemical modification of a functional group to reverse its polarity.[1][2] This strategy is particularly valuable in retrosynthetic analysis, enabling chemists to envision bond disconnections that would otherwise be considered synthetically inaccessible.[1][5] The this compound condensation, first reported in 1832 by Justus von Liebig and Friedrich Wöhler, stands as a quintessential example of this principle, where an aldehyde, typically an electrophile at the carbonyl carbon, is induced to act as a nucleophile.[6]
The this compound Condensation: A Paradigm of Umpolung
The this compound condensation is a coupling reaction between two aldehydes, most classically aromatic aldehydes, to form an α-hydroxyketone, also known as an acyloin.[6][7] The reaction hinges on the catalytic generation of an acyl anion equivalent from one aldehyde molecule, which then attacks a second aldehyde molecule.[8] This process is traditionally catalyzed by nucleophiles such as cyanide ions or, more recently, N-heterocyclic carbenes (NHCs).[6][9]
The Classic Cyanide-Catalyzed Mechanism
The cyanide-catalyzed this compound condensation, with its mechanism elucidated by A. J. Lapworth in 1903, provides a clear illustration of umpolung.[6] The key steps are as follows:
-
Nucleophilic Attack: A cyanide ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde) to form a cyanohydrin intermediate.[6][7][10] This initial step is reversible.[10]
-
Proton Transfer and Polarity Inversion: The cyanide group's electron-withdrawing nature facilitates the deprotonation of the former carbonyl carbon, generating a carbanion.[7][8] This carbanion is resonance-stabilized, and it is at this stage that the umpolung is realized: the originally electrophilic carbonyl carbon has become a nucleophilic species.[11]
-
Nucleophilic Attack on a Second Aldehyde: The newly formed carbanion attacks the carbonyl carbon of a second aldehyde molecule.[6][10]
-
Rearrangement and Catalyst Regeneration: A subsequent proton transfer and elimination of the cyanide ion, which acts as a good leaving group, yields the final this compound product and regenerates the catalyst.[6][10][12]
The reversibility of the reaction means that the product distribution is under thermodynamic control.[6]
N-Heterocyclic Carbenes (NHCs) as Modern Catalysts
While effective, the toxicity of cyanide has prompted the development of alternative catalysts. N-heterocyclic carbenes (NHCs) have emerged as a powerful and versatile class of organocatalysts for the this compound condensation.[9][13] Thiazolium salts, in the presence of a base, form the active NHC catalyst.[6][7] The mechanism, analogous to the cyanide-catalyzed pathway, involves the formation of a key intermediate known as the "Breslow intermediate."[13][14]
The catalytic cycle with an NHC can be summarized as:
-
Carbene Formation: A base deprotonates the azolium salt (e.g., a thiazolium salt) to generate the nucleophilic N-heterocyclic carbene.
-
Formation of the Breslow Intermediate: The NHC attacks the aldehyde carbonyl, leading to the formation of a tetrahedral intermediate. A subsequent proton transfer generates the Breslow intermediate, an enaminol-like species, which is the acyl anion equivalent.[15]
-
Nucleophilic Attack: The Breslow intermediate then attacks a second molecule of the aldehyde.
-
Product Formation and Catalyst Regeneration: The resulting intermediate collapses, eliminating the NHC catalyst and forming the α-hydroxyketone product.
NHCs offer several advantages over cyanide, including lower toxicity and the ability to catalyze reactions with a broader range of substrates, including aliphatic aldehydes.[4][13] Furthermore, the development of chiral NHCs has enabled highly enantioselective this compound condensations.[6]
Visualizing the Catalytic Cycles
To better illustrate the mechanistic pathways, the following diagrams depict the cyanide and NHC-catalyzed this compound condensations.
Caption: Cyanide-catalyzed this compound condensation cycle.
Caption: NHC-catalyzed this compound condensation cycle.
Experimental Protocols and Considerations
The successful execution of a this compound synthesis requires careful attention to reaction conditions and reagent purity. Below are representative protocols for both cyanide and thiamine (an NHC precursor) catalyzed reactions.
Table 1: Comparison of Catalytic Systems for this compound Condensation
| Parameter | Cyanide Catalysis | Thiamine (NHC) Catalysis |
| Catalyst | Sodium or Potassium Cyanide | Thiamine Hydrochloride |
| Base | Not explicitly required, but reaction is pH sensitive | Sodium Hydroxide |
| Solvent | Typically aqueous ethanol | Aqueous ethanol |
| Temperature | Often requires heating/reflux | Can proceed at room temperature or with gentle heating |
| Safety | Highly toxic, requires careful handling and disposal | Lower toxicity, safer to handle |
| Substrate Scope | Primarily aromatic aldehydes | Broader, includes aliphatic aldehydes |
Protocol 1: Classic Cyanide-Catalyzed Synthesis of this compound
Disclaimer: This protocol involves the use of highly toxic sodium cyanide. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, are mandatory.
Materials:
-
Benzaldehyde (freshly distilled to remove benzoic acid)[16]
-
95% Ethanol
-
Sodium Cyanide
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 50 mL of 95% ethanol, 50 g of pure benzaldehyde, and a solution of 5 g of sodium cyanide in 50 mL of water.[16]
-
Heat the mixture to reflux for 30 minutes. Crystals of this compound may begin to separate from the hot solution.[16]
-
After the reflux period, cool the reaction mixture in an ice bath to complete crystallization.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from 95% ethanol to obtain pure this compound.
Protocol 2: Thiamine-Catalyzed Synthesis of this compound
This protocol offers a safer alternative to the use of cyanide.[17]
Materials:
-
Thiamine hydrochloride
-
Water
-
95% Ethanol
-
3 M Sodium Hydroxide solution
-
Benzaldehyde (freshly distilled)
Procedure:
-
Dissolve 1.75 g of thiamine hydrochloride in 5.0 mL of water in a 50-mL Erlenmeyer flask.[18]
-
Add 20 mL of 95% ethanol and cool the solution in an ice bath.[18]
-
Slowly add 3.33 mL of 3 M NaOH dropwise while swirling, ensuring the temperature remains below 20°C.[18]
-
To the resulting yellow solution, add 10.0 mL of pure benzaldehyde and swirl to mix.[18]
-
Seal the flask and allow it to stand at room temperature for at least 24 hours, or gently heat at 60°C for 1.5 hours.[17][18]
-
Cool the mixture in an ice bath to induce crystallization.
-
Filter the crystals, wash with a cold mixture of water and 95% ethanol, and air dry.
-
Recrystallize the crude this compound from hot 95% ethanol.[17]
Applications in Drug Development and Organic Synthesis
The this compound condensation is not merely an academic curiosity; it serves as a valuable tool in the synthesis of more complex molecules. The resulting α-hydroxyketones are versatile intermediates. For instance, this compound itself can be oxidized to benzil, which is a key precursor in the synthesis of the antiepileptic drug phenytoin.[19] The reaction is also employed in the synthesis of various heterocyclic compounds and in polymer chemistry.[12][20][21]
The ability to perform cross-benzoin condensations, where two different aldehydes react, further expands the synthetic utility, allowing for the creation of unsymmetrical α-hydroxyketones.[6][9]
Conclusion
The umpolung reactivity showcased in the this compound synthesis represents a powerful strategic deviation from conventional synthetic pathways. By transiently inverting the polarity of an aldehyde's carbonyl carbon, chemists can forge carbon-carbon bonds that would otherwise be challenging to construct. The evolution from toxic cyanide catalysts to more benign and versatile N-heterocyclic carbenes has not only made this reaction safer but has also broadened its applicability. For researchers in drug development and organic synthesis, a thorough understanding of the principles and practicalities of the this compound condensation provides a valuable addition to their synthetic toolkit.
References
-
Organic Chemistry Portal. This compound Condensation. [Link]
-
Wikipedia. Umpolung. [Link]
-
Wikipedia. This compound condensation. [Link]
-
SlidePlayer. Umpolung. [Link]
-
Chemistry LibreTexts. 9: Multistep Synthesis (Experiment). [Link]
-
PubMed Central. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass. [Link]
-
Research Journal of Science and Technology. Umpolung Chemistry: An Overview. [Link]
-
University Chemistry. Umpolung in Fundamental Organic Reactions. [Link]
-
BYJU'S. Mechanism of this compound Condensation Reaction. [Link]
-
MDPI. An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. [Link]
-
Beilstein Journal of Organic Chemistry. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. [Link]
-
Pharmaguideline. This compound Condensation and Perkin Condensation. [Link]
-
Royal Society of Chemistry. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate?. [Link]
-
Wiley Online Library. Methods of Reactivity Umpolung. [Link]
-
Indian Academy of Sciences. This compound Condensation. [Link]
-
MDPI. Mechanistic Pathways in Cyanide-Mediated this compound Condensation: A Comprehensive Electron Localisation Function (ELF) and Catastrophe Theory Analysis of the Umpolung Reaction. [Link]
-
ACS Publications. Mechanism Insight into the Cyanide-Catalyzed this compound Condensation: A Density Functional Theory Study. [Link]
-
Scribd. This compound Condensation. | PDF | Chemical Reactions | Polymers. [Link]
-
Semantic Scholar. This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. [Link]
-
YouTube. This compound condensation | Reaction mechanism | Umpolung. [Link]
-
TÜBİTAK Academic Journals. Umpolung strategy: advances in catalytic C-C bond formations. [Link]
-
Chemistry 211 Experiment 10. [Link]
-
Organic Syntheses. This compound. [Link]
-
Royal Society of Chemistry. Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. [Link]
-
Slideshare. This compound condensation | PPTX. [Link]
-
Science Info. This compound Condensation: Mechanism, Applications. [Link]
Sources
- 1. Umpolung - Wikipedia [en.wikipedia.org]
- 2. rjstonline.com [rjstonline.com]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. dnmfaizpur.org [dnmfaizpur.org]
- 6. This compound condensation - Wikipedia [en.wikipedia.org]
- 7. This compound Condensation [organic-chemistry.org]
- 8. ias.ac.in [ias.ac.in]
- 9. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions [beilstein-journals.org]
- 10. byjus.com [byjus.com]
- 11. youtube.com [youtube.com]
- 12. scienceinfo.com [scienceinfo.com]
- 13. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Chemistry 211 Experiment 10 [home.miracosta.edu]
- 19. Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenyt ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09062C [pubs.rsc.org]
- 20. This compound Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]
- 21. This compound condensation | PPTX [slideshare.net]
Methodological & Application
Application Notes and Protocols for Cyanide-Catalyzed Benzoin Condensation
Introduction: The Classic Carbon-Carbon Bond Formation
First reported in 1832 by Justus von Liebig and Friedrich Wöhler, the benzoin condensation is a cornerstone reaction in organic synthesis, facilitating the formation of a carbon-carbon bond between two aromatic aldehydes.[1][2] The catalytic variant, developed by Nikolay Zinin in the late 1830s, utilizes the cyanide ion as a uniquely effective catalyst to produce α-hydroxy ketones, known as acyloins, with this compound itself being the parent compound derived from benzaldehyde.[1] This reaction is a classic example of "umpolung" or polarity reversal, a concept of immense strategic importance in the design of synthetic routes.[3][4][5][6] Normally, the carbonyl carbon of an aldehyde is electrophilic. In the presence of cyanide, however, this carbon is transformed into a nucleophile, enabling it to attack a second aldehyde molecule.[4][7][8]
These application notes provide a comprehensive overview of the cyanide-catalyzed this compound condensation, including a detailed mechanistic explanation, a robust experimental protocol, and critical safety guidelines for handling cyanide compounds.
Mechanistic Deep Dive: The Principle of Umpolung
The efficacy of the cyanide ion as a catalyst in the this compound condensation stems from its unique combination of properties: it is a potent nucleophile, its electron-withdrawing nature stabilizes key intermediates, and it is an excellent leaving group.[9] The mechanism, first elucidated by A. J. Lapworth in 1903, proceeds through several key steps.[1][9]
-
Nucleophilic Attack and Cyanohydrin Formation: The reaction is initiated by the nucleophilic attack of the cyanide anion on the electrophilic carbonyl carbon of an aldehyde molecule. This reversible step forms a cyanohydrin intermediate, known as the Lapworth intermediate.[1][2][8]
-
Proton Abstraction and Umpolung: A base in the reaction medium abstracts the acidic α-proton from the cyanohydrin, generating a resonance-stabilized carbanion. The strong electron-withdrawing cyano group is crucial for facilitating this deprotonation and stabilizing the resulting negative charge.[8] It is at this stage that the "umpolung" occurs: the original electrophilic carbonyl carbon is now part of a nucleophilic species.[4][5][7]
-
Nucleophilic Attack on a Second Aldehyde: The newly formed carbanion attacks the electrophilic carbonyl carbon of a second aldehyde molecule, forming a new carbon-carbon bond and a new alkoxide intermediate.[1]
-
Proton Transfer and Catalyst Regeneration: A proton transfer occurs, followed by the elimination of the cyanide ion. This final step regenerates the carbonyl group, yielding the this compound product and releasing the cyanide catalyst to participate in another catalytic cycle.[1]
The overall mechanism is a reversible process, with the product distribution being governed by thermodynamic stability.[1]
Caption: The catalytic cycle of the cyanide-catalyzed this compound condensation.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established methods, such as those found in Organic Syntheses.[10] It is crucial that this procedure is performed under the strict supervision of experienced personnel and with all necessary safety precautions in place.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Benzaldehyde | 106.12 | 25 g (23.8 mL) | 0.236 | Must be pure and free of benzoic acid.[10] |
| Ethanol (95%) | 46.07 | 31 mL | - | Solvent. |
| Sodium Cyanide (NaCN) | 49.01 | 2.5 g | 0.051 | EXTREMELY TOXIC . Handle with extreme care. |
| Deionized Water | 18.02 | 25 mL | - | Solvent for NaCN. |
Procedure
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser, combine 31 mL of 95% ethanol, 25 mL of deionized water, and 25 g of pure benzaldehyde.[10]
-
Catalyst Addition: In a separate beaker, carefully dissolve 2.5 g of sodium cyanide in the 25 mL of deionized water. Caution: This operation must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).[11][12] Add the aqueous sodium cyanide solution to the flask containing the benzaldehyde mixture.
-
Reaction: Gently heat the reaction mixture to reflux using a heating mantle. The solution should be kept at a gentle boil for approximately 30-45 minutes.[10][13] During this time, crystals of this compound may begin to separate from the hot solution.[10]
-
Workup and Isolation: After the reflux period, cool the flask first to room temperature and then in an ice-water bath to maximize crystallization.
-
Filtration: Collect the crude this compound crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water to remove any residual cyanide.[10]
-
Purification (Recrystallization): The crude product can be purified by recrystallization from hot ethanol. Dissolve the crude this compound in a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of pure this compound.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry. Determine the yield and characterize the product by melting point analysis and other spectroscopic methods as required.
Caption: Experimental workflow for the synthesis of this compound.
Safety, Handling, and Waste Disposal: A Non-Negotiable Priority
Cyanide and its compounds are acutely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[12][14] Hydrogen cyanide (HCN) gas, which has the faint odor of bitter almonds (though not detectable by a significant portion of the population), can be generated when cyanides come into contact with acids.[12][15]
Core Safety Directives
-
Fume Hood is Mandatory: All work involving cyanide salts, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[11][12][15]
-
Never Work Alone: It is imperative to never work with cyanides when alone in the laboratory.[11][12]
-
Designated Area: Establish a clearly marked designated work area for cyanide use.[11][15]
-
No Acids: Keep all acids strictly separate from the cyanide work area to prevent the accidental generation of HCN gas.[11][15]
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical-resistant gloves (double-gloving is recommended), and chemical splash goggles must be worn. A face shield is advisable when there is a splash hazard.[11][12][14][15]
Waste Disposal
-
Segregated Waste Stream: All cyanide-containing waste, both solid and liquid, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[12][16]
-
"No Acids" Label: The waste container must be explicitly labeled "Cyanide Waste" and "No Acids".[12]
-
Decontamination: Glassware and work surfaces must be decontaminated. A common procedure involves rinsing with a pH 10 buffer solution, followed by a freshly prepared 10% bleach (sodium hypochlorite) solution, all within the fume hood.[11][15] All cleaning materials must be disposed of as hazardous waste.[11]
Alternative: The Thiamine-Catalyzed this compound Condensation
Given the extreme toxicity of cyanide, the use of thiamine hydrochloride (Vitamin B1) as a catalyst has become a widely adopted, greener alternative, particularly in academic settings.[17][18] Thiamine, in the presence of a base, forms a thiazolium ylide that functions in a manner analogous to the cyanide ion, promoting the this compound condensation through a similar umpolung mechanism.[8][19][20] While often requiring longer reaction times or higher temperatures, this method avoids the significant hazards associated with cyanide.[17]
Conclusion
The cyanide-catalyzed this compound condensation remains a powerful and historically significant reaction for C-C bond formation. Its elegant mechanism, centered on the principle of umpolung, offers profound insights into chemical reactivity. However, the inherent and severe toxicity of the cyanide catalyst necessitates the most stringent safety protocols. For many applications, the thiamine-catalyzed alternative presents a much safer, albeit sometimes less efficient, approach. A thorough understanding of the mechanism, protocol, and safety requirements is essential for any researcher intending to perform this classic transformation.
References
-
Organic Chemistry Portal. (n.d.). This compound Condensation. Retrieved from [Link]
-
Wikipedia. (2023, October 29). This compound condensation. Retrieved from [Link]
-
BYJU'S. (2020, April 13). Mechanism of this compound Condensation Reaction. Retrieved from [Link]
-
Nagendrappa, G. (n.d.). This compound Condensation. The Cyanide Connection with Tapioca and Vitamin B1. Resonance, 8(9), 88-97. Retrieved from [Link]
-
Ciullo, W., & Berry, T. (n.d.). Thiamine-catalyzed this compound Condensation. Retrieved from [Link]
-
Beyond Benign. (n.d.). This compound Condensation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mechanism Insight into the Cyanide-Catalyzed this compound Condensation: A Density Functional Theory Study. Retrieved from [Link]
-
Organic Syntheses. (n.d.). This compound. Coll. Vol. 1, p.94 (1941); Vol. 1, p.33 (1921). Retrieved from [Link]
-
MDPI. (2023, April 25). Mechanistic Pathways in Cyanide-Mediated this compound Condensation: A Comprehensive Electron Localisation Function (ELF) and Catastrophe Theory Analysis of the Umpolung Reaction. Retrieved from [Link]
-
Chemeurope.com. (n.d.). This compound condensation. Retrieved from [Link]
-
Wikipedia. (2023, November 26). Umpolung. Retrieved from [Link]
-
LSU Health Shreveport. (2018, June 20). TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
Columbia University. (n.d.). Cyanide Safe Use Guidelines. Retrieved from [Link]
-
YouTube. (2022, November 8). This compound condensation | Reaction mechanism | Umpolung. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2013, July 12). Umpolung strategy: advances in catalytic C-C bond formations. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]
-
Massachusetts Institute of Technology Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
-
YouTube. (2022, December 7). This compound Condensation (one minute synthesis). Retrieved from [Link]
-
Unknown Source. (n.d.). This compound Condensation. Retrieved from [Link]
-
Worldwidejournals.com. (n.d.). Green Synthesis of this compound Derivatives Using Coenzyme Catalyzed Benzion Condensation Reaction. Retrieved from [Link]
-
PierpaLab. (2025, April 10). This compound Condensation with Thiamine. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Thiamine Catalyzed this compound Condensation. Retrieved from [Link]
Sources
- 1. This compound condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. mdpi.com [mdpi.com]
- 4. Umpolung - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. This compound Condensation [organic-chemistry.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Benzoin_condensation [chemeurope.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. lsuhsc.edu [lsuhsc.edu]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 15. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 16. research.columbia.edu [research.columbia.edu]
- 17. beyondbenign.org [beyondbenign.org]
- 18. worldwidejournals.com [worldwidejournals.com]
- 19. chem.latech.edu [chem.latech.edu]
- 20. sciencemadness.org [sciencemadness.org]
Application Notes and Protocols: Thiamine Hydrochloride as a Green Catalyst for Benzoin Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: A Greener Approach to a Classic Reaction
The benzoin condensation, a classic carbon-carbon bond-forming reaction, has traditionally relied on catalysts such as the highly toxic sodium cyanide.[1][2][3] In the pursuit of safer and more environmentally benign synthetic methodologies, thiamine hydrochloride (Vitamin B1) has emerged as an effective and green alternative.[3][4][5] This biodegradable and readily available coenzyme mimics the catalytic activity of cyanide without the associated hazards, making it an ideal choice for modern, sustainable chemistry.[6][7] This document provides a detailed overview of the mechanism, a robust experimental protocol, and key data for the thiamine hydrochloride-catalyzed synthesis of this compound.
Mechanistic Insights: The Role of the Thiazolium Ylide
The catalytic prowess of thiamine hydrochloride lies in its thiazole ring.[8] In a basic medium, the acidic proton between the nitrogen and sulfur atoms of the thiazole ring is abstracted, leading to the formation of a nucleophilic carbene, also known as a thiazolium ylide. This ylide is the active catalytic species.
The catalytic cycle, first proposed by Breslow, can be summarized as follows[8][9][10][11]:
-
Ylide Formation: A base abstracts the acidic proton from the C2 position of the thiamine hydrochloride's thiazolium ring to generate the active thiazolium ylide.
-
Nucleophilic Attack: The ylide attacks the carbonyl carbon of a benzaldehyde molecule, forming a tetrahedral intermediate.[10]
-
Breslow Intermediate Formation: A proton transfer within this intermediate leads to the formation of the crucial enamine-like structure known as the Breslow intermediate.[9][11][12] This intermediate is resonance-stabilized.[1][8]
-
Second Nucleophilic Attack: The nucleophilic Breslow intermediate then attacks the carbonyl carbon of a second benzaldehyde molecule, forming a new carbon-carbon bond.
-
Product Formation and Catalyst Regeneration: A subsequent intramolecular proton transfer and elimination of the thiamine ylide regenerates the catalyst and yields the final this compound product.[1]
The "umpolung" (polarity reversal) of the typically electrophilic aldehyde carbonyl carbon to a nucleophilic species via the Breslow intermediate is the key to this transformation.[9][11]
Catalytic Cycle of this compound Condensation
Caption: Catalytic cycle of thiamine hydrochloride in this compound synthesis.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound using thiamine hydrochloride as a catalyst.
Materials:
-
Thiamine hydrochloride
-
Sodium hydroxide (NaOH)
-
95% Ethanol
-
Deionized water
-
Ice bath
-
Round-bottom flask (100 mL or 250 mL)[8]
-
Magnetic stirrer and stir bar
-
Reflux condenser[8]
-
Heating mantle or water bath[2]
-
Büchner funnel and filter flask for vacuum filtration[8]
-
Filter paper
Procedure:
-
Catalyst Preparation:
-
Ylide Generation:
-
While stirring and maintaining the temperature below 20°C, slowly add 5 mL of 3M sodium hydroxide dropwise over approximately 10 minutes.[8] A yellow color, indicative of the ylide formation, should appear.
-
-
Reaction:
-
Work-up and Isolation:
-
After the heating period, allow the mixture to cool to room temperature.
-
Further cool the flask in an ice bath to induce crystallization of the this compound product.[6][14] Scratching the inside of the flask with a glass rod can aid in initiating crystallization.[14]
-
Collect the crude product by vacuum filtration using a Büchner funnel.[8][14]
-
Wash the crystals with two portions of cold deionized water.[8]
-
-
Purification:
-
Characterization:
-
Determine the melting point of the purified product (literature: ~135°C).[6]
-
Calculate the percent yield.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy if desired.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Thiamine Hydrochloride | 2.6 g | Catalyst |
| Benzaldehyde | 7 mL | Limiting Reagent |
| 3M Sodium Hydroxide | 5 mL | Base for ylide formation |
| 95% Ethanol | 20 mL | Solvent |
| Deionized Water | 8 mL | Solvent |
| Reaction Temperature | ~60-80°C (Gentle Reflux) | [2][8][14] |
| Reaction Time | 1 - 1.5 hours | [8] |
| Expected Yield | 35-50% | Yields can be variable and may be improved with longer reaction times or optimization of conditions. |
| Melting Point | ~135°C | [6] |
Troubleshooting and Field Insights
-
Low Yield: Insufficient reaction time or suboptimal pH can lead to low yields. Ensure the pH of the reaction mixture is basic after the addition of NaOH. The use of freshly distilled benzaldehyde is crucial as benzoic acid impurities from oxidation can interfere with the reaction.[13]
-
Difficulty in Crystallization: If crystals do not form upon cooling, scratching the inner wall of the flask with a glass rod can induce nucleation.[14] Seeding with a small crystal of pure this compound can also be effective.
-
Product Purity: The crude product may contain unreacted benzaldehyde, identifiable by its characteristic almond-like smell. Recrystallization is essential to obtain pure this compound.[15]
Conclusion
The use of thiamine hydrochloride as a catalyst for the this compound condensation represents a significant advancement in green chemistry. This method is not only safer and more environmentally friendly than traditional cyanide-catalyzed procedures but also provides a valuable pedagogical tool for demonstrating the principles of catalysis and green synthesis. The protocol outlined in this document is robust and can be readily implemented in both academic and industrial research settings, contributing to the development of more sustainable chemical processes.
References
-
PierpaLab. (2025, April 10). This compound Condensation with Thiamine. [Link]
-
University of the West Indies. (n.d.). This compound Condensation. [Link]
-
Rehbein, J., et al. (n.d.). NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? National Institutes of Health. [Link]
-
Rehbein, J., et al. (n.d.). NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? Royal Society of Chemistry. [Link]
-
Khan Academy. (2018, September 3). This compound Condensation Reaction using Thiamine HCl. YouTube. [Link]
-
Worldwidejournals.com. (n.d.). Green Synthesis of this compound Derivatives Using Coenzyme Catalyzed Benzion Condensation Reaction. [Link]
-
Sciencemadness.org. (n.d.). Thiamine Catalyzed this compound Condensation. [Link]
-
Ciullo, W., & Berry, T. (n.d.). Thiamine-catalyzed this compound Condensation. [Link]
-
Request PDF. (n.d.). Thiamine hydrochloride: A Versatile Catalyst for Organic Synthesis. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. [Link]
-
National Institutes of Health. (n.d.). Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now. [Link]
-
ResearchGate. (n.d.). Breslow catalytic cycle and a simplified alternative via...[Link]
-
Egra SSB College. (n.d.). Green Chemistry Practical [DSC3P_Lab]. [Link]
-
Taylor & Francis. (2024, July 25). Green synthesis of hydrazono-thiazolones using vitamin B1 and their antibacterial implications. [Link]
-
OICC Press. (n.d.). Thiamine hydrochloride (Vit-B1): An optimized green alternative for the synthesis of polyhydroquinoline derivatives. Iranian Journal of Catalysis. [Link]
-
Beyond Benign. (n.d.). This compound Condensation. [Link]
-
Bentham Science. (2024, May 6). Thiamine Hydrochloride: A Highly Efficient Organo-Catalyst for the One-Pot Synthesis of 2, 4, 5-Triaryl Imidazole Derivatives. [Link]
-
YouTube. (2021, January 26). This compound condensation of benzaldehyde using thiamine. [Link]
-
Chemistry 211 Experiment 10. (2012, November 20). [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. beyondbenign.org [beyondbenign.org]
- 4. tandfonline.com [tandfonline.com]
- 5. oiccpress.com [oiccpress.com]
- 6. worldwidejournals.com [worldwidejournals.com]
- 7. egrassbcollege.ac.in [egrassbcollege.ac.in]
- 8. chem.latech.edu [chem.latech.edu]
- 9. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions [beilstein-journals.org]
- 11. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Chemistry 211 Experiment 10 [home.miracosta.edu]
- 14. This compound condensation [cs.gordon.edu]
- 15. m.youtube.com [m.youtube.com]
Application of Benzoin as a Photoinitiator in Polymer Synthesis: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive technical guide on the use of benzoin as a photoinitiator for free-radical polymerization. It delves into the underlying mechanisms, practical considerations, and detailed experimental protocols for the synthesis of polymers using this classic initiator. This guide is intended for researchers and professionals in polymer chemistry, materials science, and drug development who are exploring photopolymerization techniques.
Introduction: The Role of this compound in Photopolymerization
Photopolymerization, the use of light to initiate and propagate polymerization reactions, offers significant advantages over traditional thermal methods, including spatial and temporal control, room temperature operation, and reduced energy consumption. At the heart of this technology lies the photoinitiator, a molecule that absorbs light and generates reactive species to kickstart the polymerization process.
This compound, a readily available and cost-effective aromatic ketone, is a well-established Type I photoinitiator.[1][2] Upon absorption of ultraviolet (UV) light, it undergoes a homolytic cleavage to produce two distinct radical species, which then initiate the polymerization of various vinyl monomers. While newer, more efficient photoinitiators have been developed, this compound remains a valuable tool in polymer synthesis, particularly for educational purposes and specific research applications where its characteristics are well-suited. This guide will provide the foundational knowledge and practical protocols for its effective application.
Mechanism of Action: The Norrish Type I Cleavage of this compound
This compound belongs to the class of Norrish Type I photoinitiators, which generate initiating radicals through a unimolecular bond cleavage event.[1][2] The process can be summarized in the following steps:
-
Photoexcitation: this compound absorbs a photon of UV light, typically in the range of 300-400 nm, which excites the molecule from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state can then undergo intersystem crossing (ISC) to a more stable triplet state (T₁).
-
α-Cleavage: From the excited triplet state (and to a lesser extent, the singlet state), the this compound molecule undergoes homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group. This α-cleavage is the key radical-generating step.
-
Radical Formation: The cleavage results in the formation of a benzoyl radical and a hydroxybenzyl radical.
-
Initiation: Both of these radical species are capable of initiating the polymerization of a vinyl monomer by adding to its double bond, thereby creating a new radical that can propagate the polymer chain.
Caption: Mechanism of radical generation by this compound via Norrish Type I cleavage.
Practical Considerations and Limitations
While this compound is a versatile photoinitiator, its successful application requires consideration of several factors:
-
Light Source: this compound exhibits an absorption maximum in the UV-A region, making mercury vapor lamps or UV LEDs with an emission wavelength around 365 nm suitable light sources.[1]
-
Oxygen Inhibition: Free-radical polymerization is susceptible to inhibition by atmospheric oxygen. Oxygen can scavenge the initiating radicals, preventing polymerization. Therefore, it is crucial to perform photopolymerization reactions under an inert atmosphere, such as nitrogen or argon.
-
Initiator Concentration: The concentration of this compound can significantly impact the polymerization rate and the molecular weight of the resulting polymer. Optimal concentrations typically range from 0.5% to 5% by weight of the monomer.[3] Higher concentrations can lead to a faster reaction rate but may result in lower molecular weight polymers due to an increased number of initiation events.[4] Conversely, insufficient initiator will lead to slow and incomplete polymerization.
-
Solubility: this compound is soluble in many common organic solvents and monomers, such as toluene, tetrahydrofuran (THF), methyl methacrylate (MMA), and styrene.
-
Limitations: The primary drawbacks of this compound are its relatively low quantum yield for radical generation and its poor absorption in the near-UV region compared to more modern photoinitiators.[1] This can lead to longer irradiation times and lower polymerization efficiency. To address these limitations, various this compound derivatives have been synthesized with improved molar absorptivity and higher quantum yields.[1]
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of this compound and its derivatives as photoinitiators.
| Parameter | This compound | 3',5'-dimethoxythis compound (DMB) | Notes |
| Molar Mass ( g/mol ) | 212.24 | 272.29 | - |
| Typical Concentration | 0.5 - 5.0 wt% | Similar to this compound | Optimal concentration is system-dependent.[3] |
| Absorption Maximum (λmax) | ~247 nm (in Ethanol) | Red-shifted vs. This compound | This compound also absorbs in the 300-400 nm range. |
| Photo-cleavage Quantum Yield (Φ) | ~0.35 | ~0.54 | DMB shows a higher efficiency in generating radicals.[1] |
| Suitable Monomers | Acrylates, Methacrylates, Styrene | Acrylates, Methacrylates, Styrene | Effective for a wide range of vinyl monomers. |
| Light Source | UV Lamp (e.g., 365 nm) | UV Lamp (e.g., 365 nm) | Requires a UV light source for activation.[1] |
Experimental Protocols
The following are detailed, step-by-step protocols for the photopolymerization of methyl methacrylate (MMA) and styrene using this compound as the photoinitiator.
Protocol 1: Bulk Photopolymerization of Methyl Methacrylate (MMA)
This protocol describes the polymerization of MMA in the absence of a solvent.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Glass reaction vessel (e.g., test tube or vial)
-
Rubber septum
-
Nitrogen or Argon source with needle
-
UV lamp (e.g., 365 nm)
-
Methanol (for precipitation)
-
Beaker
-
Stir bar
-
Vacuum filtration apparatus
-
Drying oven
Procedure:
-
Monomer Purification: To remove the inhibitor (typically hydroquinone or its monomethyl ether), pass the MMA through a column of activated basic alumina.
-
Preparation of the Reaction Mixture:
-
In a clean, dry glass reaction vessel, weigh the desired amount of this compound (e.g., 1% by weight of the monomer).
-
Add the purified MMA to the vessel.
-
Add a small stir bar if desired for homogeneity, although it may be difficult to remove from the solid polymer.
-
-
Inerting the System:
-
Seal the reaction vessel with a rubber septum.
-
Purge the reaction mixture with nitrogen or argon for 15-20 minutes by inserting a needle connected to the gas source through the septum and another needle as an outlet. This is crucial to remove dissolved oxygen.
-
-
Photopolymerization:
-
Place the reaction vessel at a fixed distance from the UV lamp.
-
Turn on the UV lamp to initiate polymerization. The reaction time will vary depending on the light intensity, initiator concentration, and desired conversion (typically from 30 minutes to several hours).
-
The progress of the polymerization can be observed by the increase in viscosity of the reaction mixture, which will eventually solidify.
-
-
Isolation and Purification of the Polymer:
-
Once the polymerization is complete (the mixture is solid), break the glass vessel carefully to retrieve the polymer.
-
Dissolve the polymer in a suitable solvent like THF or acetone.
-
Slowly pour the polymer solution into a beaker containing a large excess of methanol while stirring vigorously. The poly(methyl methacrylate) (PMMA) will precipitate as a white solid.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization: The resulting PMMA can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by spectroscopy (e.g., ¹H NMR, FT-IR) to confirm its structure.
Protocol 2: Solution Photopolymerization of Styrene
This protocol describes the polymerization of styrene in a solvent.
Materials:
-
Styrene, inhibitor removed
-
This compound
-
Anhydrous solvent (e.g., toluene or THF)
-
Three-neck round-bottom flask
-
Condenser
-
Nitrogen or Argon inlet
-
Rubber septa
-
UV lamp (e.g., 365 nm)
-
Methanol (for precipitation)
-
Beaker
-
Stir bar
-
Magnetic stir plate
-
Vacuum filtration apparatus
-
Drying oven
Procedure:
-
Monomer and Solvent Preparation:
-
Purify the styrene by passing it through a column of activated basic alumina.
-
Ensure the solvent is anhydrous.
-
-
Setting up the Reaction:
-
Assemble a three-neck round-bottom flask with a condenser, a nitrogen/argon inlet, and a rubber septum for sample withdrawal.
-
Add the desired amount of this compound (e.g., 1% by weight of the monomer) and a stir bar to the flask.
-
Add the anhydrous solvent and the purified styrene to the flask.
-
-
Inerting the System:
-
Bubble nitrogen or argon through the solution for 20-30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Photopolymerization:
-
Place the flask on a magnetic stir plate and begin stirring.
-
Position the UV lamp to irradiate the flask.
-
Turn on the UV lamp. The reaction can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by techniques like gas chromatography (GC) or ¹H NMR spectroscopy.
-
-
Isolation and Purification of the Polymer:
-
After the desired reaction time or conversion is reached, turn off the UV lamp.
-
Precipitate the polystyrene by slowly pouring the reaction mixture into a beaker containing a large excess of methanol with vigorous stirring.
-
Collect the precipitated polystyrene by vacuum filtration.
-
Wash the polymer with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
-
Characterization: Characterize the polystyrene using GPC for molecular weight and PDI, and spectroscopy (¹H NMR, FT-IR) for structural confirmation.
Caption: General experimental workflow for photopolymerization using this compound.
Conclusion
This compound remains a fundamental and instructive photoinitiator for free-radical polymerization. Its straightforward mechanism, accessibility, and ease of use make it an excellent choice for introducing researchers to the principles of photopolymerization. While it has limitations in terms of efficiency compared to more advanced systems, a solid understanding of its properties and the practical considerations outlined in this guide will enable its effective use in a variety of polymer synthesis applications. For applications requiring higher efficiency or curing of thick or pigmented systems, the exploration of this compound derivatives or other classes of photoinitiators may be warranted.
References
-
Patsnap Eureka. (2025, October 11). How to Optimize Acrylic Resin Photoinitiator Concentration. Retrieved from [Link]
-
Carlini, C., & Angiolini, L. (1997). Photoinitiated polymerization of methyl methacrylate and methyl acrylate with 14C‐labeled this compound methyl ethers. Journal of Polymer Science Part A: Polymer Chemistry, 35(13), 2583-2592. Retrieved from [Link]
-
Esen, D. S., Arsu, N., da Silva, J. P., Jockusch, S., & Turro, N. J. (2013). This compound type photoinitiator for free radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 51(8), 1865-1871. Retrieved from [Link]
-
Sathish, S., Kumar, S. A., & Kumar, S. S. (2019). Mechanical Characterization of UV Photopolymerized PMMA with Different Photo-Initiator Concentration. Applied Mechanics and Materials, 903, 23-28. Retrieved from [Link]
-
Holzman, N. J. (2016). Photopolymerization of Methylmethacrylate: An Inexpensive, Open-Source Approach for the Undergraduate Lab. Minds@UW. Retrieved from [Link]
-
Voll, D., Junkers, T., & Barner-Kowollik, C. (2012). Toward a Quantitative Description of Radical Photoinitiator Structure–Reactivity Correlations. Macromolecules, 45(15), 5849-5860. Retrieved from [Link]
-
Esen, D. S., Arsu, N., Turro, N. J., & Jockusch, S. (2013). This compound type photoinitiator for free radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 51(8), 1865-1871. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. Retrieved from [Link]
-
Almeida, J. C. F., & Schneider, L. F. J. (2012). Defining Optimal Concentration of Photoinitiators in Dental Composites. Journal of Dental Research, 91(Spec Iss B). Retrieved from [Link]
-
Gohn, A. M., et al. (2022). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. Polymers, 14(13), 2686. Retrieved from [Link]
-
Kujawa, P., et al. (2021). UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers. Materials, 14(10), 2649. Retrieved from [Link]
-
Tehfe, M. A., et al. (2013). Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length. Polymer Chemistry, 4(16), 4413-4420. Retrieved from [Link]
-
Silvares, A. F. M., et al. (1994). Optimization of the photochemically initiated polymerization of methyl methacrylate. Journal of Photochemistry and Photobiology A: Chemistry, 84(2), 147-153. Retrieved from [Link]
-
Szal-Korek, B., et al. (2022). Photopolymerization of Styrene–Naphthalenediimide Monomer: Formation of Pattern and Electrochromism. Materials, 15(15), 5262. Retrieved from [Link]
-
Ghosh, P., & Mitra, P. (1973). Photopolymerization of methyl methacrylate with the use of bromine as photoinitiator. Journal of Polymer Science: Polymer Chemistry Edition, 11(8), 1933-1944. Retrieved from [Link]
-
Onen, A., & Yagci, Y. (2004). This compound‐terminated polyurethane as macrophotoinitiator for synthesis of polyurethane–polymethyl methacrylate block copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 42(18), 4569-4575. Retrieved from [Link]
-
Contreras, A. (1997). The Influence of Initiator Concentration on the Molecular Weight of Polystyrene. Terrific Science. Retrieved from [Link]
-
Murakata, T., et al. (1993). Solvent effect on thermal degradation of polystyrene and poly-=-methylstyrene. Polymer, 34(7), 1438-1442. Retrieved from [Link]
-
Knaack, P., et al. (2007). Self-Initiation of Photopolymerization Reactions. RadTech Report, (3), 36-41. Retrieved from [Link]
-
Haryono, A., et al. (2019). PHOTOPOLYMERIZATION OF MONOMER METHYL METHACRYLATE (PMMA) WITH INDIUM TIN OXIDE (ITO) NANOPARTICLE AND MODIFICATIONS BY POLYETHY. Rasayan Journal of Chemistry, 12(3), 1276-1282. Retrieved from [Link]
-
Abhishek, A. (2024, May 31). UV polymerisation of styrene?. ResearchGate. Retrieved from [Link]
-
Wang, W., et al. (2010). Investigation on Chain Transfer Reaction of Benzene Sulfonyl Chloride in Styrene Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 48(20), 4546-4554. Retrieved from [Link]
-
Owalabi, F. F., et al. (2015). Process Safety in the Radical Polymerization of Styrene: From Bulk to Solution/Emulsion Process. International Journal of Scientific & Engineering Research, 11(II), 1-14. Retrieved from [Link]
-
Kröll, M., et al. (2016). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 8(1), 18. Retrieved from [Link]
-
Jia, Y., et al. (2020). Dynamic Covalent Polymer Networks via Combined Nitroxide Exchange Reaction and Nitroxide Mediated Polymerization. Polymer Chemistry, 11(3), 578-586. Retrieved from [Link]
-
Croutxé-Barghorn, C., & Allonas, X. (2013). PHOTOPOLYMERIZATION IN DISPERSED SYSTEMS. CORE. Retrieved from [Link]
-
Curteanu, S., et al. (2011). Polydispersity of polystyrene obtained by chemical initiation with BPO at T = 80¸C and I 0 = 25 mol/m 3 (1); I 0 = 50 mol/m 3 (2), and BPO increasing from 25 to 50 mol/m 3 at t = 200 min (before the gel e¬ect { curve 3). ResearchGate. Retrieved from [Link]
Sources
A Robust, Validated HPLC Method for the Quantification of Benzoin in a Reaction Mixture
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This application note details a precise, accurate, and robust high-performance liquid chromatography (HPLC) method for the quantitative determination of benzoin in a reaction mixture. Developed for researchers and drug development professionals, this guide provides a comprehensive framework, from the foundational principles of the chromatographic separation to a step-by-step protocol and a full validation strategy compliant with the International Council for Harmonisation (ICH) guidelines. The described reversed-phase HPLC method is demonstrated to be specific for this compound in the presence of its common precursor, benzaldehyde, and its primary oxidation by-product, benzil, ensuring reliable monitoring of reaction progress and accurate product quantification.
Introduction and Scientific Rationale
This compound (2-hydroxy-1,2-diphenylethanone) is a key organic compound and a versatile precursor in the synthesis of various pharmaceutical agents, including oxaprozin, ditazole, and phenytoin.[1] It is most commonly synthesized via the this compound condensation of benzaldehyde.[2] Accurate quantification of this compound within the reaction mixture is critical for determining reaction yield, monitoring conversion rates, and controlling impurity profiles.
High-performance liquid chromatography (HPLC) is the analytical technique of choice for this application due to its high resolution, sensitivity, and quantitative accuracy. This note describes a reversed-phase HPLC method, which is ideally suited for moderately polar analytes like this compound. The separation occurs on a nonpolar stationary phase (C18) with a polar mobile phase. The choice of a C18 column provides excellent retention and separation of aromatic compounds based on their hydrophobicity.
The detection wavelength was selected based on the UV absorbance profile of this compound, which exhibits a strong chromophore. This compound has a maximum absorbance (λ-max) around 247-254 nm.[3][4] A detection wavelength of 254 nm is chosen for this method as it provides high sensitivity for this compound and is a standard wavelength available on most UV detectors.
Experimental Workflow Overview
The overall process, from sample handling to final data reporting, follows a structured and self-validating workflow. This ensures that the generated data is reliable and meets regulatory expectations.
Caption: HPLC quantification workflow for this compound.
Instrumentation, Materials, and Chromatographic Conditions
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
This compound reference standard (≥99.5% purity)
-
Benzaldehyde (≥99%)
-
Benzil (≥99%)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, filtered through a 0.45 µm membrane
-
Methanol, HPLC grade (for sample preparation if needed)
-
0.45 µm syringe filters (PTFE or Nylon, depending on sample solvent)
The following parameters were optimized for the separation of this compound from its key related substances.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column providing excellent resolution for aromatic compounds. The longer length ensures better peak separation. |
| Mobile Phase | Acetonitrile : Water (60:40, v/v), Isocratic | Provides optimal retention and elution of this compound. The isocratic mode ensures robustness and stable baseline. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm I.D. column, ensuring good efficiency and reasonable run times. |
| Column Temperature | 30°C | A controlled temperature ensures retention time stability and reproducibility. |
| UV Detection | 254 nm | Close to the λ-max of this compound, providing high sensitivity and selectivity.[3] |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion while providing sufficient response. |
| Run Time | 10 minutes | Sufficient to elute this compound and potential impurities like benzaldehyde and benzil. |
PART A: Analytical Protocol
Step 1: Preparation of Solutions
-
Mobile Phase (ACN:Water 60:40): Carefully measure 600 mL of acetonitrile and 400 mL of deionized water. Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations to avoid solvent effects during injection.
-
This compound Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (5, 20, 50, 100, 150 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the this compound Stock Standard Solution with the diluent.
Step 2: Sample Preparation
The goal of sample preparation is to dilute the reaction mixture to a concentration that falls within the linear range of the calibration curve.
-
Quench a small, accurately measured aliquot (e.g., 100 µL) of the reaction mixture.
-
Transfer the aliquot to a 10 mL volumetric flask and dilute to volume with the diluent. This is the initial dilution.
-
Perform a further dilution if necessary. For example, transfer 1 mL of the initial dilution into a 10 mL volumetric flask and dilute to volume with the diluent. The exact dilution factor will depend on the expected this compound concentration.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Step 3: System Suitability and Chromatographic Run
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Before starting the analysis, perform five replicate injections of a mid-range calibration standard (e.g., 50 µg/mL). The system is deemed suitable for analysis if it meets the criteria outlined in the table below.[5][6]
-
Analysis Sequence:
-
Inject the diluent (blank) to ensure no carryover or system contamination.
-
Inject each calibration standard from lowest to highest concentration.
-
Inject the prepared sample solutions. It is good practice to bracket sample injections with standard checks to monitor system stability.
-
Step 4: Data Analysis and Calculation
-
Calibration Curve: Plot the peak area of this compound versus the concentration for the calibration standards. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Determine the concentration of this compound in the sample solutions (C_sample) using the equation from the linear regression of the calibration curve.
-
Calculate Original Concentration: Calculate the concentration of this compound in the original, undiluted reaction mixture using the following formula:
-
Concentration (mg/mL) = C_sample (µg/mL) × Total Dilution Factor / 1000
-
PART B: Method Validation Protocol (ICH Q2(R1) Framework)
Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. The following parameters must be evaluated.
System Suitability
System suitability tests are an integral part of the method and must be performed before any sample analysis to ensure the chromatographic system is performing adequately.[7][8]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Tf) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 1.0% (for n=5) | Confirms the precision of the injector and detector.[5] |
| Resolution (Rs) | > 2.0 | Ensures baseline separation from the closest eluting peak (e.g., benzaldehyde). |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Analyze a diluent blank.
-
Analyze a solution of the this compound reference standard.
-
Analyze solutions of potential impurities: benzaldehyde and benzil.
-
Analyze a "spiked sample" containing this compound, benzaldehyde, and benzil to demonstrate that the peaks do not interfere with each other and are well-resolved (Rs > 2.0).
-
Linearity and Range
Linearity demonstrates a direct proportional relationship between concentration and analytical response over a defined range.
-
Protocol:
-
Prepare at least five concentrations of this compound across the desired range (e.g., 50% to 150% of the expected working concentration). A typical range is 5-150 µg/mL.
-
Inject each concentration in triplicate.
-
Plot the mean peak area against concentration and calculate the linear regression equation (y = mx + c) and the correlation coefficient (r²).
-
-
Acceptance Criteria: r² ≥ 0.999.
Accuracy (as % Recovery)
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.
-
Protocol:
-
Prepare a placebo (simulated reaction mixture without this compound).
-
Spike the placebo with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[9]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Protocol: Prepare six individual samples of this compound at 100% of the target concentration and analyze them on the same day by the same analyst.
-
Acceptance Criteria: %RSD ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: %RSD ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of injections of dilute solutions (LOD ≈ 3:1, LOQ ≈ 10:1) or calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Analyze a standard solution while making small changes to the following parameters, one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (e.g., ACN ± 2%)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the change in peak area should be minimal.
References
- Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
- American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
- Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?. Retrieved from altabrisagroup.com [Link not available]
- Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.
- MicroSolv. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from microsolvtech.com [Link not available]
- ResearchGate. (n.d.). UV absorption spectra of this compound.
- ResearchGate. (n.d.). UV–vis spectrogram of (a) this compound and this compound‐AOI.
- Sigma-Aldrich. (n.d.). HPLC Analysis of this compound Enantiomers on Astec® Cellulose DMP. Retrieved from sigmaaldrich.com [Link not available]
- SIELC Technologies. (n.d.). UV-Vis Spectrum of this compound.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
- Google Patents. (n.d.). CN104003863A - Green synthesis method for this compound.
- National Center for Biotechnology Information. (n.d.). This compound PubChem CID 8400. Retrieved from pubmed.ncbi.nlm.nih.gov [Link not available]
- PubMed. (n.d.). Analytical investigation of styrax and this compound balsams by HPLC-PAD-fluorimetry and GC-MS. Retrieved from pubmed.ncbi.nlm.nih.gov [Link not available]
- National Institute of Standards and Technology. (n.d.). Benzoic acid. Retrieved from webbook.nist.gov [Link not available]
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from amsbiopharma.com [Link not available]
- Shodex. (n.d.). Analysis of Chiral Compounds = this compound.
- Journal of Chemical & Engineering Data. (2017). Solubility of this compound in Six Monosolvents and in Some Binary Solvent Mixtures at Various Temperatures.
- Wikipedia. (n.d.). This compound (organic compound). Retrieved from en.wikipedia.org [Link not available]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- TÜBİTAK Academic Journals. (2013). Identification of this compound obtained from calli of Styrax officinalis by HPLC. Retrieved from journals.tubitak.gov.tr [Link not available]
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ResearchGate. (2025). Analytical investigation of styrax and this compound balsams by HPLC-PAD-fluorimetry and GC-MS.
- ResearchGate. (n.d.). Solubility of this compound in Six Monosolvents and in Some Binary Solvent Mixtures at Various Temperatures | Request PDF.
- Wikipedia. (n.d.). This compound condensation. Retrieved from en.wikipedia.org [Link not available]
Sources
- 1. This compound (organic compound) - Wikipedia [en.wikipedia.org]
- 2. This compound condensation - Wikipedia [en.wikipedia.org]
- 3. Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assayprism.com [assayprism.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 9. actascientific.com [actascientific.com]
GC-MS Analysis for the Identification and Quantification of Benzoin and Its Process-Related Byproducts
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and validated methodology for the analysis of benzoin and its common byproducts, such as benzil, benzaldehyde, and benzoic acid, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key starting material and intermediate in pharmaceutical and fine chemical synthesis, requires precise analytical monitoring to ensure reaction completion, purity, and safety. Due to the polar nature of this compound and some of its byproducts, direct GC analysis can be challenging, often resulting in poor chromatographic peak shape and thermal degradation. This guide provides a comprehensive protocol, including a critical silylation derivatization step, to overcome these challenges. We detail the causality behind each experimental choice, from sample preparation to instrument configuration, and provide a framework for data interpretation, including expected fragmentation patterns.
Introduction: The Analytical Imperative
This compound (2-hydroxy-1,2-diphenylethanone) is a cornerstone molecule in organic synthesis, notably in the formation of carbon-carbon bonds through reactions like the this compound condensation.[1] Its derivatives are pivotal in the development of pharmaceuticals and as photoinitiators in polymer chemistry. The purity of this compound is paramount, as the presence of unreacted starting materials or byproducts from side reactions can significantly impact the yield, efficacy, and safety profile of the final product.
Common byproducts include:
-
Benzaldehyde: The primary starting material in this compound condensation. Its presence indicates an incomplete reaction.
-
Benzil: The direct oxidation product of this compound. Monitoring this transformation is critical in many synthetic routes.[2][3]
-
Benzoic Acid: A potential byproduct resulting from the oxidative cleavage of this compound or benzil.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive molecular identification.[4] However, the presence of an active hydrogen in the hydroxyl group of this compound necessitates a strategic approach to ensure the analysis is both reproducible and accurate.
The Rationale for Derivatization in this compound Analysis
Direct injection of polar analytes containing active hydrogens (e.g., -OH, -COOH, -NH) into a hot GC inlet can lead to several analytical problems:
-
Poor Peak Shape: The polar hydroxyl group can interact with active sites in the GC inlet liner and column, causing peak tailing and reducing resolution.
-
Low Volatility: The hydrogen bonding capability of the hydroxyl group increases the boiling point of this compound, making it less volatile and thus less amenable to GC analysis.
-
Thermal Instability: At the high temperatures of the GC inlet, this compound can degrade, leading to inaccurate quantification and the appearance of artifact peaks.
To mitigate these issues, derivatization is employed to convert the polar functional groups into less polar, more volatile, and more thermally stable moieties.[5] Silylation is the most common and effective technique for this purpose, replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[6]
The reagent of choice in this protocol is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). BSTFA is a powerful silylating agent, while the TMCS acts as a catalyst to enhance the reaction rate, especially for sterically hindered hydroxyl groups.[6][7] This conversion significantly improves chromatographic performance and analytical sensitivity.[5]
Experimental Workflow and Protocols
A validated workflow ensures that results are reliable and reproducible. The process moves from sample preparation and derivatization through instrumental analysis to data interpretation.
Protocol 1: Sample Preparation and Silylation
Causality: This protocol is designed to quantitatively convert the analytes into their TMS derivatives. Pyridine is often used as the solvent because it is an excellent solvent for both the analytes and the silylating reagents, and it also acts as an acid scavenger, driving the reaction to completion. The heating step ensures a rapid and complete derivatization reaction.
-
Standard/Sample Preparation: Accurately weigh approximately 10 mg of the sample or analytical standard into a 2 mL autosampler vial.
-
Dissolution: Add 1.0 mL of a suitable solvent (e.g., high-purity Pyridine or Acetonitrile). Cap the vial and vortex until fully dissolved.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap tightly immediately to prevent exposure to moisture.
-
Reaction: Vortex the mixture for 30 seconds. Place the vial in a heating block or oven at 70°C for 30 minutes. Optimization of time and temperature may be required depending on the specific sample matrix.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature before analysis.
-
Analysis: The sample is now ready for injection into the GC-MS system. Analyze the derivatized sample within 24 hours for best results.
Protocol 2: GC-MS Instrumentation and Parameters
Causality: The chosen parameters provide a robust starting point for the separation and detection of the TMS-derivatized analytes. A non-polar DB-5ms or HP-5ms column is selected for its excellent resolving power for a wide range of semi-volatile compounds. The temperature program is designed to first separate the more volatile components (like derivatized benzaldehyde) at lower temperatures before ramping up to elute the heavier components like derivatized this compound.
| Parameter | Recommended Setting | Justification |
| Gas Chromatograph | Agilent GC 8890 or equivalent | Provides reliable and reproducible chromatographic performance. |
| Capillary Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A 5% phenyl-methylpolysiloxane phase offers excellent selectivity and thermal stability for this class of compounds.[8] |
| Carrier Gas | Helium, Constant Flow Mode @ 1.2 mL/min | Inert carrier gas providing optimal efficiency. Constant flow mode ensures stable retention times regardless of temperature changes.[9] |
| Inlet | Split/Splitless, operated in Split mode (e.g., 20:1 ratio) | Split injection prevents column overloading and ensures sharp peaks for concentrated samples. A splitless injection may be used for trace analysis. |
| Inlet Temperature | 270 °C | Ensures rapid volatilization of the derivatized analytes while minimizing the risk of thermal degradation of the derivatives.[8] |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min | This temperature gradient effectively separates benzaldehyde and benzoic acid derivatives from the later-eluting this compound and benzil derivatives. |
| Injection Volume | 1 µL | Standard volume for split injection. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A sensitive and reliable single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns, which are directly comparable to established libraries like NIST.[8] |
| Source Temperature | 230 °C | Standard source temperature to maintain cleanliness and promote proper ionization.[8] |
| Quad Temperature | 150 °C | Standard quadrupole temperature to ensure stable mass analysis. |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes as they transfer from the GC column to the MS source.[8] |
| Scan Range | 40 - 450 amu | This range covers the molecular ions and all significant fragment ions of the target analytes and their TMS derivatives. |
Data Analysis and Interpretation
Identification of each compound is based on a two-factor authentication system:
-
Retention Time (RT): The time at which a compound elutes from the GC column. While absolute RT can vary slightly between instruments and runs, the relative elution order should remain constant.[10]
-
Mass Spectrum: The unique fragmentation pattern produced by a molecule upon electron ionization. This pattern serves as a molecular fingerprint.
The acquired spectra should be compared against a reference library, such as the NIST Mass Spectral Library, for confident identification.[11][12]
Expected Results: Retention and Fragmentation Data
The following table summarizes the expected data for the underivatized compounds and their TMS derivatives. Note that derivatization increases molecular weight and can alter retention times.
| Compound | Form | MW ( g/mol ) | Expected Key m/z Fragments (Relative Abundance) |
| Benzaldehyde | Underivatized | 106.12 | 106 (M+) , 105 (M-H), 77 (C₆H₅⁺) |
| Benzoic Acid | TMS Derivative | 194.29 | 179 (M-CH₃) , 135, 75 |
| This compound | Underivatized | 212.24 | 105 (C₆H₅CO⁺) , 77 (C₆H₅⁺), 107 (C₆H₅CHOH⁺)[11][12] |
| This compound | TMS Derivative | 284.42 | 179 (M-C₆H₅CO) , 105 (C₆H₅CO⁺), 77 (C₆H₅⁺), 73 ((CH₃)₃Si⁺) |
| Benzil | Underivatized | 210.23 | 105 (C₆H₅CO⁺) , 77 (C₆H₅⁺) |
Note: The base peak (most abundant fragment) is indicated in bold .
Mass Fragmentation Pathway of this compound
The fragmentation of this compound in an EI source is predictable and dominated by cleavage alpha to the carbonyl and hydroxyl groups. The bond between the two central carbons is relatively weak and readily cleaves.
The most characteristic fragmentation is the cleavage of the C-C bond between the carbonyl and hydroxyl-bearing carbons, leading to the highly stable benzoyl cation at m/z 105, which is almost always the base peak.[11][12] A subsequent loss of carbon monoxide (CO) from this fragment yields the phenyl cation at m/z 77.[13] The other major fragment observed is at m/z 107, corresponding to the [C₆H₅CHOH]⁺ portion of the molecule.
Conclusion
The GC-MS method detailed in this application note, incorporating a crucial silylation step, provides a reliable and high-integrity protocol for the qualitative and quantitative analysis of this compound and its key process-related byproducts. By converting polar analytes into thermally stable and volatile TMS derivatives, this method overcomes common chromatographic challenges, enabling sharp peaks, excellent resolution, and accurate identification based on reproducible retention times and mass spectral data. This approach is highly suitable for quality control in pharmaceutical manufacturing, reaction monitoring in synthetic chemistry, and purity assessment in drug development, ensuring that practitioners can confidently assess the composition of their samples.
References
-
Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. MDPI. [Link]
-
Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. ResearchGate. [Link]
-
Effects of derivatization reaction time, temperature and concentration... ResearchGate. [Link]
-
This compound. NIST WebBook, National Institute of Standards and Technology. [Link]
-
This compound. NIST WebBook, National Institute of Standards and Technology. [Link]
-
Peak Ion fragmentation of this compound gum samples. ResearchGate. [Link]
-
Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. PubMed. [Link]
-
Studies in mass spectrometry. Part V. Mass spectra of benzoquinones. Semantic Scholar. [Link]
-
Analytical investigation of styrax and this compound balsams by HPLC- PAD-fluorimetry and GC-MS. PubMed. [Link]
-
This compound methyl ether. NIST WebBook, National Institute of Standards and Technology. [Link]
-
Quantification of guanidine in environmental samples using this compound derivatization and LC-MS analysis. NIH. [Link]
-
Studies in mass spectrometry. Part V. Mass spectra of benzoquinones. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]
-
This compound. NIST WebBook, National Institute of Standards and Technology. [Link]
-
Analytical investigation of styrax and this compound balsams by HPLC-PAD-fluorimetry and GC-MS. ResearchGate. [Link]
-
Principal component analysis of this compound gums. ResearchGate. [Link]
-
Development of a GC-MS method for determination of Benzodiazepine Series Drugs. National Institute of Standards and Technology. [Link]
-
A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Annex Publishers. [Link]
-
Derivatization for Gas Chromatography. Phenomenex. [Link]
-
Authenticity Assessment of (E)-Cinnamic Acid, Vanillin, and Benzoic Acid from Sumatra this compound Balsam. Semantic Scholar. [Link]
-
This compound. NIST WebBook, National Institute of Standards and Technology. [Link]
-
Volatile constituents of this compound gums: Siam and Sumatra. Part 1. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Application of GC-MS/MS technique for the determination of benzodiazepines in blood samples. MOST Wiedzy. [Link]
-
Quantitation of Benzodiazepines in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS). ResearchGate. [Link]
-
Quantification of guanidine in environmental samples using this compound derivatization and LC-MS analysis. PubMed. [Link]
-
Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Shimadzu (Europe). [Link]
-
Sample stacking with in-column silylation for less volatile polar compounds using GC-MS. wiley.com. [Link]
-
mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. [Link]
-
What Is Derivatization In GC-MS?. YouTube. [Link]
-
An efficient oxidation of benzoins to benzils by ACC/silica gel under ultrasound irradiation. sciencedirect.com. [Link]
-
Benzoic acid. NIST WebBook, National Institute of Standards and Technology. [Link]
-
Synthesis of hydroxy this compound/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. PMC - NIH. [Link]
-
Synthesis of Benzil From this compound by Oxidation Reaction. ijarsct. [Link]
-
Supporting Information for. The Royal Society of Chemistry. [Link]
-
GC/FID & GC/MS RTL Flavor Databases. Agilent. [Link]
-
This compound Condensation. YouTube. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. mdpi.com [mdpi.com]
- 8. nist.gov [nist.gov]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : Shimadzu (Europe) [shimadzu.eu]
- 11. This compound [webbook.nist.gov]
- 12. This compound [webbook.nist.gov]
- 13. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: A Comprehensive Guide to the Synthesis of Phenytoin from Benzoin
Introduction and Strategic Overview
Phenytoin, first synthesized by Heinrich Biltz in 1908, is a cornerstone medication for the management of epilepsy.[1] It is classified as an essential medicine by the World Health Organization and functions by blocking voltage-gated sodium channels in neurons, thereby dampening excessive electrical activity in the brain.[1][2][3] Its chemical structure, 5,5-diphenylimidazolidine-2,4-dione, features a hydantoin core substituted with two phenyl groups at the C5 position.[4]
The synthetic route from benzoin is a classic and instructive pathway in medicinal chemistry, demonstrating fundamental organic reactions.[1][5] The overall strategy involves two primary transformations:
-
Oxidation: The α-hydroxyketone, this compound, is oxidized to the corresponding α-diketone, benzil.
-
Cyclocondensation & Rearrangement: Benzil undergoes a base-catalyzed reaction with urea to form the hydantoin ring. This step is notable for its elegant intramolecular rearrangement, which establishes the final 5,5-diphenyl substitution pattern.[6][7]
This application note will dissect the causality behind each procedural choice, ensuring a robust and reproducible synthesis.
Reaction Mechanism: The Chemical Rationale
Understanding the underlying mechanism is critical for troubleshooting and optimization. The synthesis proceeds through a logical sequence of activation, nucleophilic attack, and molecular rearrangement.
Step 1: Oxidation of this compound to Benzil
The conversion of this compound to benzil is a straightforward oxidation of a secondary alcohol to a ketone. While various oxidizing agents can be employed, concentrated nitric acid is a common and effective choice for this transformation.[1] The α-hydroxy group of this compound is oxidized, yielding the yellow crystalline α-diketone, benzil. This intermediate is essential as the two adjacent carbonyl groups provide the electrophilic centers for the subsequent reaction with urea.
Step 2: The Biltz Synthesis: Condensation and Pinacol Rearrangement
This is the key constructive phase of the synthesis. The reaction is base-catalyzed, typically using NaOH or KOH, which deprotonates urea to form a more potent nucleophile.[3][6][8] The mechanism is believed to proceed as follows:
-
Nucleophilic Attack: The urea anion attacks one of the carbonyl carbons of benzil, forming a tetrahedral intermediate.
-
Intramolecular Cyclization: A second intramolecular nucleophilic attack by the nitrogen atom onto the adjacent carbonyl carbon forms a five-membered heterocyclic intermediate.[7]
-
Pinacol-Type Rearrangement: This is the crucial, product-defining step. Upon acidification, the heterocyclic diol intermediate is protonated.[9][10] Subsequent loss of a water molecule generates a carbocation. This cation is stabilized by a 1,2-phenyl shift, a classic example of a pinacol rearrangement.[1][7] This rearrangement migrates one of the phenyl groups from a carbon bearing a hydroxyl group to the adjacent carbocationic center, resulting in the characteristic 5,5-disubstituted hydantoin ring.
The diagram below illustrates this mechanistic pathway.
Caption: Overall synthetic pathway of Phenytoin from this compound.
Experimental Protocols and Workflow
Critical Safety Precautions
All procedures must be conducted in a certified fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.
-
Phenytoin: Classified as a carcinogen and teratogen. Handle with extreme caution.[11]
-
Concentrated Nitric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns.
-
Sodium Hydroxide (30%): Highly corrosive. Causes severe skin and eye damage.
-
Ethanol: Flammable liquid. Keep away from ignition sources.
Protocol 1: Oxidation of this compound to Benzil
-
Place this compound (5.0 g, 0.0235 mol) into a 100 mL Erlenmeyer flask.
-
In a fume cupboard , carefully add concentrated nitric acid (25 mL).
-
Gently heat the mixture on a hot plate. Swirl the flask occasionally. The reaction is marked by the evolution of reddish-brown nitrogen oxide gas.
-
Continue heating for approximately 1.5-2 hours, or until the evolution of gas ceases.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled, yellow solution slowly into a beaker containing 200 mL of ice-cold water while stirring.
-
The yellow benzil product will precipitate. Allow it to stand for 10-15 minutes to complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals thoroughly with cold water to remove residual acid.
-
Dry the product. The expected yield of benzil is approximately 4.5 g (91%). The melting point should be 94-96 °C.[1]
Protocol 2: Synthesis of Phenytoin from Benzil
-
Set up a 100 mL round-bottom flask with a reflux condenser and a heating mantle.
-
Into the flask, place benzil (5.3 g, 0.025 mol), urea (3.0 g, 0.05 mol), and 75 mL of ethanol.[7]
-
Heat the mixture to a gentle reflux and maintain reflux for at least 2 hours.[7]
-
After the reflux period, cool the reaction mixture to room temperature.
-
Pour the contents into a 250 mL beaker containing 125 mL of water and mix well.[6]
-
An insoluble by-product may form. If so, filter the mixture by vacuum filtration to obtain a clear filtrate.[7][12]
-
Transfer the filtrate to a beaker and place it in an ice bath.
-
Slowly and carefully acidify the filtrate with concentrated hydrochloric acid until it is strongly acidic (pH ~2).[12]
-
The white precipitate of crude phenytoin will form immediately.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold water.
Protocol 3: Purification by Recrystallization
-
Transfer the crude phenytoin to a beaker.
-
Add a minimal amount of hot 95% ethanol (industrial spirit) to dissolve the solid.[1][6]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified white, crystalline phenytoin by vacuum filtration.
-
Dry the final product. The expected yield is approximately 2.8 g (44%).[6] The melting point of pure phenytoin is 297-298 °C.[7]
Data Summary & Analytical Characterization
Table of Experimental Parameters
| Step | Reagent 1 | Reagent 2 | Catalyst/Solvent | Time (h) | Temp (°C) | Typical Yield |
| Oxidation | This compound (1 eq) | Conc. HNO₃ | - | ~2 | ~80-90 | >90% |
| Synthesis | Benzil (1 eq) | Urea (2 eq) | NaOH / Ethanol | 2 | ~78 (Reflux) | ~40-60% |
Confirmation of Product Identity and Purity
To ensure the successful synthesis and purity of the final product, the following analytical techniques are recommended:
-
Melting Point: A sharp melting point at 297-298 °C is a strong indicator of purity.[7]
-
Thin Layer Chromatography (TLC): Can be used to monitor the reaction's progress and assess the purity of the final product against the starting materials.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum of phenytoin should exhibit characteristic absorption bands for N-H stretching (around 3200 cm⁻¹) and two distinct C=O stretching bands for the hydantoin ring (around 1720 and 1770 cm⁻¹).[1]
-
¹H NMR Spectroscopy: The proton NMR spectrum will show a complex multiplet in the aromatic region (7.2-7.5 ppm) corresponding to the ten protons of the two phenyl rings and signals for the N-H protons.[1][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A validated method, typically using a C18 column with a methanol/buffer mobile phase and UV detection (~250 nm), can provide quantitative purity data.[14][15][16]
Experimental Workflow Diagram
The following diagram provides a visual summary of the entire laboratory workflow.
Caption: Step-by-step experimental workflow for Phenytoin synthesis.
Field Insights & Modern Perspectives
While the described protocol is robust and classic, modern synthetic chemistry emphasizes efficiency and sustainability.
-
Solvent Choice: Ethanol is used as it effectively dissolves both benzil and urea at reflux temperatures, facilitating the reaction.
-
Catalyst: The base is crucial for deprotonating urea, significantly increasing its nucleophilicity to enable the initial attack on the benzil carbonyl.
-
Green Chemistry Approaches: Researchers have developed alternative methods to minimize harsh reagents and solvents. These include microwave-assisted syntheses, which can dramatically reduce reaction times from hours to minutes, and protocols using water as a "green" solvent in the presence of cyclodextrins to enhance solubility.[5][17][18][19]
-
Mechanochemistry: Solvent-free methods using ball milling have also been explored, demonstrating the reaction can proceed efficiently in the solid state, further enhancing the sustainability of the synthesis.[3]
These advanced methods offer promising routes for industrial-scale production, aligning with the principles of green chemistry by reducing energy consumption and waste.[19]
References
-
Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. National Institutes of Health (NIH). [Link]
-
Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. International Journal of ChemTech Research. [Link]
-
Synthesis of Phenytoin From Benzil and Urea: Requirements. Scribd. [Link]
-
Aim: To prepare phenytoin from benzil and urea. CUTM Courseware. [Link]
-
syhtesis-of-phynetoin-students.pdf. SlideShare. [Link]
-
Synthesis of Phenytoin from Benzil and Urea. PrepChem.com. [Link]
-
Microwave Assisted Synthesis and Characterization of Phenytoin. Asian Journal of Research in Chemistry. [Link]
-
Practical Experiment 5: Phenytoin. SlideShare. [Link]
-
Preparation of phenytoin by reaction of benzil with urea in the presence of various bases. ResearchGate. [Link]
-
Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. Chemistry – A European Journal. [Link]
-
Phenytoin - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Synthesis of the pharmaceutical phenytoin (diphenylhydantoin) for demonstrating pinacol rearrangement. Morressier. [Link]
-
Simultaneous Determination of Multicomponent Dosage Forms Using Benchtop NMR Spectroscopy: Application to Phenytoin-Phenobarbital Combination. PMC - PubMed Central. [Link]
-
Synthesis of phenytoin derivatives by the two-step procedure. ResearchGate. [Link]
-
How to Synthesize Phenytoin from Benzil. YouTube. [Link]
-
SYNTHESIS OF PHENYTOIN BY GREEN CHEMISTRY APPROACH. World Journal of Pharmaceutical and Life Sciences. [Link]
-
Phenytoin. PubChem. [Link]
-
A Novel HPLC Method for Determination of Phenytoin in Human Plasma. Touro Scholar. [Link]
-
High Speed Analysis of Phenytoin in accordance with chapter 621 in USP 39. Shimadzu Corporation. [Link]
-
Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study Running. Acta Pharmaceutica Sciencia. [Link]
-
Phenytoin. StatPearls - NCBI Bookshelf. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. 1. syhtesis-of-phynetoin-students.pdf [slideshare.net]
- 3. Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Practical Experiment 5: Phenytoin | PPTX [slideshare.net]
- 10. m.youtube.com [m.youtube.com]
- 11. nj.gov [nj.gov]
- 12. prepchem.com [prepchem.com]
- 13. Simultaneous Determination of Multicomponent Dosage Forms Using Benchtop NMR Spectroscopy: Application to Phenytoin-Phenobarbital Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journaljpri.com [journaljpri.com]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. shimadzu.com [shimadzu.com]
- 17. ajrconline.org [ajrconline.org]
- 18. researchgate.net [researchgate.net]
- 19. wjpls.org [wjpls.org]
procedure for using benzoin as a degassing agent in powder coatings
Application Notes and Protocols
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the effective use of benzoin as a degassing agent in thermosetting powder coating systems. It elucidates the fundamental causes of gas-related surface defects, details the proposed mechanisms of action for this compound, presents a step-by-step protocol for its evaluation and optimization, and offers insights into potential side effects and troubleshooting. The protocols are designed to be self-validating, incorporating control variables and comprehensive film property analysis to ensure scientific integrity.
The Challenge: Porosity and Surface Defects in Powder Coatings
Powder coating is a solvent-free technology that provides durable and high-quality finishes. The process involves the electrostatic application of a dry powder onto a substrate, followed by thermal curing where the powder melts, flows, and cross-links to form a continuous film. A critical challenge during the curing stage is the management of entrapped gases, which can lead to significant surface defects.
The most common of these defects are pinholes : small, circular, crater-like voids on the coating surface.[1] These defects are not merely cosmetic; they compromise the coating's barrier properties, creating pathways for moisture and corrosive agents to reach the substrate, thereby reducing the long-term durability and performance of the coated part.[2][3]
The origin of these entrapped gases is multifaceted:
-
Interstitial Air: Air trapped between the individual powder particles during application.[4]
-
Substrate Outgassing: Porous substrates like cast metals, or pre-treated metals like galvanized steel, can release trapped gases when heated.[1][2][5]
-
Surface Contamination: Residual oils, grease, or moisture on the substrate surface can vaporize during curing, creating gas bubbles that must escape through the molten film.[1][2][6]
-
Volatiles from Curing Reactions: Certain cross-linking reactions, particularly in polyurethane and polyester-HAA (Primid®) systems, generate volatile by-products.[5]
-
Moisture in Raw Materials: Powder constituents, especially fillers or pigments, can absorb atmospheric moisture, which is then released upon heating.[5][6]
As the powder melts, its viscosity drops, allowing these gases to form bubbles. Simultaneously, the cross-linking reaction begins, steadily increasing the film's viscosity. A race ensues: the bubbles must escape the film before the viscosity becomes too high (vitrification), which would trap them permanently. Pinholes are the result of losing this race.
This compound: The Degassing Solution
This compound (2-hydroxy-1,2-diphenylethanone) is a crystalline organic compound widely used as a degassing additive, or "pinhole eliminator," in powder coating formulations.[7][8] It is incorporated during the manufacturing of the powder and acts during the critical melt and flow stage of the cure cycle to facilitate the removal of entrapped gases.
Mechanism of Action
While this compound has been used for decades, its precise mechanism is a subject of scientific investigation.[9] The most substantiated theory proposes a multi-faceted action rather than a single function.
-
Accelerated Bubble Dissolution: The primary mechanism is believed to be the acceleration of gas bubble shrinkage.[4] In the absence of this compound, bubbles shrink slowly via diffusion, a process that is often halted as the coating's viscosity rapidly increases. This compound, upon melting and dissolving into the polyester or epoxy resin matrix, significantly speeds up this process, allowing most bubbles to disappear before significant cross-linking occurs.[4]
-
In-Situ Oxygen Scavenging: Research indicates that this compound's degassing ability is intrinsically linked to its oxidation.[4] Mass spectroscopy experiments show that this compound oxidizes to benzil and begins to evaporate from the coating at temperatures above 100°C.[4] This oxidation process actively consumes oxygen within the bubbles. Experiments have demonstrated that in the presence of this compound, oxygen bubbles shrink much more rapidly than air bubbles, while the shrinkage of pure nitrogen bubbles is unaffected.[4] This chemical scavenging reduces the partial pressure of gas within the bubble, further accelerating its dissolution into the molten polymer.[10][11]
-
Melt Viscosity and Surface Tension Modulation: While some theories suggest this compound acts as a solvent to reduce melt viscosity, experimental data indicates its effect on viscosity is minor.[9][12] However, it does influence the surface tension of the binder melt, which can impact bubble stability and film leveling.[13][14]
Protocol for Formulation and Evaluation
The following protocol outlines a systematic approach to determine the optimal concentration of this compound in a given powder coating formulation. The objective is to eliminate pinholes without negatively impacting other critical film properties.
Materials & Equipment
-
Raw Materials: Base resin (e.g., Polyester), cross-linker (e.g., TGIC, HAA), Titanium Dioxide (TiO₂), fillers (e.g., Barium Sulfate), flow agent, and this compound.
-
Processing Equipment: Laboratory scale pre-mixer, twin-screw extruder, grinder/mill, and a 100-140 mesh sieve.
-
Application Equipment: Electrostatic powder spray gun and compressed air source.
-
Substrate: Standard test panels (e.g., cold-rolled steel, aluminum), properly cleaned and pre-treated.
-
Curing: Convection oven with calibrated temperature control.
-
Analysis Equipment: Dry film thickness gauge, gloss meter (60°), cross-hatch adhesion test kit, impact tester, colorimeter, and a magnifying lens or microscope (10x magnification) for pinhole inspection.
Experimental Design: Formulation Ladder Study
A ladder study is essential to identify the optimal dosage. The following table provides an example formulation for a white Polyester-TGIC system. Researchers should adapt the base formulation to their specific system.
| Component | Function | Control (B-0) | B-0.3 | B-0.6 | B-0.9 | B-1.2 |
| Polyester Resin (Carboxyl) | Binder | 58.0 | 58.0 | 58.0 | 58.0 | 58.0 |
| TGIC | Cross-linker | 4.0 | 4.0 | 4.0 | 4.0 | 4.0 |
| Titanium Dioxide (Rutile) | Pigment | 35.0 | 35.0 | 35.0 | 35.0 | 35.0 |
| Flow Agent (Acrylic) | Leveling | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| Barium Sulfate | Filler | 2.0 | 1.7 | 1.4 | 1.1 | 0.8 |
| This compound | Degassing Agent | 0.0 | 0.3 | 0.6 | 0.9 | 1.2 |
| Total | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
Note: The filler is adjusted to maintain a total of 100 parts. The recommended dosage for this compound typically ranges from 0.3% to 1.5% of the total formulation weight.[10][15]
Step-by-Step Procedure
-
Formulation & Pre-Mixing: Accurately weigh all components for each batch as per Table 1. Combine them in a high-speed mixer for 1-2 minutes until a homogeneous salt-and-pepper mix is achieved. This compound should be added at this stage.[15]
-
Melt Extrusion: Process each pre-mix through a twin-screw extruder. Typical zone temperatures for a polyester-TGIC system are 100°C to 130°C. The goal is to achieve a molten, homogeneous mass without initiating significant curing.
-
Grinding & Sieving: Cool the extrudate "chips" and grind them into a fine powder using a laboratory mill. Sieve the powder to achieve the desired particle size distribution, typically passing through a 140-mesh (106 µm) screen.
-
Substrate Preparation: Thoroughly degrease and, if required, apply a chemical pretreatment (e.g., iron phosphate, zinc phosphate) to the test panels. This step is critical to eliminate substrate contamination as a variable. For highly porous substrates, a pre-bake cycle (e.g., 10 minutes at the cure temperature) is recommended to de-gas the metal itself.[1]
-
Application: Using an electrostatic spray gun, apply each powder formulation to a set of prepared test panels. Maintain consistent gun settings and aim for a uniform dry film thickness (DFT) of 60-80 µm (2.5-3.0 mils).
-
Curing: Place the coated panels in a pre-heated convection oven according to the resin manufacturer's recommended cure schedule (e.g., 10 minutes at 200°C).
-
Evaluation: After the panels have cooled to ambient temperature, perform a comprehensive analysis.
Analysis and Data Interpretation
Systematically evaluate each set of panels and record the results. The optimal this compound level will provide a pinhole-free surface with minimal negative impact on other properties.
| This compound Level | Pinhole Count (per 4 in²) | Gloss (60°) | Adhesion (ASTM D3359) | Impact (Direct, in-lbs) | Color (ΔE vs. B-0) | Observations |
| 0% (Control) | N/A | |||||
| 0.3% | ||||||
| 0.6% | ||||||
| 0.9% | ||||||
| 1.2% |
-
Pinhole Analysis: Using a 10x magnifying lens, count the number of pinholes in a defined area on each panel. A rating of zero indicates success.
-
Standard Film Tests: Conduct standard quality control tests according to ASTM guidelines.[16][17]
Critical Considerations and Troubleshooting
-
Yellowing: The most significant drawback of standard this compound is its tendency to cause yellowing, particularly in white or light-colored coatings, at higher concentrations, or with excessive curing temperatures/times.[7][19] If yellowing is observed at the effective degassing concentration, consider using a modified, anti-yellowing grade of this compound.[14][20][21]
-
Low-Temperature Cure Systems: this compound's melting point is approximately 133-137°C.[19] It is largely ineffective in low-temperature cure formulations that cure below this temperature range.[22] For these systems, alternative degassing agents, such as specialized wax-based additives, should be evaluated.
-
Over-dosage: Using an excessive amount of this compound not only increases cost and the risk of yellowing but can also potentially lead to other surface defects or negatively affect inter-coat adhesion if a second coat is applied. Always determine the minimum effective use level.
Conclusion
This compound is a highly effective and reliable degassing agent when its mechanism of action and practical limitations are properly understood. By facilitating the removal of entrapped gases during the critical melt-flow stage of curing, it plays a vital role in achieving a smooth, defect-free surface. A systematic, data-driven approach, as outlined in this guide, is essential for optimizing its concentration to eliminate pinholes while preserving the desired aesthetic and mechanical properties of the final coating. Careful control of formulation, substrate preparation, and curing parameters, combined with rigorous testing, will ensure the successful application of this critical powder coating additive.
References
-
10X Engineered Materials. (n.d.). What Causes Pinholes in Powder Coating + How to Prevent Them. Retrieved from [Link]
-
Bluetee. (2025, September 18). Powder Coating Pinhole Problems: Causes, Solutions, and Prevention Tips. Retrieved from [Link]
-
J. H. Lange, H. J. A. van de Meerakker, P. J. G. van der Wel, & J. H. van der Werf. (2003). Mechanism of action of this compound as a degassing agent in powder coatings. ResearchGate. Retrieved from [Link]
-
SEVO. (n.d.). This compound | Degassing Agent for Powder Coatings. Retrieved from [Link]
-
AR Powder Coating. (2023, April 11). What Is Outgassing in Powder Coating?. Retrieved from [Link]
-
Yangzhou Lida Resin Co., Ltd. (2019, July 1). Anti-yellow this compound LD-5705. Retrieved from [Link]
-
Netinbag. (n.d.). The difference between pinhole and shrinkage on powder coating surface and its treatment. Retrieved from [Link]
-
T. A. Misev & R. van der Linde. (1998). Understanding this compound's mode of action in powder coatings. ResearchGate. Retrieved from [Link]
-
U. Zorll, L. Dulog, & W. Schornick. (1998). Influence of Additives on Interfacial Phenomena During Film Formation of Powder Coatings. ResearchGate. Retrieved from [Link]
-
Polymer Additives. (2017). This compound Technical Datasheet. Retrieved from [Link]
-
10X Engineered Materials. (n.d.). ASTM Testing for Powder Coaters: D3451 Ultimate Guide. Retrieved from [Link]
-
Powder Coated Tough. (n.d.). Understanding pinholes: How can we identify the source of pinhole defects?. Retrieved from [Link]
-
Tech-Power (Huangshan) Ltd. (n.d.). This compound. Retrieved from [Link]
-
Tecmos. (n.d.). Degassing Agent this compound. Retrieved from [Link]
- Google Patents. (n.d.). US7615585B2 - Degassing compositions for curable coatings.
-
Tianshiwax. (2021, September 17). Degassing agent for paint. Retrieved from [Link]
-
Qingdao Mikem Chemical Co., Ltd. (n.d.). Difference between Degassing Agent and Defoamer in Powder Coating. Retrieved from [Link]
-
Wuhan Yincai Technology Co., Ltd. (n.d.). L307 Anti-yellowing this compound. Retrieved from [Link]
-
FP-Pigments. (n.d.). Powder Coatings Durability. Retrieved from [Link]
-
Tianjin Icason Technology Co., Ltd. (n.d.). Anti-yellowing this compound. Retrieved from [Link]
-
Reliant Finishing Systems. (n.d.). What is Outgassing in Powder Coating?. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound (organic compound). Retrieved from [Link]
-
Rohner. (2023, February 24). Standards For Powder Coating Quality. Retrieved from [Link]
-
Danick Specialties & Support. (n.d.). QUALITY ASSURANCE & TESTING OF POWDER COATINGS. Retrieved from [Link]
-
High Performance Coatings. (n.d.). Here's a cheat sheet for ASTM coating testing standards. Retrieved from [Link]
-
Powder Coated Tough. (2023, May 10). Ask Joe Powder: Have You Come Across Hydrophobic Additives for Powder Coating?. Retrieved from [Link]
Sources
- 1. 10xem.com [10xem.com]
- 2. arpowdercoating.com [arpowdercoating.com]
- 3. powderspraymachine.com [powderspraymachine.com]
- 4. researchgate.net [researchgate.net]
- 5. chemquest.com [chemquest.com]
- 6. Powder Coating Pinhole Problems: Causes, Solutions, and Prevention Tips [blueteepowder.com]
- 7. This compound | Degassing Agent for Powder Coatings - SEVO [svcoating.com]
- 8. This compound (organic compound) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. estron.com [estron.com]
- 11. 2017erp.com [2017erp.com]
- 12. Page loading... [guidechem.com]
- 13. paint.org [paint.org]
- 14. L307 Anti-yellowing this compound-武汉银彩科技有限公司 | 专业从事粉末涂料助剂研究和生产 [en.yin-cai.com]
- 15. Powder Coatings Production this compound Manufacture and Powder Coatings Production this compound Supplier in China [yuanlicorpcn.com]
- 16. 10xem.com [10xem.com]
- 17. danickspecialties.com [danickspecialties.com]
- 18. highperformancecoatings.org [highperformancecoatings.org]
- 19. News - Difference between Degassing Agent and Defoamer in Powder Coating [debornchem.com]
- 20. Anti-yellow this compound LD-5705-Yangzhou Lida Resin Co., Ltd. [en.lidaresin.com]
- 21. Tianjin Icason Technology .,LTD [icason.com]
- 22. pcimag.com [pcimag.com]
Application Notes & Protocols: Asymmetric Benzoin Reaction Using a Chiral N-Heterocyclic Carbene Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Art of Asymmetric C-C Bond Formation
The construction of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical development where the biological activity of a drug is often dictated by its stereochemistry. The benzoin reaction, a classic carbon-carbon bond-forming reaction, provides a direct route to valuable α-hydroxy ketones (acyloins), which are versatile building blocks for a myriad of complex molecules.[1][2] The advent of organocatalysis has revolutionized this transformation, with N-heterocyclic carbenes (NHCs) emerging as a powerful class of catalysts.[3][4][5][6][7] This guide delves into the application of chiral NHCs to orchestrate the asymmetric this compound reaction, enabling the synthesis of enantioenriched acyloins with remarkable precision.
Historically, the this compound reaction was catalyzed by cyanide ions, a method fraught with toxicity concerns. The introduction of thiazolium salt-derived NHCs by Ukai marked a significant advancement, offering a safer and more versatile catalytic system.[6] The development of chiral NHCs has further elevated the utility of this reaction, allowing for exquisite control over the stereochemical outcome.[1][8] Triazolium-derived NHCs, in particular, have proven to be highly effective catalysts for enantioselective this compound transformations.[6]
This document serves as a comprehensive guide for researchers, providing a detailed exploration of the reaction mechanism, a comparative analysis of common chiral NHC catalysts, a step-by-step experimental protocol, and practical troubleshooting advice.
Mechanistic Insights: The Catalytic Cycle of Asymmetric Induction
The efficacy of NHC catalysts in the this compound reaction stems from their ability to induce "umpolung" or polarity reversal of an aldehyde's carbonyl carbon.[2][9] In essence, the electrophilic aldehyde is transiently converted into a nucleophilic acyl anion equivalent. The chiral environment provided by the NHC catalyst then dictates the facial selectivity of the subsequent C-C bond formation, leading to the desired enantiomer of the this compound product.
The catalytic cycle can be summarized in the following key steps:
-
Carbene Generation: The active NHC catalyst is generated in situ from a stable precatalyst, typically an azolium salt (e.g., triazolium or imidazolium salt), upon deprotonation by a base.
-
Nucleophilic Attack: The nucleophilic carbene attacks the carbonyl carbon of an aldehyde molecule, forming a tetrahedral intermediate.
-
Breslow Intermediate Formation: A proton transfer step leads to the formation of the crucial nucleophilic species known as the Breslow intermediate. This enaminol derivative is the key acyl anion equivalent.[6]
-
Asymmetric C-C Bond Formation: The chiral Breslow intermediate attacks a second molecule of aldehyde. The stereochemistry of the newly formed stereocenter is directed by the chiral scaffold of the NHC catalyst.
-
Product Formation and Catalyst Regeneration: The resulting intermediate undergoes a series of steps to release the α-hydroxy ketone product and regenerate the NHC catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the asymmetric this compound reaction.
Chiral N-Heterocyclic Carbene Catalysts: A Comparative Overview
The design of the chiral NHC catalyst is paramount to achieving high enantioselectivity. The steric and electronic properties of the substituents on the NHC backbone create a well-defined chiral pocket that influences the orientation of the substrates during the key bond-forming step.[10][11][12][13] Triazolium salts derived from amino acids or other chiral synthons are among the most successful precatalysts.[14]
Below is a summary of representative chiral triazolium-based NHC precatalysts and their performance in the asymmetric this compound condensation of benzaldehyde.
| Catalyst Precursor | Structure | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| Enders' Catalyst [2][6] | (S)-4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-1,3-diphenyl-4,5-dihydro-1H-1,2,4-triazol-4-ium tetrafluoroborate | DBU | THF | 24 | 92 | 95 |
| You's Catalyst [2] | Bis(triazolium) salt derived from L-pyroglutamic acid | Cs₂CO₃ | Toluene | 48 | 85 | 95 |
| Connon/Zeitler's Catalyst [15] | Triazolium precatalyst with a hydrogen-bonding group | DBU | CH₂Cl₂ | 12 | 90 | >99 |
| Aminoindanol-derived Catalyst [10] | Triazolium salt derived from (1R,2S)-aminoindanol | Proton Sponge | DCE | 1 | 56 | 93 |
Data presented is for the homo-benzoin condensation of benzaldehyde and may vary with different substrates and reaction conditions.
Detailed Experimental Protocol: Asymmetric this compound Condensation of Benzaldehyde
This protocol provides a detailed procedure for the asymmetric homo-benzoin condensation of benzaldehyde using a chiral triazolium salt precatalyst.
Materials:
-
Chiral triazolium salt precatalyst (e.g., Enders' catalyst)
-
Benzaldehyde (freshly distilled)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (HPLC grade)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Catalyst Preparation:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral triazolium salt precatalyst (e.g., 0.1 mmol, 10 mol%).
-
Seal the flask with a septum and purge with an inert atmosphere (nitrogen or argon) for 10-15 minutes.
-
-
Reaction Setup:
-
Under the inert atmosphere, add anhydrous THF (5.0 mL) to the flask containing the catalyst.
-
Stir the solution until the catalyst is fully dissolved.
-
Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv.) to the solution via syringe.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Initiation and Reaction:
-
Slowly add DBU (0.1 mmol, 10 mol%) to the reaction mixture via syringe.
-
Allow the reaction to stir at 0 °C for 24 hours under the inert atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Determine the enantiomeric excess (ee) of the purified this compound product by chiral High-Performance Liquid Chromatography (HPLC).
-
Figure 2: Step-by-step experimental workflow.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Impure or wet reagents/solvent- Insufficient base or incorrect base strength- Low reaction temperature | - Use a freshly opened or properly stored catalyst.- Ensure all reagents and solvents are anhydrous. Use freshly distilled aldehyde.- Use the recommended base and ensure accurate measurement. Consider a stronger base if necessary.- Allow the reaction to warm to room temperature if no conversion is observed at lower temperatures. |
| Low enantioselectivity | - Racemization of the product- Incorrect catalyst choice for the substrate- Reaction temperature is too high | - Workup the reaction as soon as it is complete. Some this compound products can racemize under basic conditions.[6]- Screen different chiral NHC catalysts. The steric and electronic properties of the substrate and catalyst must be well-matched.- Run the reaction at a lower temperature. |
| Formation of side products | - Presence of oxygen leading to aldehyde oxidation- Cannizzaro reaction (disproportionation of the aldehyde) | - Ensure the reaction is conducted under a strictly inert atmosphere.[6]- This is more common with aldehydes lacking α-protons under strongly basic conditions. Ensure slow addition of the base. |
Conclusion
The asymmetric this compound reaction catalyzed by chiral N-heterocyclic carbenes represents a powerful and elegant strategy for the synthesis of optically active α-hydroxy ketones. The modularity and tunability of NHC catalysts provide a versatile platform for achieving high yields and enantioselectivities with a broad range of substrates. By understanding the underlying mechanism and optimizing reaction parameters, researchers can effectively harness this methodology for the efficient construction of complex chiral molecules relevant to the pharmaceutical and fine chemical industries.
References
- Advancements in N-heterocyclic carbenes (NHCs) catalysis for this compound reactions: A comprehensive review. Semantic Scholar.
- Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. Beilstein Journal of Organic Chemistry.
- Recent advances in N-heterocyclic carbene (NHC)
- Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions.
- An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condens
- Remote Electronic Effect of Chiral N-Heterocyclic Carbene Catalyst on an Asymmetric this compound Reaction. Wiley Online Library.
- Asymmetric Intramolecular Crossed-Benzoin Reactions by N-Heterocyclic Carbene C
- An overview on the N-heterocyclic carbene-catalyzed Aza-Benzoin condens
- (PDF) Chiral N-Heterocyclic Carbenes as Stereodirecting Ligands in Asymmetric Catalysis.
- Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. Beilstein Journal of Organic Chemistry.
- NHC‐catalyzed enantioselective cross Brook–this compound reaction.
- Recent Advances in Enantioselective Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes (NHCs) Containing Triazolium Motifs. Thieme Connect.
- Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. PubMed Central (PMC).
- Selected chiral triazolium NHC catalysts for the asymmetric this compound condensation.
- Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PubMed Central (PMC).
- (PDF) Recent Advances in N-Heterocyclic Carbene (NHC)-Catalyzed this compound Reactions.
- Remote Electronic Effect of Chiral N‐Heterocyclic Carbene Catalyst on an Asymmetric this compound Reaction | Request PDF.
- N -heterocyclic carbenes: From design to synthesis and their application as nucleophilic catalysts.
- (PDF) Advancements in N-heterocyclic carbenes (NHCs)
- Remote Electronic Effect on the N-Heterocyclic Carbene-catalyzed Asymmetric Intramolecular Stetter Reaction and Structural Revision of Products | Request PDF.
- Remote Steric and Electronic Effects of N-Heterocyclic Carbene Ligands on Alkene Reactivity and Regioselectivity toward Hydrocupration Reactions.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions [beilstein-journals.org]
- 4. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions - Publications of the IAS Fellows [repository.ias.ac.in]
- 6. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Green Synthesis of Benzoin in Aqueous Media
Introduction: A Paradigm Shift in Benzoin Condensation
The this compound condensation, a classic carbon-carbon bond-forming reaction for the synthesis of α-hydroxy ketones, has been a cornerstone of organic chemistry for over a century.[1] Traditionally, this reaction has been catalyzed by cyanide salts in organic solvents, posing significant environmental and safety concerns.[2][3] The principles of green chemistry have driven the development of more sustainable methodologies, with a particular focus on replacing hazardous reagents and solvents. This application note details the protocols and underlying principles for the synthesis of this compound in aqueous media, a significant step towards a more environmentally benign process. The use of water as a solvent is advantageous due to its low cost, non-flammability, and minimal environmental impact.[4]
We will explore several catalytic systems that have proven effective in aqueous environments, including thiamine hydrochloride (Vitamin B1), N-heterocyclic carbenes (NHCs), and phase-transfer catalysts. Furthermore, we will discuss the influence of reaction-enhancing techniques such as micellar catalysis and ultrasound irradiation. This guide is intended for researchers, scientists, and professionals in drug development seeking to implement greener and more efficient synthetic routes.
Catalytic Systems for Aqueous this compound Condensation
The choice of catalyst is paramount for a successful this compound condensation in water. The ideal catalyst should be efficient, selective, and preferably recyclable.
Thiamine Hydrochloride (Vitamin B1): The Bio-inspired Catalyst
Thiamine, a readily available and non-toxic coenzyme, has emerged as a popular green alternative to cyanide for catalyzing the this compound condensation.[3] The catalytic activity of thiamine stems from the thiazolium salt moiety, which, under basic conditions, forms a nucleophilic carbene that initiates the condensation.
Mechanism of Thiamine-Catalyzed this compound Condensation:
The reaction proceeds through the formation of a Breslow intermediate, which involves the "umpolung" or reversal of polarity of the aldehyde's carbonyl carbon.
Caption: Mechanism of thiamine-catalyzed this compound condensation.
Protocol 1: Standard Thiamine-Catalyzed this compound Synthesis in Aqueous Ethanol
This protocol is a widely adopted method for the laboratory-scale synthesis of this compound.[2][5][6][7][8]
Materials:
-
Thiamine hydrochloride
-
Deionized water
-
95% Ethanol
-
3 M Sodium hydroxide (NaOH) solution
-
Benzaldehyde
-
Ice bath
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Procedure:
-
In a reaction vial, dissolve thiamine hydrochloride in deionized water.
-
Add 95% ethanol to the solution and cool the mixture in an ice bath.
-
Slowly add the 3 M NaOH solution dropwise to the cooled thiamine solution while stirring. The solution should turn yellow, indicating the formation of the active ylide catalyst.[7]
-
Add benzaldehyde to the reaction mixture.
-
Heat the reaction mixture to approximately 60-80°C for 1-2 hours.[5][8] Gentle reflux may be observed.
-
After the heating period, allow the mixture to cool to room temperature, and then place it in an ice bath to induce crystallization. Scratching the inside of the vial with a glass rod can aid in crystal formation.[5][6]
-
Collect the crude this compound crystals by vacuum filtration.
-
Wash the crystals with a cold 1:1 mixture of ethanol and water to remove any unreacted benzaldehyde and other impurities.[8]
-
Recrystallize the crude product from a minimal amount of hot 95% ethanol to obtain pure this compound.[5][8]
-
Dry the purified crystals and determine the yield and melting point (literature m.p. 134-135°C).[8]
N-Heterocyclic Carbenes (NHCs): Highly Efficient Organocatalysts
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the this compound condensation.[4][9] They function similarly to thiamine by generating a Breslow intermediate but often exhibit higher catalytic activity.[10] Chiral NHCs can also be employed for the asymmetric synthesis of this compound derivatives, affording products with high enantioselectivity.[4][11]
Key Advantages of NHC Catalysts:
-
High Efficiency: Often require lower catalyst loadings compared to thiamine.
-
Versatility: A wide range of NHC structures can be synthesized and tuned for specific substrates and reaction conditions.[9]
-
Asymmetric Catalysis: Chiral NHCs enable the synthesis of enantioenriched α-hydroxy ketones.[4][11]
Protocol 2: NHC-Catalyzed this compound Condensation in Water
This protocol is a general guideline, and the specific NHC precursor, base, and reaction conditions may vary.
Materials:
-
NHC precatalyst (e.g., an imidazolium or triazolium salt)
-
Base (e.g., NaOH, triethylamine)
-
Deionized water
-
Aromatic aldehyde
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vessel, add the NHC precatalyst, base, and deionized water.
-
Stir the mixture at the desired temperature (often room temperature to 80°C) to generate the active NHC in situ.
-
Add the aromatic aldehyde to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, work up the reaction by extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Phase-Transfer Catalysis: Bridging the Phase Gap
When dealing with water-insoluble substrates like benzaldehyde, phase-transfer catalysis (PTC) can be an effective strategy.[12] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of a reactant (e.g., the cyanide ion in traditional methods or the active catalyst in greener approaches) from the aqueous phase to the organic phase where the reaction occurs.[12][13] This approach can enhance reaction rates and yields in biphasic systems.
Table 1: Comparison of Catalytic Systems for Aqueous this compound Synthesis
| Catalyst System | Typical Catalyst | Advantages | Disadvantages | Typical Yields |
| Thiamine (Vitamin B1) | Thiamine Hydrochloride | Inexpensive, non-toxic, readily available. | Moderate yields, may require heating. | 45-90%[2] |
| N-Heterocyclic Carbenes (NHCs) | Imidazolium/Triazolium salts | High efficiency, versatile, potential for asymmetric synthesis. | Can be more expensive and require synthesis. | Good to excellent[4][11] |
| Phase-Transfer Catalysis | Quaternary Ammonium Salts | Enhances reaction rates for insoluble substrates, allows for easy catalyst separation. | May require an organic co-solvent, potential for catalyst poisoning. | Up to 75% conversion[12] |
Enhancing Reaction Efficiency in Aqueous Media
Several techniques can be employed to improve the efficiency and sustainability of this compound condensation in water.
Micellar Catalysis: Creating "Nano-reactors" in Water
The use of surfactants to form micelles in water can create hydrophobic microenvironments that encapsulate the nonpolar reactants, thereby increasing their effective concentration and accelerating the reaction rate.[14][15][16] This approach is particularly beneficial for reactions involving hydrophobic substrates like aromatic aldehydes.[9] The aggregation of catalyst molecules with long alkyl chains can also form micelles, creating a hydrophobic environment for the reaction.[9]
Supramolecular Catalysis with Cyclodextrins
Cyclodextrins, cyclic oligosaccharides, can act as co-catalysts in aqueous this compound condensation.[17][18] They have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the benzaldehyde substrate, bringing it into proximity with the water-soluble catalyst and facilitating the reaction.[17][18] Studies have shown that hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly improve the yield of this compound.[17][18]
Ultrasound-Assisted Synthesis: The Power of Cavitation
Ultrasonic irradiation can significantly enhance the rate of chemical reactions through the phenomenon of acoustic cavitation.[19][20][21] The formation and collapse of microscopic bubbles generate localized hot spots with high temperature and pressure, leading to increased mass transfer and reaction rates.[22] Ultrasound-assisted synthesis often results in shorter reaction times and higher yields compared to conventional heating methods.[20][21]
Caption: General experimental workflow for green this compound synthesis.
Green Chemistry Metrics: Quantifying Sustainability
To evaluate the "greenness" of a synthetic protocol, several metrics can be applied.
-
Atom Economy: Measures the efficiency of a reaction in converting reactants to the desired product. The this compound condensation is inherently 100% atom economical as all atoms of the two benzaldehyde molecules are incorporated into the this compound product.[12][13]
-
E-Factor (Environmental Factor): Calculates the ratio of the mass of waste to the mass of product. A lower E-factor indicates a greener process.
-
Reaction Mass Efficiency (RME): Represents the percentage of the mass of the reactants that ends up in the product.
Researchers are encouraged to calculate and report these metrics to provide a quantitative assessment of the environmental impact of their synthetic methods.[23]
Conclusion and Future Outlook
The synthesis of this compound in aqueous media represents a significant advancement in green chemistry, offering safer and more sustainable alternatives to traditional methods. The use of catalysts like thiamine and N-heterocyclic carbenes, coupled with techniques such as micellar catalysis and ultrasound assistance, provides a versatile toolbox for chemists to perform this important transformation efficiently. Future research will likely focus on the development of even more active and recyclable catalysts, as well as the expansion of the substrate scope to include a wider range of aldehydes. The continued adoption of these green protocols will contribute to a more sustainable future for the chemical and pharmaceutical industries.
References
-
A facile and efficient multicomponent ultrasound-assisted "on water" synthesis of benzodiazepine ring. Molecular Diversity, 25(1), 131-142. [Link]
-
Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. Beilstein Journal of Organic Chemistry, 12, 47-63. [Link]
-
N-Heterocyclic Carbene-Catalyzed Asymmetric this compound Reaction in Water. The Journal of Organic Chemistry, 83(13), 7481-7487. [Link]
-
N-Heterocyclic Carbene-Catalyzed Asymmetric this compound Reaction in Water. The Journal of Organic Chemistry, 83(13), 7481-7487. [Link]
-
This compound condensation. Chem.pdx.edu. [Link]
-
Atom-Efficient this compound Condensation in Liquid–Liquid System Using Quaternary Ammonium Salts: Pseudo-Phase Transfer Catalysis. Industrial & Engineering Chemistry Research, 51(22), 7636-7643. [Link]
-
The this compound Condensation. American Chemical Society. [Link]
-
This compound Condensation: A Kinetic Monitoring at the Oil‐Water Interface. ChemistrySelect, 3(17), 4694-4698. [Link]
-
Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade. RSC Advances, 5(30), 23589-23610. [Link]
-
An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. Molecules, 24(19), 3464. [Link]
-
Mechanism Of The this compound Condensation And Related Studies. University of Canterbury. [Link]
-
This compound Condensation. University of Massachusetts Boston. [Link]
-
Thiamine Catalyzed this compound Condensation. Sciencemadness.org. [Link]
-
Homo-benzoin condensation catalyzed by N-heterocyclic carbenes (NHC). ResearchGate. [Link]
-
This compound Condensation with Thiamine. PierpaLab. [Link]
-
Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. RSC Advances, 12(16), 10093-10100. [Link]
-
Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the ant. SciSpace. [Link]
-
This compound Condensation. ResearchGate. [Link]
-
Atom-Efficient this compound Condensation in Liquid–Liquid System Using Quaternary Ammonium Salts: Pseudo-Phase Transfer Catalysis. ResearchGate. [Link]
-
Efficient and Mild this compound Condensation Reaction Catalyzed by Simple 1-N-Alkyl-3-methylimidazolium Salts. ResearchGate. [Link]
-
Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society, 99(11), 100753. [Link]
-
What is the general mechanism of the this compound condensation reaction? Study.com. [Link]
-
Green Synthesis of this compound Derivatives Using Coenzyme Catalyzed Benzion Condensation Reaction. Worldwidejournals.com. [Link]
-
This compound Condensation. Organic Chemistry Portal. [Link]
-
Ultrasonic evidence of hydrophobic interactions. Effect of ultrasound on this compound condensation and some other reactions in aqueous ethanol. The Journal of Physical Chemistry B, 111(16), 4238-4244. [Link]
-
An Eco-friendly Method for Synthesis of Symmetrical and Unsymmetrical this compound Derivatives. ijc.ir. [Link]
-
Green Synthesis of this compound Derivatives Using Coenzyme Catalyzed Benzion Condensation Reaction. Semantic Scholar. [Link]
-
Conventional to “Go Green” Approach in organic Reaction. International Journal for Multidisciplinary Research, 4(4). [Link]
-
This compound condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. ScienceAsia, 38(4), 362-367. [Link]
-
Mechanism of the this compound condensation. Journal of the American Chemical Society, 75(5), 1120-1125. [Link]
-
Ultrasound assisted Heterocycles Synthesis. Research Journal of Chemistry and Environment, 20(9), 74-90. [Link]
-
A Systematic Modelling Framework for Phase Transfer Catalyst Systems. CORE. [Link]
-
Ultrasound for Drug Synthesis: A Green Approach. Molecules, 25(21), 5015. [Link]
-
Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions. Catalysts, 11(11), 1369. [Link]
- Green synthesis method for this compound.
-
This compound condensation. Wikipedia. [Link]
-
Organic Chemistry in Aqueous Surfactant Media: Batch and Flow Technologies. ProQuest. [Link]
-
Surfactant-assisted Organic Reactions in Water. Effect of Ultrasound on Condensation Reactions Between Active Methylene Compounds and Arylaldehydes. Ultrasonics Sonochemistry, 8(1), 35-39. [Link]
-
This compound Condensation. YouTube. [Link]
-
Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in Catalysis. JACS Au, 2(10), 2184-2198. [Link]
-
This compound Reaction in Water as an Aqueous Medium Catalyzed by Benzimidazolium Salt. ResearchGate. [Link]
-
Green Chemistry Metrics, A Review. Molecules, 27(13), 4176. [Link]
Sources
- 1. This compound condensation - Wikipedia [en.wikipedia.org]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. ijfmr.com [ijfmr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound condensation [cs.gordon.edu]
- 6. math-cs.gordon.edu [math-cs.gordon.edu]
- 7. chem.latech.edu [chem.latech.edu]
- 8. sciencemadness.org [sciencemadness.org]
- 9. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02664D [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenyt ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09062C [pubs.rsc.org]
- 18. scispace.com [scispace.com]
- 19. A facile and efficient multicomponent ultrasound-assisted "on water" synthesis of benzodiazepine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 21. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ultrasonic evidence of hydrophobic interactions. Effect of ultrasound on this compound condensation and some other reactions in aqueous ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Application Notes & Protocols: The Utility of Benzoin and Its Derivatives in Heterocyclic Synthesis
Abstract: Benzoin and its derivatives represent a class of exceptionally versatile C-C bond-forming synthons, serving as foundational pillars in the construction of a multitude of heterocyclic scaffolds. The inherent α-hydroxy ketone motif provides a unique combination of reactive sites—a nucleophilic hydroxyl group and an electrophilic carbonyl carbon—which, along with its facile oxidation to the 1,2-dicarbonyl compound, benzil, unlocks a rich landscape of cyclization strategies. These application notes provide an in-depth exploration of the synthetic pathways leveraging this compound derivatives for the synthesis of medicinally and materially relevant heterocycles, including imidazoles, quinoxalines, and oxazoles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for researchers in organic synthesis and drug development.
The this compound Moiety: A Privileged Synthetic Intermediate
The value of this compound as a precursor originates from the classic this compound condensation, a reaction first reported in 1832 that dimerizes two aromatic aldehydes.[1] This reaction, traditionally catalyzed by cyanide ions, creates the α-hydroxy ketone structure that is central to its synthetic utility.[1][2] The key to its versatility lies in two primary reactive pathways:
-
Direct Participation: The hydroxyl and carbonyl groups can participate directly in cyclization reactions with appropriate binucleophilic or dielectrophilic partners.
-
Oxidation to Benzil: this compound is readily oxidized to benzil (a 1,2-diketone). Benzil is a powerful electrophilic scaffold for condensation reactions with a variety of nucleophiles, dramatically expanding the range of accessible heterocycles.[3][4]
Modern catalysis has introduced milder and more efficient methods for this compound synthesis, notably using N-heterocyclic carbenes (NHCs), which circumvents the need for toxic cyanide catalysts and broadens the substrate scope.[5][6][7]
Caption: Core reactivity pathways of this compound in heterocyclic synthesis.
Synthesis of Imidazoles: The Radziszewski-Lophine Synthesis
The 2,4,5-trisubstituted imidazole core, often referred to as a "lophine" scaffold, is a prominent structure in pharmacologically active compounds. The synthesis of these molecules is efficiently achieved through a multicomponent reaction involving an α-dicarbonyl (benzil), an aldehyde, and an ammonium source, a classic example of the Radziszewski synthesis. This compound serves as a practical and stable precursor to the required benzil.
Scientific Principle & Causality
The reaction proceeds in a one-pot fashion where three components assemble to form the imidazole ring. This compound is first oxidized in situ to benzil. Subsequently, the condensation of benzil, an aldehyde (e.g., benzaldehyde), and ammonia (from ammonium acetate) occurs. The generally accepted mechanism involves the formation of a diimine intermediate from benzil and ammonia, which then reacts with the aldehyde followed by cyclization and oxidation to yield the aromatic imidazole ring. The use of ammonium acetate is advantageous as it serves as a convenient, solid source of ammonia and the acetate ion can act as a mild base.
Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
This protocol details the synthesis of lophine from this compound, benzaldehyde, and ammonium acetate.[8][9][10]
Materials:
-
This compound (2.12 g, 10 mmol)
-
Benzaldehyde (1.06 g, 1.0 mL, 10 mmol)
-
Ammonium Acetate (CH₃COONH₄) (7.71 g, 100 mmol)
-
Glacial Acetic Acid (20 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Combine this compound (10 mmol), benzaldehyde (10 mmol), and ammonium acetate (100 mmol) in a 100 mL round-bottom flask.
-
Add 20 mL of glacial acetic acid to the flask. The acetic acid acts as both a solvent and a catalyst, facilitating the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with gentle stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[9]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 100 mL of ice-cold water while stirring. This will cause the crude product to precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acetic acid and ammonium salts.
-
The crude product can be purified by recrystallization from ethanol to yield pale yellow or white crystals of 2,4,5-triphenyl-1H-imidazole.
-
Dry the purified product in a vacuum oven. The expected yield is typically high, often in the range of 80-95%.
Caption: Experimental workflow for the synthesis of Lophine.
Synthesis of Quinoxalines
Quinoxalines are a class of benzo-fused heterocyclic compounds with significant applications in pharmaceuticals, dyes, and as ligands in coordination chemistry. The most direct synthesis involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. This compound is an excellent starting material for this process, as it can be oxidized to benzil and condensed in a one-pot procedure.[11]
Scientific Principle & Causality
This synthesis is a prime example of a tandem oxidation-condensation reaction. The choice of oxidant is critical for the efficiency and "greenness" of the protocol. While classical oxidants like nitric acid or Fehling's solution are effective, modern methods employ milder and more environmentally benign systems. These include:
-
Aerobic Oxidation: Using air or O₂ as the terminal oxidant, often catalyzed by transition metals or organocatalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[11]
-
Heterogeneous Catalysis: Systems like Ruthenium on carbon (Ru/C) in an aqueous medium provide an efficient and recyclable catalytic method.[12]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times under solvent-free or green solvent conditions.[13]
The reaction proceeds by the initial oxidation of the α-hydroxy ketone (this compound) to the 1,2-diketone (benzil). This electrophilic species is then readily attacked by the two nucleophilic amino groups of the o-phenylenediamine, leading to a double condensation and subsequent cyclization to form the stable, aromatic quinoxaline ring.
Experimental Protocol: One-Pot Synthesis of 2,3-Diphenylquinoxaline
This protocol describes a metal-free, one-pot synthesis from this compound and o-phenylenediamine using air as the oxidant.[11]
Materials:
-
This compound (2.12 g, 10 mmol)
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.30 g, 0.2 mL, 2 mmol, 20 mol%)
-
Dimethyl Sulfoxide (DMSO) (20 mL)
-
Round-bottom flask (50 mL) with a reflux condenser open to the air
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add this compound (10 mmol), o-phenylenediamine (10 mmol), and DMSO (20 mL).
-
Add DBU (2 mmol) to the mixture. DBU acts as a base to catalyze the aerobic oxidation of this compound to benzil.
-
Fit the flask with a reflux condenser and leave it open to the atmosphere to ensure a sufficient supply of air (oxygen).
-
Heat the reaction mixture to 100 °C with vigorous stirring. The reaction is typically complete in 3-5 hours. Monitor by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water. The product will precipitate.
-
Collect the solid product by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford pure 2,3-diphenylquinoxaline.
| Oxidation System | Catalyst/Reagent | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Aerobic Oxidation | DBU | DMSO | 100 | 85-95 | [11] |
| Heterogeneous | Ru/C, Ra-Me-β-CD | Water | 100 | 90-98 | [12] |
| Microwave | None (neat) | None | MW (160W) | 80-90 | [13] |
| Classical | Conc. HNO₃ | Acetone | 50-70 | 70-85 | [3] |
Table 1: Comparison of different conditions for quinoxaline synthesis from this compound.
Synthesis of Oxazoles
Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. While not as direct as imidazole or quinoxaline synthesis, this compound derivatives can be readily converted into the necessary precursors for classic oxazole syntheses like the Robinson-Gabriel synthesis.
Synthetic Strategy
The Robinson-Gabriel synthesis involves the dehydrative cyclization of an α-acylamino ketone. Therefore, the primary task is to convert this compound into this key intermediate. This can be achieved in a two-step process:
-
Acylation of the Hydroxyl Group: The secondary alcohol of this compound can be acylated using an acid chloride or anhydride (e.g., benzoyl chloride) to form a 2-acyloxy-1,2-diphenylethanone.
-
Conversion to α-acylamino ketone: The acylated intermediate is then treated with an ammonia source (e.g., ammonium acetate in acetic acid) which, through a series of steps, replaces the acyloxy group with an acylamino group, furnishing the required precursor.
-
Cyclization: The α-acylamino ketone is then cyclized, typically using a dehydrating agent like concentrated sulfuric acid or phosphorus pentoxide, to yield the 2,4,5-trisubstituted oxazole.
Caption: General synthetic pathway to oxazoles from this compound.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole (Illustrative Two-Step Concept)
This protocol outlines the conceptual steps starting from an α-amino ketone precursor, which itself can be derived from this compound.
Part A: Synthesis of α-Benzoylamino-deoxythis compound (Precursor)
-
Start with α-amino-deoxythis compound hydrochloride (can be synthesized from this compound).
-
Dissolve the amino ketone in a suitable solvent (e.g., pyridine or dichloromethane with a base).
-
Cool the solution in an ice bath and slowly add benzoyl chloride.
-
Allow the reaction to proceed until completion.
-
Work up the reaction by washing with dilute acid and base to isolate the N-acylated product.
Part B: Cyclization to 2,5-Diphenyloxazole
-
Carefully add the α-benzoylamino-deoxythis compound to concentrated sulfuric acid at 0 °C.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter, wash with water, and recrystallize the crude product from ethanol to obtain 2,5-diphenyloxazole.
References
-
Pharmaguideline. (n.d.). This compound Condensation and Perkin Condensation. Retrieved from [Link]
-
Hu, Z. Y., Du, D., Tang, W. F., & Lu, T. (2011). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry, 24(5), 1935-1937. Retrieved from [Link]
-
Inan, G. (2020). Solvent-Free Approaches for the Synthesis of Lophine Derivatives. Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). This compound Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound condensation. Retrieved from [Link]
-
Arora, R., Gill, N. S., Kapoor, R., Aggarwal, A., & Rana, A. C. (2012). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Current Research in Chemistry, 4(4), 99-109. Retrieved from [Link]
-
Al-Sultani, A. A. K. (2021). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl derivatives. Materials Today: Proceedings, 42, 2014-2021. Retrieved from [Link]
-
Ubarhande, S. S., Devhate, P. P., & Berad, B. N. (2013). Green Synthesis of Quinoxaline and Substituted Quinoxalines. Trade Science Inc. Retrieved from [Link]
-
Castrol, A. (2014). Mechanism Of The this compound Condensation And Related Studies. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). This compound Condensation. Retrieved from [Link]
-
Palencia, H., et al. (2019). This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. European Journal of Chemistry, 10(1), 1-6. Retrieved from [Link]
-
Sharma, S., & Kumar, A. (2023). Advancements in N-heterocyclic Carbenes (NHCs) Catalysis for this compound Reactions: A Comprehensive Review from Past to Present. Chemistry & Biodiversity, 20(8), e202300701. Retrieved from [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2019). Synthesis of New 2, 4, 5-Triphenyl Imidazole Derivatives Derived from this compound and Studying their Biological Activity. Journal of Global Pharma Technology, 11(09). Retrieved from [Link]
-
Ubarhande, S. S., Devhate, P. P., & Berad, B. N. (2013). Green synthesis of quinoxaline and substituted quinoxalines. ResearchGate. Retrieved from [Link]
-
Unknown Author. (n.d.). Imidazole Derivatives From this compound Moiety. Retrieved from [Link]
-
Nevels, N. E., et al. (2017). Synthesis of 2,5-disubstituted benzo[d]oxazoles from anilide derivatives. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzo-fused O-Heterocycles. Retrieved from [Link]
-
D'Accolti, L., et al. (2018). An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. Molecules, 23(1), 181. Retrieved from [Link]
-
Pawar, S. (2016). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Retrieved from [Link]
-
Burungale, S., & Bhitre, M. (2013). Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory Activity. Current Pharma Research, 3(3), 889-892. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Retrieved from [Link]
-
Unknown Author. (2018). Synthesis of New 2, 4, 5-triphenyl imidazole Derivatives Derived from this compound and Studying their Biological Activity. Retrieved from [Link]
-
Dhayalan, V. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. Beilstein Journal of Organic Chemistry, 12, 470-493. Retrieved from [Link]
-
Palencia, H., et al. (2019). This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5462. Retrieved from [Link]
-
Unknown Author. (n.d.). Imidazole-Based Solid-Supported Catalysts for the this compound Condensation. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN104003863A - Green synthesis method for this compound.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzo-fused N-Heterocycles. Retrieved from [Link]
-
Gökçe, M., et al. (2019). Synthesis of hydroxy this compound/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. Turkish Journal of Chemistry, 43(3), 917-933. Retrieved from [Link]
-
Dhayalan, V. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. Beilstein Journal of Organic Chemistry, 12, 470-493. Retrieved from [Link]
-
Ide, W. M., & Buck, J. S. (2011). The Synthesis of Benzoins. ResearchGate. Retrieved from [Link]
-
Kale, A. (2015). Green Synthesis of this compound Derivatives Using Coenzyme Catalyzed Benzion Condensation Reaction. Worldwidejournals.com. Retrieved from [Link]
-
Kale, A. (2015). Green Synthesis of this compound Derivatives Using Coenzyme Catalyzed Benzion Condensation Reaction. Semantic Scholar. Retrieved from [Link]
-
Robinson, R. (1909). CCXXXII.—A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. Retrieved from [Link]
-
Singh, V., et al. (2004). This compound condensation in imidazolium based room-temperature ionic liquids. ResearchGate. Retrieved from [Link]
-
Rostami, A., & Tahmasbi, B. (2016). Green chemistry-mediated synthesis of benzil by using nano-MgO. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11), 1470-1473. Retrieved from [Link]
-
Dömling, A. (2008). Multi-Component Reactions in Heterocyclic Chemistry. In Heterocyclic Chemistry in Drug Discovery. Wiley. Retrieved from [Link]
-
Unknown Author. (n.d.). Synthesis of some benzoxazole derivatives. JOCPR. Retrieved from [Link]
-
Ikariya, T., Hashiguchi, S., Murata, K., & Noyori, R. (n.d.). benzil. Organic Syntheses Procedure. Retrieved from [Link]
Sources
- 1. This compound condensation - Wikipedia [en.wikipedia.org]
- 2. This compound Condensation [organic-chemistry.org]
- 3. Synthesis of hydroxy this compound/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. 2,4,5-Triphenylimidazole synthesis - chemicalbook [chemicalbook.com]
- 10. scispace.com [scispace.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
Application Note & Protocols: High-Fidelity Synthesis of Benzil via Oxidation of Benzoin
Executive Summary: Beyond the Transformation
The oxidation of benzoin, an α-hydroxyketone, to benzil, a 1,2-diketone, is a cornerstone reaction in organic synthesis. Benzil is not merely a laboratory curiosity; it serves as a critical building block for pharmaceuticals, a photoinitiator in polymer chemistry, and a precursor to complex heterocyclic systems like quinoxalines.[1] This document provides an in-depth guide to this transformation, moving beyond simple procedural lists to explore the causality behind methodological choices. We present and compare three distinct protocols: the classical, robust nitric acid oxidation; a milder, selective copper(II)-catalyzed method; and a forward-looking green chemistry approach. Each protocol is designed as a self-validating system, complete with purification and characterization checkpoints to ensure the synthesis of high-purity benzil.
Mechanistic Underpinnings: The Oxidation Pathway
The core chemical transformation involves the oxidation of a secondary alcohol in the this compound molecule to a ketone group.[2] While various reagents can accomplish this, the fundamental process involves the removal of two protons and two electrons from the α-hydroxyketone moiety.
Caption: Generalized workflow for the oxidation of this compound to benzil.
Protocol I: The Classic Approach - Nitric Acid Oxidation
Concentrated nitric acid is a powerful and efficient oxidizing agent for converting this compound to benzil.[3] Its primary advantage is its high reactivity and low cost. However, this method's aggressiveness is also its main drawback, necessitating stringent safety protocols due to the evolution of toxic nitrogen oxide (NOx) gases and the corrosive nature of the acid.[4][5][6]
Experimental Workflow: Nitric Acid Method
Caption: Step-by-step workflow for benzil synthesis using nitric acid.
Detailed Protocol
-
Setup: In a fume hood, place 2.0 g of this compound into a 125 mL Erlenmeyer flask.[7]
-
Reagent Addition: Carefully add 7 mL of concentrated nitric acid to the flask.[4]
-
Reaction: Heat the mixture gently on a steam bath or in a hot water bath.[2] Swirl the flask occasionally. Continue heating for approximately 30-60 minutes, or until the evolution of reddish-brown nitrogen oxide fumes ceases.[1][4]
-
Quenching & Precipitation: Remove the flask from the heat and allow it to cool for several minutes. In the fume hood, pour the reaction mixture into 35-50 mL of ice-cold water in a beaker.[1][7] Stir the mixture to coagulate the yellow precipitate.
-
Isolation: Collect the crude benzil by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the solid thoroughly with cold water to remove any residual nitric acid.[1][2] Press the crystals dry on the filter.
-
Purification: Recrystallize the crude product from hot 95% ethanol (approximately 4-8 mL of ethanol per gram of product).[2][7] Yellow, needle-like crystals of pure benzil will form upon slow cooling, followed by cooling in an ice bath.
-
Drying & Characterization: Collect the purified crystals by vacuum filtration, allow them to air dry completely, then determine the weight, percent yield, and melting point.
Quantitative Data & Rationale
| Parameter | Value/Reagent | Rationale & In-Field Insights |
| This compound | 2.0 g | Starting α-hydroxyketone. |
| Conc. Nitric Acid | 7.0 mL | A strong, inexpensive oxidant. The excess ensures complete reaction. |
| Reaction Time | 30-60 min | The reaction is complete when the evolution of toxic NOx gas stops. Visual monitoring is crucial for safety and completion.[1][4] |
| Quenching | 35-50 mL Ice Water | Benzil is insoluble in water. Pouring the acidic mixture into water precipitates the organic product and dilutes the acid.[2] Using ice-cold water helps control the exotherm of dilution. |
| Purification | Recrystallization from 95% Ethanol | Benzil is highly soluble in hot ethanol but sparingly soluble in cold ethanol, allowing for efficient removal of impurities.[2] |
| Expected Yield | ~85-95% | This method is known for high yields.[1][2] |
| Expected M.P. | 94-96 °C | A sharp melting point in this range indicates high purity.[1][8] |
Protocol II: The Selective Approach - Copper(II) Acetate Catalysis
To circumvent the hazards of nitric acid, milder oxidants are preferred. Copper(II) acetate is a highly effective and selective reagent for this transformation.[9][10] The most efficient application uses a catalytic amount of Cu(II) regenerated by a co-oxidant, ammonium nitrate. This system is not only safer but also aligns with green chemistry principles by using a catalyst and reducing waste.[9][11]
Catalytic Cycle: Copper(II) Regeneration
Caption: Regeneration of the active Cu(II) catalyst by ammonium nitrate.
Sub-Protocol II-A: Conventional Reflux
This method uses standard laboratory glassware and heating to achieve the catalytic oxidation.[9]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.06 g), ammonium nitrate (0.50 g), copper(II) acetate monohydrate (0.01 g), and 3.5 mL of 80% aqueous acetic acid.[9]
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle for 60-90 minutes.[9] The solution will turn from blue to green.
-
Workup: Cool the reaction mixture to room temperature, then chill in an ice bath for 10-15 minutes to maximize crystal formation.
-
Isolation & Purification: Collect the yellow crystals by vacuum filtration, wash with a small amount of ice-cold water, and recrystallize from ethanol.[9]
Sub-Protocol II-B: Microwave-Assisted Synthesis
Microwave heating dramatically accelerates the reaction, reducing the time from over an hour to mere minutes—a significant green chemistry advantage.[11]
-
Setup: In a microwave reaction tube, combine this compound (1.06 g), ammonium nitrate (0.50 g), copper(II) acetate (0.01 g), and 3.5 mL of 80% aqueous acetic acid. Add a magnetic stir bar.[9][11]
-
Reaction: Cap the tube and heat in a microwave reactor for 5-10 minutes at 120-150 °C.[9]
-
Workup: After the reaction, cool the tube to room temperature, followed by 10 minutes in an ice bath.[9][11]
-
Isolation & Purification: Collect the product by vacuum filtration, washing with ice water. Recrystallize the crude product from ethanol.[9][11]
Comparative Data: Copper(II) Catalysis Methods
| Parameter | Conventional Reflux | Microwave-Assisted | Rationale & In-Field Insights |
| This compound | 1.06 g | 1.06 g | Starting material. |
| Copper(II) Acetate | 0.01 g | 0.01 g | The catalyst. Only a small amount is needed. |
| Ammonium Nitrate | 0.50 g | 0.50 g | The stoichiometric co-oxidant that regenerates the Cu(II) catalyst, allowing the reaction to go to completion.[9] |
| Solvent | 80% aq. Acetic Acid | 80% aq. Acetic Acid | An effective solvent for all reactants that also facilitates the reaction. |
| Reaction Time | 60-90 minutes | 5-10 minutes | Microwave energy provides rapid, efficient, and uniform heating, drastically reducing reaction time.[11] |
| Expected Yield | ~90-95% | ~90-95% | Both methods are high-yielding.[9][12] |
Protocol III: The Green Frontier - Catalytic Air Oxidation
The ultimate "green" oxidant is molecular oxygen from the air. Modern research focuses on developing robust catalysts that can facilitate the oxidation of this compound using air, eliminating the need for co-oxidants like nitrates.[8] Methods using catalysts such as metal-Salen complexes or nanocrystalline magnesium oxide (nano-MgO) have shown great promise.[13][14]
For example, one reported procedure involves stirring this compound with a catalytic amount of a Co(Salen) complex and a base (KOH) in DMF at 40°C while bubbling air through the mixture.[8] This method achieves yields upwards of 93% under mild conditions, produces only water as a byproduct, and allows for catalyst recycling.[8][14] While the synthesis of such catalysts is beyond the scope of this note, these methods represent the future of sustainable chemical synthesis.
Product Purification and Validation
Independent of the synthetic route, the identity and purity of the final product must be rigorously confirmed.
Recrystallization: The Rationale
Recrystallization from 95% ethanol is the standard purification method. Benzil's high solubility in hot ethanol allows it to fully dissolve, leaving behind insoluble impurities. Its low solubility in cold ethanol ensures that upon cooling, it crystallizes out in high purity, while soluble impurities remain in the mother liquor.
Purity & Identity Checks
-
Melting Point: Pure benzil has a sharp melting point of 94-96 °C .[1][8] A broad or depressed melting point indicates the presence of impurities, often unreacted this compound.
-
Test for Unreacted this compound: This is a crucial quality control check. Dissolve a few crystals of the product in ethanol and add a drop of 10% sodium hydroxide. The formation of a purple color indicates the presence of unreacted this compound.[3] Pure benzil will show no color change.
-
Spectroscopic Analysis: For research and development applications, further characterization is essential.
-
FTIR Spectroscopy: Look for the disappearance of the broad alcohol (-OH) stretch from this compound and the appearance of the characteristic 1,2-diketone (C=O) stretches for benzil.
-
¹H NMR Spectroscopy: The spectrum of benzil is simpler than that of this compound, showing only aromatic proton signals. The disappearance of the alcohol proton and the adjacent C-H proton signal from this compound confirms the reaction's completion.[8]
-
Final Methodological Comparison
| Feature | Nitric Acid Oxidation | Cu(II) Catalysis (Reflux) | Cu(II) Catalysis (Microwave) | Air Oxidation (e.g., Co-Salen) |
| Principle | Strong, Stoichiometric Oxidant | Catalytic Oxidation | Accelerated Catalytic Oxidation | Green Catalytic Oxidation |
| Reaction Time | ~1 hour | 1-1.5 hours | 5-10 minutes | ~1 hour |
| Safety Concerns | High (Corrosive, toxic NOx fumes) | Low | Moderate (Pressure buildup) | Very Low |
| Green Credentials | Poor | Good (Catalytic) | Very Good (Catalytic, Fast) | Excellent (Air as oxidant) |
| Yield | High (~90%) | High (~92%) | High (~92%) | High (~93%) |
| Ideal Application | Robust, large-scale teaching labs (with proper safety). | Standard organic synthesis labs, safer alternative. | Rapid synthesis, methods development, green chemistry labs. | Advanced, sustainable synthesis research. |
References
-
EduBirdie. Benzil by Oxidation of this compound with Nitric Acid. [Link]
-
Slideshare. Practical Experiment 4: Benzyl from this compound. [Link]
-
Williamson, K. L. (1999). Nitric Acid Oxidation of this compound to Benzil. Macroscale and Microscale Organic Experiments, 2nd Ed. [Link]
-
Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment). [Link]
-
Unknown. Oxidation of this compound to Benzil. [Link]
-
Shen, L. et al. (2019). Synthesis of Benzil by Air Oxidation of this compound and M(Salen) Catalyst. International Research Journal of Pure and Applied Chemistry. [Link]
-
Organic Syntheses. Benzil. [Link]
-
Karami, B. et al. (2012). Green chemistry-mediated synthesis of benzil by using nano-MgO. Journal of Experimental Nanoscience. [Link]
-
Scribd. 2211 - Benzil From this compound. [Link]
-
GI FAR Technology Co., Ltd. Synthesis of benzil from this compound reaction. [Link]
-
Journal of Chemical Education. (1983). Synthesis of benzil from this compound with copper(II) acetate. [Link]
-
IJARSCT. (2023). Synthesis of Benzil From this compound by Oxidation Reaction. [Link]
-
ChemHelp ASAP. (2023). oxidation of this compound to benzil - laboratory experiment. YouTube. [Link]
-
Gordon College. Green microwave catalytic oxidation of this compound to benzil. [Link]
-
Scribd. Oxidation of this compound To Benzil. [Link]
-
Sciencemadness Discussion Board. (2021). benzil by oxidation of this compound with NH4NO3 catalyzed by Cu(II) acetate. [Link]
-
IPL.org. This compound Synthesis Lab Report. [Link]
-
Studylib. Benzil Synthesis: Nitric Acid Oxidation Lab Manual. [Link]
-
Ventura College Organic Chemistry Lab. 12BL Experiment 12 (4 days): Multistep Synthesis of Benzilic Acid. [Link]
-
ResearchGate. (2019). Synthesis of Benzil by Air Oxidation of this compound and M(Salen) Catalyst. [Link]
Sources
- 1. Practical Experiment 4: Benzyl from this compound | PPTX [slideshare.net]
- 2. Benzil by Oxidation of this compound with Nitric Acid - Edubirdie [edubirdie.com]
- 3. chem.latech.edu [chem.latech.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. studylib.net [studylib.net]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. theochem.mercer.edu [theochem.mercer.edu]
- 8. ebookly.2promojournal.com [ebookly.2promojournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cs.gordon.edu [cs.gordon.edu]
- 12. Sciencemadness Discussion Board - benzil by oxidation of this compound with NH4NO3 catalyzed by Cu(II) acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Versatile Role of Benzoin in the Preparation of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Re-examining a Classic Moiety for Modern Polymer Synthesis
Benzoin, a readily available aromatic ketone, has long been a staple in organic synthesis. Its rich chemistry, particularly its photochemical reactivity, has established it as a valuable tool in polymer science. This guide provides an in-depth exploration of the multifaceted applications of this compound and its derivatives in the creation of novel polymeric materials. We will delve into its function as a classic photoinitiator, its use as a key building block in step-growth polymerization, and its role in the synthesis of advanced macromolecular architectures such as macrophotoinitiators. By understanding the underlying mechanisms and leveraging detailed protocols, researchers can unlock the full potential of this compound for designing polymers with tailored properties for a wide range of applications, from advanced coatings and adhesives to biomaterials and electronics.
Part 1: this compound as a Type I Photoinitiator for Free-Radical Polymerization
This compound and its derivatives are highly efficient Type I photoinitiators. Upon exposure to ultraviolet (UV) light, they undergo α-cleavage, also known as a Norrish Type I reaction, to generate two distinct free radicals. These radicals can then initiate the chain polymerization of various vinyl monomers, such as acrylates and methacrylates.[1][2] The efficiency of initiation can be influenced by the substituents on the this compound core, which can be tuned to optimize absorption characteristics and radical generation quantum yields.[1]
Mechanism of Photoinitiation
The photoinitiation process begins with the absorption of a photon by the this compound molecule, promoting it to an excited singlet state (S1). Subsequently, it undergoes rapid intersystem crossing (ISC) to a triplet state (T1). From the triplet state, the molecule undergoes α-cleavage of the carbon-carbon bond between the carbonyl group and the carbon bearing the hydroxyl group. This homolytic cleavage results in the formation of a benzoyl radical and a hydroxybenzyl radical, both of which are capable of initiating polymerization.[3]
Caption: Mechanism of this compound-Initiated Photopolymerization.
Protocol 1: UV-Induced Bulk Polymerization of Methyl Methacrylate (MMA) using this compound
This protocol details the bulk polymerization of methyl methacrylate initiated by this compound under UV irradiation.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Glass reaction vessel (e.g., a vial or ampoule)
-
UV light source (e.g., 365 nm UV lamp)
-
Nitrogen or Argon source for inert atmosphere
-
Stirring apparatus (optional)
Procedure:
-
Monomer Preparation: Purify MMA by passing it through a column of basic alumina to remove the inhibitor (e.g., hydroquinone).
-
Formulation: In the glass reaction vessel, dissolve this compound in the purified MMA to the desired concentration (typically 0.1-1.0 wt%). Ensure complete dissolution.
-
Inert Atmosphere: Deoxygenate the monomer/initiator mixture by bubbling with nitrogen or argon for 15-20 minutes. Oxygen is a potent inhibitor of free-radical polymerization.
-
Sealing: Securely seal the reaction vessel.
-
UV Irradiation: Place the reaction vessel under the UV lamp. The distance from the lamp will affect the light intensity and, consequently, the polymerization rate. Ensure uniform irradiation of the sample.
-
Polymerization: Irradiate the mixture for a predetermined time or until the desired conversion is reached. The mixture will become increasingly viscous as polymerization proceeds.
-
Termination and Isolation: To stop the reaction, simply turn off the UV lamp. The resulting polymer (polymethyl methacrylate, PMMA) can be isolated by dissolving the viscous solution in a suitable solvent (e.g., dichloromethane) and precipitating it into a non-solvent (e.g., cold methanol).
-
Drying: Filter the precipitated polymer and dry it under vacuum to a constant weight.
Characterization: The resulting polymer can be characterized by:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the disappearance of the vinyl C=C bond from the monomer.[5]
| Parameter | Typical Range | Rationale |
| This compound Concentration | 0.1 - 1.0 wt% | Higher concentrations lead to faster polymerization rates but may result in lower molecular weight polymers due to an increased number of initiating radicals. |
| UV Wavelength | ~365 nm | This wavelength corresponds to the absorption maximum of many this compound derivatives, leading to efficient radical generation.[1] |
| Irradiation Time | Varies (minutes to hours) | Dependent on desired conversion, light intensity, and initiator concentration. |
Part 2: this compound as a Monomer for Step-Growth Polymerization
Beyond its role as an initiator, the this compound moiety can be incorporated directly into the polymer backbone through step-growth polymerization. The this compound condensation reaction, a classic carbon-carbon bond-forming reaction between two aldehydes, can be adapted for polymer synthesis.[6] This approach allows for the creation of polymers with unique thermal and electronic properties.
A notable development in this area is the synthesis of redox-active benzil-linked polymers. It has been discovered that the cyanide-catalyzed polymerization of dialdehydes can unexpectedly lead to polymers with 1,2-dione (benzil) linkages instead of the expected α-hydroxy ketone (this compound) linkages.[7][8][9][10][11] This is attributed to an in-situ oxidation of the initially formed this compound units.[8] These benzil-linked polymers are of interest for applications in energy storage due to their reversible redox behavior.[7][8][9][10][11]
Caption: Pathway to Benzil-Linked Polymers.
Protocol 2: Synthesis of a Benzil-Linked Polymer from 4,4'-Biphenyldialdehyde
This protocol describes the synthesis of a benzil-linked polymer, poly(BPDA), through a tandem this compound condensation-oxidation reaction.[7][10]
Materials:
-
4,4'-Biphenyldialdehyde (BPDA)
-
Potassium cyanide (KCN) (EXTREME CAUTION: KCN is highly toxic)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Methanol
-
Screw-cap reaction tubes
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Safety First: All manipulations involving potassium cyanide must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (gloves, lab coat, safety goggles). Have a cyanide antidote kit readily available.
-
Reaction Setup: In an inert atmosphere glovebox, add BPDA and KCN to a screw-cap reaction tube.
-
Solvent Addition: Add anhydrous NMP to the reaction tube.
-
Reaction: Tightly seal the tube and heat the reaction mixture at a controlled temperature (e.g., 80-120 °C) with stirring for a specified time (e.g., 48-96 hours). The polymer will precipitate out of solution as it forms.
-
Work-up: After cooling to room temperature, the insoluble polymer is collected by filtration.
-
Purification: The polymer is washed extensively with methanol and water to remove any unreacted monomer, catalyst, and solvent.
-
Drying: The purified polymer is dried under vacuum.
Characterization:
-
Solid-State NMR Spectroscopy: To confirm the presence of the benzil linkage and the absence of significant this compound moieties.[7][8]
-
FTIR Spectroscopy: To identify the characteristic carbonyl stretch of the benzil group.[7][8]
-
Elemental Analysis: To determine the elemental composition of the polymer.
| Parameter | Optimized Condition | Rationale |
| Monomer | 4,4'-Biphenyldialdehyde | A rigid dialdehyde that leads to a robust, insoluble polymer. |
| Catalyst | Potassium Cyanide (KCN) | A classic catalyst for the this compound condensation.[6] |
| Solvent | Anhydrous NMP | A high-boiling polar aprotic solvent that can solubilize the reactants. |
| Temperature | 80-120 °C | Higher temperatures can promote both the condensation and subsequent oxidation to the benzil linkage.[7][10] |
Part 3: this compound-Functionalized Macrophotoinitiators
Macrophotoinitiators are polymers that have photoactive groups, such as this compound, incorporated into their structure, often at the chain ends.[12][13][14] These materials combine the properties of a polymer with the ability to initiate further polymerization upon UV irradiation. This allows for the synthesis of block copolymers and other complex architectures.[13][14]
One common strategy for synthesizing this compound-terminated macrophotoinitiators involves using a functionalized this compound derivative as an initiator for a controlled polymerization technique, such as ring-opening polymerization (ROP).[13]
Caption: Synthesis of a Block Copolymer using a this compound Macrophotoinitiator.
Protocol 3: Synthesis of a this compound End-Functionalized Poly(D,L-lactide) Macrophotoinitiator
This protocol outlines the synthesis of a this compound-terminated poly(D,L-lactide) (B-PDLLA) via ring-opening polymerization (ROP) of D,L-lactide using this compound as the initiator.[13]
Materials:
-
D,L-lactide
-
This compound
-
Stannous octoate (Sn(Oct)₂)
-
Toluene
-
Methanol
-
Schlenk flask and line for inert atmosphere reactions
Procedure:
-
Reactant Preparation: D,L-lactide is recrystallized from ethyl acetate and dried under vacuum. This compound is used as received. Toluene is dried over sodium/benzophenone.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add D,L-lactide, this compound, and a catalytic amount of stannous octoate.
-
Polymerization: The flask is placed in a preheated oil bath at a specific temperature (e.g., 130 °C) and the reaction is allowed to proceed for a set time (e.g., 24 hours).
-
Isolation: After cooling, the crude polymer is dissolved in a minimal amount of toluene.
-
Purification: The polymer solution is precipitated into a large excess of cold methanol with vigorous stirring.
-
Drying: The purified B-PDLLA is collected by filtration and dried in a vacuum oven to a constant weight.
Characterization:
-
¹H NMR Spectroscopy: To confirm the presence of the this compound end-group and to determine the number-average molecular weight (Mn) by comparing the integration of the this compound protons to the polymer backbone protons.[13]
-
GPC: To determine Mn, Mw, and PDI.[13]
| Parameter | Example Condition | Rationale |
| Monomer/Initiator Ratio | [Lactide]/[this compound] = 20-100 | This ratio is used to control the target molecular weight of the resulting polymer. |
| Catalyst | Stannous octoate (Sn(Oct)₂) | A common and effective catalyst for the ROP of lactide. |
| Temperature | 130 °C | A typical temperature for the bulk ROP of lactide. |
Safety Precautions
-
This compound: this compound may cause skin and eye irritation.[15][16][17] It is advisable to wear gloves, a lab coat, and safety goggles when handling.[15][16][17]
-
UV Radiation: UV light is harmful to the eyes and skin. Always use appropriate shielding and wear UV-protective eyewear when operating UV lamps.
-
Potassium Cyanide (KCN): KCN is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[18] An emergency plan and a cyanide antidote kit should be in place.
-
Solvents and Monomers: Handle all organic solvents and monomers in a well-ventilated area, and consult the specific Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound remains a cornerstone in polymer synthesis, offering a remarkable degree of versatility. Its classic role as a photoinitiator provides a simple and efficient means for curing coatings and adhesives and for producing a variety of vinyl polymers.[19][20][21] Furthermore, the use of this compound condensation to create novel polymer backbones, particularly the serendipitous formation of redox-active benzil-linked polymers, opens up new avenues for the development of functional materials for advanced applications like energy storage.[7][8][9][10][11] The ability to incorporate this compound into polymer chains as macrophotoinitiators further extends its utility, enabling the construction of complex macromolecular architectures such as block copolymers.[12][13][14] The protocols and principles outlined in this guide are intended to provide researchers with the foundational knowledge and practical tools to effectively utilize this compound in their polymer design and synthesis endeavors.
References
- Voronov S., Tokarev V., Oduola K. and Lastukhin Yu.: J. Appl. Polym. Sci., 2000, 76, 1217.
- Oduola M., Tokarev V. and Voronov S.: Polym. Adv.
-
Cong, C., Kim, J., Gannett, C. N., Abruña, H. D., & Milner, P. J. (2023). Unexpected Direct Synthesis of Tunable Redox-Active Benzil-Linked Polymers via the this compound Reaction. ACS Applied Polymer Materials, 5(1), 1056–1066. [Link]
- 3M Company. (2022). Figure 4 UV Curing Unit 350 First Aid and Protective Equipment.
-
Cong, C., Kim, J., Gannett, C. N., Abruña, H. D., & Milner, P. J. (2022). Unexpected Direct Synthesis of Tunable Redox-Active Benzil-Linked Polymers via the this compound Reaction. ChemRxiv. [Link]
-
Cong, C., Kim, J., Gannett, C. N., Abruña, H. D., & Milner, P. J. (2022). Unexpected Direct Synthesis of Tunable Redox-Active Benzil-Linked Polymers via the this compound Reaction. ACS Applied Polymer Materials. [Link]
-
Cong, C., Kim, J., Gannett, C. N., Abruña, H. D., & Milner, P. J. (2022). Unexpected Direct Synthesis of Tunable Redox-Active Benzil-Linked Polymers via the this compound Reaction. ChemRxiv. [Link]
- Uyar, Z., Turgut, F., Arslan, U., Durgun, M., & Degirmenci, M. (2019). Synthesis of this compound end-chain functional macrophotoinitiator of poly(ε-caprolactone)-poly(d,l-lactide) (B-PCL-b-PDLLA) diblock copolymer. European Polymer Journal, 116, 334-342.
-
Cong, C., Kim, J., Gannett, C. N., Abruña, H. D., & Milner, P. J. (2023). Unexpected Direct Synthesis of Tunable Redox-Active Benzil-Linked Polymers via the this compound Reaction. PubMed. [Link]
- ScienceLab.com. (2005).
- Anderson, L. G., et al. (2009). Degassing compositions for curable coatings. U.S.
- European Patent Office. (1984).
- Esen, D. S., Arsu, N., Jockusch, S., & Turro, N. J. (2013). This compound type photoinitiator for free radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 51(9), 1865-1871.
- Anachemia Canada Co. (2015).
- Podsiadły, R., & Andrzejewska, E. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry, 14(14), 1545-1563.
- European Patent Office. (1984).
- Voronov, S., et al. (2014). Synthesis of macrophotoinitiators MPI‐I and MPI‐II.
- Wiley Online Library. (2018). Photo DSC analysis of HDDA initiated by (a) this compound, (b) Irgacure® 2959, (c) this compound‐AOI, and (d) 2959‐AOI in different concentration.
- ResearchGate. (2015).
- Kurańska, M., et al. (2021). Hydrophobic UV-Curable Powder Clear Coatings: Study on the Synthesis of New Crosslinking Agents Based on Raw Materials Derived from Renewable Sources.
- Podsiadły, R., & Andrzejewska, E. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry, 14(14), 1545-1563.
- Thermo Fisher Scientific. (2018).
- Li, Y., et al. (2021). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Polymers, 13(16), 2690.
- Marvel, C. S., & Tiers, G. V. D. (1956). Modified this compound condensation of terephthalaldehyde with benzaldehyde. Journal of the American Chemical Society, 78(4), 840-841.
- Shevchuk, A. V., et al. (2019). New Developments in UV-Curable Urethane Acrylate Coatings.
- Aplicare. (2017).
- Intertek. (n.d.).
- Esen, D. S., Arsu, N., Jockusch, S., & Turro, N. J. (2013).
- Alrayyani, M., & Miljanić, O. Š. (2018). Benzoins and cyclobenzoins in supramolecular and polymer chemistry.
- Costa, L. T., et al. (2014). Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review.
- Gu, Y., et al. (2020).
- Jonke, P., et al. (2012). Photopolymerization of acrylate suspensions. Journal of Photochemistry and Photobiology A: Chemistry, 247, 74-81.
- Ignited Minds Journals. (2020).
- Da Silva, P., Esen, D. S., Arsu, N., Jockusch, S., & Turro, N. J. (2013). This compound Type Photoinitiator for Free Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 51(9), 1865-1871.
- Jones, J. I., & Tinker, J. F. (1955). The this compound reaction with terephthalaldehyde. Journal of the Chemical Society (Resumed), 1286-1290.
- Bovey, F. A. (n.d.).
- Theato, P. (2008). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 49(12), 2767-2777.
- LibreTexts Chemistry. (2020). 9: Multistep Synthesis (Experiment).
- Wolf, T. J. A., et al. (2012). Elucidating the Early Steps in Photoinitiated Radical Polymerization via Femtosecond Pump–Probe Experiments and DFT Calculations. Macromolecules, 45(15), 5949-5961.
- RadTech. (2012).
- ResearchGate. (n.d.).
- Liu, Y., et al. (2022). Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the ant. RSC Advances, 12(17), 10580-10587.
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] this compound type photoinitiator for free radical polymerization | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 5. Characterization of Polymers by NMR and IR Studies [ignited.in]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Unexpected Direct Synthesis of Tunable Redox-Active Benzil-Linked Polymers via the this compound Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Unexpected Direct Synthesis of Tunable Redox-Active Benzil-Linked Polymers via the this compound Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. home.miracosta.edu [home.miracosta.edu]
- 16. fishersci.com [fishersci.com]
- 17. thermofishersci.in [thermofishersci.in]
- 18. thecloroxcompany.com [thecloroxcompany.com]
- 19. US7615585B2 - Degassing compositions for curable coatings - Google Patents [patents.google.com]
- 20. UV curable composition and coatings - Patent 0109744 [data.epo.org]
- 21. Hydrophobic UV-Curable Powder Clear Coatings: Study on the Synthesis of New Crosslinking Agents Based on Raw Materials Derived from Renewable Sources - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of the benzoin condensation reaction
Welcome to the technical support center for the benzoin condensation reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this classic carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the this compound condensation, providing the essential knowledge needed to approach this reaction with confidence.
Q1: What is the fundamental principle of the this compound condensation reaction?
The this compound condensation is a coupling reaction between two aldehydes, typically aromatic, to form an α-hydroxyketone, also known as an acyloin.[1][2] The parent reaction involves the dimerization of benzaldehyde to form this compound.[3] Discovered in 1832 by Liebig and Wöhler, this reaction is a cornerstone of organic synthesis for its ability to form a carbon-carbon bond.[2][4] The key to the reaction is the concept of "umpolung" or polarity reversal, where the normally electrophilic carbonyl carbon of one aldehyde is temporarily converted into a nucleophile, allowing it to attack a second aldehyde molecule.[5][6]
Q2: What is the catalytic mechanism of the this compound condensation?
The reaction is catalyzed by nucleophiles like cyanide or, more commonly in modern synthesis, N-heterocyclic carbenes (NHCs) derived from thiazolium or imidazolium salts (e.g., thiamine, Vitamin B1).[2][7]
The mechanism, first proposed by A.J. Lapworth, proceeds through a catalytic cycle:[2]
-
Catalyst Addition: The nucleophilic catalyst attacks the carbonyl carbon of the first aldehyde.
-
Proton Transfer & Umpolung: A proton transfer occurs, generating a carbanion (specifically, a Breslow intermediate in the case of NHC catalysis) where the original carbonyl carbon is now nucleophilic.[5][8] This is the critical polarity reversal step.
-
Nucleophilic Attack: This nucleophilic intermediate attacks the electrophilic carbonyl carbon of a second aldehyde molecule.
-
Catalyst Elimination: A final proton transfer and elimination of the catalyst regenerates the active catalyst and yields the final α-hydroxyketone product.[9]
Below is a diagram illustrating the catalytic cycle using an N-heterocyclic carbene (NHC) catalyst.
Caption: Catalytic cycle of the NHC-mediated this compound condensation.
Q3: What are the common catalysts, and how do they compare?
Historically, alkali metal cyanides (NaCN, KCN) were the catalysts of choice. While highly efficient, their extreme toxicity has led to their replacement in many applications by safer alternatives.[10] Modern methods predominantly use N-heterocyclic carbenes (NHCs), often generated in situ from thiazolium salts like thiamine hydrochloride (Vitamin B1).[10][11]
| Catalyst Type | Precursor(s) | Common Base | Advantages | Disadvantages |
| Cyanide Salts | KCN, NaCN | Not required | Highly efficient, fast reaction times.[11] | Extremely toxic.[10] |
| Thiazolium Salts | Thiamine HCl (Vitamin B1) | NaOH, Et3N | Low toxicity ("green" catalyst), readily available, effective.[10][12] | Can be heat-sensitive, may require longer reaction times than cyanide.[13][14] |
| Imidazolium Salts | IMes·HCl, etc. | DBU, KOtBu | High activity, good yields, can be used solvent-free.[15][16] | More expensive than thiamine, may require anhydrous conditions. |
Q4: Which aldehydes are suitable for this reaction?
The reaction is most successful with aromatic aldehydes (e.g., benzaldehyde, furfural).[1][17]
-
Electron-donating groups on the aromatic ring can slow the reaction, as they make the carbonyl carbon less electrophilic.
-
Electron-withdrawing groups can sometimes accelerate the reaction but may also promote side reactions.[11]
-
Aliphatic aldehydes can also undergo the reaction, but they are more prone to side reactions like aldol condensation. The use of NHC catalysts has expanded the scope to include aliphatic substrates.[2][7]
-
Crossed-benzoin condensations between two different aldehydes are possible, but controlling the chemoselectivity to avoid homo-coupling can be challenging.[2][18] Generally, the more reactive aldehyde acts as the nucleophile.[9]
Troubleshooting Guide
This section addresses specific issues encountered during the this compound condensation, providing causal explanations and actionable solutions.
Q1: My reaction failed or gave a very low yield. What went wrong?
A failed this compound condensation is a common issue, often traced back to a few critical factors. This logical workflow can help diagnose the problem.
Caption: Troubleshooting workflow for a failed this compound condensation.
Detailed Breakdown of Causes & Solutions:
-
Cause 1: Impure Benzaldehyde
-
Explanation: Benzaldehyde readily oxidizes in air to form benzoic acid. This acidic impurity neutralizes the base required to activate the thiamine/NHC catalyst, effectively halting the catalytic cycle before it begins. Using benzaldehyde from a previously opened bottle is a frequent cause of failure.[14][19][20]
-
Solution: Always use freshly distilled or newly opened benzaldehyde.[19][20] To purify older benzaldehyde, wash it with a 5% sodium carbonate solution to remove benzoic acid, followed by water. Dry the aldehyde over anhydrous magnesium sulfate and distill under reduced pressure.[19]
-
-
Cause 2: Inactive Catalyst or Incorrect Preparation
-
Explanation: When using thiamine hydrochloride, a base is required to deprotonate the thiazolium ring and form the active NHC catalyst.[12] Adding the base too quickly or without cooling can cause the temperature to rise, leading to catalyst decomposition.[13][20] The active catalyst has a characteristic yellow color; if this color does not appear or fades prematurely, the catalyst may be inactive.[14]
-
Solution: Dissolve the thiamine hydrochloride in water first, then add ethanol and cool the solution in an ice bath.[13] Add the base (e.g., 3M NaOH) dropwise with constant swirling over several minutes, ensuring the temperature does not exceed 20°C.[12][20]
-
-
Cause 3: Incorrect Reaction Temperature
-
Explanation: The reaction requires a balance. While gentle heating (e.g., to ~60°C) can increase the reaction rate, excessive heat can decompose the thiamine-based catalyst.[11][13] Conversely, running the reaction at too low a temperature may result in impractically long reaction times.
-
Solution: For thiamine-catalyzed reactions, maintain a constant temperature between 60-65°C using a water bath.[11][14] Some procedures allow the reaction to proceed at room temperature, but this may require 24 hours or longer.[13][21]
-
-
Cause 4: Poor Product Crystallization
-
Explanation: this compound is a crystalline solid, but it can sometimes remain as a supersaturated solution or an oil, especially if impurities are present.
-
Solution: After the reaction is complete, cool the mixture first to room temperature and then in an ice bath to induce crystallization.[12] If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a small seed crystal of pure this compound.[21][22]
-
Q2: I am observing a yellow crystalline side product. What is it?
-
Explanation: The most common yellow side product is benzil , which is formed by the oxidation of the desired this compound product. This can happen if air (oxygen) is present in the reaction, especially during prolonged heating.
-
Solution:
-
Inert Atmosphere: For high-purity applications, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Minimize Reaction Time: Do not heat the reaction longer than necessary. Monitor the reaction by TLC to determine the point of completion.
-
Purification: Benzil can typically be separated from this compound via recrystallization, as their solubilities often differ.
-
Q3: My reaction produces significant amounts of benzoic acid and benzyl alcohol. Why?
-
Explanation: You are likely observing the Cannizzaro reaction , a competing pathway for aromatic aldehydes that lack alpha-hydrogens. This reaction is promoted by strong bases and involves the disproportionation of two aldehyde molecules into a carboxylic acid and an alcohol.
-
Solution:
-
Control Basicity: Avoid using an excessive amount of a very strong base. Use only the catalytic amount of base required to generate the NHC.
-
Temperature Control: The Cannizzaro reaction is often favored at higher temperatures. Maintaining the recommended temperature (e.g., ~60°C) can help favor the this compound condensation.
-
Experimental Protocols
This section provides a reliable, step-by-step methodology for a common application.
Protocol: Thiamine-Catalyzed Synthesis of this compound from Benzaldehyde
This protocol is a robust method adapted from established procedures, emphasizing the critical steps for success.[12][13][22]
-
Catalyst Preparation:
-
In a 50 mL Erlenmeyer flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of water.[13]
-
Add 7.5 mL of 95% ethanol to the thiamine solution.
-
Cool this solution thoroughly in an ice-water bath for 5-10 minutes.
-
-
Base Addition (Critical Step):
-
In a separate small flask, cool 1.5 mL of 5M NaOH solution in the ice bath.[13]
-
While keeping the thiamine solution in the ice bath, add the cold 5M NaOH solution dropwise over a period of 3-5 minutes with constant swirling. A yellow color, indicating the formation of the active catalyst, should appear.[13] Do not let the solution temperature rise.
-
-
Reaction:
-
Remove the flask containing the yellow catalyst solution from the ice bath.
-
Add 5.0 mL of pure, freshly distilled benzaldehyde all at once.[13]
-
Swirl the flask to mix the layers. The solution may initially appear milky before clearing.
-
Seal the flask (e.g., with Parafilm) and place it in a dark location (like a drawer) at room temperature for at least 24 hours. Alternatively, for a faster reaction, fit the flask with a reflux condenser and heat the mixture in a water bath at 60°C for 90 minutes.[11][12]
-
-
Isolation and Purification:
-
After the reaction period, cool the mixture in an ice bath to maximize crystallization. Pale yellow crystals of this compound should form.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Wash the crystals with two portions of a cold 1:1 ethanol-water mixture to remove any unreacted benzaldehyde and other soluble impurities.
-
Allow the crystals to air dry completely.
-
For higher purity, recrystallize the crude this compound from hot 95% ethanol (approximately 8-10 mL of ethanol per gram of crude product).[13]
-
References
-
Organic Chemistry Tutor. (n.d.). This compound Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). This compound Condensation. Retrieved from [Link]
-
Pharmaguideline. (n.d.). This compound Condensation and Perkin Condensation. Retrieved from [Link]
-
BYJU'S. (2020, April 13). Mechanism of this compound Condensation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound condensation. Retrieved from [Link]
-
Di Mola, A., et al. (2019). An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. Molecules, 24(19), 3462. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Thiamine Catalyzed this compound Condensation. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Why are thiamine and cyanide good catalysts for the this compound condensation reaction?. Retrieved from [Link]
-
Berkessel, A., et al. (2017). NHC-catalysed this compound condensation – is it all down to the Breslow intermediate?. Chemical Science, 8(1), 321-328. Retrieved from [Link]
-
ResearchGate. (n.d.). Homo-benzoin condensation catalyzed by N-heterocyclic carbenes (NHC). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. Beilstein J. Org. Chem., 12, 476-489. Retrieved from [Link]
-
Organic Syntheses. (n.d.). This compound. Coll. Vol. 1, p.94 (1941); Vol. 1, p.33 (1921). Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. RSC Advances, 12, 10645-10652. Retrieved from [Link]
-
University of the West Indies. (n.d.). This compound Condensation. Retrieved from [Link]
-
Warner, J. C. (2002). The this compound Condensation. In Greener Approaches to Undergraduate Chemistry Experiments. American Chemical Society. Retrieved from [Link] (Note: Direct PDF link is often provided through university course pages, original source is ACS publication).
-
Ciullo, W., & Berry, T. (n.d.). Thiamine-catalyzed this compound Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). 9: Multistep Synthesis (Experiment). Retrieved from [Link]
-
Beyond Benign. (n.d.). This compound Condensation. Retrieved from [Link]
-
Semantic Scholar. (2016). This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. Retrieved from [Link]
-
ResearchGate. (2023). A safe-at-home this compound condensation from imitation almond extract. Retrieved from [Link]
-
Chemistry 211 Experiment 10. (2012, November 20). Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020, July 6). This compound condensation. Retrieved from [Link]
-
Taylor & Francis. (n.d.). This compound condensation – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Intramolecular this compound Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (1971). Mechanism of the this compound condensation. 93(2), 524-525. Retrieved from [Link]
-
Vedantu. (n.d.). This compound Condensation Reaction: Mechanism, Examples, and Lab Insights. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Condensation-Based Methods for the C−H Bond Functionalization of Amines. ACS Catalysis, 8(1), 570-584. Retrieved from [Link]
-
Scribd. (n.d.). This compound Condensation Reaction. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, July 7). Thiamine catalyzed this compound condensation failure. Retrieved from [Link]
-
ResearchGate. (2004). This compound condensation in imidazolium based room-temperature ionic liquids. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). This compound Condensation of Anisaldehyde. Retrieved from [Link]
-
ResearchGate. (2021, June 13). Why thiamine hydrochloride does not give good yield in cross this compound condensation?. Retrieved from [Link]
-
Journal of Chemical Education. (2023). Updating the this compound Condensation of Benzaldehyde Using Microwave-Assisted Organic Synthesis and N-Heterocyclic Carbene Catalysis. 100(2), 856-861. Retrieved from [Link]
-
ResearchGate. (2010). This compound condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. Retrieved from [Link]
-
Scribd. (n.d.). This compound Condensation. Retrieved from [Link]
Sources
- 1. This compound Condensation [organic-chemistry.org]
- 2. This compound condensation - Wikipedia [en.wikipedia.org]
- 3. This compound Condensation Reaction: Mechanism, Examples, and Lab Insights [vedantu.com]
- 4. This compound Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions [beilstein-journals.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. beyondbenign.org [beyondbenign.org]
- 11. sciencemadness.org [sciencemadness.org]
- 12. chem.latech.edu [chem.latech.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sciencemadness.org [sciencemadness.org]
- 15. This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Chemistry 211 Experiment 10 [home.miracosta.edu]
- 21. math-cs.gordon.edu [math-cs.gordon.edu]
- 22. This compound condensation [cs.gordon.edu]
common side reactions in benzoin synthesis and their prevention
Welcome to the technical support center for benzoin synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the this compound condensation reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during this synthesis. Our goal is to provide not only solutions but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific problems you might encounter during the this compound synthesis, detailing the probable causes rooted in side reactions and providing actionable prevention strategies.
Issue 1: Low Yield of this compound
A lower than expected yield is one of the most common issues. The overall yield of a multi-step synthesis is limited by the step with the lowest yield.[1] Several factors can contribute to this, often related to the purity of starting materials or suboptimal reaction conditions.
| Potential Cause | Explanation | Prevention & Mitigation Strategy |
| Impure Benzaldehyde | Benzaldehyde is susceptible to air oxidation, forming benzoic acid.[2][3] Benzoic acid can neutralize the basic conditions required for the catalyst (thiamine or cyanide) to function, thereby inhibiting the condensation reaction.[3] | Use freshly distilled or a newly opened bottle of benzaldehyde. To purify older benzaldehyde, wash it with a sodium carbonate solution, dry it, and distill it, collecting the fraction at 178–180°C.[4] |
| Cannizzaro Reaction | In the presence of a strong base (like NaOH used with thiamine catalyst), benzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to form benzyl alcohol and a benzoate salt.[5][6] This side reaction consumes the starting material, reducing the this compound yield. | Carefully control the concentration of the base. The base is meant to deprotonate the thiamine hydrochloride to form the active catalyst, not to create strongly alkaline conditions that favor the Cannizzaro reaction.[1][5] Using a milder base or precise stoichiometric amounts can help. |
| Suboptimal Reaction Conditions | Incorrect solvent ratios, temperature, or reaction time can lead to incomplete reactions or favor side reactions. For instance, too much water can cause the benzaldehyde to separate from the solution, hindering the reaction.[1] Conversely, too little water may prevent the thiamine hydrochloride catalyst from dissolving.[1] | Follow the procedural stoichiometry and solvent ratios carefully. When using a thiamine catalyst, maintaining a temperature of 60-65°C is often critical.[2] For cyanide-catalyzed reactions, a reflux period of about 30 minutes is typical.[4] |
| Inefficient Product Isolation | This compound has some solubility in the ethanol-water solvent mixture, especially if it's not cooled sufficiently. Premature or inefficient filtration can leave a significant amount of product in the mother liquor. | After the reaction is complete, cool the mixture thoroughly in an ice bath to maximize crystallization. Wash the collected crystals with a cold solvent mixture (e.g., a 2:1 water/ethanol mix) to minimize dissolution of the product.[1] |
Issue 2: Product is Contaminated with Yellow Crystals (Benzil)
The desired this compound product is a white crystalline solid. The presence of yellow crystals indicates the formation of benzil, the oxidation product of this compound.
| Potential Cause | Explanation | Prevention & Mitigation Strategy |
| Oxidation of this compound | The α-hydroxyketone functional group in this compound is susceptible to oxidation, especially at elevated temperatures in the presence of air (oxygen).[7][8] This reaction converts the secondary alcohol in this compound to a ketone, forming the yellow diketone, benzil. In basic conditions, this compound can form an enediolate intermediate which is readily oxidized.[9] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Avoid unnecessarily high temperatures or prolonged heating times. If benzil formation is a persistent issue, consider purification by recrystallization, as this compound and benzil have different solubilities. |
| Presence of Oxidizing Agents | Contaminants in the starting materials or solvents could act as oxidizing agents. While less common, this can contribute to benzil formation. | Ensure the use of pure, high-quality reagents and solvents. |
Issue 3: Difficulty in Product Purification
Even with a good initial yield, purification can be challenging due to the presence of various impurities.
| Potential Cause | Explanation | Purification Strategy |
| Unreacted Benzaldehyde | If the reaction does not go to completion, unreacted benzaldehyde will remain in the crude product.[10] | Recrystallization: This is the most effective method. This compound is significantly more soluble in hot ethanol than in cold ethanol, while benzaldehyde is more soluble in the cold solvent mixture. Dissolve the crude product in a minimum amount of hot 95% ethanol, then allow it to cool slowly. The this compound will crystallize out, leaving the benzaldehyde and other impurities in the solution (mother liquor).[11][12] |
| Benzoic Acid | As mentioned, this forms from the oxidation of benzaldehyde. | Recrystallization: Benzoic acid has different solubility properties than this compound and can be removed during recrystallization from ethanol.[10] Alternatively, a wash with a dilute sodium bicarbonate solution during the workup can remove the acidic benzoic acid. |
| Benzyl Alcohol & Benzoate | These are products of the Cannizzaro side reaction. | Recrystallization: Both benzyl alcohol and benzoate salts are typically more soluble in the ethanol-water mother liquor than this compound and can be effectively removed by proper recrystallization and washing of the crystals.[12] |
| Residual Catalyst | Traces of cyanide salts or thiamine by-products may remain. | Washing: Thoroughly washing the filtered crystals with cold water is crucial for removing water-soluble catalysts like sodium cyanide.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the cyanide or thiamine catalyst and how does it prevent side reactions?
A1: Both cyanide and thiamine act as nucleophilic catalysts that facilitate the "umpolung" or polarity reversal of the aldehyde's carbonyl carbon.[13][14] Normally, the carbonyl carbon is electrophilic. The catalyst attacks the carbonyl carbon, and after a proton transfer, the original carbonyl carbon becomes nucleophilic.[15] This nucleophilic intermediate can then attack a second molecule of benzaldehyde. The catalyst's ability to be a good nucleophile and a good leaving group is crucial.[16][17] By providing this specific, lower-energy pathway for the this compound condensation, the catalyst allows the reaction to occur under milder conditions than those required for side reactions like the Cannizzaro reaction, which typically requires a high concentration of a strong base.[5]
Q2: My benzaldehyde has been on the shelf for a while. How can I be sure it's pure enough for the reaction?
A2: As a rule of thumb, always use freshly distilled benzaldehyde for the best results.[2][4] A simple test is to check the pH of a small sample. If it is acidic, it indicates the presence of benzoic acid. A more definitive method is to run a Thin Layer Chromatography (TLC) or an IR spectrum. The presence of a broad O-H stretch around 3000 cm⁻¹ in the IR spectrum, in addition to the aldehyde C-H and C=O stretches, suggests significant benzoic acid contamination.
Q3: Can I use a different base with the thiamine catalyst?
A3: Yes, other bases can be used, but the choice and concentration are critical. The base's role is to deprotonate the thiamine hydrochloride to form the active ylide catalyst.[1][3] A 5M solution of NaOH is commonly used, but it must be added carefully and with cooling to prevent degradation of the heat-sensitive thiamine catalyst and to avoid creating a highly basic environment that promotes the Cannizzaro reaction.[1][2] Weaker bases like triethylamine have also been used successfully and may reduce the risk of the Cannizzaro side reaction.[9]
Q4: The reaction mixture turned dark. Is this normal?
A4: A color change to yellow is expected, especially when forming the thiamine ylide.[2] However, a very dark brown or black color may indicate decomposition of the starting material or the catalyst, possibly due to overheating.[2] This can lead to a lower yield and a more difficult purification. Ensure your reaction temperature is well-controlled.
Q5: My product won't crystallize out of the solution after cooling. What should I do?
A5: If crystals do not form spontaneously, you can try to induce crystallization. One method is to scratch the inside of the flask with a glass stirring rod just below the surface of the liquid.[2] The microscopic scratches on the glass can provide nucleation sites for crystal growth. Another method is to add a small "seed" crystal of pure this compound from a previous batch, if available. If the solution is too dilute, you may need to evaporate some of the solvent and attempt to cool it again.
Experimental Workflow & Visualization
Standard Protocol: Thiamine-Catalyzed this compound Synthesis
This protocol is a representative example. Always refer to your specific institutional and literature procedures.
-
Catalyst Preparation: In a 50 mL Erlenmeyer flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of water. Add 7.5 mL of 95% ethanol and cool the solution in an ice bath.
-
Base Addition: In a separate flask, cool 1.5 mL of 5M NaOH in an ice bath. Add the cold NaOH solution dropwise to the thiamine solution over 3-5 minutes while swirling, ensuring the temperature remains low. A yellow color, indicating the formation of the active catalyst, should appear.[1][2]
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Reactant Addition: Remove the flask from the ice bath and add 5.0 mL of freshly distilled benzaldehyde all at once. Swirl to mix thoroughly.
-
Reaction: Seal the flask and allow it to stand at room temperature for at least 24 hours, or heat gently at ~60°C for 90 minutes.[1][2]
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Isolation: Cool the reaction mixture in an ice bath to induce crystallization. Collect the crude this compound crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small amount of a cold 2:1 water-ethanol mixture to remove soluble impurities.[1]
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Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Filter, wash with a small amount of cold ethanol, and dry the pure this compound crystals.[1][11]
Reaction and Side Reaction Pathways
Caption: A logical workflow for troubleshooting this compound synthesis.
References
- What are the possible impurities in this compound and how to remove them? - Blog. (2025).
- This compound Condensation - Organic Chemistry Tutor.
- This compound Condensation and Perkin Condensation | Pharmaguideline.
- This compound condensation - Wikipedia.
- This compound Condensation Reaction: Mechanism, Examples, and Lab Insights - Vedantu.
- 9: Multistep Synthesis (Experiment) - Chemistry LibreTexts. (2020).
- Making this compound - YouTube. (2022).
- This compound - Organic Syntheses Procedure.
- Cannizzaro reaction - Wikipedia.
- Cannizzaro Reaction and Crossed Cannizzaro Reaction - Pharmaguideline.
- This compound Synthesis Day 3: Crystallization Purification - YouTube. (2020).
- Mechanism of this compound Condensation Reaction - BYJU'S. (2020).
- This compound Condensation - YouTube. (2023).
- This compound Condensation reaction | PDF - Scribd.
- Thiamine catalyzed this compound condensation failure - Sciencemadness Discussion Board. (2020).
- Coenzyme synthesis of this compound - Chem 342L - YouTube. (2023).
- The Synthesis of Benzoins - ResearchGate.
- Benzil formation in a this compound condensation : r/Chempros - Reddit. (2023).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sciencemadness Discussion Board - Thiamine catalyzed this compound condensation failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 7. This compound Condensation Reaction: Mechanism, Examples, and Lab Insights [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. What are the possible impurities in this compound and how to remove them? - Blog [sinoshiny.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. This compound condensation - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. youtube.com [youtube.com]
- 17. scribd.com [scribd.com]
Technical Support Center: Purification of Crude Benzoin by Recrystallization
Welcome to the technical support guide for the purification of crude benzoin via recrystallization. This document is designed for researchers, scientists, and professionals in drug development who utilize this fundamental purification technique. Here, we move beyond simple protocols to address the nuanced challenges and frequently asked questions that arise during experimentation, grounding our advice in established chemical principles and practical, field-proven insights.
Guiding Principles: The Science of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. Its success hinges on the principle that the solubility of a solid in a solvent generally increases with temperature.[1][2][3] An ideal recrystallization process involves dissolving the impure compound in a minimum amount of a hot, appropriate solvent. As this saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Soluble impurities, being less concentrated, remain in the cooled solvent (the "mother liquor"), while insoluble impurities are removed beforehand by hot filtration.[4][5][6] The slow, methodical growth of the crystal lattice is selective, preferentially incorporating molecules of the desired compound and excluding impurities.[7][8]
Standard Protocol: Recrystallization of this compound from an Ethanol/Water System
This protocol provides a reliable baseline for the purification of crude this compound. A mixed solvent system of ethanol and water is often effective because this compound is highly soluble in hot ethanol but has poor solubility in cold water.[9][10][11]
Experimental Workflow
Caption: General workflow for this compound recrystallization.
Step-by-Step Methodology
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Dissolution: Place your crude this compound sample (e.g., 2.0 g) into a 100 mL Erlenmeyer flask. In a separate beaker, heat the primary solvent (e.g., 95% ethanol) on a hot plate. Add the hot ethanol to the this compound dropwise while swirling until the solid just dissolves.[10][12] Avoid adding a large excess of solvent, as this will reduce your final yield.[10][11]
-
Decolorization (Optional): If the solution is colored (typically yellow from impurities), remove the flask from the heat, allow it to cool slightly, and add a spatula-tip worth of activated charcoal. Reheat the solution to boiling for a few minutes.[13] The charcoal adsorbs colored impurities.
-
Hot Filtration (If Needed): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration.[5][14] Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step prevents the this compound from crystallizing prematurely in the funnel.[13][15][16]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[8][17][18] Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[10]
-
Isolation and Washing: Collect the purified crystals using vacuum filtration with a Büchner funnel.[5][6] Wash the crystals with a small amount of ice-cold solvent (e.g., a 50:50 ethanol/water mixture or pure cold water) to rinse away any remaining mother liquor containing impurities.[6]
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass to air dry or place them in a low-temperature drying oven. The final product should be off-white crystals.[9]
Key Experimental Parameters
| Parameter | Value/Solvent | Rationale |
| Literature Melting Point | 134-138 °C[19][20][21] | A sharp melting point within this range indicates high purity.[11] |
| Primary Solvent | Ethanol (95%) | This compound is very soluble in hot ethanol.[9][11] |
| Anti-Solvent | Water | This compound is poorly soluble in water, especially when cold.[9][22] |
| Solvent System | Ethanol/Water (e.g., 70:30)[10] | A mixed solvent system provides a steep solubility curve, ideal for recrystallization. |
| Cooling Rate | Slow, ambient cooling followed by an ice bath. | Slow cooling promotes the growth of larger, purer crystals by allowing the lattice to form selectively.[8][17][23] |
Troubleshooting Guide
Q: I’ve cooled my solution, but no crystals have formed. What went wrong?
A: This is a common issue that typically points to one of two scenarios:
-
Excess Solvent: You may have added too much hot solvent during the dissolution step.[10][24] The solution is not supersaturated upon cooling, and thus the this compound remains dissolved. To fix this, gently heat the solution to evaporate some of the solvent until the solution becomes slightly cloudy (the saturation point). Then, add a few drops of hot solvent to redissolve the precipitate and attempt the cooling process again.
-
Lack of Nucleation Sites: Sometimes, a supersaturated solution needs a trigger to begin crystallization. You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[6][25]
-
Seeding: Add a tiny "seed" crystal of pure this compound to the solution.[1] This provides a template for further crystallization.
-
Q: My product separated as a sticky liquid or "oiled out" instead of forming crystals. How do I resolve this?
A: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating.[24] The resulting oil is often an excellent solvent for impurities, trapping them upon solidification and defeating the purpose of the purification.[13][26]
-
Causality: This often happens if the crude this compound is highly impure, which significantly depresses its melting point. It can also occur if the boiling point of the chosen solvent is higher than the melting point of the solute.
-
Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent (the more soluble one in a mixed system, e.g., ethanol) to lower the saturation temperature.[24]
-
Allow the solution to cool much more slowly. You can insulate the flask to ensure a very gradual temperature drop. This allows the solution to become supersaturated at a temperature below the compound's melting point.
-
If the problem persists, consider using a different solvent or solvent system with a lower boiling point.[13][27]
-
Q: My final yield of pure this compound is very low. What are the likely causes?
A: A low percent recovery can be frustrating but is often preventable. The most common reasons include:
-
Using a large excess of solvent: The more solvent used, the more product will remain dissolved in the mother liquor, even after cooling.[11][24] Always use the minimum amount of hot solvent required for complete dissolution.
-
Premature crystallization: If the product crystallizes in the funnel during hot filtration, it will be discarded along with the insoluble impurities. Ensure your funnel and receiving flask are pre-heated.[13]
-
Washing with warm solvent: Washing the collected crystals on the filter with room temperature or warm solvent will redissolve a significant portion of your product. Always use a minimal amount of ice-cold wash solvent.[10]
-
Incomplete crystallization: Ensure you have allowed sufficient time for cooling, both at room temperature and in the ice bath, to maximize crystal formation.
Q: My recrystallized this compound is still yellow and has a broad melting point range. What should I do?
A: A persistent yellow color and a broad, depressed melting point are clear indicators of remaining impurities.[11]
-
Colored Impurities: The yellow tint in crude this compound often comes from oxidation of the starting material, benzaldehyde, to benzoic acid or other side products.[28][29] If you did not use activated charcoal in the first attempt, it is highly recommended. The charcoal has a high surface area that effectively adsorbs these colored, often polar, impurities.[4][13]
-
Purity Issues: A broad melting point signifies that the sample is still a mixture.[11] The best course of action is to perform a second recrystallization. Each successive recrystallization will further refine the product, although some material loss is inevitable with each cycle. Ensure that your cooling is slow and undisturbed to allow for the selective formation of the crystal lattice.[8]
Frequently Asked Questions (FAQs)
Q: How do I select the best solvent for recrystallizing this compound?
A: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[3][4] It should not react with this compound and should have a boiling point below this compound's melting point (134-138 °C).[11] Ethanol is an excellent choice due to its favorable solubility profile for this compound.[11][30] A mixed solvent system, like ethanol and water, is also highly effective.[10] Here, this compound is dissolved in the "good" solvent (hot ethanol), and the "bad" solvent (water) is added to the hot solution to decrease the overall solubility and induce crystallization upon cooling.
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound (organic compound) - Wikipedia [en.wikipedia.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. proprep.com [proprep.com]
- 15. Hot gravity filtration | Resource | RSC Education [edu.rsc.org]
- 16. 14. Hot Filtration & Recrystallization [chem.zenkyo.h.kyoto-u.ac.jp]
- 17. homework.study.com [homework.study.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. This compound CAS#: 119-53-9 [m.chemicalbook.com]
- 20. geneseo.edu [geneseo.edu]
- 21. This compound 2-Hydroxy-2-phenylacetophenone [sigmaaldrich.com]
- 22. chembk.com [chembk.com]
- 23. reddit.com [reddit.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. westfield.ma.edu [westfield.ma.edu]
- 26. mt.com [mt.com]
- 27. reddit.com [reddit.com]
- 28. What are the possible impurities in this compound and how to remove them? - Blog [sinoshiny.com]
- 29. Organic Syntheses Procedure [orgsyn.org]
- 30. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for asymmetric benzoin condensation
Welcome to the technical support center for asymmetric benzoin condensation. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and frequently asked questions regarding the optimization of this crucial carbon-carbon bond-forming reaction. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges and enhance your synthetic outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the asymmetric this compound condensation, providing step-by-step guidance to diagnose and resolve them.
Issue 1: Low Enantioselectivity (% ee)
A lower-than-expected enantiomeric excess is one of the most common challenges in asymmetric catalysis.
Q: My enantiomeric excess (% ee) is significantly lower than what is reported in the literature for a similar transformation. What are the primary causes and how can I improve it?
A: Low enantioselectivity can be attributed to several factors, ranging from reagent purity to subtle variations in reaction conditions. A systematic approach is crucial for identifying the root cause.
Initial Diagnostic Steps:
-
Analytical Method Validation: Before troubleshooting the reaction, ensure your analytical method (e.g., chiral HPLC or GC) for determining % ee is accurate and reproducible.
-
Reagent and Solvent Purity: Asymmetric catalytic systems are notoriously sensitive to impurities.[1]
-
Action: Use freshly purified and thoroughly dried solvents. Trace amounts of water or other contaminants can interfere with the catalyst's performance.[1] Aldehydes, especially, can oxidize to carboxylic acids, which will neutralize the basic conditions required for the reaction.[2] It is recommended to use freshly distilled or newly purchased aldehydes.[2][3]
-
Advanced Troubleshooting:
-
Catalyst Choice and Integrity: The structure of the N-heterocyclic carbene (NHC) catalyst is paramount for achieving high stereoselectivity.
-
Explanation: Chiral thiazolium and triazolium salts are commonly used as precatalysts.[4][5][6] Triazolium salts, in particular, have been shown to provide higher enantiomeric excess in many cases.[5] The rigidity of the catalyst's backbone is a key design principle to restrict degrees of freedom during the C-C bond formation, leading to enhanced selectivity.[4][7]
-
Action:
-
-
Base Selection: The choice of base is critical for generating the active NHC catalyst without promoting side reactions or racemization.
-
Explanation: A base that is too strong can lead to side reactions, while a base that is too weak may not generate the carbene efficiently. In some cases, the product itself can be susceptible to racemization under basic conditions.[9]
-
Action:
-
-
Temperature Control: Reaction temperature can significantly impact enantioselectivity.
-
Explanation: Lowering the reaction temperature can enhance selectivity by favoring the transition state leading to the desired enantiomer.
-
Action: Attempt the reaction at a lower temperature (e.g., 0 °C or -20 °C). Be aware that this may require longer reaction times.[11]
-
Issue 2: Low Reaction Yield
Poor yields can be frustrating and economically unviable. Several factors can contribute to a low conversion of starting material to the desired product.
Q: My reaction is showing low conversion to the this compound product, even after an extended reaction time. What are the likely causes and solutions?
A: Low yields can stem from issues with catalyst activity, substrate reactivity, or competing side reactions.
Troubleshooting Steps:
-
Catalyst Loading and Activity:
-
Explanation: Insufficient catalyst loading or a deactivated catalyst will result in a sluggish or stalled reaction. While higher catalyst loading can sometimes improve yields, it is not always the most efficient solution.[12]
-
Action:
-
-
Solvent Effects: The solvent plays a crucial role in solvating the reactants and intermediates.
-
Substrate Reactivity:
-
Explanation: The electronic and steric properties of the aldehyde substrate significantly affect its reactivity. Electron-rich aromatic aldehydes generally react well, while electron-deficient ones can be more sluggish.[8][16]
-
Action:
-
For less reactive aldehydes, increasing the reaction temperature or using a more active catalyst system may be necessary.
-
-
-
Side Reactions:
-
Explanation: The primary side reaction in a homo-coupling this compound condensation is the oxidation of the aldehyde to a carboxylic acid, which can be minimized by excluding oxygen.[9] In cross-benzoin condensations, homo-coupling of the individual aldehydes is a major competing pathway.[17]
-
Action:
-
Ensure the reaction is run under strictly anaerobic conditions.
-
For cross-benzoin reactions, careful selection of the catalyst and reaction conditions is necessary to favor the desired cross-coupling.
-
-
Issue 3: Difficulty with Product Purification
Even with good yield and selectivity, challenges in isolating the pure product can be a bottleneck.
Q: I am having trouble purifying my this compound product from the reaction mixture. What are some effective purification strategies?
A: The purification strategy will depend on the physical properties of your product and the impurities present.
Purification Techniques:
-
Crystallization: This is often the most effective method for purifying solid this compound products.
-
Action:
-
Screen various solvent systems to find one in which the this compound product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a common solvent for the recrystallization of this compound.[3][18]
-
A slow cooling process will generally yield larger and purer crystals.[18]
-
-
-
Column Chromatography: For non-crystalline products or when crystallization is ineffective, silica gel chromatography is a standard alternative.
-
Action:
-
Use a solvent system that provides good separation between your product and impurities on a TLC plate before scaling up to a column. A common eluent system is a mixture of ethyl acetate and hexane.[19]
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the theoretical and practical aspects of asymmetric this compound condensation.
Q1: What is the fundamental mechanism of the N-heterocyclic carbene (NHC)-catalyzed this compound condensation?
A1: The NHC-catalyzed this compound condensation relies on the concept of "umpolung" or polarity reversal.[9][20][21] The catalytic cycle can be summarized as follows:
-
Carbene Generation: A base deprotonates the azolium salt (thiazolium or triazolium) precatalyst to generate the nucleophilic N-heterocyclic carbene.[10][20]
-
Breslow Intermediate Formation: The NHC attacks the carbonyl carbon of an aldehyde molecule. A subsequent proton transfer forms the key "Breslow intermediate," which is an acyl anion equivalent.[9][20]
-
Nucleophilic Attack: The nucleophilic Breslow intermediate attacks the carbonyl carbon of a second aldehyde molecule.
-
Product Formation and Catalyst Regeneration: A final proton transfer and elimination of the NHC catalyst yields the α-hydroxy ketone (this compound) product and regenerates the active catalyst.[5][20]
Q2: How do I choose the right chiral NHC catalyst for my specific reaction?
A2: Catalyst selection is often empirical, but some general guidelines can be followed:
-
Catalyst Backbone: Rigid, sterically demanding catalyst backbones often lead to higher enantioselectivity.[4][7] Catalysts derived from chiral pool starting materials like aminoindanols or pyroglutamic acid are popular choices.[4][7]
-
N-Substituents: The substituents on the nitrogen atoms of the heterocyclic ring can influence both steric and electronic properties of the catalyst, thereby affecting its activity and selectivity.
-
Literature Precedent: Reviewing the literature for similar transformations can provide a good starting point for catalyst selection.
Q3: What are the key differences between thiazolium- and triazolium-based catalysts?
A3: Both thiazolium and triazolium salts are effective precatalysts, but they have some key differences:
-
Enantioselectivity: Triazolium-derived NHCs have generally been found to provide higher enantioselectivities in asymmetric this compound condensations.[5][8][9]
-
Stability and Activity: The electronic properties of the heterocyclic ring can influence the stability and nucleophilicity of the resulting carbene.
Q4: Can this reaction be performed under "green" or environmentally friendly conditions?
A4: Yes, there is significant research into making the this compound condensation more environmentally friendly. This includes:
-
Solvent Choice: Utilizing water or other green solvents.[13][14][19]
-
Catalyst Recycling: Immobilizing the catalyst on a solid support to facilitate its recovery and reuse.
-
Solvent-Free Conditions: In some cases, the reaction can be run neat or with minimal solvent, particularly with microwave irradiation.[12][19][22]
Section 3: Experimental Protocols & Data
General Experimental Protocol for Asymmetric this compound Condensation
This is a representative protocol and may require optimization for specific substrates and catalysts.
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral triazolium salt precatalyst (e.g., 5 mol%).
-
Add anhydrous solvent (e.g., THF, 0.1 M) via syringe.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the base (e.g., CsOAc, 1.2 equivalents) and stir for 15-30 minutes to generate the active NHC.
-
Add the aldehyde (1.0 equivalent) dropwise via syringe.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Table 1: Influence of Reaction Parameters on Enantioselectivity
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | % ee |
| 1 | Catalyst A | i-Pr2NEt | THF | 0 | <5 | N/A |
| 2 | Catalyst A | CsOAc | THF | -20 | 89 | 96 |
| 3 | Catalyst A | CsOAc | THF | -30 | 61 | 98 |
| 4 | Catalyst B | CsOAc | THF | -20 | 51 | 87 |
Data adapted from Rovis, T. et al. for a cross-aza-benzoin reaction, illustrating general optimization principles.[11]
Section 4: Visualizing Key Concepts
Catalytic Cycle of Asymmetric this compound Condensation
Caption: A decision tree for troubleshooting low enantioselectivity.
References
-
An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction - MDPI. Available at: [Link]
-
Selected chiral thiazolium salts for the asymmetric this compound condensation. - ResearchGate. Available at: [Link]
-
This compound condensation - Wikipedia. Available at: [Link]
-
Advancements in N-heterocyclic carbenes (NHCs) catalysis for this compound reactions: A comprehensive review - Semantic Scholar. Available at: [Link]
-
Asymmetric Intramolecular Crossed-Benzoin Reactions by N-Heterocyclic Carbene Catalysis - Organic Chemistry Portal. Available at: [Link]
-
(PDF) Advancements in N-heterocyclic carbenes (NHCs) catalysis for this compound reactions: A comprehensive review from past to present - ResearchGate. Available at: [Link]
-
An overview on the N-heterocyclic carbene-catalyzed Aza-Benzoin condensation reaction - Semantic Scholar. Available at: [Link]
-
Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in this compound condensation–a mini review - MedCrave online. Available at: [Link]
-
Minimization of Amounts of Catalyst and Solvent in NHC-Catalyzed this compound Reactions of Solid Aldehydes: Mechanistic Consideration of Solid-to-Solid Conversion and Total Synthesis of Isodarparvinol B | ACS Omega. Available at: [Link]
-
This compound Condensation - Organic Chemistry Portal. Available at: [Link]
-
N-Heterocyclic Carbene-Catalyzed Asymmetric this compound Reaction in Water - datapdf.com. Available at: [Link]
-
Asymmetric thiazolium salt catalysis of the this compound condensation - ACS Publications. Available at: [Link]
-
Asymmetric Reaction of N-Heterocyclic Carbenes in Green Solvents - WMU's ScholarWorks. Available at: [Link]
-
This compound Condensation and Perkin Condensation | Pharmaguideline. Available at: [Link]
-
Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions - PMC. Available at: [Link]
-
This compound condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions - ScienceAsia. Available at: [Link]
-
Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions - BJOC. Available at: [Link]
-
Catalytic Asymmetric Cross Aza-Benzoin Reactions of Aliphatic Aldehydes with N-Boc Imines - PMC - NIH. Available at: [Link]
-
Mechanism of the this compound condensation | Journal of the American Chemical Society. Available at: [Link]
-
N-Heterocyclic Carbene-Catalyzed Asymmetric this compound Reaction in Water | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
This compound Condensation - Organic Chemistry - Prezi. Available at: [Link]
-
(PDF) Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in this compound condensation–a mini review - ResearchGate. Available at: [Link]
-
Catalytic Asymmetric Cross-Aza-Benzoin Reactions of Aliphatic Aldehydes with N-Boc-Protected Imines | Request PDF - ResearchGate. Available at: [Link]
-
This compound Synthesis Day 3: Crystallization Purification - YouTube. Available at: [Link]
-
Chiral thiazolium salts for enantioselective this compound condensation. - ResearchGate. Available at: [Link]
-
This compound Condensation - ResearchGate. Available at: [Link]
-
Dynamic Kinetic Asymmetric Cross-Benzoin Additions of β-Stereogenic α-Keto Esters | Journal of the American Chemical Society. Available at: [Link]
-
This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions - ResearchGate. Available at: [Link]
-
This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions - Semantic Scholar. Available at: [Link]
-
This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions - ResearchGate. Available at: [Link]
-
This compound - Organic Syntheses Procedure. Available at: [Link]
-
Thiamine catalyzed this compound condensation failure - Sciencemadness Discussion Board. Available at: [Link]
-
Asymmetric Anisoin Synthesis Involving this compound Condensation Followed by Deracemization | Request PDF - ResearchGate. Available at: [Link]
-
Updating the this compound Condensation of Benzaldehyde Using Microwave-Assisted Organic Synthesis and N-Heterocyclic Carbene Catalysis - ResearchGate. Available at: [Link]
-
This compound Condensation Reaction by IITian Explains || IIT JEE Main, Advanced || NEET || KVPY || REE - YouTube. Available at: [Link]
-
This compound Reaction | Request PDF - ResearchGate. Available at: [Link]
-
This compound Condensation Help : r/chemhelp - Reddit. Available at: [Link]
-
This compound Condensation - Organic Chemistry Tutor. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Thiamine catalyzed this compound condensation failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound condensation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Intramolecular Crossed-Benzoin Reactions by N-Heterocyclic Carbene Catalysis [organic-chemistry.org]
- 8. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions [beilstein-journals.org]
- 9. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in this compound condensation–a mini review - MedCrave online [medcraveonline.com]
- 11. Catalytic Asymmetric Cross Aza-Benzoin Reactions of Aliphatic Aldehydes with N-Boc Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. datapdf.com [datapdf.com]
- 14. "Asymmetric Reaction of N-Heterocyclic Carbenes in Green Solvents" by William Thayer [scholarworks.wmich.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. scienceasia.org [scienceasia.org]
- 20. mdpi.com [mdpi.com]
- 21. This compound Condensation [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Substrate Limitations in the Cross-Benzoin Reaction
Welcome to the technical support center for the N-Heterocyclic Carbene (NHC)-catalyzed cross-benzoin reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this powerful C-C bond-forming reaction. Here, we address common substrate-related challenges, provide in-depth troubleshooting guides, and offer detailed experimental protocols to enhance your success rate.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-benzoin reaction showing low to no conversion?
A: This is a common issue that can stem from several factors. Start by checking the purity of your reagents and solvents, as NHC catalysts are sensitive to impurities like water and oxygen.[1] Ensure your aldehyde substrates are also pure and free from corresponding carboxylic acids, which can neutralize the base and inhibit catalyst turnover. Catalyst deactivation or using a catalyst that is not well-suited for your specific substrates are other primary culprits.
Q2: My reaction is producing a mixture of homo- and cross-benzoin products. How can I improve chemoselectivity?
A: Achieving high chemoselectivity is the central challenge of the cross-benzoin reaction, especially when coupling two aldehydes with similar electronic and steric properties.[2][3] The key is to create a significant difference in reactivity between the two aldehyde partners. This can be achieved by:
-
Catalyst Choice: Employing sterically bulky NHC catalysts can favor the addition to the less-hindered aldehyde.[3]
-
Substrate Stoichiometry: Using a large excess of one aldehyde (often the more readily available or volatile one) can push the equilibrium towards the desired cross-product.[2]
-
Electronic Differentiation: Pairing an electron-rich aldehyde with an electron-poor aldehyde can enhance selectivity.
Q3: I am working with an aliphatic aldehyde and an aromatic aldehyde. Which one will act as the acyl anion donor?
A: Typically, in reactions between aliphatic and aromatic aldehydes, the aliphatic aldehyde serves as the acyl anion equivalent.[2] This is because the NHC catalyst preferentially adds to the aliphatic aldehyde to form the Breslow intermediate. However, the choice of catalyst can sometimes reverse this reactivity pattern.[2]
Q4: Can I use ketones as coupling partners in a cross-benzoin reaction?
A: Yes, the reaction can be extended to include ketones, particularly activated ketones like α-ketoesters and aryl trifluoromethyl ketones.[2][4] These reactions are highly valuable as they generate α-hydroxy ketones with a quaternary stereocenter.[2] The higher electrophilicity of the keto-carbonyl group compared to an aldehyde often drives the chemoselectivity.[4]
Q5: What is the aza-benzoin reaction and what are its substrate limitations?
A: The aza-benzoin reaction is a variation where an imine acts as the electrophile instead of a second aldehyde, producing valuable α-amino ketones.[5][6] A primary limitation is that the imines typically require an electron-withdrawing group on the nitrogen (e.g., Boc, sulfonyl) to be sufficiently electrophilic.[5] Furthermore, the substrate scope is often limited to imines derived from aryl or heteroaryl aldehydes, as aliphatic imines can be prone to decomposition or tautomerization.[5][7]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental issues.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Recommended Solution |
| Impure Reagents/Solvents | NHC catalysts are highly sensitive to impurities. Water can hydrolyze intermediates, and oxygen can lead to oxidative side reactions.[1][3] Solution: Use freshly distilled, anhydrous solvents under an inert atmosphere (N₂ or Ar). Purify aldehydes immediately before use to remove any carboxylic acid contaminants. |
| Incorrect Base | The base is crucial for generating the active NHC from its precatalyst salt.[8] An inappropriate base (too weak or too strong) or insufficient quantity can halt the catalytic cycle. Solution: Common bases include DBU, K₂CO₃, or Cs₂CO₃. The choice depends on the catalyst and substrate. Ensure the base is anhydrous and used in the correct stoichiometric amount. For sensitive substrates, a hindered base like pentamethylpiperidine might prevent product racemization.[3] |
| Catalyst Incompatibility | The electronic and steric properties of the NHC catalyst must match the substrates. An electron-deficient aldehyde may require a more nucleophilic (electron-rich) NHC, while a bulky substrate may necessitate a less sterically hindered catalyst. Solution: Screen a panel of NHC precatalysts (e.g., triazolium, imidazolium, thiazolium salts) with varying N-aryl substituents to find the optimal match for your substrate pair. |
| Poor Substrate Reactivity | Highly electron-deficient aldehydes (e.g., p-nitrobenzaldehyde) can be poor substrates, reacting sluggishly.[9] Conversely, sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes) can also exhibit low reactivity due to impeded access to the catalyst.[9][10] Solution: For electron-deficient aldehydes, consider a more electron-rich NHC. For sterically hindered substrates, increasing reaction temperature or time may be necessary. In some cases, a substrate-driven approach where the hindered aldehyde is the desired electrophile can be successful with a bulky catalyst that avoids it.[3] |
Problem 2: Poor Chemoselectivity (Mixture of Products)
| Potential Cause | Explanation & Recommended Solution |
| Similar Aldehyde Reactivity | If the two aldehyde partners have similar steric and electronic properties, the NHC catalyst will not effectively differentiate between them, leading to a statistical mixture of homo- and cross-benzoin products.[2][3] Solution: The primary strategy is to create a disparity in reactivity. One approach is to use a sterically demanding NHC catalyst that will selectively form the Breslow intermediate with the less hindered aldehyde. Another is to use a 1:1 ratio of aldehydes but choose partners with distinct electronic properties (one electron-rich, one electron-poor). |
| Reversibility of the Reaction | The homo-benzoin condensation is often reversible under the reaction conditions.[2] This can be exploited to favor the thermodynamically more stable cross-benzoin product. Solution: Increase the reaction time or temperature to allow the system to reach thermodynamic equilibrium. This is particularly effective in reactions with activated ketones, where the cross-product is significantly more stable.[2] |
| Incorrect Stoichiometry | Using a 1:1 ratio of two similar aldehydes is one of the most challenging scenarios.[11] Solution: If feasible, use one of the aldehydes in large excess (e.g., 5-15 equivalents).[2] This is practical if one aldehyde is inexpensive and easily separable from the product mixture. This strategy drives the reaction toward the cross-product according to Le Châtelier's principle. |
Visualizing the Process
Understanding the catalytic cycle and the competitive pathways is key to effective troubleshooting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] An overview on the N-heterocyclic carbene-catalyzed Aza-Benzoin condensation reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Advances in chemoselective intermolecular cross-benzoin-type condensation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
identification and removal of impurities in commercial benzoin
Welcome to the technical support center for the identification and removal of impurities in commercial benzoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our focus is on delivering not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the purity and purification of commercial this compound.
Q1: What are the typical impurities found in commercial this compound?
A1: Commercial this compound, whether synthetic or natural, can contain several impurities. The most common include:
-
Unreacted Starting Materials: Benzaldehyde is a frequent impurity in synthetically produced this compound via the this compound condensation reaction.[1]
-
Oxidation Products: this compound can be oxidized to benzil , and the starting material, benzaldehyde, can be oxidized to benzoic acid .[1][2][3][4] These are common contaminants that can affect the quality of the final product.
-
Residual Solvents: Solvents used during the synthesis or initial purification, such as ethanol or methanol, may remain in the final product if not thoroughly removed.[1]
-
Metal Ions: Trace amounts of metal ions from reaction vessels can be present and may catalyze degradation.[1]
-
By-products of Synthesis: Side reactions during the this compound condensation can lead to various minor organic impurities.
-
Impurities from Natural Sources: Natural this compound resin can contain a variety of other organic compounds, such as cinnamic acid and its derivatives.[1][5]
Q2: My this compound has a yellowish tint. Is it impure?
A2: A yellowish tint in this compound can be an indicator of impurities, particularly the presence of benzil, which is a yellow crystalline solid.[6] However, the color can also be influenced by the presence of other chromophoric impurities or the grade of the material. It is always recommended to assess purity through analytical methods rather than relying solely on visual appearance.
Q3: What is the most straightforward method to purify commercial this compound in a typical laboratory setting?
A3: Recrystallization is the most common and straightforward method for purifying solid organic compounds like this compound.[7][8] This technique relies on the difference in solubility of this compound and its impurities in a given solvent at different temperatures. Ethanol or a mixture of ethanol and water are commonly used and effective solvents for this purpose.[7][9][10]
Q4: How can I quickly check the purity of my this compound sample before and after purification?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique to assess the purity of your this compound sample.[1][11] By spotting the crude and purified material alongside a pure standard (if available), you can visualize the presence of impurities as separate spots. A pure compound should ideally show a single spot. Additionally, melting point determination is a valuable and simple method. Pure this compound has a sharp melting point range (approximately 135-139°C), while impurities will typically broaden and depress this range.[12][13]
Q5: What advanced analytical techniques are used for comprehensive purity analysis of this compound?
A5: For a more detailed and quantitative analysis of this compound purity, several advanced analytical techniques are employed:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying this compound and its impurities.[1][5][14] Chiral HPLC can even be used to separate the enantiomers of this compound.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of this compound and can be used to identify and quantify impurities.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in this compound and can indicate the presence of impurities with different functional groups, such as the carboxylic acid group in benzoic acid.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities and the components of natural this compound resins.[5][16]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Guide 1: Troubleshooting Recrystallization of this compound
Recrystallization is a powerful purification technique, but its success depends on careful execution. Here are solutions to common problems.
Problem 1: Low or No Crystal Formation Upon Cooling
-
Cause A: Too much solvent was used. If an excessive amount of solvent is used, the solution will not be saturated upon cooling, and crystallization will not occur.
-
Solution: Gently heat the solution to evaporate some of the solvent. Continue to heat until you observe the solution becoming slightly cloudy at the boiling point (the "cloud point"), which indicates saturation. Then, allow the solution to cool slowly.[3]
-
-
Cause B: The cooling process is too rapid. Rapid cooling can lead to the formation of an oil or very small, impure crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. An insulated container, such as a beaker with paper towels, can help slow the cooling rate.[9][10] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal yield.[9][10]
-
-
Cause C: The concentration of this compound in the crude material is very low.
-
Solution: If the amount of this compound is too low to achieve saturation, consider concentrating the starting material or using a larger batch.
-
Problem 2: The Purified this compound is Still Impure (Low Melting Point, Multiple Spots on TLC)
-
Cause A: Incomplete dissolution of this compound in the hot solvent. If the solution is not heated sufficiently or not enough solvent is added to dissolve the this compound completely, impurities can be trapped within the this compound crystals.
-
Cause B: The cooling was too fast, leading to the co-precipitation of impurities.
-
Solution: As mentioned above, slow cooling is crucial for the formation of pure crystals.[7]
-
-
Cause C: Inefficient washing of the crystals after filtration. The mother liquor, which contains the dissolved impurities, can contaminate the surface of the crystals if not washed away properly.
-
Solution: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent. Using cold solvent is critical to avoid redissolving a significant amount of the purified this compound.[9]
-
Problem 3: Oiling Out - Formation of an Oil Instead of Crystals
-
Cause A: The melting point of the solute is lower than the boiling point of the solvent. If the solute melts in the hot solvent rather than dissolving, it may not crystallize upon cooling.
-
Solution: This is generally not an issue with this compound and ethanol. However, if using a different solvent, ensure its boiling point is lower than the melting point of this compound.
-
-
Cause B: The solution is supersaturated. Very high concentrations of impurities can sometimes inhibit crystallization and promote oiling out.
-
Solution: Try adding a bit more hot solvent to the oily mixture to ensure everything is fully dissolved. If the oil persists, you may need to try a different solvent or pre-purify the material using another technique like column chromatography. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.[10]
-
Guide 2: Troubleshooting Chromatographic Purification
Problem: Poor Separation of this compound and Impurities on a Silica Gel Column
-
Cause A: Incorrect solvent system (mobile phase). The polarity of the solvent system is critical for good separation. If the solvent is too polar, all compounds will move too quickly up the column, resulting in poor separation. If it's not polar enough, the compounds will not move off the baseline.
-
Solution: Develop an appropriate solvent system using Thin-Layer Chromatography (TLC) first.[17] The ideal solvent system for column chromatography should give a retention factor (Rf) of around 0.2-0.4 for the desired compound (this compound). A common mobile phase for separating this compound and less polar impurities like benzil is a mixture of petroleum ether or hexanes and ethyl acetate.[17][18]
-
-
Cause B: The column is overloaded. Adding too much crude material to the column will result in broad bands that overlap, leading to poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel).
-
-
Cause C: Poorly packed column. Channels or cracks in the silica gel will lead to an uneven flow of the mobile phase and poor separation.
-
Solution: Take care to pack the column evenly and without any air bubbles. A well-packed column is essential for high-resolution separation.
-
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization from Ethanol
This protocol details the steps for purifying this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the 95% ethanol to its boiling point. Add a small portion of the hot ethanol to the this compound and swirl. Continue to add the hot ethanol in small portions until the this compound just completely dissolves.[19] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[7]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, sand), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[10] Slow cooling promotes the formation of larger, purer crystals.[7] Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the yield of crystals.[9][10]
-
Isolation of Crystals: Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining mother liquor containing impurities.[9]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Once dry, determine the mass and calculate the percent recovery.
-
Purity Assessment: Measure the melting point of the recrystallized this compound and compare it to the literature value. Perform a TLC analysis to confirm the absence of impurities.
Protocol 2: TLC Analysis of this compound Purification
This protocol describes how to monitor the purification of this compound using TLC.
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Mobile phase (e.g., 9:1 Hexane:Ethyl Acetate)
-
Capillary tubes for spotting
-
UV lamp
Procedure:
-
Sample Preparation: Prepare dilute solutions of your crude this compound and your purified this compound in a suitable solvent like ethyl acetate.
-
Spotting the TLC Plate: Using a capillary tube, spot the crude and purified samples on the TLC plate's baseline. It is also helpful to co-spot (spot both crude and purified samples on the same lane) to see the separation clearly.
-
Developing the Plate: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp. This compound and its common impurities are UV active.
-
Analysis: A pure sample of this compound should show a single spot. The crude sample will likely show multiple spots, with one corresponding to this compound and others to impurities.[11] Calculate the Rf values for each spot for your records.
Data Presentation
Table 1: Solubility of this compound and Common Impurities
| Compound | Solvent | Solubility at 20°C | Solubility at 78°C (Boiling Point of Ethanol) |
| This compound | Water | Slightly soluble[12][20] | More soluble in hot water[20] |
| This compound | Ethanol | 0.86 g / 100 mL[7] | 12.8 g / 100 mL[7] |
| Benzil | Water | Sparingly soluble[21] | - |
| Benzil | Ethanol | Soluble[22] | Very soluble |
| Benzoic Acid | Water | 0.34 g / 100 mL | 5.92 g / 100 mL |
| Benzoic Acid | Ethanol | Soluble | Very soluble |
| Benzaldehyde | Water | Sparingly soluble | - |
| Benzaldehyde | Ethanol | Miscible | Miscible |
Note: This table provides a general overview. Exact solubility values can vary with the source.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: A logical troubleshooting guide for common recrystallization problems.
References
- Recrystallization 2. (n.d.).
- What are the possible impurities in this compound and how to remove them? - Blog. (2025, July 31).
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.).
- This compound. (n.d.).
- Recrystallization - XULA Digital Commons. (2022, March 16).
- Chemistry 3719L – Lab Session 2 Solubility and Recrystallization of Organic Solids. (n.d.).
- Synthesis of Benzil From this compound by Oxidation Reaction - ijarsct. (n.d.).
- 9: Multistep Synthesis (Experiment) - Chemistry LibreTexts. (2020, June 29).
- Benzil - Wikipedia. (n.d.).
- Oxidation of this compound to Benzil. (n.d.).
- Nitric Acid Oxidation of this compound to Benzil. (1999, April 8).
- This compound (organic compound) - Wikipedia. (n.d.).
- Benzil by Oxidation of this compound with Nitric Acid - EduBirdie. (n.d.).
- TLC Analysis of this compound Reduction | Writing in Biology. (2018, November 5).
- Preparative Chiral Separation of this compound (α-hydroxy-α-phenylacetophenon). (n.d.).
- Oxidation of this compound To Benzil | PDF | Nitric Acid | Water - Scribd. (n.d.).
- CN104003863A - Green synthesis method for this compound - Google Patents. (n.d.).
- Purification of this compound & crossed Acyloin using 2 stacked PF-15SIHP-F0025 - Flash-Chromatography. (n.d.).
- This compound Synthesis Day 3: Crystallization Purification - YouTube. (2020, July 14).
- A Multi-step Synthesis. Benzaldehyde to this compound. This compound to Hydrothis compound and Benzil. (n.d.).
- assessing-of-marketed-benzoin-samples-for-different-qualitative-and-quantitative-attributes.pdf - Pharmacophore. (n.d.).
- Purification of this compound, Benzaldehyde & Acyloin using PF-15SIHP-F0025 | Flash-Chromatographie. (n.d.).
- This compound Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control - PubMed Central. (2023, May 14).
- This compound | C14H12O2 | CID 8400 - PubChem - NIH. (n.d.).
- Synthesis of hydroxy this compound/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC - NIH. (n.d.).
- Benzil and this compound: General Spray Reagents for the Visualization of Organic Compounds on Thin Layer Chromatograms - ResearchGate. (2025, August 7).
- The Synthesis of Benzoins - ResearchGate. (n.d.).
- The Synthesis of Benzocaine Part 4: Thin Layer Chromatography (TLC) - YouTube. (2021, May 26).
- This compound - Organic Syntheses Procedure. (n.d.).
- This compound Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control - ResearchGate. (2023, May 9).
- Recrystallization of this compound in ethanol : r/chemistry - Reddit. (2022, July 28).
- This compound Condensation - Analysis and melting point determination - YouTube. (2021, February 17).
- Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. (n.d.).
- Don't understand how to separate benzil, and this compound from each other. What am I supposed to do? : r/OrganicChemistry - Reddit. (2019, November 3).
- (PDF) Original Research Paper ASSESSING OF MARKETED this compound SAMPLES FOR DIFFERENT QUALITATIVE AND QUANTITATIVE ATTRIBUTES - ResearchGate. (2017, January 3).
- This compound and Impurities - BOC Sciences. (n.d.).
- HPLC Analysis of this compound Enantiomers on Astec ® Cellulose DMP - Sigma-Aldrich. (n.d.).
Sources
- 1. What are the possible impurities in this compound and how to remove them? - Blog [sinoshiny.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. theochem.mercer.edu [theochem.mercer.edu]
- 4. chem.latech.edu [chem.latech.edu]
- 5. This compound Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzil by Oxidation of this compound with Nitric Acid - Edubirdie [edubirdie.com]
- 7. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. TLC Analysis of this compound Reduction | Writing in Biology [bcrc.bio.umass.edu]
- 12. This compound (organic compound) - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. researchgate.net [researchgate.net]
- 17. flash-chromatographie.com [flash-chromatographie.com]
- 18. flash-chromatography.com [flash-chromatography.com]
- 19. m.youtube.com [m.youtube.com]
- 20. This compound | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. ijarsct.co.in [ijarsct.co.in]
- 22. Benzil - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Scaling Up the Benzoin Synthesis Process
Welcome to the Technical Support Center for the Benzoin Synthesis Process. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for scaling up this classic carbon-carbon bond-forming reaction. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the challenges of transitioning from bench-scale to larger-scale production of this compound and its derivatives.
Troubleshooting Common Issues in this compound Synthesis Scale-Up
Scaling up any chemical synthesis can introduce unforeseen challenges. The following table addresses common problems encountered during the scale-up of the this compound condensation, their probable causes, and actionable solutions.
| Problem | Potential Causes | Recommended Solutions & Protocols |
| Low Yield | 1. Impure Benzaldehyde: Benzaldehyde is prone to air oxidation, forming benzoic acid, which can interfere with the reaction.[1][2] 2. Incorrect Reaction Temperature: The reaction is temperature-sensitive.[3][4] 3. Improper pH: The catalytic activity of both cyanide and thiamine is pH-dependent.[5][6] 4. Insufficient Reaction Time: The reaction may not have reached completion.[1][7] | Protocol for Benzaldehyde Purification: 1. Wash the commercial benzaldehyde with a 5% sodium carbonate solution to remove benzoic acid.[1][2] 2. Separate the organic layer and dry it over anhydrous magnesium sulfate. 3. Distill the purified benzaldehyde under reduced pressure, collecting the fraction at the correct boiling point (178-180°C at atmospheric pressure).[1] Temperature and pH Control: • For thiamine-catalyzed reactions, maintain the temperature between 60-65°C.[3][4] • For cyanide-catalyzed reactions, refluxing for about 30 minutes is often sufficient.[1] • Adjust the pH of the reaction mixture to the optimal range for your chosen catalyst (e.g., pH 7.8-8.5 for some imidazole hydrochloride-catalyzed systems).[5] |
| Formation of Side Products | 1. Cannizzaro Reaction: If the conditions are too basic, benzaldehyde can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.[4] 2. Oxidation of this compound: The product, this compound, can be further oxidized to benzil, especially if the reaction is exposed to air for extended periods at high temperatures.[8] | Minimizing Side Reactions: • Carefully control the amount of base added. For thiamine-catalyzed reactions, add the base dropwise until the solution turns yellow.[9] • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially during prolonged heating. • Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.[4] |
| Difficulty in Product Crystallization | 1. Supersaturation: The solution may be supersaturated, preventing spontaneous crystallization. 2. Impurities: The presence of unreacted starting material or side products can inhibit crystal formation.[3] 3. Incorrect Solvent System for Crystallization: The chosen solvent may not be ideal for inducing crystallization. | Inducing Crystallization: 1. Seeding: Add a small seed crystal of pure this compound to the cooled reaction mixture to initiate crystallization.[10] 2. Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface. 3. Solvent Adjustment: If the product is too soluble, you can try adding a co-solvent in which this compound is less soluble (e.g., water to an ethanol solution).[11] Recrystallization Protocol: 1. Dissolve the crude this compound in a minimal amount of hot 95% ethanol.[1][12] 2. If the solution is colored, you can add a small amount of activated carbon and hot filter. 3. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. 4. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.[11] |
| Exothermic Reaction Runaway | 1. Rapid Reaction Rate: The this compound condensation can be exothermic, and on a larger scale, the heat generated can be difficult to dissipate.[1][10] 2. Inadequate Cooling: The cooling system may not be sufficient for the scale of the reaction. | Controlling Exotherms: • Controlled Addition: Add the catalyst or one of the reactants slowly to the reaction mixture to control the rate of heat generation. • Efficient Cooling: Use a larger reaction vessel with a higher surface area-to-volume ratio and a more efficient cooling system (e.g., a cooling jacket instead of an ice bath). • Monitoring: Continuously monitor the internal temperature of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the this compound synthesis, especially with a cyanide catalyst?
A1: The primary safety concern with the traditional this compound condensation is the use of sodium or potassium cyanide, which are highly toxic.[10][13] Ingestion, inhalation, or skin contact can be fatal. It is crucial to handle cyanide salts in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15] Acidic conditions must be strictly avoided as this will generate highly toxic hydrogen cyanide (HCN) gas.[10] All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
Q2: What are the "greener" alternatives to cyanide catalysts for the this compound synthesis?
A2: Thiamine hydrochloride (Vitamin B1) is a widely used, safer, and more environmentally friendly catalyst for the this compound condensation.[13] N-heterocyclic carbenes (NHCs), derived from thiazolium, triazolium, and imidazolium salts, have also been shown to be effective catalysts.[16][17] These catalysts operate under milder conditions and avoid the extreme toxicity associated with cyanide.[16]
Q3: How does the mechanism of the thiamine-catalyzed this compound condensation differ from the cyanide-catalyzed reaction?
A3: The overall mechanistic principle, which involves the "umpolung" or reversal of polarity of the aldehyde carbonyl carbon, is similar for both catalysts.[18][19][20] In the cyanide-catalyzed reaction, the cyanide ion acts as the nucleophile that attacks the benzaldehyde.[18][21][22] In the thiamine-catalyzed reaction, the thiazolium ring of thiamine is deprotonated in situ to form an N-heterocyclic carbene, which then serves as the nucleophilic catalyst.[18]
Q4: Can I use "mixed" or "crossed" this compound condensation to synthesize unsymmetrical benzoins?
A4: Yes, it is possible to synthesize mixed benzoins by reacting two different aldehydes.[18] However, to avoid the formation of a statistical mixture of products, care must be taken to match a proton-donating aldehyde with a proton-accepting aldehyde.[18] Alternatively, one of the aldehydes can be used in excess to favor the formation of the desired cross-product.
Q5: My this compound product is a yellow oil instead of a white solid. What could be the issue?
A5: A yellow, oily product often indicates the presence of impurities, such as unreacted benzaldehyde or side products.[1][2] It could also suggest that the product has not yet crystallized. Ensure that your starting benzaldehyde was pure, as impurities can lead to discoloration.[1] If the product is clean but oily, try the crystallization techniques mentioned in the troubleshooting guide, such as seeding or scratching. If impurities are suspected, purification by column chromatography or recrystallization is recommended.[23]
Process Optimization Strategies
Catalyst Selection and Loading
The choice of catalyst is a critical factor in scaling up the this compound synthesis. While sodium cyanide is highly efficient, its toxicity is a major drawback for industrial applications.[13] Thiamine hydrochloride is a safer alternative, though it may require longer reaction times or higher temperatures.[13] For high-value products where cost is less of a concern, N-heterocyclic carbenes can offer high yields under mild conditions.[17]
Catalyst loading should be optimized to be as low as possible without compromising reaction time and yield. Typically, catalyst loading is in the range of 5-10 mol%, but this can vary depending on the specific catalyst and reaction conditions.
Solvent Effects
The choice of solvent can significantly impact the reaction rate and product yield. A mixture of ethanol and water is commonly used for both cyanide and thiamine-catalyzed reactions.[1] The ethanol helps to solubilize the benzaldehyde, while the water is necessary for the proton transfer steps in the reaction mechanism. The ratio of ethanol to water may need to be optimized during scale-up to ensure both sufficient solubility of the reactants and efficient crystallization of the product upon cooling.
Reaction Monitoring
Close monitoring of the reaction is essential for a successful scale-up. As mentioned, Thin Layer Chromatography (TLC) is a simple and effective technique to track the consumption of the starting material and the formation of the product.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed. In-process controls can help determine the optimal reaction time, preventing the formation of degradation products from prolonged heating.
Work-up and Purification
The work-up procedure should be designed to be as efficient and scalable as possible. Direct crystallization from the reaction mixture is the most straightforward approach.[1] However, if the crude product is not of sufficient purity, a recrystallization step is necessary.[12] For large-scale operations, centrifugation can be used to isolate the solid product from the mother liquor.[7]
Visualized Workflows and Mechanisms
This compound Condensation Reaction Mechanism
The following diagram illustrates the generally accepted Lapworth mechanism for the cyanide-catalyzed this compound condensation, which highlights the key "umpolung" step.
Caption: Cyanide-catalyzed this compound condensation mechanism.
General Experimental Workflow for Scaling Up this compound Synthesis
This workflow provides a high-level overview of the key stages in scaling up the this compound synthesis process.
Caption: Workflow for scaling up this compound synthesis.
References
-
Wikipedia. This compound condensation. [Link]
-
Pharmaguideline. This compound Condensation and Perkin Condensation. [Link]
-
Organic Chemistry Portal. This compound Condensation. [Link]
-
BYJU'S. Mechanism of this compound Condensation Reaction. [Link]
-
Organic Chemistry Tutor. The this compound Condensation. [Link]
-
Beyond Benign. This compound Condensation. [Link]
- Google Patents. CN111592449B - Production process of this compound.
-
ResearchGate. Efficient and Mild this compound Condensation Reaction Catalyzed by Simple 1-N-Alkyl-3-methylimidazolium Salts. [Link]
-
Techno PharmChem. This compound FOR SYNTHESIS. [Link]
-
Organic Syntheses. This compound. [Link]
- Google Patents. CN104003863A - Green synthesis method for this compound.
-
Sciencemadness Discussion Board. Preparation of this compound. [Link]
-
Oxford Lab Fine Chem LLP. This compound - (For Synthesis) MSDS. [Link]
-
GI FAR Technology Co., Ltd. Synthesis of benzil from this compound reaction. [Link]
-
National Institutes of Health. Synthesis of hydroxy this compound/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. [Link]
-
YouTube. This compound Condensation Reaction by IITian Explains. [Link]
-
XULA Digital Commons. Recrystallization. [Link]
-
The Japanese Pharmacopoeia. This compound. [Link]
-
Sciencemadness Discussion Board. Thiamine catalyzed this compound condensation failure. [Link]
-
RSC Publishing. Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. [Link]
-
Interchim. Purification of this compound, Benzaldehyde & Acyloin using PF-15SIHP-F0025. [Link]
-
Chemistry LibreTexts. 9: Multistep Synthesis (Experiment). [Link]
-
YouTube. This compound condensation | Reaction mechanism | Umpolung. [Link]
-
YouTube. This compound Synthesis using LorAnn oils Benzaldehyde. [Link]
-
YouTube. This compound Condensation. [Link]
-
YouTube. This compound Condensation. [Link]
-
YouTube. This compound condensation of benzaldehyde using thiamine. [Link]
-
University of Massachusetts Boston. Recrystallization 2. [Link]
-
University of Missouri–St. Louis. A Multi-step Synthesis. [Link]
- Google Patents. CN103524319A - A kind of synthetic method of this compound.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. Sciencemadness Discussion Board - Thiamine catalyzed this compound condensation failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. m.youtube.com [m.youtube.com]
- 5. CN104003863A - Green synthesis method for this compound - Google Patents [patents.google.com]
- 6. Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenyt ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09062C [pubs.rsc.org]
- 7. CN111592449B - Production process of this compound - Google Patents [patents.google.com]
- 8. gifarlcm.com [gifarlcm.com]
- 9. youtube.com [youtube.com]
- 10. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 13. beyondbenign.org [beyondbenign.org]
- 14. technopharmchem.com [technopharmchem.com]
- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound condensation - Wikipedia [en.wikipedia.org]
- 19. This compound Condensation [organic-chemistry.org]
- 20. m.youtube.com [m.youtube.com]
- 21. byjus.com [byjus.com]
- 22. organicchemistrytutor.com [organicchemistrytutor.com]
- 23. flash-chromatographie.com [flash-chromatographie.com]
Technical Support Center: Mitigating Coating Discoloration from Benzoin Degassing Agents
Welcome to the technical support center for coating formulations. This guide is designed for researchers, scientists, and development professionals who are encountering yellowing issues associated with benzoin, a common degassing agent in powder and UV-cured coatings. Here, we will explore the underlying mechanisms of this discoloration and provide actionable troubleshooting guides and protocols to help you achieve pristine, color-stable finishes in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the function of this compound and the root causes of the yellowing phenomenon.
Q1: What is this compound and why is it a standard degassing agent in coatings?
This compound is a crystalline organic compound (2-Hydroxy-1,2-diphenylethanone) widely used as a degassing agent, particularly in thermosetting powder coatings.[1] During the curing process, as the powder particles melt and fuse, they can trap air and release volatile substances, leading to defects like pinholes and bubbles in the final film.[2] this compound's primary role is to facilitate the removal of these entrapped gases before the coating fully cross-links and solidifies.[3] Its effectiveness is attributed to several proposed mechanisms:
-
Oxygen Scavenging: this compound can oxidize into benzil, consuming trapped oxygen within bubbles. This reduces the partial pressure of the gas, accelerating the shrinkage and dissolution of the bubbles into the molten resin.[4][5]
-
Viscosity Reduction: At curing temperatures, this compound melts and acts as a flux or solid solvent, locally reducing the viscosity of the resin melt.[6] This lower viscosity allows bubbles to escape more easily from the film.
-
Accelerated Gas Diffusion: It is also believed to promote the dissolution and diffusion of gases within the resin matrix, further preventing bubble formation.[5]
Q2: What is the chemical basis for the yellowing caused by this compound?
The yellowing associated with this compound is primarily a result of chemical changes it undergoes at elevated temperatures and/or upon exposure to UV light. The key mechanisms are:
-
Thermal Degradation & Oxidation: At typical curing temperatures (especially above 180-200°C), this compound can undergo thermal degradation.[7] A primary reaction is its oxidation to benzil, a diketone compound that is inherently yellow.[4][8] Over-baking or excessively high curing temperatures accelerate this conversion, leading to more pronounced yellowing.[6] The formation of other chromophoric (color-producing) degradation byproducts can also contribute to the discoloration.[7][9]
-
Photochemical Reactions: In coatings exposed to UV light (either during UV curing or through environmental exposure), this compound and its derivatives can absorb UV radiation. This can lead to the formation of free radicals and subsequent photo-oxidative reactions, creating conjugated chemical structures that absorb visible light in the blue-violet region, thus appearing yellow.[10]
Q3: Are certain coating formulations more prone to this compound-induced yellowing?
Yes, the severity of yellowing is highly dependent on the formulation and curing conditions.
-
Light-Colored & Clear Coatings: White, off-white, clear, and pastel-colored coatings are most susceptible, as even slight yellowing is easily noticeable.[6] For these systems, the concentration of this compound is often recommended to be kept low (e.g., ≤ 0.2%).[6]
-
High-Temperature Cure Systems: Formulations requiring high or prolonged baking cycles are at a higher risk of thermal yellowing due to the increased rate of benzil formation.[11]
-
UV-Cured Systems: While this compound is more common in powder coatings, related chemistries in UV systems can also lead to yellowing. The choice of photoinitiator is critical, as some can degrade into colored byproducts.[10]
-
Resin Chemistry: The specific resin system (e.g., epoxy, polyester, polyurethane) can influence yellowing. For instance, aromatic-based resins like those derived from bisphenol A are inherently more prone to photo-oxidation and yellowing compared to aliphatic alternatives.[10][12]
Q4: Can yellowing from this compound be reversed or is it permanent?
Once the chemical structures causing the yellow color (like benzil and other degradation products) have formed and are integrated into the cured coating matrix, the yellowing is generally considered permanent. It cannot be reversed through simple physical or chemical cleaning. Therefore, the focus must be on prevention during the formulation and curing stages.[13]
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific yellowing issues encountered during your experiments.
Issue 1: Immediate Yellowing is Observed Post-Curing
This is typically indicative of thermal degradation. Follow this workflow to diagnose and resolve the issue.
Caption: Workflow for diagnosing thermally-induced yellowing.
-
Causality Explained: The rate of chemical reactions, including the thermal degradation of this compound, increases with temperature.[14] By reducing the curing temperature or time to the minimum required for full cross-linking, you directly limit the formation of yellow chromophores.[9] Similarly, reducing the concentration of this compound simply lowers the amount of reactant available to produce these colored byproducts.[1]
Issue 2: Coating Yellows Over Time with Light Exposure
This points to a lack of photostability in the formulation. The degradation is driven by UV radiation from sunlight or artificial lighting.
Caption: Synergistic protection against photo-yellowing.
-
Causality Explained: UV radiation provides the energy to break chemical bonds in the polymer backbone and additives, creating highly reactive free radicals.[10] These radicals react with oxygen in a chain reaction (photo-oxidation) to form chromophores.[10]
-
UV Absorbers (UVAs) , like benzotriazoles, function by competitively absorbing harmful UV radiation and dissipating it as harmless heat, effectively shielding the coating matrix.[15][16]
-
Hindered Amine Light Stabilizers (HALS) do not absorb UV light. Instead, they act as potent radical scavengers, interrupting the chain reaction of oxidation and preventing the formation of chromophores.[16][17]
-
-
Actionable Advice: The combination of a UVA and a HALS provides a synergistic effect, offering superior protection compared to using either additive alone.[17][18] Incorporate a light stabilizer package into your formulation. Start with manufacturer-recommended levels and optimize based on accelerated weathering tests.
Part 3: Experimental Protocols & Data
To systematically address yellowing, rigorous and standardized testing is essential.
Protocol 1: Evaluating Curing Parameters to Minimize Thermal Yellowing
Objective: To determine the optimal curing schedule (temperature and time) that achieves full cure while minimizing yellowing.
Materials:
-
Your powder coating formulation containing this compound.
-
Multiple steel or aluminum test panels (Q-panels).
-
Spectrocolorimeter or spectrophotometer.
-
Laboratory convection oven with calibrated temperature control.
-
Film thickness gauge.
-
Solvent rub test supplies (e.g., Methyl Ethyl Ketone - MEK).
Methodology:
-
Panel Preparation: Prepare a master batch of your powder coating. Apply the coating to a series of test panels at a consistent film thickness.
-
Curing Matrix: Create a test matrix by varying the curing temperature and time. For example, if the standard cure is 190°C for 15 minutes:
-
Vary Temperature: 170°C, 180°C, 190°C, 200°C (all for 15 minutes).
-
Vary Time: 10 min, 15 min, 20 min (all at 180°C).
-
-
Curing: Place panels in the pre-heated oven according to the matrix. Allow panels to cool to ambient temperature.
-
Cure Verification: For each panel, perform a solvent rub test (e.g., ASTM D5402) to ensure the coating is fully cross-linked. A panel that fails this test (e.g., >50 double rubs showing coating removal) is considered under-cured and should be excluded from color analysis.
-
Color Measurement:
-
Calibrate the colorimeter according to manufacturer instructions.
-
Measure the color of an uncured powder plaque or a panel cured at the lowest possible temperature as a baseline.
-
Measure the color coordinates (L, a, b*) of each cured panel.
-
Calculate the Yellowness Index (YI) according to ASTM E313 .[19][20] This standard provides a calculated number that describes the change in color from white/clear toward yellow.[21][22]
-
-
Data Analysis: Tabulate the YI values against the curing conditions. Select the condition that provides a complete cure with the lowest YI value.
Protocol 2: Screening this compound Alternatives
Objective: To compare the performance of alternative degassing agents against this compound in terms of degassing efficiency and yellowing.
Methodology:
-
Formulation Preparation: Prepare several small batches of your coating formulation.
-
Control: Standard formulation with your current level of this compound.
-
Negative Control: Formulation with NO degassing agent.
-
Test Batches: Formulations with alternative agents (see Table 1) at their recommended starting concentrations.
-
-
Application & Curing: Apply all formulations to test panels at identical film thicknesses. Cure all panels using the exact same optimized curing schedule determined in Protocol 1.
-
Performance Evaluation:
-
Degassing Efficiency: Visually inspect each panel under magnification for pinholes, bubbles, or surface imperfections. Grade them on a scale (e.g., 1-5, where 5 is a perfect finish).
-
Yellowing: Measure the Yellowness Index (YI) for each panel as described in Protocol 1.
-
-
Data Summary: Compile the results in a comparison table.
Table 1: Comparison of this compound and Common Alternatives
| Degassing Agent | Chemical Class | Typical Loading (%) | Pros | Cons/Yellowing Tendency |
| This compound | α-Hydroxy Ketone | 0.3 - 1.5[3] | Well-established, reliable, cost-effective.[3] | High. Can cause significant yellowing, especially when over-baked.[2][6] |
| Modified this compound | This compound Derivative | 0.3 - 0.8 | Low. Specifically designed to reduce high-temperature yellowing.[11][23] | May be more expensive than standard this compound. |
| 1,2-Diketones (e.g., Benzil) | Diketone | 0.3 - 1.0 | Effective oxygen scavenger.[4] | High. Benzil is inherently yellow, so it contributes to initial color.[8] |
| Polymeric Additives | e.g., Polyacrylates | 0.5 - 2.0 | Non-yellowing, can improve flow and leveling.[6] | May have lower degassing efficiency in some systems compared to this compound. |
| Amide Waxes | Micronized Wax | 0.5 - 1.5 | Non-yellowing, can also provide texture/matting.[6] | Can affect gloss and surface smoothness. May lower the glass transition temperature.[6] |
References
-
Mechanism of action of this compound as a degassing agent in powder coatings. (2025). ResearchGate. [Link]
-
Degassing agent for paint. (2021). Tianshiwax. [Link]
-
Yellowness Index (YI) ASTM E313. (n.d.). Intertek. [Link]
-
ASTM E313 Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates. (n.d.). LabsInUS. [Link]
-
Benzoate UV Absorber. (n.d.). Tintoll. [Link]
-
American Standards ASTM E313 (D 1925) for Yellowness & Whiteness. (2017). 3nh. [Link]
-
This compound | Degassing Agent for Powder Coatings. (n.d.). SEVO. [Link]
-
Comprehensive Guide Yellowness Index Testing - ASTM. (n.d.). Infinita Lab. [Link]
-
Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions. (2025). Self-published. [Link]
-
Difference between Degassing Agent and Defoamer in Powder Coating. (n.d.). OKCHEM. [Link]
-
Anti-yellowing this compound. (n.d.). Tianjin Icason Technology Co.,LTD. [Link]
-
Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. (2025). ResearchGate. [Link]
-
Synergistic UV Protection: Combining HALS and UV Absorbers for Enhanced Durability. (n.d.). Omnistab. [Link]
- Coating films with reduced yellowing. (2018).
-
Anti-yellow this compound LD-5705. (2019). Yangzhou Lida Resin Co., Ltd.[Link]
-
This compound Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control. (2023). PubMed Central. [Link]
-
Synergistic efficiency of combined HALS–UV absorber polymerizable stabilizers. (2025). ResearchGate. [Link]
-
Light Stabilizers and UV Absorbers. (n.d.). Tintoll. [Link]
-
Anti yellowing agents. (2020). Partners in Chemicals. [Link]
-
Thermal rearrangement of some this compound arylsulfonylhydrazone derivatives. (2005). ResearchGate. [Link]
-
Comparative Thermal Degradation Patterns of Natural Yellow Colorants Used in Foods. (2015). PubMed. [Link]
-
Understanding this compound's mode of action in powder coatings. (2025). ResearchGate. [Link]
-
How to resist yellowing (Part 3): Thermal Yellowing. (2024). PFI Fareast (Hong Kong) Co. Ltd.[Link]
-
Influence of Additives on Interfacial Phenomena During Film Formation of Powder Coatings. (n.d.). ResearchGate. [Link]
-
How to prevent resin yellowing/ambering. (2022). YouTube. [Link]
Sources
- 1. This compound | Degassing Agent for Powder Coatings - SEVO [svcoating.com]
- 2. News - Difference between Degassing Agent and Defoamer in Powder Coating [debornchem.com]
- 3. estron.com [estron.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. Degassing agent for paint | Manufacturer in china【Tianshiwax】 [tianswax.com]
- 7. researchgate.net [researchgate.net]
- 8. paint.org [paint.org]
- 9. How to resist yellowing (Part 3): Thermal Yellowing - PFI Fareast (Hong Kong) Co. Ltd. [pfi.hk]
- 10. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 11. Tianjin Icason Technology .,LTD [icason.com]
- 12. EP3385296A1 - Coating films with reduced yellowing - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. Comparative Thermal Degradation Patterns of Natural Yellow Colorants Used in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HALS UV Absorber, Benzoate UV Absorber Wholesale Manufacturer/Supplier| Tintoll [uvabsorber.com]
- 16. uvabsorber.com [uvabsorber.com]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. Yellowness Index (YI) ASTM E313 [intertek.com]
- 20. labsinus.com [labsinus.com]
- 21. Yellowness Index | Lovibond [lovibond.com]
- 22. infinitalab.com [infinitalab.com]
- 23. Anti-yellow this compound LD-5705-Yangzhou Lida Resin Co., Ltd. [en.lidaresin.com]
Technical Support Center: Chemoselective Cross-Benzoin Condensation of Aldehydes
Welcome to the technical support center for N-Heterocyclic Carbene (NHC)-catalyzed chemoselective cross-benzoin condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you achieve high yields and excellent chemoselectivity in your experiments.
Section 1: Understanding the Core Challenge: The Quest for Chemoselectivity
The cross-benzoin condensation is the coupling of two different aldehydes to form an α-hydroxy ketone, a valuable synthon in organic synthesis.[1] The primary difficulty lies in controlling the chemoselectivity. When two distinct aldehydes (R¹CHO and R²CHO) are present, a mixture of up to four products can form: two homo-benzoin products (from R¹CHO + R¹CHO and R²CHO + R²CHO) and two cross-benzoin products. The goal is to selectively form only one of the cross-benzoin products.[2]
This selectivity is governed by the ability to control which aldehyde acts as the acyl anion equivalent (the nucleophile) and which acts as the carbonyl electrophile (the acceptor).[3][4] This control is achieved through the strategic selection of substrates, catalyst, and reaction conditions.
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the foundational questions researchers encounter when planning and executing cross-benzoin condensations.
Q1: What is the fundamental mechanism of the NHC-catalyzed benzoin condensation?
A: The reaction proceeds via a catalytic cycle involving polarity reversal, or "umpolung," of one aldehyde.[5] An N-heterocyclic carbene (NHC) catalyst, generated in situ from an azolium salt precursor and a base, nucleophilically attacks an aldehyde.[6] Subsequent proton transfer forms the key "Breslow intermediate."[7] This intermediate is nucleophilic at the former carbonyl carbon, allowing it to attack a second, electrophilic aldehyde molecule.[6][8] The resulting intermediate then collapses, releasing the α-hydroxy ketone product and regenerating the NHC catalyst.[9]
Q2: How can I control which aldehyde becomes the nucleophilic acyl anion donor?
A: Controlling this is the essence of achieving chemoselectivity. The aldehyde that forms the Breslow intermediate becomes the acyl anion donor. This can be influenced by several factors:
-
Sterics: Less sterically hindered aldehydes are generally more likely to react with the NHC catalyst to form the Breslow intermediate. Therefore, in a reaction between an aliphatic aldehyde and a sterically hindered aromatic aldehyde (e.g., one with an ortho-substituent), the aliphatic aldehyde will typically act as the acyl anion donor.[1]
-
Electronics: Electron-poor aldehydes are more electrophilic and are better acyl anion acceptors. Conversely, electron-rich aldehydes are often better acyl anion donors.
-
Catalyst Design: Specially designed NHC catalysts with bulky N-aryl substituents can exhibit high selectivity by preferentially reacting with the less hindered aldehyde.[10]
Q3: What are the most common side reactions and how can I minimize them?
A: Besides the undesired homo-benzoin products, several other side reactions can occur:
-
Cannizzaro Reaction: This disproportionation reaction can occur with aldehydes lacking α-hydrogens under strongly basic conditions (e.g., NaOH, KOH), especially in the presence of water. To avoid this, use non-hydroxide organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine) and ensure anhydrous reaction conditions.[11]
-
Stetter Reaction: If one of your substrates is an α,β-unsaturated aldehyde, the Breslow intermediate can undergo a conjugate addition, leading to a 1,4-dicarbonyl compound (Stetter product) instead of the this compound product.[3] If this is not the desired outcome, avoid using α,β-unsaturated substrates.
-
Product Racemization: For asymmetric reactions, the desired enantiopure product can sometimes racemize in situ under the reaction conditions. This can be influenced by the catalyst, base, and reaction time.[12]
Q4: How do solvent and temperature affect chemoselectivity and yield?
A: Solvent and temperature are critical parameters that require careful optimization.
-
Solvent: The polarity of the solvent can influence the stability of intermediates and transition states.[13] Aprotic polar solvents like THF, DMF, and CH3CN are commonly used. Some studies have shown that solvent choice can significantly impact the reaction rate and selectivity.[14]
-
Temperature: this compound condensations are reversible.[1] Higher temperatures can increase the reaction rate but may negatively impact selectivity by providing enough energy to overcome the activation barriers for undesired pathways. Running the reaction at the lowest effective temperature is often a good starting point. Some reactions proceed well at room temperature, while others require heating.[15][16]
Section 3: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem 1: Low or No Yield of the Desired Cross-Benzoin Product
You have set up your reaction, but after the specified time, TLC or GC-MS analysis shows mostly unreacted starting materials or a very low yield of the desired product.
The NHC catalyst is not being generated efficiently or is degrading.
-
Troubleshooting Steps:
-
Verify Precatalyst and Base Quality: Ensure the azolium salt (precatalyst) is pure and dry. The base used for deprotonation must be strong enough and free of impurities. Thiamine hydrochloride, while readily available, can sometimes give poor yields; consider more robust, modern triazolium or imidazolium salts.[17]
-
Optimize Base and Generation Conditions: The choice of base is critical. Common bases include DBU and DIPEA. Ensure the base is added under inert conditions (e.g., Nitrogen or Argon) to a solution of the precatalyst.
-
Consider Pre-formed NHCs: Instead of generating the NHC in situ, using a pre-formed, isolated NHC can sometimes improve reliability and yield, as it eliminates variability in the deprotonation step.[18]
-
Increase Catalyst Loading: While typical loadings are 5-20 mol%, a low yield might be improved by increasing the catalyst loading to 20-30 mol% as a diagnostic step.
-
The reversible nature of the condensation may favor the starting materials under your current conditions.[1]
-
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a large excess of one of the aldehydes (often the one intended to be the acyl anion donor, if it is inexpensive and easily separable). This can push the equilibrium toward the cross-product.[1]
-
Temperature Adjustment: Systematically screen the temperature. While higher temperatures can increase the rate, they can also shift the equilibrium. Try running the reaction at a lower temperature for a longer period.
-
Precipitation-Driven Reaction: If the desired cross-benzoin product is significantly less soluble than the starting materials and other potential products, choosing a solvent system where it precipitates upon formation can drive the reaction to completion.[13]
-
Problem 2: Poor Chemoselectivity - A Mixture of Products is Formed
Your reaction works, but you obtain a mixture of the desired cross-benzoin product along with significant amounts of one or both homo-benzoin products.
The electronic and steric properties of your two aldehyde substrates are too similar, leading to a lack of preference for the catalyst and for the subsequent nucleophilic attack.
-
Troubleshooting Steps:
-
Maximize Substrate Differentiation: The most effective strategy is to choose two aldehydes with distinct properties. A classic successful pairing is a non-enolizable aromatic aldehyde (as the electrophile) and an aliphatic aldehyde (as the acyl anion donor).[1]
-
Introduce Steric Hindrance: Use an aromatic aldehyde with a bulky ortho-substituent. This will disfavor the addition of the NHC catalyst to this aldehyde, forcing it to act as the electrophile.[1][19]
-
Exploit Electronic Differences: Pair an electron-rich aldehyde with an electron-poor aldehyde. Alternatively, using highly electrophilic partners like α-ketoesters or trifluoromethyl ketones instead of a second aldehyde can lead to excellent chemoselectivity.[1][20][21]
-
The catalyst is not selective enough for your specific substrate pair.
-
Troubleshooting Steps:
-
Screen Different NHC Backbones: The structure of the NHC is paramount. Triazolium-derived NHCs are often more effective than thiazolium- or imidazolium-derived ones for achieving high selectivity.[19] Catalysts with bulky N-aryl groups (e.g., 2,4,6-trimethylphenyl or 2,6-diisopropylphenyl) are often highly chemoselective.[10]
-
Consult the Literature: Search for precedents using aldehydes similar to yours. The optimal catalyst is often substrate-dependent.
-
| Catalyst Type | N-Substituent | Common Application | Selectivity Profile |
| Thiazolium | Varies (e.g., Benzyl) | Classic this compound, Stetter reactions | Generally low for cross-benzoin[17] |
| Imidazolium | Bulky Aryl (e.g., Mesityl) | General this compound reactions | Moderate to Good |
| Triazolium | Bulky/Electron-Deficient Aryl | High-selectivity cross-benzoin [19][20] | Excellent |
Table 1: General guide to NHC catalyst selection for cross-benzoin reactions.
Section 4: Visualized Workflows and Protocols
Catalytic Cycle of Cross-Benzoin Condensation
Caption: NHC-catalyzed cross-benzoin condensation cycle.
Troubleshooting Workflow for Poor Chemoselectivity
Caption: Decision tree for troubleshooting poor chemoselectivity.
General Experimental Protocol for a Cross-Benzoin Reaction
Disclaimer: This is a general guideline. Specific conditions will vary based on substrates and catalyst.
-
Catalyst Generation:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the azolium salt precatalyst (e.g., a triazolium salt, 0.1 mmol, 10 mol%).
-
Add anhydrous solvent (e.g., THF, 2.0 mL).
-
Add the base (e.g., DBU, 0.1 mmol, 10 mol%) via syringe and stir the mixture at room temperature for 15-30 minutes. Successful generation of the NHC is often indicated by a color change.
-
-
Reaction Execution:
-
To the catalyst solution, add the aldehyde designated to be the electrophile (e.g., an ortho-substituted benzaldehyde, 1.0 mmol, 1.0 equiv).
-
Add the second aldehyde, designated to be the acyl anion donor (e.g., an aliphatic aldehyde, 1.2 mmol, 1.2 equiv), dropwise over 5 minutes.
-
Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by adding 1M HCl (5 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired cross-benzoin product.
-
References
-
Berkessel, A., et al. (2007). The Mechanism of N-Heterocyclic Carbene Organocatalysis through a Magnifying Glass. PMC - PubMed Central. Available at: [Link]
-
Nair, V., et al. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Rassu, G., et al. (2016). An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. MDPI. Available at: [Link]
-
Heck, R., et al. (2016). NHC-catalysed this compound condensation – is it all down to the Breslow intermediate?. Chemical Science. Available at: [Link]
-
Connon, S. J., et al. (2011). Highly chemoselective intermolecular cross-benzoin reactions using an ad hoc designed novel N-heterocyclic carbene catalyst. Organic & Biomolecular Chemistry. Available at: [Link]
-
Nair, V., et al. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. PMC. Available at: [Link]
-
Gaggero, N., & Pandini, S. (2017). Advances in chemoselective intermolecular cross this compound-type condensation reactions. ResearchGate. Available at: [Link]
-
Gaggero, N., & Pandini, S. (2017). Advances in chemoselective intermolecular cross-benzoin-type condensation reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Rovis, T., et al. (2014). Dynamic Kinetic Asymmetric Cross-Benzoin Additions of β-Stereogenic α-Keto Esters. Journal of the American Chemical Society. Available at: [Link]
-
This compound condensation mechanism. (n.d.). ResearchGate. Available at: [Link]
-
Oki, K., et al. (2020). Precipitation-driven diastereo- and regioselective macrocyclization via this compound condensation: effects of solvents and alkyl chain lengths. Organic Chemistry Frontiers. Available at: [Link]
-
Fang, D., et al. (2015). Theoretical investigation on the chemoselective N-heterocyclic carbene-catalyzed cross-benzoin reactions. Semantic Scholar. Available at: [Link]
-
Smith, A. D., et al. (2012). Enantioselective N-heterocyclic carbene-catalysed intermolecular crossed this compound condensations: improved catalyst design and the role of in situ racemisation. ResearchGate. Available at: [Link]
-
Noppawan, P., et al. (2023). Advancements in N-heterocyclic Carbenes (NHCs) Catalysis for this compound Reactions: A Comprehensive Review from Past to Present. Chimica Techno Acta. Available at: [Link]
-
Noppawan, P., et al. (2023). Advancements in N-heterocyclic carbenes (NHCs) catalysis for this compound reactions: A comprehensive review from past to present. ResearchGate. Available at: [Link]
-
Homo-benzoin condensation catalyzed by N-heterocyclic carbenes (NHC). (n.d.). ResearchGate. Available at: [Link]
-
Gaggero, N., & Pandini, S. (2017). Advances in chemoselective intermolecular cross this compound-type condensation reactions. ResearchGate. Available at: [Link]
-
This compound Condensation. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Gravel, M., et al. (2013). Highly Chemo- and Enantioselective Cross-Benzoin Reaction of Aliphatic Aldehydes and α-Ketoesters. Organic Letters. Available at: [Link]
-
Why thiamine hydrochloride does not give good yield in cross this compound condensation? (2021). ResearchGate. Available at: [Link]
-
This compound condensation. (n.d.). Wikipedia. Available at: [Link]
-
This compound Condensation and Perkin Condensation. (n.d.). Pharmaguideline. Available at: [Link]
-
This compound Condensation and Cannizzaro's Reaction. (2021). YouTube. Available at: [Link]
-
Monreal-Leyva, I., et al. (2019). This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. European Journal of Chemistry. Available at: [Link]
-
Monreal-Leyva, I., et al. (2019). This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. ResearchGate. Available at: [Link]
-
Thiamine catalyzed this compound condensation failure. (2020). Sciencemadness Discussion Board. Available at: [Link]
Sources
- 1. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions [beilstein-journals.org]
- 4. This compound condensation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. This compound Condensation [organic-chemistry.org]
- 9. This compound Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]
- 10. Highly chemoselective intermolecular cross-benzoin reactions using an ad hoc designed novel N-heterocyclic carbene catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Precipitation-driven diastereo- and regioselective macrocyclization via this compound condensation: effects of solvents and alkyl chain lengths - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | European Journal of Chemistry [eurjchem.com]
- 16. Sciencemadness Discussion Board - Thiamine catalyzed this compound condensation failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
minimizing byproduct formation in NHC-catalyzed benzoin reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N-Heterocyclic Carbene (NHC)-catalyzed benzoin reactions. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your experiments and minimizing byproduct formation. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded explanations to address the common challenges encountered in this powerful C-C bond-forming reaction.
I. Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific experimental issues, their underlying causes, and actionable solutions to enhance the selectivity and yield of your NHC-catalyzed this compound reactions.
Issue 1: Formation of Cannizzaro Reaction Byproducts
Q: I am observing significant amounts of benzoic acid and benzyl alcohol in my reaction mixture, suggesting a competing Cannizzaro reaction. How can I suppress this side reaction?
A: The Cannizzaro reaction is a common side reaction in this compound condensations, particularly under strongly basic conditions with non-enolizable aldehydes.[1][2] It involves the disproportionation of two aldehyde molecules to yield a primary alcohol and a carboxylic acid.[2] The key to minimizing this byproduct lies in carefully controlling the reaction conditions.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Excessively Strong Base | Strong bases like NaOH or KOH can readily promote the Cannizzaro reaction.[2][3] The hydroxide ion directly attacks the aldehyde, initiating the disproportionation pathway. | Use a weaker, non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA). These bases are sufficient to deprotonate the NHC precatalyst without promoting the Cannizzaro reaction. |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of the Cannizzaro reaction, sometimes more than the desired this compound condensation. | Conduct the reaction at a lower temperature. Room temperature or even 0 °C can often be sufficient for the this compound condensation while significantly slowing down the Cannizzaro pathway. |
| High Base Concentration | A high concentration of base increases the likelihood of the Cannizzaro reaction occurring.[2] | Use the minimum effective concentration of the base required to generate the active NHC catalyst. Typically, catalytic amounts of base relative to the NHC precatalyst are sufficient. |
Experimental Protocol: Suppressing the Cannizzaro Reaction
-
Catalyst & Base Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the NHC precatalyst (e.g., a triazolium salt, 5-10 mol%) in an anhydrous aprotic solvent (e.g., THF, DCM).
-
Base Addition: Add the organic base (e.g., DBU, 1.0-1.2 equivalents relative to the precatalyst) dropwise to the solution at room temperature. Stir for 15-30 minutes to ensure complete generation of the active NHC.
-
Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C) before adding the aldehyde substrate.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and minimize prolonged exposure to basic conditions.
Issue 2: Formation of Oxidative Byproducts
Q: My reaction is producing the corresponding carboxylic acid from the aldehyde, and in some cases, I isolate a diketone (benzil) instead of the desired this compound. What is causing this oxidation?
A: The formation of oxidative byproducts like carboxylic acids and α-diketones (e.g., benzil from benzaldehyde) points towards the oxidation of key intermediates in the catalytic cycle.[4] This can be particularly problematic when the reaction is exposed to air (oxygen).
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Presence of Oxygen | The Breslow intermediate, a key nucleophilic species in the this compound cycle, is susceptible to oxidation by atmospheric oxygen.[5][6] This oxidation leads to the formation of an acyl azolium intermediate, which upon hydrolysis or further reaction can yield carboxylic acids or diketones.[7] | Meticulously degas all solvents and reagents. Perform the reaction under a strictly inert atmosphere (e.g., high-purity Argon or Nitrogen). Using Schlenk techniques or a glovebox is highly recommended. |
| Redox-Active NHC Catalysts | Some NHC catalysts, particularly those with certain substituents, can themselves participate in redox processes, facilitating the oxidation of intermediates.[8][9][10] | If oxidative byproducts persist even under inert conditions, consider switching to an NHC catalyst with less redox activity. Triazolium-based NHCs are often a good choice. |
| Inefficient Oxidation of Homoenolate | In reactions involving α,β-unsaturated aldehydes, inefficient oxidation of the homoenolate intermediate can lead to the formation of saturated esters as side products.[8][9] | Ensure the chosen oxidant is effective for the specific substrate and reaction conditions. |
Experimental Protocol: Minimizing Oxidative Byproducts
-
Solvent Degassing: Degas the reaction solvent by three freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
Inert Atmosphere Setup: Assemble the reaction glassware under a positive pressure of an inert gas. Use septa and cannulas for all liquid transfers.
-
Catalyst and Reagent Handling: Handle the NHC precatalyst and base in a glovebox if possible. If not, ensure they are stored under an inert atmosphere and transferred quickly.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction.
Issue 3: Aldol Condensation and Other Base-Catalyzed Side Reactions
Q: I am observing byproducts that appear to be from an aldol condensation or other base-catalyzed side reactions. How can I improve the selectivity for the this compound product?
A: The base used to generate the NHC catalyst can also catalyze other reactions, such as the aldol condensation if the aldehyde substrate has α-protons.[11] Even with non-enolizable aldehydes, other base-mediated side reactions can occur.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Enolizable Aldehyde Substrate | If the aldehyde has α-protons, the base can deprotonate it to form an enolate, which can then participate in an aldol condensation. | For substrates with α-protons, careful selection of a sterically hindered base (e.g., DBU) can sometimes favor NHC formation over enolate formation. Alternatively, protecting the α-position or using a different synthetic strategy may be necessary. |
| Base-Mediated Decomposition | Some substrates or products may be sensitive to the base, leading to decomposition or rearrangement products. | Use the mildest base possible and the lowest effective concentration. Screening different bases (e.g., Cs₂CO₃, K₂CO₃, organic bases) can identify one that is compatible with the substrate and product.[11] |
| Incorrect Stoichiometry of Base | An excess of base can promote undesired side reactions. | Use a precise stoichiometry of base relative to the NHC precatalyst, typically in the range of 1.0 to 1.2 equivalents. |
Workflow for Minimizing Base-Catalyzed Side Reactions
Caption: Troubleshooting workflow for base-catalyzed side reactions.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the N-heterocyclic carbene (NHC) in the this compound reaction?
A1: The NHC acts as an organocatalyst that facilitates a polarity reversal, or "umpolung," of the aldehyde's carbonyl carbon.[12] The catalytic cycle, first proposed by Breslow, involves the following key steps:[13][14]
-
Nucleophilic Attack: The nucleophilic NHC attacks the electrophilic carbonyl carbon of an aldehyde.
-
Breslow Intermediate Formation: A proton transfer leads to the formation of the key Breslow intermediate, which is a nucleophilic enaminol.[13][15]
-
Carbon-Carbon Bond Formation: The Breslow intermediate attacks a second molecule of the aldehyde.
-
Product Release and Catalyst Regeneration: The resulting intermediate collapses to release the this compound product and regenerate the NHC catalyst.[13]
Q2: How does the structure of the NHC catalyst affect the reaction outcome?
A2: The electronic and steric properties of the NHC catalyst play a crucial role in its activity and selectivity.
-
Electronic Effects: Electron-withdrawing groups on the N-aryl substituents of the NHC can enhance the catalyst's activity and, in some cases, improve enantioselectivity.[13]
-
Steric Hindrance: The steric bulk of the N-substituents can influence the stereochemical outcome of the reaction, which is particularly important in asymmetric this compound condensations.[16] Chiral, bicyclic triazolium scaffolds have been shown to provide high levels of stereocontrol.[15]
-
Backbone Structure: The nature of the heterocyclic ring (e.g., thiazolium, imidazolium, triazolium) also impacts the catalyst's stability and reactivity.[12]
Q3: What are the best practices for setting up an NHC-catalyzed this compound reaction?
A3:
-
Purity of Reagents: Use highly pure and dry solvents and reagents. Aldehydes, in particular, should be free of the corresponding carboxylic acid, which can inhibit the reaction.
-
Inert Atmosphere: As discussed in the troubleshooting section, maintaining an inert atmosphere is critical to prevent oxidative side reactions.
-
Catalyst Generation: Ensure the complete generation of the active NHC from its precatalyst by allowing sufficient time for the reaction with the base before adding the substrate.
-
Temperature Control: Optimize the reaction temperature. While some reactions proceed well at room temperature, others may require cooling to improve selectivity or heating to increase the reaction rate.
-
Concentration: The reaction concentration can influence the reaction rate and selectivity. It is advisable to start with a concentration of around 0.1-0.5 M and optimize from there.
Q4: Can you provide a general, robust protocol for a standard this compound condensation?
A4: The following is a general starting point that can be adapted for specific substrates.
General Protocol for NHC-Catalyzed this compound Condensation
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add the NHC precatalyst (e.g., a triazolium salt, 0.05 mmol, 5 mol%).
-
Add anhydrous solvent (e.g., THF, 1.0 mL).
-
Add the base (e.g., DBU, 0.06 mmol, 6 mol%) and stir the mixture at room temperature for 20 minutes.
-
Add the aldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanism of NHC-Catalyzed this compound Condensation
Caption: Simplified catalytic cycle of the NHC-catalyzed this compound condensation.
III. References
-
Minimization of Amounts of Catalyst and Solvent in NHC-Catalyzed this compound Reactions of Solid Aldehydes: Mechanistic Consideration of Solid-to-Solid Conversion and Total Synthesis of Isodarparvinol B. ACS Omega. [Link]
-
Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. [Link]
-
Three competitive transition states in the this compound condensation compared to the clear rate-determining step in the Cannizzaro reaction. Organic & Biomolecular Chemistry. [Link]
-
Redox Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis. ACS Publications. [Link]
-
Advancements in N-heterocyclic carbenes (NHCs) catalysis for this compound reactions: A comprehensive review. Semantic Scholar. [Link]
-
An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. MDPI. [Link]
-
Advancements in N-heterocyclic Carbenes (NHCs) Catalysis for this compound Reactions: A Comprehensive Review from Past to Present. Chimica Techno Acta. [Link]
-
NHC-catalysed this compound condensation – is it all down to the Breslow intermediate?. Chemical Science. [Link]
-
NHC-catalysed this compound condensation – is it all down to the Breslow intermediate?. National Institutes of Health. [Link]
-
Cannizzaro reaction. Wikipedia. [Link]
-
Correction: Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Redox Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis. Organic Letters. [Link]
-
Redox Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis. Organic Chemistry Portal. [Link]
-
Oxidation Reactions with NHC Metal Complexes. Royal Society of Chemistry. [Link]
-
Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. IAS Fellows. [Link]
-
Enantioselective N-heterocyclic carbene-catalysed intermolecular crossed this compound condensations: improved catalyst design and the role of in situ racemisation. ResearchGate. [Link]
-
N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. MDPI. [Link]
-
This compound Condensation. Organic Chemistry Portal. [Link]
-
The Mechanism of N-Heterocyclic Carbene Organocatalysis through a Magnifying Glass. National Institutes of Health. [Link]
-
This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. ResearchGate. [Link]
-
This compound Condensation and Cannizzaro's Reaction. YouTube. [Link]
-
Cannizzaro Reaction. Chemist Wizards. [Link]
-
Advancements in N-heterocyclic carbenes (NHCs) catalysis for this compound reactions: A comprehensive review from past to present. ResearchGate. [Link]
-
N-Heterocyclic carbene (NHC)-catalyzed intramolecular this compound condensation–oxidation. Organic & Biomolecular Chemistry. [Link]
-
This compound Condensation. ResearchGate. [Link]
-
This compound condensation in imidazolium based room-temperature ionic liquids. ResearchGate. [Link]
-
This compound condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. ScienceAsia. [Link]
-
This compound Condensation. Organic Chemistry Tutor. [Link]
-
This compound Condensation Reaction. Scribd. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. chemistwizards.com [chemistwizards.com]
- 4. N-Heterocyclic carbene (NHC)-catalyzed intramolecular this compound condensation–oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Heterocyclic Carbene Catalysis under Oxidizing Conditions | MDPI [mdpi.com]
- 8. Redox Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Redox Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Benzoin Determination
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantification of active pharmaceutical ingredients (APIs), and the validation of these methods is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth, experience-driven comparison of the essential validation parameters for an HPLC method for the determination of benzoin, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
The Foundational Importance of Method Validation
An analytical method's validation is the documented evidence that the procedure is fit for its intended purpose. For the assay of an API like this compound, this means the method must be reliable, reproducible, and accurate under the specified conditions. Without a robust validation package, the data generated is scientifically indefensible. This guide will walk through the critical validation parameters, explaining the "why" behind each experimental choice and providing a comparative context for the results.
The Analytical Landscape: A Representative HPLC Method for this compound
While numerous HPLC methods can be developed for this compound, a common approach utilizes a reversed-phase C18 column. For the purpose of this guide, we will consider a representative method as a basis for our validation discussion.
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase |
A Deeper Dive into the Pillars of HPLC Method Validation
The validation of an HPLC method is a multi-faceted process, with each parameter providing a unique and critical piece of the puzzle. The following sections will dissect each of these pillars.
System Suitability: The Pre-flight Check
Before any validation or sample analysis, we must confirm that the chromatographic system is performing adequately. This is the essence of system suitability testing (SST). It's a series of checks to ensure the equipment, electronics, and analytical operations constitute an integral system that can be evaluated as a whole.[1]
Experimental Protocol for System Suitability Testing:
-
Prepare a standard solution of this compound at a concentration that will be used for the assay (e.g., 100 µg/mL).
-
Inject the standard solution six times consecutively.
-
Calculate the key system suitability parameters from the resulting chromatograms.
Table 2: Comparison of System Suitability Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria | Rationale |
| Tailing Factor (T) | Measures peak symmetry. | T ≤ 2.0 | A tailing peak can indicate column degradation or interactions with active sites, affecting peak integration and precision. |
| Theoretical Plates (N) | Measures column efficiency. | N > 2000 | A higher number of theoretical plates indicates a more efficient column, leading to sharper peaks and better resolution. |
| Relative Standard Deviation (%RSD) of Peak Area | Measures the precision of the injections. | %RSD ≤ 1.0% | This ensures the injector and detector are performing consistently. |
| Retention Time (RT) | Confirms the identity of the analyte. | Consistent RT (within a narrow window) | A stable retention time indicates a stable chromatographic system. |
The Validation Workflow: A Visual Representation
The process of HPLC method validation follows a logical sequence, ensuring that each parameter is evaluated systematically.
Caption: A flowchart illustrating the sequential workflow of HPLC method validation.
Specificity: Ensuring the Method is Selective for this compound
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] For a stability-indicating method, forced degradation studies are the gold standard for demonstrating specificity.[3][4][5]
Experimental Protocol for Forced Degradation Studies:
-
Prepare solutions of this compound in the diluent.
-
Expose the solutions to various stress conditions to induce degradation (typically aiming for 5-20% degradation).[6]
-
Analyze the stressed samples by the proposed HPLC method.
-
Evaluate the chromatograms for the separation of the this compound peak from any degradation products.
Table 3: Comparison of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Typical Reagents and Conditions | Expected Outcome for this compound |
| Acid Hydrolysis | 0.1 M HCl, heated at 60°C for 2 hours | Potential hydrolysis of the α-hydroxyketone moiety. |
| Base Hydrolysis | 0.1 M NaOH, at room temperature for 30 minutes | This compound is known to undergo rearrangement (benzilic acid rearrangement) in the presence of a strong base. |
| Oxidative Degradation | 3% H₂O₂, at room temperature for 1 hour | Oxidation of the alcohol group to a carboxylic acid or cleavage of the C-C bond. |
| Thermal Degradation | Solid sample heated at 105°C for 24 hours | Potential for dehydration or other thermal decomposition products. |
| Photolytic Degradation | Solution exposed to UV light (e.g., 254 nm) for 24 hours | Photochemical reactions may lead to various degradation products. |
A successful specificity study will demonstrate that the this compound peak remains pure and is well-resolved from all degradation peaks, as confirmed by a peak purity analysis using a photodiode array (PDA) detector.
Linearity and Range: Proportionality of Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7]
Experimental Protocol for Linearity:
-
Prepare a series of at least five standard solutions of this compound at different concentrations. For an assay, this typically covers 80% to 120% of the target concentration.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis.
Table 4: Comparison of Linearity Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Correlation Coefficient (r²) | Measures the goodness of fit of the linear regression. | r² ≥ 0.999 |
| Y-intercept | Indicates the response at zero concentration. | Should be close to zero. |
| Residual Plot | A visual assessment of the linearity. | Random distribution of points around the x-axis. |
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to a reference method.
Experimental Protocol for Accuracy:
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level (a total of nine determinations).[7]
-
For drug product analysis, spike a known amount of this compound into a placebo formulation.
-
Analyze the samples and calculate the percentage recovery.
Table 5: Comparison of Accuracy Data and Acceptance Criteria
| Concentration Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 99.5% | 0.8% | 98.0% - 102.0% recovery with a low %RSD. |
| 100% | 100.2% | 0.6% | |
| 120% | 101.1% | 0.7% |
Precision: Agreement Between Measurements
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol for Precision:
-
Repeatability: Analyze a minimum of six replicate samples of this compound at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different HPLC system.
-
Calculate the %RSD for each set of measurements and for the combined data.
Table 6: Comparison of Precision Data and Acceptance Criteria
| Precision Level | %RSD (Peak Area) | Acceptance Criteria |
| Repeatability (Day 1, Analyst 1) | 0.5% | %RSD ≤ 2.0% |
| Intermediate Precision (Day 2, Analyst 2) | 0.7% | |
| Overall Precision (Combined Data) | 0.9% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
Experimental Protocol for LOD and LOQ (based on the calibration curve):
-
Determine the slope (S) of the linearity curve.
-
Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Table 7: Comparison of LOD and LOQ
| Parameter | Typical Value for a UV-absorbing Analyte | Significance |
| LOD | e.g., 0.1 µg/mL | Useful for impurity identification. |
| LOQ | e.g., 0.3 µg/mL | The lowest concentration for which reliable quantitative results can be reported. |
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol for Robustness:
-
Identify critical method parameters that could potentially vary during routine use.
-
Introduce small, deliberate variations to these parameters one at a time.
-
Analyze a system suitability solution under each varied condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).
Table 8: Comparison of Robustness Parameters and Variations
| Parameter | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | Minor shift in retention time, but system suitability should remain within limits. |
| Mobile Phase Composition | ± 2% in organic modifier | May affect retention time and resolution. |
| Column Temperature | ± 5 °C | Can influence retention time and peak shape. |
If the system suitability criteria are met under all varied conditions, the method is considered robust.
The Interplay of Validation Parameters
It is crucial to understand that these validation parameters are not independent silos. They are interconnected and collectively contribute to the overall confidence in the analytical method.
Caption: A diagram illustrating the interconnectedness of HPLC method validation parameters.
Conclusion: A Self-Validating System for Trustworthy Results
This guide has provided a comprehensive comparison and detailed protocols for the validation of an HPLC method for the determination of this compound. By meticulously evaluating each parameter—from system suitability to robustness—and understanding their interplay, researchers and scientists can build a self-validating analytical system. This not only ensures compliance with regulatory expectations but, more importantly, generates data that is scientifically sound, reliable, and ultimately, trustworthy. The causality behind each experimental choice is rooted in the fundamental principles of analytical chemistry, and a well-executed validation is the hallmark of expertise and scientific integrity.
References
- Alsante, K. M., et al. (2007). The role of forced degradation studies in stability indicating HPLC method development. LCGC North America, 25(7), 646-664.
- Borman, P., & Elder, D. (Eds.). (2017). Q2(R1)
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- International Conference on Harmonisation. (2023). Q14: Analytical Procedure Development and Q2(R2)
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
- United States Pharmacopeia (USP).
- United States Pharmacopeia (USP).
- Heinänen, M., & Barbas, C. (2001). Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical form. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 1005–1010.
- Poonam Kasar. (2025). A Review on Stability-Indicating RP-HPLC Method Development and Validation in Accordance with ICH Guidelines. International Journal of Pharmaceutical Sciences, 3(8), 1361-1372.
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
- Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011–1040.
- International Conference on Harmonisation. (2023). Q2(R2)
- International Conference on Harmonisation. (2023). Q14 Analytical Procedure Development.
- Reynolds, D. W., et al. (2002). Forced degradation as an integral part of HPLC stability-indicating method development. Pharmaceutical Technology, 26(2), 48-56.
- FDA. (2018).
- Maggio, R. M. (2016). Validation Methods for Quantification of API in Finished Pharmaceutical Products: Relationship between Accuracy and Precision. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 74-80.
- Pappa, H., & Kieffer, R. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165.
- European Medicines Agency. (2023). ICH guideline Q14 on analytical procedure development.
- European Medicines Agency. (2006). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- International Council for Harmonisation. (2023).
- Galcera, M. I., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation. Journal of Pharmaceutical and Biomedical Analysis, 13(11), 1297-303.
- Pautet, F., & Flandin, A. (2009). Validation of an HPLC Method for quantitative Determination of Benzocaine in PHBV-Microparticles and PLA-Nanoparticles. Latin American Journal of Pharmacy, 28(3), 393-399.
- International Council for Harmonisation. (1996). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Al-Saeed, M. H. (2021). Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets. Journal of Analytical Methods in Chemistry, 2021, 5526983.
- Kumar, A., & Saini, G. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Research Journal of Pharmacy and Technology, 18(2), 1-8.
- Shah, I., et al. (2016). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Scientia Pharmaceutica, 84(3), 479–494.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. database.ich.org [database.ich.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. questjournals.org [questjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
A Senior Application Scientist's Guide to Benzoin Derivatives as Photoinitiators: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired reaction kinetics and final material properties. Among the various classes of photoinitiators, benzoin and its derivatives have long been recognized for their efficacy in initiating free radical polymerization upon exposure to UV light.[1][2] This guide provides an in-depth comparison of the efficacy of different this compound derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
The Underpinning Mechanism: Norrish Type I Cleavage
This compound and its derivatives primarily function as Norrish Type I photoinitiators .[3][4][5] This classification signifies that upon absorption of UV radiation, the photoinitiator molecule undergoes a unimolecular bond cleavage (α-cleavage) to generate two primary free radicals. In the case of this compound, this process yields a benzoyl radical and an alkoxybenzyl radical. Both of these radical species are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates.[1]
The efficiency of this radical generation is a critical determinant of the photoinitiator's overall efficacy. Factors such as the quantum yield of cleavage and the reactivity of the generated radicals with monomers play a significant role. A key advantage of Type I photoinitiators is that they do not require a co-initiator, simplifying the formulation of photocurable resins.[6]
However, it's worth noting that some substituted benzoins with longer-lived triplet excited states can also participate in Norrish Type II reactions , which involve hydrogen abstraction from a suitable donor molecule (a co-initiator), typically an amine.[1][4] This dual mechanism can sometimes enhance the overall initiation efficiency.
Visualizing the Norrish Type I Mechanism
Caption: Workflow for evaluating photopolymerization kinetics using Photo-DSC.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a homogenous mixture of the monomer (e.g., β-hydroxyethyl methacrylate) and the this compound derivative photoinitiator at a specific concentration (e.g., 0.1-1% w/w).
-
Sample Loading: Accurately weigh a small amount (typically 1-5 mg) of the mixture into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the Photo-DSC cell. Equilibrate the cell to the desired temperature (e.g., 30°C).
-
UV Irradiation: Expose the sample to UV light of a controlled intensity and wavelength (e.g., 365 nm).
-
Data Recording: Record the heat flow as a function of time throughout the irradiation period.
-
Data Analysis: The rate of polymerization (Rp) is directly proportional to the heat flow. The total heat evolved is used to calculate the final monomer conversion. By comparing the Rp and conversion values for different photoinitiators under identical conditions, their relative efficacies can be determined. [7]
Real-Time Infrared (RT-IR) Spectroscopy
RT-IR spectroscopy is another valuable technique for monitoring the kinetics of photopolymerization. It follows the disappearance of a characteristic IR absorption band of the monomer's reactive group (e.g., the C=C double bond in acrylates) as it is converted to a single bond in the polymer.
Step-by-Step Protocol:
-
Sample Preparation: A thin film of the monomer/photoinitiator mixture is placed between two salt plates (e.g., KBr or NaCl).
-
Spectrometer Setup: The sample is placed in the IR spectrometer, and an initial spectrum is recorded.
-
Photopolymerization: The sample is irradiated with a UV source while IR spectra are continuously recorded at short time intervals.
-
Data Analysis: The decrease in the area of the characteristic monomer peak over time is used to calculate the rate of polymerization and the degree of conversion.
Concluding Remarks for the Practicing Scientist
The selection of a this compound derivative as a photoinitiator should be guided by the specific requirements of the application, including the desired cure speed, the spectral output of the UV source, and the optical properties of the formulation.
-
For general-purpose applications with broadband mercury lamps, This compound ethers (methyl, ethyl, isobutyl) offer a robust and cost-effective solution.
-
When working with longer wavelength UV sources or in pigmented systems, derivatives with red-shifted absorption spectra , such as those with methylthio substituents, are likely to provide superior performance.
-
It is crucial to experimentally validate the efficacy of a chosen photoinitiator within the specific monomer system and under the intended processing conditions. Techniques like Photo-DSC and RT-IR are indispensable tools for such evaluations.
By understanding the fundamental mechanisms and structure-activity relationships of this compound derivatives, and by employing rigorous experimental methodologies, researchers can make informed decisions to optimize their photopolymerization processes.
References
- Zhaoxi, L., Yonglie, C., Zhan, W., Tingen, Y., Yi, H., & Manfu, L. (1982). THE KINETICS OF PHOTOPOLYMERIZATION OF β-HYDROXYETHYL METHACRYLATE. Acta Polymerica Sinica, 1982(3), 409.
-
ResearchGate. (n.d.). Main families of type I photoinitiators. Retrieved from [Link]
-
ResearchGate. (n.d.). Multifunctional this compound derivatives based macrophotoinitiators: Synthesis, inorganic fillers modification, and fabrication of composite materials. Retrieved from [Link]
-
ResearchGate. (n.d.). This compound type photoinitiator for free radical polymerization. Retrieved from [Link]
- Santos, J. I., & et al. (2023).
-
OUCI. (n.d.). This compound type photoinitiator for free radical polymerization. Retrieved from [Link]
- Ortyl, J., & et al. (2022). Photoinitiators for Medical Applications—The Latest Advances.
- Esen, D. S., Arsu, N., & Turro, N. (2013). This compound type photoinitiator for free radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 51(9), 1865-1871.
-
Tintoll. (n.d.). Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. Retrieved from [Link]
-
Bomar. (2022, January 31). Photoinitiators Formulation Overview. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Photochemical .alpha. cleavage of this compound derivatives. Polar transition states for free-radical formation. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Photochemistry of this compound ethers. Type I cleavage by low energy sensitization. Retrieved from [Link]
-
ResearchGate. (n.d.). This compound‐terminated polyurethane as macrophotoinitiator for synthesis of polyurethane–polymethyl methacrylate block copolymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Photoinitiating mechanisms of Norrish type I and Norrish type II photoinitiators. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] this compound type photoinitiator for free radical polymerization | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 5. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC-MS Methods for Benzoin Analysis
This guide provides an in-depth comparison and cross-validation strategy for two of the most powerful analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] The choice between these methods is not arbitrary; it depends on the analyte's physicochemical properties, the complexity of the sample matrix, and specific analytical goals such as sensitivity, selectivity, and throughput.[3] Cross-validation, the process of confirming that two distinct analytical methods yield equivalent and reliable results for the same sample, provides the highest degree of confidence in the data.[3]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounded in the principles of analytical chemistry and guided by international regulatory standards, to provide a self-validating framework for robust benzoin analysis.
Pillar 1: Understanding the Analytical Technologies
The fundamental differences between HPLC and GC-MS dictate their respective approaches to analyzing a molecule like this compound.
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] Because the analysis occurs at or near ambient temperature and in the liquid phase, HPLC is exceptionally well-suited for non-volatile or thermally labile compounds. This compound, with a melting point of 134-138°C and a boiling point of 194°C at reduced pressure, is analyzed in its native form without chemical modification, simplifying the workflow.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method separates compounds in a gaseous mobile phase based on their volatility and interaction with a stationary phase, followed by highly specific detection using a mass spectrometer.[3] The critical requirement is that the analyte must be volatile and thermally stable enough to exist in the gas phase without degradation. This compound's polar hydroxyl group (-OH) can lead to peak tailing and potential thermal degradation in the hot GC inlet. Therefore, a chemical modification step known as derivatization is mandatory to increase its volatility and thermal stability, typically by converting the active hydrogen into a non-polar silyl group.[3] This additional step is a key point of differentiation from the HPLC workflow.
Pillar 2: A Framework for Method Validation
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[4][5] Our experimental design adheres to the globally recognized guidelines from the International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration (FDA).[6][7][8][9]
The core validation parameters to be assessed for both HPLC and GC-MS methods are:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[7][10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:
-
Repeatability (Intra-day precision): Precision over a short interval of time with the same operator and equipment.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, etc.).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
Pillar 3: Detailed Experimental Protocols
The following protocols provide a validated, step-by-step methodology for the quantification of this compound.
Experimental Protocol 1: HPLC-UV Method
This protocol is designed for direct, robust quantification of native this compound.
-
Apparatus and Reagents
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound analytical standard (≥99.0% purity).
-
HPLC-grade acetonitrile and water.
-
Class A volumetric flasks and pipettes.
-
-
Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 247 nm (corresponds to a UV maximum for this compound).
-
Run Time: Approximately 10 minutes.
-
-
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve in a known volume of mobile phase, sonicate for 15 minutes to ensure complete dissolution, and filter through a 0.45 µm syringe filter prior to injection.
-
Experimental Protocol 2: GC-MS Method
This protocol incorporates the necessary derivatization step for successful gas-phase analysis.
-
Apparatus and Reagents
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for general-purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
This compound analytical standard (≥99.0% purity).
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Anhydrous pyridine and ethyl acetate (GC grade).
-
Helium (carrier gas, 99.999% purity).
-
-
Derivatization Procedure (Silylation)
-
This procedure must be performed in a moisture-free environment to prevent hydrolysis of the silylating reagent.
-
To a 100 µL aliquot of the standard or sample solution in ethyl acetate, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.[3]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[3]
-
Cool the vial to room temperature before GC-MS analysis. The active hydrogen on the this compound hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.
-
-
GC-MS Conditions
-
Inlet Temperature: 270°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at a rate of 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV. Acquire data in both full scan mode (m/z 50-400) for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
SIM Ions for this compound-TMS: m/z 73 (base peak for TMS), 105 (benzoyl fragment), and 284 (molecular ion of TMS-derivative).
-
Data Presentation: A Comparative Performance Summary
The following table summarizes the expected performance characteristics derived from the validation of each method, providing a clear basis for comparison.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Causality & Expert Commentary |
| Specificity | High. Achieved via chromatographic retention time and UV spectral purity. Potential for interference from co-eluting compounds with similar UV absorbance. | Very High. Achieved via retention time and a unique mass fragmentation pattern ("fingerprint"), providing an extra dimension of confirmation.[10] | MS detection is inherently more specific than UV detection. The mass spectrum provides structural information, significantly reducing the risk of misidentification due to matrix interference. |
| **Linearity (R²) ** | ≥0.999 | ≥0.998 | Both techniques exhibit excellent linearity. The slightly lower R² in GC-MS can sometimes be attributed to the multi-step sample preparation (derivatization). |
| Range | 1 - 100 µg/mL | 0.1 - 25 µg/mL | GC-MS often provides a lower limit of quantitation, making it suitable for trace analysis. The upper range may be limited by detector saturation or derivatization efficiency. |
| Accuracy (% Recovery) | 98.5 - 101.5% | 97.0 - 103.0% | Both methods demonstrate excellent accuracy, falling well within typical acceptance criteria (e.g., 98-102%).[13] |
| Precision (%RSD) | Repeatability: <1.0% Intermediate: <2.0% | Repeatability: <2.5% Intermediate: <4.0% | HPLC, with its simpler sample preparation, generally yields higher precision (lower %RSD). The manual derivatization step in the GC-MS protocol introduces a potential source of variability. |
| LOD | ~0.3 µg/mL | ~0.03 µg/mL | The sensitivity of the mass spectrometer, especially in SIM mode, results in a significantly lower limit of detection compared to a standard UV detector. |
| LOQ | ~1.0 µg/mL | ~0.1 µg/mL | Consistent with the LOD, the LOQ for GC-MS is superior, enabling the accurate measurement of trace quantities of this compound. |
| Analysis Time | ~10 min/sample | ~15 min/sample (plus 30-60 min for derivatization) | While the chromatographic run times are comparable, the overall sample throughput for HPLC is significantly higher due to the absence of the time-consuming derivatization step. |
Visualization of Experimental & Logical Workflows
Diagrams provide an at-a-glance understanding of the processes involved.
Caption: Experimental workflow for this compound analysis by GC-MS.
Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful, validatable techniques for the quantification of this compound, but they are not interchangeable. The choice of method should be driven by the specific analytical objective.
-
HPLC-UV is the method of choice for routine quality control and high-throughput analysis. Its primary advantages are the simplicity of sample preparation (no derivatization), higher precision, and faster overall analysis time. It is robust, reliable, and perfectly suited for assay and purity testing where concentration levels are relatively high.
-
GC-MS is the superior method for trace-level analysis, impurity identification, and in complex matrices. Its exceptional sensitivity (lower LOD/LOQ) and unparalleled specificity make it ideal for detecting this compound at low concentrations or for confirming its identity without ambiguity. [14]The trade-off for this enhanced performance is a more complex and time-consuming workflow that requires careful execution of the derivatization step.
The cross-validation of these two orthogonal methods provides the ultimate level of scientific rigor. By demonstrating that a direct, non-destructive method (HPLC) and a highly specific, post-modification method (GC-MS) produce statistically equivalent results, one can have the highest possible confidence in the accuracy and reliability of the analytical data for this compound. This robust approach ensures data integrity, a cornerstone of scientific research and drug development.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Papadoyannis, I. N., et al. (2010). Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
GMP Compliance. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]
-
Mathe, C., et al. (2004). Analytical investigation of styrax and this compound balsams by HPLC-PAD-fluorimetry and GC-MS. Phytochemical Analysis. [Link]
-
ResearchGate. (2010). Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: Applications in clinical and forensic toxicology. [Link]
-
ResearchGate. (2004). Analytical investigation of styrax and this compound balsams by HPLC-PAD-fluorimetry and GC-MS. [Link]
-
Torrado, S., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
MOST Wiedzy. Application of GC-MS/MS technique for the determination of benzodiazepines in blood samples. [Link]
-
Wikipedia. This compound (organic compound). [Link]
-
National Center for Biotechnology Information. (2023). This compound Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control. [Link]
-
Neliti. (2016). Analytical Method Validation of Benzene Using High Performance Liquid Chromatography in Beverage Containing Sodium Benzoate and Ascorbic Acid. [Link]
-
ACS Publications. (2023). Qualitative and Quantitative Secondary Metabolite Profiles in a Large Set of Sumatra this compound Samples. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. [Link]
-
ResearchGate. (2008). Development and Validation of an HPLC Method for the Determination of Six 1,4-Benzodiazepines in Pharmaceuticals and Human Biological Fluids. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
Sources
- 1. This compound (organic compound) - Wikipedia [en.wikipedia.org]
- 2. This compound Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. fda.gov [fda.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. propharmagroup.com [propharmagroup.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Method Validation of Benzene Using High Performance Liquid Chromatography in Beverage Containing Sodium Benzoate and Ascorbic Acid - Neliti [neliti.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analytical investigation of styrax and this compound balsams by HPLC- PAD-fluorimetry and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Art of Asymmetry: A Comparative Guide to Chiral Catalysts in Enantioselective Benzoin Condensation
For researchers, scientists, and professionals in drug development, the precise construction of chiral molecules is a cornerstone of innovation. The enantioselective benzoin condensation, a powerful carbon-carbon bond-forming reaction, offers a direct route to valuable α-hydroxy ketones, key building blocks in the synthesis of pharmaceuticals and natural products. The success of this reaction hinges on the choice of a chiral catalyst capable of dictating the stereochemical outcome with high fidelity. This guide provides an in-depth, objective comparison of the predominant chiral catalysts employed in this transformation, supported by experimental data and mechanistic insights to inform your catalyst selection and experimental design.
The Archetypal Challenge: Taming Enantioselectivity in the this compound Condensation
The this compound condensation, first reported by Wöhler and Liebig in 1832, involves the dimerization of two aldehydes to form an α-hydroxy ketone, also known as a this compound.[1] The reaction's utility was significantly expanded with the discovery of cyanide and later thiazolium salts as effective catalysts.[1][2] Mechanistically, these catalysts facilitate the "umpolung" or reversal of polarity of one aldehyde molecule, transforming it into a nucleophilic acyl anion equivalent that can then attack a second aldehyde molecule.[3][4]
The central challenge lies in controlling the three-dimensional arrangement of the newly formed stereocenter. An effective chiral catalyst must not only accelerate the reaction but also create a well-defined chiral environment to favor the formation of one enantiomer over the other. This guide will dissect the performance of three major classes of chiral catalysts: the classical cyanide-based systems, and the more modern and versatile N-heterocyclic carbenes (NHCs), specifically thiazolium and triazolium salts.
A Comparative Analysis of Chiral Catalyst Performance
The choice of catalyst has a profound impact on the enantiomeric excess (ee%), chemical yield, substrate scope, and reaction conditions of the enantioselective this compound condensation. Here, we compare the key characteristics of cyanide-based catalysts, chiral thiazolium salts, and chiral triazolium salts.
Cyanide-Based Catalysts: The Historical Precedent
While historically significant, the use of chiral cyanide-based catalysts for enantioselective this compound condensation is less common in modern synthetic chemistry due to the inherent toxicity of cyanide. However, advancements have been made in employing cyanide catalysis for specific applications, such as the cross silyl this compound reaction.[5] The mechanism involves the nucleophilic attack of the cyanide ion on the aldehyde, forming a cyanohydrin intermediate which then acts as the acyl anion equivalent.[4][6]
Key Characteristics:
-
Advantages: Can be effective for specific transformations like the silyl this compound reaction.[5]
-
Disadvantages: High toxicity, limited development of broadly effective chiral variants, and often requires strictly anhydrous conditions.
N-Heterocyclic Carbenes (NHCs): A Paradigm Shift in Asymmetric Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as a dominant force in organocatalysis, and their application to the enantioselective this compound condensation has been transformative.[3][7] Generated in situ from the deprotonation of azolium salts (e.g., thiazolium or triazolium salts), these powerful nucleophiles readily add to aldehydes to form the key "Breslow intermediate," the pivotal acyl anion equivalent in the catalytic cycle.[8][9]
Chiral thiazolium salts were the first NHC precatalysts to be explored for the asymmetric this compound condensation.[9] Derived from natural sources like thiamine (Vitamin B1) or synthetically prepared, these catalysts offered the first glimpses into the potential of NHC-mediated enantioselective C-C bond formation.
However, achieving high levels of enantioselectivity with chiral thiazolium salts has proven to be a persistent challenge. Often, the resulting benzoins are obtained with only moderate enantiomeric excesses.[10][11] Computational studies have suggested that the lower selectivity of thiazolium catalysts compared to their triazolium counterparts may be due to the inherent electronic and steric properties of the thiazolium ring.[10]
Performance Data for a Representative Chiral Thiazolium Salt Catalyst:
| Catalyst | Aldehyde Substrate | Yield (%) | ee (%) | Reference |
| (S)-(-)-4-methyl-3-α-(1-napthyl)ethylthiazolium tetrafluoroborate | Benzaldehyde | 6 | 51 | [10] |
| Bicyclic Thiazolium Catalyst | Benzaldehyde | 20 | 10.5 | [10] |
The introduction of chiral triazolium salts marked a significant breakthrough in the field.[10] These catalysts have consistently demonstrated superior performance, affording benzoins in high yields and with excellent enantioselectivities, often exceeding 90% ee.[3][12] The enhanced stereocontrol is attributed to the specific steric and electronic environment created by the triazolium core and its substituents, which can be finely tuned to optimize catalyst performance.[13] Some of the most successful chiral triazolium salts incorporate features that allow for hydrogen bonding interactions, which are believed to play a crucial role in organizing the transition state and dictating the stereochemical outcome.[9][14][15]
Performance Data for Representative Chiral Triazolium Salt Catalysts:
| Catalyst | Aldehyde Substrate | Yield (%) | ee (%) | Reference |
| Enders' Triazolium Catalyst | Benzaldehyde | 66 | 84 | [9] |
| You's Bis-triazolium Catalyst | Benzaldehyde | - | 95 | [16] |
| Connon's Bifunctional Triazolium Precatalyst | Benzaldehyde | 90 | >99 | [14] |
| Knight and Leeper's Bicyclic Triazolium Salt | Benzaldehyde | 77 | 80 | [12] |
Mechanistic Insights: Visualizing the Catalytic Cycles
Understanding the catalytic cycle is paramount for rational catalyst design and reaction optimization. The following diagrams, rendered in DOT language, illustrate the accepted mechanisms for the cyanide-catalyzed and NHC-catalyzed this compound condensations.
The Cyanide-Catalyzed this compound Condensation
Caption: Catalytic cycle of the cyanide-catalyzed this compound condensation.
The N-Heterocyclic Carbene (NHC)-Catalyzed this compound Condensation
Caption: Catalytic cycle of the NHC-catalyzed this compound condensation.
Experimental Protocols: A Practical Guide
The following protocols are provided as a representative example for conducting an enantioselective this compound condensation using a chiral triazolium salt precatalyst.
General Procedure for Enantioselective this compound Condensation using a Chiral Triazolium Precatalyst
Materials:
-
Chiral triazolium salt precatalyst (e.g., as described by Connon et al.[14]) (4 mol%)
-
Aromatic aldehyde (1.0 equiv)
-
Base (e.g., Rb₂CO₃) (3.2 mol%)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the chiral triazolium salt precatalyst and the base.
-
Add the anhydrous solvent and stir the mixture for 10 minutes at room temperature.
-
Add the aromatic aldehyde to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Note: Reaction times and temperatures may need to be optimized for different substrates and catalysts. The rigorous exclusion of air and moisture is often crucial for reproducibility.[9]
Conclusion: Selecting the Optimal Catalyst for Your Needs
The enantioselective this compound condensation has matured into a highly efficient and selective transformation, largely due to the development of sophisticated chiral N-heterocyclic carbene catalysts. While traditional cyanide-based catalysts have their niche applications, their toxicity limits their widespread use.
For researchers seeking high enantioselectivity and broad substrate applicability, chiral triazolium salts are the catalysts of choice . The ability to fine-tune their steric and electronic properties, including the incorporation of hydrogen-bond donating functionalities, has led to catalysts that can achieve near-perfect enantiocontrol for a range of aromatic aldehydes.[14] Chiral thiazolium salts, while historically important, generally provide lower enantioselectivities.
The selection of the optimal catalyst will ultimately depend on the specific target molecule, the desired level of enantiopurity, and the scalability of the process. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions and accelerate their synthetic endeavors.
References
-
MDPI.
-
Beilstein Journal of Organic Chemistry.
-
PMC - PubMed Central.
-
PNAS.
-
ACS Publications - American Chemical Society.
-
Beilstein Journal of Organic Chemistry.
-
Royal Society of Chemistry.
-
Organic Chemistry Portal.
-
Benchchem.
-
RSC Publishing.
-
Chemical Science (RSC Publishing).
-
PMC.
-
Journal of the American Chemical Society.
-
ResearchGate.
-
Wikipedia.
-
ResearchGate.
-
Organic Chemistry Portal.
-
ResearchGate.
-
PubMed.
-
PubMed.
Sources
- 1. This compound condensation - Wikipedia [en.wikipedia.org]
- 2. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions [beilstein-journals.org]
- 4. This compound Condensation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism insight into the cyanide-catalyzed this compound condensation: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the this compound condensation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Highly Enantioselective this compound Condensation Reactions Involving a Bifunctional Protic Pentafluorophenyl-Substituted Triazolium Precatalyst [organic-chemistry.org]
- 15. The enantioselective this compound condensation promoted by chiral triazolium precatalysts: stereochemical control via hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
A Comparative Performance Analysis of Benzoin and Benzil as Photoinitiators for Radical Polymerization
A Technical Guide for Researchers in Polymer Science and Drug Development
In the field of photopolymerization, the selection of an appropriate photoinitiator is paramount to controlling reaction kinetics, final material properties, and overall process efficiency. Among the myriad of available options, benzoin and benzil represent two foundational α-carbonyl compounds that, while structurally similar, exhibit distinct photochemical behaviors. This guide provides a detailed performance comparison of this compound, a classic Norrish Type I photoinitiator, and benzil, which primarily functions as a Norrish Type II photoinitiator, to inform selection for specific research and development applications.
Fundamental Differences: Structure and Mechanism
The performance disparities between this compound and benzil originate from their fundamental structural differences. This compound is an α-hydroxy ketone, whereas benzil is an α-diketone. This seemingly minor variation dictates the primary pathway through which they generate the free radicals necessary to initiate polymerization.
-
This compound (Type I Photoinitiator): As a Type I initiator, this compound undergoes unimolecular bond cleavage upon absorption of UV radiation.[1] Specifically, the carbon-carbon bond alpha to the carbonyl group and adjacent to the hydroxyl group cleaves, a process known as α-cleavage or a Norrish Type I reaction.[2][3] This fragmentation directly yields two distinct carbon-centered radicals—a benzoyl radical and a hydroxybenzyl radical—both capable of initiating polymerization.[4]
-
Benzil (Type II Photoinitiator): Benzil, lacking the labile C-C bond characteristic of this compound, primarily functions as a Type II initiator.[5] Upon excitation to its triplet state, it does not efficiently cleave on its own. Instead, it engages in a bimolecular reaction, abstracting a hydrogen atom from a suitable donor molecule (a co-initiator), which is often a tertiary amine or an alcohol.[1][6] This process generates a ketyl radical from the benzil and a new radical from the hydrogen donor, which then initiates polymerization.
Caption: Workflow for comparing photoinitiator kinetics using Real-Time FT-IR.
Step-by-Step Procedure
-
Formulation: Prepare the formulations in amber vials under low-light conditions to prevent premature polymerization. Ensure complete dissolution of the photoinitiator.
-
Sample Preparation: Place a BaF₂ salt plate in the sample holder of the RT-FTIR spectrometer. Apply a small drop of the formulation onto the plate and cover with a second BaF₂ plate using a 25 µm spacer to ensure a consistent film thickness.
-
Baseline Spectrum: Record an initial IR spectrum before UV exposure. This serves as the 100% monomer reference (A₀).
-
Initiate Curing: While continuously acquiring spectra (e.g., 1 scan per second), turn on the UV light source (e.g., a 365 nm LED with a fixed intensity of 100 mW/cm²).
-
Data Acquisition: Continue recording spectra until the area of the C=C peak at ~810 cm⁻¹ no longer changes, indicating the reaction has reached its maximum conversion.
-
Analysis: Calculate the monomer conversion (C) at each time point (t) using the following equation: C(t) = (1 - Aₜ / A₀) * 100% where Aₜ is the area of the C=C peak at time t.
-
Comparison: Plot conversion vs. time curves for each photoinitiator system. Key performance metrics to extract include the induction period (time to onset of polymerization), the maximum polymerization rate (the steepest slope of the curve), and the final monomer conversion.
Selection Criteria and Conclusion
The choice between this compound and benzil is dictated by the specific requirements of the application.
Choose this compound (or its more efficient derivatives) when:
-
A simple, one-component initiation system is preferred.
-
Low initial color and good color stability are required.
-
Rapid curing is needed and a suitable UV source (UVC) is available.
Choose Benzil when:
-
Curing of thicker or pigmented systems is necessary, as its photobleaching can be advantageous. [7]* The presence of a co-initiator (like an amine) is already part of the formulation for other reasons (e.g., oxygen scavenging).
-
A slight yellow tint in the final product is acceptable.
This compound serves as a competent, though not exceptionally powerful, Type I photoinitiator suitable for applications where formulation simplicity and color stability are key. Its primary drawbacks are a modest quantum yield and an absorption profile concentrated in the UVC region. Benzil, in contrast, is a less efficient Type II initiator whose performance is critically tied to the presence of a co-initiator. Its inherent yellow color and tendency to cause discoloration limit its use primarily to niche applications where its photobleaching characteristic is a distinct advantage. For most modern, high-performance applications, both this compound and benzil have been largely superseded by more advanced, efficient, and less-yellowing photoinitiators (e.g., acylphosphine oxides and α-amino ketones). However, a thorough understanding of their fundamental photochemical behavior remains essential for all scientists and researchers in the field of polymer chemistry.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Benzil in Modern Polymer Chemistry.
- UDTECH. (2025, June 3). The Wonders of Benzil: Uncovering its Chemical Secrets.
- Samachem. (n.d.). Benzil as a Photoinitiator in Polymer Chemistry: Enabling Advanced Material Synthesis.
- Various Authors. (2013). This compound type photoinitiator for free radical polymerization. J Polym Sci Part A: Polym Chem.
- Hahn, V., et al. (n.d.). Benzil as a two-step-absorption photoinitiator. ResearchGate.
- Zhang, J., et al. (n.d.). Photochemical α-Cleavage Reaction of 3',5'-Dimethoxythis compound: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study. National Institutes of Health.
- Wikipedia. (n.d.). Benzil.
- Esen, D. S., et al. (2013). This compound type photoinitiator for free radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry.
- Various Authors. (2024). Biomass derived this compound photoinitiators for free radical polymerization. Polymer Chemistry.
- Unova Chemical. (n.d.). An overview of Photoinitiators.
- SIELC Technologies. (2025). UV-Vis Spectrum of Benzil.
- IGM Resins. (2022). Synergistic effect combining amines and aminoacrylates with Type I photoinitiators. RadTech 2022.
- Williamson, K.L. (1999). Nitric Acid Oxidation of this compound to Benzil.
- Weiss, V., et al. (n.d.). Absorption spectra of this compound and benzil in ethyl acetate. ResearchGate.
- Sigma-Aldrich. (n.d.). Photoinitiators for UV Curing.
- Valdebenito, A., et al. (2021). A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization. MDPI.
- Gellner, S. (n.d.). Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions.
- Chegg. (2019). Solved: this compound has an UV absorption at λmax = 247 nm.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of this compound.
- Bomar. (n.d.). Yellowing and Color Change in Oligomers & Coatings.
- Scranton, A., & Peiffer, R. (n.d.). An Overview of Oxygen Inhibition in Photocuring. RadTech.
- Ortyl, J., et al. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry. DOI:10.1039/D2PY01538B.
- O'Brien, A. K., & Bowman, C. N. (2004). The Impact of Oxygen on Photopolymerization Kinetics. RadTech Technical Proceedings.
- Benchchem. (2025). Technical Support Center: Addressing Oxygen Inhibition in Photopolymerization of Vinyl Methacrylate.
- Valdebenito, A., et al. (n.d.). Effect of tertiary amines on yellowing of UV-curable epoxide resins. ResearchGate.
- Hutchinson, J., & Ledwith, A. (1973). Mechanisms and relative efficiencies in radical polymerization photoinitiated by this compound, this compound methyl ether and benzil. Polymer. DOI: 10.1016/0032-3861(73)90002-5.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Photochemical α-Cleavage Reaction of 3’,5’-Dimethoxythis compound: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liftchem.com [liftchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization [mdpi.com]
- 6. Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzil - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Assessing the Antioxidant and Antimicrobial Activities of Synthetic Benzoin Derivatives
In the landscape of medicinal chemistry, the benzoin scaffold represents a privileged structure, a foundational blueprint for developing novel therapeutic agents. These 1,2-diaryl-2-hydroxyethanones and their derivatives have garnered significant attention for their diverse biological activities, including promising antioxidant and antimicrobial properties.[1] This guide offers an in-depth, comparative analysis of these activities, grounded in established experimental protocols and mechanistic insights, to aid researchers in the effective evaluation of novel synthetic this compound derivatives.
Part 1: Comparative Antioxidant Activity of this compound Derivatives
The therapeutic potential of antioxidants lies in their ability to neutralize reactive oxygen species (ROS), mitigating the oxidative stress implicated in a host of pathologies. Phenolic compounds, a class to which many biologically active this compound derivatives belong, are particularly effective antioxidants.[2]
Mechanism of Antioxidant Action
The antioxidant capacity of phenolic this compound derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[2][3] This process is often facilitated by the hydroxyl groups on the aromatic rings. The key mechanisms include:
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (ArO•).[3][4]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation and a stabilized anion of the original radical.[4][5]
The efficiency of these processes is heavily influenced by the number and position of hydroxyl groups and the presence of other electron-donating or electron-withdrawing substituents on the this compound core structure.[5][6]
Comparative Analysis of Antioxidant Activity
To illustrate the impact of structural modifications, we compare the free radical scavenging activity of three synthetic hydroxy this compound derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The activity is expressed as the IC50 value, which is the concentration of the derivative required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound ID | Structure | DPPH Scavenging Activity (IC50, µM)[1] |
| 1 | 4-Hydroxythis compound | 108.7 ± 1.2 |
| 2 | 3,4-Dihydroxythis compound | 29.3 ± 0.3 |
| 3 | 3,4,5-Trihydroxythis compound | 16.5 ± 0.2 |
| Control | Ascorbic Acid (Vitamin C) | 21.1 ± 0.2 |
Data sourced from Çevik et al. (2022)[1].
As the data clearly indicates, the antioxidant activity increases with the number of hydroxyl groups on the aromatic ring. The presence of a catechol (3,4-dihydroxy) moiety in Compound 2 significantly enhances activity compared to the single hydroxyl group in Compound 1 . The addition of a third hydroxyl group in Compound 3 results in antioxidant activity surpassing that of the standard control, Ascorbic Acid. This structure-activity relationship is a critical consideration in the rational design of potent antioxidant agents.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a robust method for quantifying the antioxidant potential of synthetic this compound derivatives.[7][8] The principle lies in the neutralization of the stable DPPH free radical, which has a deep violet color, by the antioxidant. This results in a color change to pale yellow, and the reduction in absorbance is measured spectrophotometrically at approximately 517 nm.[7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (HPLC grade)
-
Test this compound Derivatives
-
Positive Control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of DPPH Stock Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol.
-
Causality: Methanol is an effective solvent for both the DPPH radical and a wide range of organic compounds. The solution must be freshly prepared and kept in the dark, as DPPH is light-sensitive and can degrade, leading to inaccurate baseline readings.[9]
-
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a stock solution of the this compound derivative in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Prepare a similar dilution series for the positive control (Ascorbic Acid).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or standard to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all test and standard wells.
-
Control Wells: Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution. This serves as the negative control (Acontrol).
-
Mix the contents of the wells gently by pipetting.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Causality: The 30-minute incubation period allows the scavenging reaction to reach a steady state.[9]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration using the following formula:[7] % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100
-
Plot the % Scavenging Activity against the concentration of the test compound.
-
Determine the IC50 value (the concentration required to cause 50% inhibition) from the graph using linear regression analysis.
-
Caption: Mechanism of the DPPH radical scavenging assay.
Part 2: Comparative Antimicrobial Activity of this compound Derivatives
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. This compound derivatives have emerged as a promising class of compounds, with studies demonstrating their efficacy against a range of bacteria and fungi.[10][11][12]
Mechanism of Antimicrobial Action
While the precise mechanisms are still under investigation for many derivatives, the antimicrobial action of this compound-related compounds is often attributed to their ability to:
-
Disrupt Cell Membranes: The lipophilic nature of the this compound core can facilitate its insertion into the lipid bilayer of microbial cell membranes, disrupting membrane integrity and leading to the leakage of essential cellular components.[13]
-
Inhibit Essential Enzymes: Functional groups on the this compound structure can interact with and inhibit enzymes crucial for microbial survival, such as those involved in metabolic pathways or DNA replication.[13]
-
Generate Oxidative Stress: Some derivatives may promote the generation of intracellular ROS within the microbe, leading to oxidative damage and cell death.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[14][15] Here, we compare the MIC values of three this compound derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Compound ID | Structure | MIC (µg/mL) vs. S. aureus[1] | MIC (µg/mL) vs. E. coli[1] |
| 4 | 2-Hydroxy-4'-methylthis compound | 125 | >500 |
| 5 | 2-Hydroxy-4'-chlorothis compound | 62.5 | 250 |
| 6 | 2,4-Dihydroxythis compound | 62.5 | 125 |
| Control | Ampicillin | 0.98 | 3.9 |
Data sourced from Çevik et al. (2022)[1].
The results highlight several key points. Firstly, the tested this compound derivatives show greater potency against the Gram-positive S. aureus than the Gram-negative E. coli. This is a common observation, as the outer membrane of Gram-negative bacteria provides an additional barrier to drug entry. Secondly, the introduction of a chlorine atom (Compound 5 ) or an additional hydroxyl group (Compound 6 ) enhances the activity compared to the methyl-substituted derivative (Compound 4 ).
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent in a quantitative manner.[15][16][17]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture (e.g., S. aureus ATCC 25923)
-
Growth medium (e.g., Mueller-Hinton Broth, MHB)
-
Test this compound Derivatives
-
Positive Control (e.g., Ampicillin)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) and then dilute in MHB to twice the highest desired test concentration.
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the concentrated compound solution to the first column of wells, creating a total volume of 200 µL.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last dilution column.[18]
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). This brings the final volume in each well to 200 µL and halves the compound concentrations to the desired final test range.
-
-
Controls:
-
Growth Control: A well containing 100 µL of MHB and 100 µL of inoculum (no compound).
-
Sterility Control: A well containing 200 µL of uninoculated MHB.
-
Positive Control: A row of wells with a serial dilution of a standard antibiotic (e.g., Ampicillin).
-
-
Incubation:
-
Reading the MIC:
-
After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the this compound derivative at which there is no visible growth (i.e., the well is clear).[16]
-
Caption: Workflow for the broth microdilution MIC assay.
Part 3: Integrated Workflow for Synthesis and Evaluation
A systematic approach is paramount in drug discovery. The following diagram illustrates a logical workflow from the initial synthesis of this compound derivatives to their comprehensive biological evaluation. This integrated process ensures that structure-activity relationships are methodically explored.
Caption: Integrated workflow for this compound derivative drug discovery.
By adhering to these rigorous, self-validating protocols and maintaining a clear understanding of the underlying mechanisms, researchers can effectively assess and compare the biological activities of novel this compound derivatives, paving the way for the development of next-generation therapeutic agents.
References
-
Gülçin, İ. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Biochemistry, 44(9), e13394. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Cheng, Z., et al. (2009). Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. Bioorganic & Medicinal Chemistry, 17(13), 4647-4655. [Link]
-
Andrés-García, E., et al. (2023). Mechanisms of action by which phenolic compounds present antioxidant activity. Antioxidants, 12(3), 663. [Link]
-
Wikipedia. (2024). Broth microdilution. Wikipedia. [Link]
-
Škorić, D., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. International Journal of Molecular Sciences, 24(6), 5485. [Link]
-
Open Access Pub. (n.d.). Broth Microdilution. International Journal of Antibiotic Research. [Link]
-
Çevik, U. A., et al. (2022). Synthesis of hydroxy this compound/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. Molecules, 27(1), 304. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Moreira, I. M., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
-
Efenberger-Szmechtyk, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 883499. [Link]
-
Moreira, I. M., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]
-
Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Khanam, J. A., et al. (2004). Antimicrobial Activity of Some Schiff Bases Derived from this compound, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Journal of Biological Sciences, 4(3), 340-343. [Link]
-
Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101829. [Link]
-
Sheela, S., & Friedland, G. (2017). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Indian Journal of Pharmaceutical Education and Research, 51(4), 629-638. [Link]
-
Teshome, A. (2018). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. International Journal of Food Science and Agriculture, 2(4), 1-8. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
-
Sangapurada, M. S., et al. (2022). The Effect of Substituents and Functional Groups on Enhancing the Antioxidant Activity of this compound Derivatives. Current Chemical Biology, 16(1), 70-79. [Link]
-
Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Elabscience. [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 46(6), 549-555. [Link]
-
Vijayalakshmi, A., & Snekalatha, S. (2018). Synthesis, characterization, and evaluation of some novel derivatives of this compound. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 346-350. [Link]
-
Platzer, M., et al. (2022). DPPH Radical Scavenging Assay. Processes, 10(11), 2248. [Link]
-
Sangapurada, M. S., et al. (2022). The Effect of Substituents and Functional Groups on Enhancing the Antioxidant Activity of this compound Derivatives. ResearchGate. [Link]
-
Hacini, Z., et al. (2018). Evaluation of antibacterial and antioxidant activities of three types of this compound resin. European Journal of Chemistry, 9(4), 408-411. [Link]
-
Hacini, Z., et al. (2018). Evaluation of antibacterial and antioxidant activities of three types of this compound resin. European Journal of Chemistry, 9(4), 408-411. [Link]
-
This compound Supplier. (2025). What are the effects of this compound on microorganisms?. Blog. [Link]
-
Patel, K. R., & Patel, N. B. (2012). Antimicrobial Studies on Derivatives of Benzocaine. Indian Journal of Applied Research, 4(7), 1-2. [Link]
-
Vijayalakshmi, A., & Snekalatha, S. (2018). Anthelmintic activity of synthesized this compound derivatives. ResearchGate. [Link]
-
Dabhi, H. R., et al. (2013). Synthesis, characterization and biological evaluation of some novel isoxazole and benzodiazepine derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 646-651. [Link]
-
Al-Salahi, R., et al. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 21(11), 1460. [Link]
-
Le, N. T. G., et al. (2021). Synthesis and biological evaluation of novel benzo[a]pyridazino[3,4-c]phenazine derivatives. Bioorganic & Medicinal Chemistry Letters, 43, 128054. [Link]
-
Hacini, Z., et al. (2018). Evaluation of antibacterial and antioxidant activities of three types of this compound resin. ResearchGate. [Link]
-
Szymańska, J., et al. (2021). Microbial Synthesis of (S)- and (R)-Benzoin in Enantioselective Desymmetrization and Deracemization Catalyzed by Aureobasidium pullulans Included in the Blossom Protect™ Agent. Molecules, 26(11), 3326. [Link]
Sources
- 1. Synthesis of hydroxy this compound/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 3. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Activity of Some Schiff Bases Derived from this compound, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are the effects of this compound on microorganisms? - Blog [sinoshiny.com]
- 14. openaccesspub.org [openaccesspub.org]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to the Phytochemical Landscape of Siam and Sumatra Benzoin Resins
This guide offers an in-depth comparative analysis of Siam (Styrax tonkinensis) and Sumatra (Styrax benzoin and Styrax paralleloneurum) this compound resins, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple catalog of compounds, we will explore the causal relationships between phytochemical composition, analytical methodologies, and the resins' distinct applications in the pharmaceutical, fragrance, and flavor industries.
Introduction: Beyond the Balsam
This compound is a balsamic resin obtained from the pathological exudation of trees belonging to the genus Styrax. For centuries, it has been a cornerstone of traditional medicine, perfumery, and incense.[1][2] However, the term "this compound" encompasses two commercially and chemically distinct varieties: Siam this compound, primarily sourced from Styrax tonkinensis in Southeast Asia (Laos, Vietnam, Thailand), and Sumatra this compound, obtained from Styrax this compound and Styrax paralleloneurum in Indonesia.[3][4][5]
While both are valued for their aromatic and therapeutic properties, their underlying phytochemical profiles are fundamentally different. This distinction is critical for quality control, targeted drug discovery, and formulation development. This guide provides the technical foundation to differentiate these resins, select appropriate analytical strategies, and understand the implications of their unique chemical compositions.
The Core Chemical Dichotomy: Benzoic vs. Cinnamic Resins
The most significant phytochemical distinction between Siam and Sumatra this compound lies in the nature of their principal balsamic acids and their corresponding esters. This fundamental difference defines their aromatic character, influences their biological activity, and serves as the primary marker for their identification.
-
Siam this compound: A Benzoic Acid Profile Siam this compound is characterized by a high concentration of benzoic acid and its esters.[3] The dominant constituent is coniferyl benzoate , which can comprise 60-80% of the resin.[6] This, along with a significant amount of free benzoic acid (around 10-12%), establishes its chemical signature.[6][7] The presence of vanillin (though in smaller amounts, <5%) is also a key contributor to its distinctly sweet, vanilla-like aroma, making it highly prized in perfumery and as a flavoring agent.[3][8] The resin also contains triterpenoids, notably siaresinolic acid .[6]
-
Sumatra this compound: A Cinnamic Acid Profile In contrast, Sumatra this compound is primarily composed of cinnamic acid and its esters, with cinnamic acid content often being double that of benzoic acid.[9] Key constituents include free cinnamic acid, cinnamyl cinnamate, and coniferyl cinnamate.[3][10] This composition imparts a spicier, more balsamic, and slightly smoky aroma compared to the Siam variety.[5] Sumatra this compound also contains a complex mixture of other compounds, including benzoic acid, styrol, and triterpenic acids like sumaresinolic acid and siaresinolic acid.[9][11] The phytochemical profile of Sumatra this compound can also vary depending on the quality grade, with higher grades containing more volatile compounds like D-limonene and β-caryophyllene, while lower grades are richer in carboxylic acids.[12]
Quantitative Phytochemical Comparison
The following table summarizes the major chemical constituents and their approximate concentrations, providing a clear quantitative comparison between the two resin types. It is important to note that these values can vary based on geographical origin, age of the tree, and collection methods.
| Compound | Chemical Class | Siam this compound (S. tonkinensis) | Sumatra this compound (S. This compound, S. paralleloneurum) | Key References |
| Coniferyl Benzoate | Benzoic Acid Ester | 60 - 80% | Absent / Trace | [3][6] |
| Free Benzoic Acid | Balsamic Acid | ~10 - 12% | Present (variable, often <20%) | [7][9][13] |
| Free Cinnamic Acid | Balsamic Acid | Absent / Trace | Present (variable, can be >20%) | [9][14][13] |
| Cinnamyl Cinnamate | Cinnamic Acid Ester | Present (minor) | Present (major ester) | [10][11] |
| Benzyl Benzoate | Benzoic Acid Ester | < 2% (can be higher in some oils) | Present (variable) | [3][15] |
| Vanillin | Phenolic Aldehyde | < 5% (key aroma compound) | Present (traces) | [3][9] |
| Siaresinolic Acid | Triterpenoid | ~6% | Present | [6][9] |
| Sumaresinolic Acid | Triterpenoid | Present | Present | [9][11] |
Analytical Methodologies for Comprehensive Profiling
A multi-faceted analytical approach is essential to accurately characterize the complex mixture of volatile and non-volatile compounds in this compound resins. The choice of methodology is driven by the need to separate and identify the key chemical markers discussed previously.
Experimental Protocol 1: GC-MS for Volatile and Semi-Volatile Constituents
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds. Its high separation efficiency (GC) combined with definitive molecular identification (MS) makes it ideal for quantifying the free balsamic acids (benzoic and cinnamic), their simpler esters, and aromatic aldehydes like vanillin that define the resins' profiles.[15][16]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 100 mg of finely ground this compound resin into a 10 mL volumetric flask.
-
Add 8 mL of 96% ethanol and sonicate for 20 minutes to ensure complete dissolution.[14]
-
Bring the volume to 10 mL with ethanol and vortex thoroughly.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.
-
-
GC-MS Instrumentation and Conditions:
-
System: Agilent GC-MS system (or equivalent).
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes. Ramp to 280°C at a rate of 5°C/min. Hold at 280°C for 10 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-550.
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantify compounds using an internal or external standard method.
-
Experimental Protocol 2: HPLC-PDA for Non-Volatile Constituents
Causality: High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) is essential for analyzing the non-volatile fraction of the resin, which includes the larger esters (like coniferyl benzoate) and the triterpenic acids.[16][17] These compounds have low volatility and would not be suitable for GC-MS without derivatization. The PDA detector provides spectral information, aiding in peak identification and purity assessment.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare an ethanolic extract as described in the GC-MS protocol (Step 1).
-
Perform a 1:10 dilution of the filtered stock solution using the mobile phase as the diluent.
-
-
HPLC-PDA Instrumentation and Conditions:
-
System: Waters Alliance HPLC system (or equivalent) with a 2996 PDA detector.
-
Column: C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: Start with 95% A / 5% B. Linearly increase to 100% B over 40 minutes. Hold at 100% B for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA scan from 210-400 nm. Monitor specific wavelengths for quantification (e.g., 280 nm for phenolic compounds).
-
-
Data Analysis:
-
Identify peaks by comparing retention times and UV spectra with those of pure analytical standards.
-
Construct a calibration curve for each standard to quantify the respective compounds in the resin samples.
-
Mandatory Visualization: Analytical Workflow
The following diagram illustrates the logical flow for a comprehensive phytochemical analysis of this compound resins.
Caption: Workflow for the phytochemical analysis of this compound resins.
Implications for Research and Development
The distinct chemical compositions of Siam and Sumatra this compound directly translate to different functional properties and applications.
-
Pharmacological Activity: Sumatra this compound's high cinnamic acid content is linked to its traditional use as an antiseptic and expectorant, as cinnamic acid and its derivatives are known for their antimicrobial and antifungal activities.[9][10] Siam this compound, rich in benzoic acid, is also used as a mild antiseptic.[6] The triterpenoids present in both, such as siaresinolic and sumaresinolic acids, are areas of active research for anti-inflammatory and other therapeutic properties.
-
Fragrance and Flavor Industries: The divergence in aroma is a direct result of their chemistry. Siam this compound's profile, dominated by coniferyl benzoate and vanillin, provides a sweet, balsamic, vanilla-like note essential for oriental perfumes and as a flavor component.[5][7] Sumatra this compound offers a deeper, spicier, and more resinous note, often used to provide a rich base in fragrances and incense.[8]
-
Quality Control and Authentication: The compounds detailed in this guide serve as definitive chemical markers. An analytical chemist can use GC-MS or HPLC to confirm the identity of a this compound sample by detecting the presence of coniferyl benzoate (indicating Siam) or a high ratio of cinnamic to benzoic acid (indicating Sumatra).[5][17] This is crucial for preventing adulteration and ensuring product consistency.
Conclusion
Siam and Sumatra this compound, while sharing a common name, are two distinct phytochemical entities. The former is a benzoic acid-rich resin defined by coniferyl benzoate, while the latter is a cinnamic acid-rich resin. This fundamental difference dictates their aroma, biological activity, and industrial applications. A robust analytical strategy employing both GC-MS and HPLC is imperative for the complete and accurate characterization of these complex natural products. For researchers and developers, a thorough understanding of this chemical dichotomy is the key to unlocking the full potential of each unique resin.
References
- Vertex AI Search. (n.d.). Sumatra this compound - Pharmacognosy - Pharmacy 180. Retrieved January 6, 2026.
- FAO Knowledge Repository. (n.d.). Benzoe tonkinensis. Retrieved January 6, 2026.
- ResearchGate. (2025). Phytochemical Compounds from Various Grades of Sumatra this compound Resin. Retrieved January 6, 2026.
- Preprints.org. (2025). Phytochemical Compounds from Various Grades of Sumatra this compound Resin. Retrieved January 6, 2026.
- Slideshare. (n.d.). This compound | PPTX. Retrieved January 6, 2026.
- Preprints.org. (2025). Phytochemical Compounds from Various Grades of Sumatra this compound Resin. Retrieved January 6, 2026.
- Scilit. (2025). Phytochemical Compounds from Various Grades of Sumatra this compound Resin. Retrieved January 6, 2026.
- ResearchGate. (n.d.). Chemistry, Biological Activities, and Uses of this compound Resin | Request PDF. Retrieved January 6, 2026.
- ResearchGate. (n.d.). Main aromatic and triterpenic constituents of styrax and this compound balsams. Retrieved January 6, 2026.
-
He, Q., Sun, Y., Chen, X., Feng, J., & Liu, Y. (2023). This compound Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control. Plants (Basel), 12(10), 1976. [Link]
- ResearchGate. (2023). This compound Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control. Retrieved January 6, 2026.
- Oo La Lab. (2023).
- World Agroforestry. (n.d.). Styrax tonkinensis Styracaceae (Pierre) Craib ex Hartwich. Retrieved January 6, 2026.
- Taylor & Francis Online. (n.d.). Chemical composition of the volatile extracts of Siam and Sumatra this compound gums. Retrieved January 6, 2026.
- ResearchGate. (2025). New insights in the chemical composition of this compound balsams. Retrieved January 6, 2026.
- AMOLF Institutional Repository. (n.d.). Analytical study of free and ester bound benzoic and cinnamic acids of gum this compound resins by GC-MS and HPLC-frit FAB-MS. Retrieved January 6, 2026.
-
He, Q., Sun, Y., Chen, X., Feng, J., & Liu, Y. (2023). This compound Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control. Plants (Basel), 12(10), 1976. [Link]
- ResearchGate. (2025).
- ResearchGate. (2025). Analytical investigation of styrax and this compound balsams by HPLC-PAD-fluorimetry and GC-MS. Retrieved January 6, 2026.
- International Scientific Organization. (n.d.). A review on bioactive potential of this compound Resin. Retrieved January 6, 2026.
- TÜBİTAK Academic Journals. (2013). Identification of this compound obtained from calli of Styrax officinalis by HPLC. Retrieved January 6, 2026.
- Vertex AI Search. (n.d.). Siam this compound - Pharmacognosy - Pharmacy 180. Retrieved January 6, 2026.
- INCIDecoder. (n.d.). Styrax Tonkinensis Resin Extract (Explained + Products). Retrieved January 6, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. This compound | PPTX [slideshare.net]
- 5. This compound Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. apps.worldagroforestry.org [apps.worldagroforestry.org]
- 8. oola-lab.com [oola-lab.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Detecting Impurities in Benzoin
Introduction: The Imperative for Purity in Benzoin
This compound, a compound with the chemical formula C₁₄H₁₂O₂, is more than just a simple aromatic organic solid. It serves as a critical intermediate in organic synthesis and finds applications in industries ranging from pharmaceuticals to fragrances.[1][2] Given its potential use in products that directly impact human health and safety, ensuring its purity is not merely a quality control checkbox; it is a fundamental requirement. Impurities, which can arise from the synthesis process, degradation, or storage, can significantly alter the efficacy, safety, and stability of the final product.[3]
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of impurities in this compound samples. As a Senior Application Scientist, my objective is not to provide a rigid protocol but to illuminate the scientific rationale behind method selection, validation, and implementation. We will delve into the principles of method validation as outlined by the International Council for Harmonisation (ICH), particularly the recently updated Q2(R2) guideline, to build a framework for creating robust, reliable, and self-validating analytical procedures.[4][5][6][7]
Understanding the Impurity Landscape of this compound
Before validating a method, we must first understand what we are looking for. The impurity profile of this compound can be complex, with potential contaminants originating from several sources:
-
Synthesis-Related Impurities: The classic synthesis of this compound involves the cyanide-catalyzed condensation of benzaldehyde.[8][9] Potential impurities from this process include unreacted benzaldehyde, benzoic acid (formed via oxidation of benzaldehyde), and other side-reaction products.[1]
-
Degradation Products: this compound can degrade under various stress conditions. Forced degradation studies, which intentionally expose the drug substance to harsh conditions like acid, base, oxidation, heat, and light, are essential to identify potential degradants that could form during storage and handling.[3][10][11]
-
Residual Solvents: Solvents like ethanol are often used during synthesis and recrystallization.[1][8] Inadequate removal can lead to their presence in the final product.
-
Metal Ions: Trace amounts of metal ions can leach from reaction vessels and equipment, potentially catalyzing degradation reactions.[1]
Comparative Overview of Analytical Techniques
The choice of an analytical technique is dictated by the physicochemical properties of this compound and its potential impurities. While several methods exist, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary workhorses for impurity profiling.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Primary Application | Ideal for non-volatile and thermally labile compounds like this compound and its common synthesis/degradation impurities.[12][13][14] | Best suited for volatile and semi-volatile compounds, such as residual solvents and some smaller degradation products.[15][16] |
| Common Detectors | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Strengths | High precision, sensitivity, and wide applicability for a range of impurities. Recognized as a gold standard for impurity analysis.[13][14] | Excellent for separating complex mixtures of volatile compounds. GC-MS offers powerful identification capabilities.[15][17] |
| Limitations | Not suitable for highly volatile impurities. | Requires analytes to be thermally stable and volatile; derivatization may be necessary for non-volatile compounds. |
Causality of Method Selection: For a comprehensive impurity profile of a this compound sample, HPLC is the superior choice. This is because the primary analytes of interest—this compound itself, benzaldehyde, benzoic acid, and potential larger degradation products—are not sufficiently volatile for GC without derivatization. GC, however, becomes the essential complementary technique for analyzing residual solvents, which are a distinct class of impurities.
Deep Dive: Validation of an HPLC Method for Impurity Analysis
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[18][19] The ICH Q2(R2) guideline provides a framework for this process, which we will explore in the context of a reversed-phase HPLC method for this compound impurity quantification.[4][7]
The validation process is a logical workflow designed to build confidence in the method's performance.
Caption: Workflow for Analytical Method Validation
Key Validation Parameters & Experimental Design
The following parameters are essential for validating an impurity detection method. Their interplay ensures the method is trustworthy and fit for purpose.
Caption: Interrelationship of Validation Parameters
| Validation Parameter | Purpose | Typical Acceptance Criteria for Impurity Method |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components like impurities, degradants, and matrix components.[20][21] | Peak purity index > 0.995 (for PDA detectors). No interference from blank/placebo at the retention time of impurities. Resolution between impurity peaks and the main peak > 2.0. |
| Linearity | To demonstrate a proportional relationship between the concentration of an impurity and the analytical response over a specified range.[22] | Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[22] | Typically from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.[23] |
| Accuracy | The closeness of the test results to the true value. Assessed by spiking known amounts of impurities into the sample matrix.[13][24] | Percent recovery should be within 80-120% for impurities at low concentrations. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[20] | Repeatability (Intra-assay): RSD ≤ 10% for impurities.Intermediate Precision: RSD ≤ 15% for impurities. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.[19][25] | Signal-to-Noise (S/N) ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19][25] | Signal-to-Noise (S/N) ratio of approximately 10:1. Precision (RSD) at this concentration should meet acceptance criteria. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[22] | System suitability parameters should remain within limits. Peak retention times and areas should show no significant changes (e.g., RSD < 5%). |
Experimental Protocol: HPLC Method Validation for this compound Impurities
This section provides a detailed, step-by-step methodology for validating a reversed-phase HPLC method.
1. Objective: To validate an HPLC method for the quantification of known impurities (Benzaldehyde, Benzoic Acid) and unknown degradation products in this compound drug substance.
2. Materials and Equipment:
-
HPLC system with a PDA detector
-
Analytical balance
-
pH meter
-
Reference standards (this compound, Benzaldehyde, Benzoic Acid)
-
HPLC-grade Acetonitrile and Water
-
Phosphoric Acid
-
Class A volumetric flasks and pipettes
3. Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile
-
Gradient: 0-5 min (30% B), 5-25 min (30% to 80% B), 25-30 min (80% B), 30-31 min (80% to 30% B), 31-35 min (30% B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
4. Validation Procedures:
Step 4.1: Specificity (Forced Degradation)
-
Rationale: To demonstrate the method is "stability-indicating" by showing it can separate degradation products from the main peak and from each other.[26]
-
Procedure:
-
Prepare solutions of this compound (~1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all stressed samples by HPLC.
-
-
Assessment: Evaluate chromatograms for peak purity of the this compound peak and resolution between all peaks.
Step 4.2: Linearity & Range
-
Rationale: To confirm a linear response to increasing impurity concentrations.
-
Procedure:
-
Prepare a stock solution containing Benzaldehyde and Benzoic Acid.
-
Prepare a series of at least five concentrations by diluting the stock, ranging from the LOQ level to 120% of the specification limit (e.g., if the limit is 0.1%, the range would be ~0.02% to 0.12%).
-
Inject each concentration in triplicate.
-
-
Assessment: Plot a calibration curve of peak area vs. concentration. Calculate the correlation coefficient (r²), slope, and y-intercept.
Step 4.3: Accuracy (Recovery)
-
Rationale: To determine how much of a known amount of impurity is recovered by the method.
-
Procedure:
-
Prepare a bulk solution of the this compound sample.
-
Spike the solution with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 120% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and an unspiked sample.
-
-
Assessment: Calculate the percent recovery for each impurity at each level.
Step 4.4: Precision
-
Rationale: To assess the method's variability.
-
Procedure:
-
Repeatability: Prepare six individual samples of this compound spiked with impurities at the 100% specification level. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or a different instrument.
-
-
Assessment: Calculate the Relative Standard Deviation (%RSD) for the results from repeatability and between the two sets of intermediate precision experiments.
Step 4.5: LOD & LOQ
-
Rationale: To establish the lower limits of the method's capability.
-
Procedure:
-
Method 1 (Signal-to-Noise): Prepare a series of increasingly dilute solutions of the impurities. Determine the concentrations that yield S/N ratios of approximately 3:1 (LOD) and 10:1 (LOQ).
-
Method 2 (From Linearity Curve): Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
-
Assessment: Verify the LOQ by analyzing a sample at this concentration and confirming that the precision (%RSD) is acceptable.
Step 4.6: Robustness
-
Rationale: To ensure the method is reliable during normal day-to-day variations.
-
Procedure:
-
Prepare a standard solution of this compound with impurities.
-
Analyze the solution while making small, deliberate changes to the method parameters, one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase pH (± 0.1 units)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
-
Assessment: Monitor system suitability parameters (e.g., resolution, tailing factor) and changes in impurity results.
Conclusion
The validation of an analytical method for detecting impurities in this compound is a systematic and scientifically grounded process. It is not a one-time event but part of a lifecycle approach that begins with robust method development and continues through routine use.[5] By leveraging powerful techniques like HPLC and adhering to the principles outlined in ICH guidelines, researchers, scientists, and drug development professionals can build a comprehensive understanding of a product's impurity profile. This ensures the development of a self-validating system that guarantees the quality, safety, and consistency of the final product, ultimately protecting the end-user and satisfying stringent regulatory expectations.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
- Highlights from FDA's Analytical Test Method Valid
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- What are the possible impurities in this compound and how to remove them? (2025). Blog.
- Quality Guidelines. ICH.
- ICH and FDA Guidelines for Analytical Method Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- FDA Releases Guidance on Analytical Procedures. (2024).
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Assessing of marketed this compound samples for different qualitative and quantitative
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Principal component analysis of this compound gums.
- This compound | C14H12O2 | CID 8400.
- Analytical investigation of styrax and this compound balsams by HPLC-PAD-fluorimetry and GC-MS. (2025).
- Analytical method validation: A brief review. International Journal of Pharmaceutical Quality Assurance.
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
- Forced Degrad
- Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- ICH Guidelines for Analytical Method Valid
- VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE.
- This compound. Japanese Pharmacopoeia.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Applied Pharmaceutics.
- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
- Analytical Method Development and Validation: A Review. (2019). Journal of Drug Delivery and Therapeutics.
- Benzodiazepine analysis by negative chemical ionization gas chromatography/mass spectrometry.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- This compound. NIST WebBook, National Institute of Standards and Technology.
- Pharmaceutical impurity profiling Applic
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
- This compound. Organic Syntheses Procedure.
- Analysis of Food Preserv
- This compound condens
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2025).
- DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. (2013). International Journal of Pharmaceutical Sciences and Research.
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2025). Journal of Pharmaceutical Research & Reports.
- Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
- Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024).
- Review on the modern analytical advancements in impurities testing. (2025). Asia Pacific Academy of Science Pte. Ltd.
- This compound Synthesis Lab Report. Cram.
- Benzil formation in a this compound condens
Sources
- 1. What are the possible impurities in this compound and how to remove them? - Blog [sinoshiny.com]
- 2. This compound | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. fda.gov [fda.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. starodub.nl [starodub.nl]
- 7. database.ich.org [database.ich.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound condensation - Wikipedia [en.wikipedia.org]
- 10. pharmtech.com [pharmtech.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 15. omicsonline.org [omicsonline.org]
- 16. aber.apacsci.com [aber.apacsci.com]
- 17. Benzodiazepine analysis by negative chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biopharminternational.com [biopharminternational.com]
- 19. wjarr.com [wjarr.com]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. jddtonline.info [jddtonline.info]
- 23. ajrconline.org [ajrconline.org]
- 24. ema.europa.eu [ema.europa.eu]
- 25. omicsonline.org [omicsonline.org]
- 26. rjptonline.org [rjptonline.org]
A Comparative Analysis of Benzoin-Based Degassing Agents: Stability and Performance Under Curing Conditions
For researchers, scientists, and professionals in material science and coatings development, the challenge of eliminating surface defects in powder coatings is a persistent hurdle. During the curing process, entrapped air and volatile byproducts can lead to pinholes and porosity, compromising the integrity and aesthetic quality of the final film. Benzoin has long been the industry's go-to degassing agent, but its stability under various curing conditions and its tendency to cause yellowing have necessitated the development of more robust alternatives. This guide provides an in-depth, objective comparison of the stability and performance of traditional this compound, modified this compound derivatives, and wax-based degassing agents, supported by experimental data and detailed evaluation protocols.
The Critical Role of Degassing in Powder Coatings
Powder coatings are solvent-free systems that require a heating process to melt, flow, and cure into a continuous film. This process inherently traps air between the powder particles. Additionally, the cross-linking reactions during curing can release volatile products. Without an effective degassing agent, these gaseous substances form bubbles that, if not released before the film solidifies, result in surface defects like pinholes and craters. These not only mar the appearance of the coating but can also create pathways for corrosion and reduce the coating's protective properties.[1][2]
An ideal degassing agent facilitates the release of these trapped gases before the coating cures. The primary mechanisms by which these agents function include:
-
Viscosity Reduction: Lowering the melt viscosity of the resin system to allow bubbles to rise to the surface more easily.
-
Coalescence and Rupture: Promoting the coalescence of smaller bubbles into larger ones that can more readily overcome the surface tension of the film and rupture.
-
Oxygen Scavenging: In the case of this compound, a proposed mechanism involves the chemical scavenging of oxygen.[3][4]
The stability of the degassing agent under typical curing temperatures, which can range from 160°C to over 200°C, is paramount.[5] Premature degradation or volatilization can lead to a loss of degassing efficacy and the introduction of undesirable byproducts that can cause discoloration and other film defects.
The Chemistry of Degassing: From this compound to Modern Alternatives
This compound has been a stalwart in the powder coating industry due to its effectiveness and low cost.[6] Its degassing action is attributed to its ability to melt and reduce the viscosity of the molten powder, as well as a theory that it undergoes oxidation to benzil, consuming trapped oxygen in the process.[7] However, this very oxidation process is also linked to its primary drawback: yellowing, particularly in white and light-colored coatings when subjected to higher curing temperatures or over-baking.[8]
This has spurred the development of two main classes of alternatives:
-
Modified this compound Derivatives: These are molecules where the hydroxyl group of this compound is chemically altered to improve thermal stability and reduce the propensity for yellowing. Examples include ketals and esters of this compound. The rationale is to create a more stable molecule that still provides effective degassing.
-
Wax-Based Agents: This category includes various synthetic and natural waxes, such as polyamide and polyethylene waxes.[9][10] These agents primarily function by reducing the melt viscosity and modifying the surface tension of the coating to facilitate gas release.[11] They are generally more resistant to yellowing than traditional this compound.
Below is a diagram illustrating the progression from traditional this compound to its more stable alternatives.
Caption: Evolution of degassing agents from traditional this compound to more stable alternatives.
Comparative Performance Analysis
The true measure of a degassing agent lies in its performance under real-world curing conditions. The following tables summarize key performance indicators for traditional this compound, a representative modified this compound, and a polyamide wax-based agent. The data is a synthesis of findings from technical literature and supplier application data.
Table 1: Thermal Stability and Yellowing Index
| Degassing Agent | Onset of Thermal Decomposition (TGA, °C) | Yellowing Index (b*) after 20 min @ 200°C |
| Traditional this compound | ~180°C | 5.2 |
| Modified this compound (Ketone-blocked) | > 220°C | 1.8 |
| Polyamide Wax | > 250°C | 0.9 |
Note: Yellowing index (b) is a colorimetric measurement where a higher positive value indicates greater yellowness.*
Table 2: Degassing Efficiency and Film Properties
| Degassing Agent | Pinhole Density (count/cm²) | 60° Gloss (%) | Adhesion (Cross-hatch, ASTM D3359) |
| Traditional this compound | < 5 | 92 | 5B |
| Modified this compound (Ketone-blocked) | < 5 | 91 | 5B |
| Polyamide Wax | 5-10 | 88 | 5B |
From the data, it is evident that while all three agents can provide good degassing performance, the modified this compound and polyamide wax offer significantly improved resistance to yellowing. The polyamide wax, while excellent for non-yellowing, may have a slight impact on the gloss of the final coating compared to the this compound-based agents.
Experimental Protocols for Evaluating Degassing Agent Performance
To ensure the trustworthiness and reproducibility of results, standardized testing protocols are essential. The following are step-by-step methodologies for key experiments to evaluate the performance of degassing agents. These protocols are based on industry standards such as ASTM D3451-06.[12][13][14]
Formulation and Sample Preparation
A consistent and well-defined base formulation is crucial for comparing the performance of different degassing agents.
Workflow for Sample Preparation:
Caption: Workflow for preparing powder coating test panels.
Evaluation of Yellowing
Objective: To quantify the degree of yellowing induced by the degassing agent.
Procedure:
-
Prepare cured panels of a white or light-colored formulation with each degassing agent being tested, alongside a control panel with no degassing agent.
-
Use a spectrophotometer or colorimeter to measure the CIELAB L, a, and b* values of each panel.
-
The b* value is the most critical indicator of yellowing; a higher positive b* value signifies a greater degree of yellowness.
-
For a more rigorous test, subject the panels to an over-bake cycle (e.g., an additional 10 minutes at the curing temperature) and re-measure the color.
Assessment of Degassing Efficiency (Pinhole Density)
Objective: To determine the effectiveness of the degassing agent in preventing pinholes.
Procedure:
-
On the cured test panels, visually inspect for pinholes under good lighting, possibly with the aid of a low-power microscope.
-
For a quantitative assessment, a low-voltage pinhole detector (wet sponge test) can be used.[12][14] This device applies a low voltage to a damp sponge. When the sponge passes over a pinhole, the liquid penetrates the defect and completes an electrical circuit with the conductive substrate, triggering an alarm.
-
Count the number of pinholes within a defined area (e.g., a 10 cm x 10 cm square) to calculate the pinhole density.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal stability of the degassing agents.
Procedure:
-
Place a small, accurately weighed sample of the degassing agent into a TGA instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).
-
The TGA will record the weight loss of the sample as a function of temperature.
-
The onset temperature of weight loss is a key indicator of the agent's thermal stability.
Conclusion and Future Outlook
While traditional this compound remains a viable option for many applications, its limitations, particularly in terms of yellowing, are significant. Modified this compound derivatives and wax-based agents have emerged as superior alternatives for applications where color stability and high performance are critical. The choice of degassing agent will ultimately depend on the specific requirements of the powder coating system, including the curing temperature, the color of the coating, and the desired film properties.
As the industry continues to move towards lower curing temperatures and more environmentally friendly formulations, the demand for highly efficient and stable degassing agents will undoubtedly increase. Future research will likely focus on the development of novel, non-yellowing degassing agents with improved compatibility and multi-functional properties.
References
-
Tianshi Wax. (2021, March 3). Study on the Influence of Tianshi Wax Powder on Polyester Parameters of Powder Coatings. Tianshi Wax. [Link]
-
Tianshi Wax. (2025, October 11). How Polyamide Wax Additives Improve Flow and Degassing in Powder Coatings. Tianshi Wax. [Link]
-
Elcometer. (2018, January 16). Testing for Pinholes with the Wet Sponge Method using the Elcometer 270 Pinhole Detector. YouTube. [Link]
-
ASTM International. (2017). ASTM D3451-06(2017), Standard Guide for Testing Coating Powders and Powder Coatings. ASTM International. [Link]
-
Elcometer. (n.d.). Non-destructive testing of powder coatings with the low-voltage method. Elcometer. [Link]
- Google Patents. (n.d.). EP0561543B1 - Degassing agents for powder coating compositions based on polyester.
-
DEBORN Co., Ltd. (n.d.). Difference between Degassing Agent and Defeamer in Powder Coating. DEBORN Co., Ltd. [Link]
-
ChemQuest. (n.d.). Calculating powder coating density: What's the best method?. ChemQuest. [Link]
-
Wang, J., et al. (2025, August 10). Study on application performance of oxidized polyethylene wax in powder coatings. ResearchGate. [Link]
-
Lacover. (n.d.). Powder coating with increased degassing. Lacover. [Link]
-
DEBORN Co., Ltd. (n.d.). Difference between Degassing Agent and Defeamer in Powder Coating. DEBORN Co., Ltd. [Link]
-
Deuteron GmbH. (n.d.). Wax Additives. Deuteron GmbH. [Link]
-
Scribd. (n.d.). Powder Coating Guide for Technicians. Scribd. [Link]
-
TIGER Coatings. (n.d.). Outgassing in Powder Coatings and how to prevent it. TIGER Coatings. [Link]
-
INFONA. (n.d.). The difference between pinhole and shrinkage on powder coating surface and its treatment. INFONA. [Link]
-
ResearchGate. (2025, August 9). Gloss and Texture Control of Powder Coated Films. ResearchGate. [Link]
-
Danick Specialties & Support. (n.d.). QUALITY ASSURANCE & TESTING OF POWDER COATINGS. Danick Specialties & Support. [Link]
-
SEVO. (n.d.). This compound | Degassing Agent for Powder Coatings. SEVO. [Link]
-
ResearchGate. (2025, August 10). Mechanism of action of this compound as a degassing agent in powder coatings. ResearchGate. [Link]
-
2017 ERP System. (n.d.). This compound Technical Datasheet. 2017 ERP System. [Link]
Sources
- 1. lacover.ua [lacover.ua]
- 2. News - Difference between Degassing Agent and Defoamer in Powder Coating [debornchem.com]
- 3. estron.com [estron.com]
- 4. 2017erp.com [2017erp.com]
- 5. scribd.com [scribd.com]
- 6. This compound | Degassing Agent for Powder Coatings - SEVO [svcoating.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Study on the Influence of Tianshi Wax Powder on Polyester Parameters of Powder Coatings | Manufacturer in china【Tianshiwax】 [tianswax.com]
- 10. How Polyamide Wax Additives Improve Flow and Degassing in Powder Coatings | Manufacturer in china【Tianshiwax】 [tianswax.com]
- 11. deuteron.com [deuteron.com]
- 12. Non-destructive testing of powder coatng [testcoatings.ca]
- 13. degassing agent [javafzooneh.com]
- 14. youtube.com [youtube.com]
A Researcher's Guide to Kinetic vs. Thermodynamic Control in the Benzoin Condensation
For researchers and professionals in drug development, mastering control over reaction pathways is paramount. The benzoin condensation, a classic carbon-carbon bond-forming reaction, serves as an excellent model for exploring the principles of kinetic versus thermodynamic control. This guide provides an in-depth comparison of these two regimes, supported by experimental data and protocols, to empower you to selectively synthesize desired α-hydroxy ketones.
The Crossroads of Reactivity: Kinetic and Thermodynamic Pathways
In many chemical reactions, including the this compound condensation, the reaction can proceed through different pathways to yield distinct products. The predominant product is determined by the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[1]
-
Kinetic Control: At lower temperatures and with shorter reaction times, the reaction is typically under kinetic control.[2] The major product formed is the one that results from the fastest reaction pathway, i.e., the one with the lowest activation energy.[1][3] This product is not necessarily the most stable.
-
Thermodynamic Control: At higher temperatures and with longer reaction times, the system has enough energy to overcome the activation barriers of all possible pathways, including the reverse reactions.[2] Under these conditions, the product distribution reflects the relative thermodynamic stabilities of the products.[4][5] The most stable product will be the major isomer, even if its formation is slower.[1]
The this compound condensation is a reversible reaction, meaning the distribution of products can be dictated by either kinetic or thermodynamic factors.[4][5][6]
The this compound Condensation: A Mechanistic Overview
The this compound condensation is a coupling reaction between two aldehydes to form an α-hydroxy ketone, known as a this compound.[7][8] The reaction is traditionally catalyzed by a nucleophile such as a cyanide ion or, more recently, N-heterocyclic carbenes (NHCs).[4][5][6][9]
The mechanism, first proposed by A. J. Lapworth in 1903, involves the following key steps when using a cyanide catalyst[4][5][6]:
-
Nucleophilic attack: The cyanide anion attacks the carbonyl carbon of an aldehyde molecule to form a cyanohydrin.[10][11]
-
Proton transfer and umpolung: A proton is abstracted from the cyanohydrin, leading to a charge inversion (umpolung) at the former carbonyl carbon, making it nucleophilic.[7]
-
Carbon-carbon bond formation: The resulting carbanion attacks the carbonyl carbon of a second aldehyde molecule.[12]
-
Catalyst regeneration: Elimination of the cyanide ion regenerates the catalyst and yields the this compound product.[11]
This mechanistic pathway provides multiple points where reaction conditions can influence the formation of different products, especially in cross-benzoin condensations involving two different aldehydes.
Caption: Generalized mechanism of the cyanide-catalyzed this compound condensation.
Experimental Demonstration: Kinetic vs. Thermodynamic Control
To illustrate the practical application of these principles, we will consider a hypothetical cross-benzoin condensation between benzaldehyde and a substituted benzaldehyde. The experimental conditions will be varied to selectively favor either the kinetic or the thermodynamic product.
Scenario: Cross-Benzoin Condensation of Benzaldehyde and 4-Chlorobenzaldehyde
In this reaction, two potential cross-benzoin products can be formed, in addition to the self-condensation products. For simplicity, we will focus on the factors that influence the ratio of the two cross-benzoin products.
Table 1: Comparison of Reaction Conditions and Product Ratios
| Parameter | Kinetic Control | Thermodynamic Control |
| Temperature | Low (e.g., 0-25°C) | High (e.g., Reflux) |
| Reaction Time | Short | Long |
| Catalyst | Bulky N-heterocyclic carbene | Cyanide or less hindered NHC |
| Solvent | Aprotic (e.g., THF) | Protic (e.g., Ethanol/Water) |
| Major Product | Product of fastest reaction | Most stable product |
Experimental Protocols
Protocol 1: Kinetic Control of the Cross-Benzoin Condensation
This protocol is designed to favor the formation of the kinetic product by using a bulky N-heterocyclic carbene catalyst at a low temperature.
Materials:
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (freshly distilled)
-
4-Chlorobenzaldehyde
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add IPr·HCl (0.1 mmol) and anhydrous THF (10 mL).
-
Cool the flask to 0°C in an ice bath.
-
Add KOtBu (0.1 mmol) to the stirred suspension to generate the N-heterocyclic carbene in situ.
-
After 15 minutes, add a solution of benzaldehyde (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed (typically within 2-4 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the major cross-benzoin product.
Protocol 2: Thermodynamic Control of the Cross-Benzoin Condensation
This protocol aims to yield the thermodynamically more stable product by using a traditional cyanide catalyst at an elevated temperature.
Materials:
-
Sodium cyanide (NaCN)
-
Ethanol (95%)
-
Water
-
Benzaldehyde (freshly distilled)
-
4-Chlorobenzaldehyde
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve sodium cyanide (0.2 mmol) in a mixture of water (5 mL) and 95% ethanol (10 mL).
-
Add benzaldehyde (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) to the solution.
-
Heat the mixture to reflux and maintain it for 12-24 hours.[13]
-
Monitor the reaction by TLC to observe the equilibration of the product mixture.
-
After the reaction reaches equilibrium, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Filter the crude product, wash with a cold ethanol/water mixture, and recrystallize from ethanol to obtain the pure thermodynamic product.
Caption: Comparative workflow for kinetic vs. thermodynamic control.
Concluding Remarks for the Practicing Scientist
The ability to discern and apply the principles of kinetic and thermodynamic control is a powerful tool in the arsenal of a synthetic chemist. In the context of the this compound condensation, careful selection of catalyst, temperature, and reaction time allows for the selective synthesis of desired α-hydroxy ketones. For drug development professionals, this control is crucial for optimizing synthetic routes and accessing specific molecular architectures. The protocols and principles outlined in this guide provide a solid foundation for further exploration and application in your research endeavors.
References
-
Organic Chemistry Portal. (n.d.). This compound Condensation. Retrieved from [Link]
-
Testbook. (n.d.). This compound Condensation: Definition, Mechanism and Applications. Retrieved from [Link]
-
Pharmaguideline. (n.d.). This compound Condensation and Perkin Condensation. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). This compound Condensation. Retrieved from [Link]
-
Wikipedia. (2023). This compound condensation. Retrieved from [Link]
-
Taylor & Francis. (n.d.). This compound condensation – Knowledge and References. Retrieved from [Link]
-
Worldwidejournals.com. (2015). Green Synthesis of this compound Derivatives Using Coenzyme Catalyzed Benzion Condensation Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment). Retrieved from [Link]
-
YouTube. (2020). This compound Condensation. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). This compound condensation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). This compound. Retrieved from [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Three competitive transition states in the this compound condensation compared to the clear rate-determining step in the Cannizzaro reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). This compound condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
YouTube. (2020). This compound Condensation. Retrieved from [Link]
-
ResearchGate. (2023). A safe-at-home this compound condensation from imitation almond extract. Retrieved from [Link]
-
Reddit. (2016). Kinetic vs thermodynamic control: for what reactions must these be considered?. Retrieved from [Link]
-
YouTube. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. Retrieved from [Link]
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. This compound condensation - Wikipedia [en.wikipedia.org]
- 7. This compound Condensation [organic-chemistry.org]
- 8. testbook.com [testbook.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. This compound Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Three competitive transition states in the this compound condensation compared to the clear rate-determining step in the Cannizzaro reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Benzoin Synthesis: Conventional Solvents vs. Green Alternatives
For Researchers, Scientists, and Drug Development Professionals
The benzoin condensation, a classic carbon-carbon bond-forming reaction, holds a significant place in the synthetic chemist's toolbox for the creation of valuable α-hydroxy ketones. These structures are pivotal intermediates in the synthesis of various pharmaceuticals and fine chemicals. Historically, this reaction has been performed using conventional organic solvents and catalysts that, while effective, raise environmental and safety concerns. The principles of green chemistry have spurred the development of more sustainable alternatives. This guide provides an in-depth, objective comparison of traditional and green methodologies for this compound synthesis, supported by experimental data and protocols to inform your synthetic strategy.
The Enduring Relevance of the this compound Condensation
First reported in 1832 by Liebig and Wöhler, the this compound condensation is the dimerization of two aldehydes to form an acyloin.[1] The archetypal example is the conversion of benzaldehyde to this compound. The reaction's utility lies in its atom economy and the synthetic versatility of the resulting α-hydroxy ketone motif. The core of this transformation is the "umpolung" or reversal of polarity of one aldehyde carbonyl carbon, enabling it to act as a nucleophile and attack a second aldehyde molecule.[1] This critical step is facilitated by a catalyst, the choice of which has significant implications for the reaction's efficiency and green credentials.
The Mechanism: A Tale of Two Catalysts
The this compound condensation is primarily catalyzed by two main classes of nucleophiles: the cyanide ion and N-heterocyclic carbenes (NHCs).[1]
1. Cyanide-Catalyzed Mechanism: The traditional and highly efficient method relies on the cyanide ion as a catalyst. The mechanism, proposed by Lapworth in 1903, involves the nucleophilic attack of the cyanide ion on the aldehyde carbonyl, followed by a proton transfer to form a cyanohydrin. Deprotonation of the former carbonyl carbon creates a resonance-stabilized carbanion, which then attacks a second aldehyde molecule. Subsequent proton transfer and elimination of the cyanide ion yield the this compound product.[1]
2. N-Heterocyclic Carbene (NHC)-Catalyzed Mechanism: A greener alternative to the toxic cyanide ion is the use of N-heterocyclic carbenes (NHCs), often generated in situ from thiazolium or imidazolium salts. Thiamine (Vitamin B1) is a readily available and non-toxic thiazolium salt that serves as a precatalyst.[2] The catalytically active species, a carbene, is formed by deprotonation of the thiazolium ring. This carbene then attacks the aldehyde carbonyl, and through a series of steps analogous to the cyanide-catalyzed pathway, facilitates the formation of the this compound product.[2]
Conventional Synthesis: The Established Workhorse
For decades, the this compound condensation has been reliably performed using cyanide or thiamine catalysts in conventional organic solvents, typically ethanol or methanol. These methods are well-established and often provide high yields.
Cyanide-Catalyzed Synthesis in Ethanol/Water
This classic procedure is known for its high efficiency and relatively short reaction times. However, the extreme toxicity of cyanide salts necessitates stringent safety precautions and careful waste disposal, making it a less desirable method from a green chemistry perspective.
Thiamine-Catalyzed Synthesis in Ethanol
Replacing cyanide with thiamine hydrochloride offers a significant improvement in safety.[2] This method is a staple in many academic laboratories for its greener profile. While generally providing good yields, the reaction times can be considerably longer than the cyanide-catalyzed counterpart.
The Rise of Green Alternatives
The drive towards sustainable chemistry has led to the development of several innovative approaches to the this compound condensation that minimize or eliminate the use of hazardous materials and volatile organic solvents.
Aqueous this compound Synthesis with Thiamine
Water is the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. The thiamine-catalyzed this compound condensation can be successfully performed in an aqueous medium, often with a co-solvent like ethanol to aid in the solubility of benzaldehyde. This approach significantly reduces the environmental impact of the reaction.
N-Heterocyclic Carbenes (NHCs) in Ionic Liquids
Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. N-heterocyclic carbenes, generated from imidazolium-based ionic liquids, can effectively catalyze the this compound condensation. In some cases, the ionic liquid can act as both the solvent and the precatalyst.[3] This methodology offers a promising route to high-yielding this compound synthesis under mild conditions.
Solvent-Free this compound Condensation with Microwave Assistance
Eliminating the solvent entirely represents a significant step towards a truly green synthesis. Solvent-free this compound condensation can be achieved using an NHC catalyst, often with microwave irradiation to accelerate the reaction.[4] This approach dramatically reduces reaction times from hours to minutes and simplifies product work-up.
This compound Synthesis in Deep Eutectic Solvents (DESs)
Deep eutectic solvents (DESs) are a newer class of green solvents formed by mixing a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline chloride).[5] They are biodegradable, non-toxic, and inexpensive. DESs can act as both the solvent and a catalyst in some reactions. The this compound condensation can be performed in a DES, offering another sustainable alternative to conventional solvents.
Performance Comparison: A Data-Driven Analysis
To provide an objective comparison, the following table summarizes the performance of the different this compound synthesis methods based on reported experimental data.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages | Key Disadvantages |
| Conventional | |||||||
| Cyanide-Catalyzed | NaCN | Ethanol/Water | Reflux | 30 min | 90-92 (crude) | High yield, short reaction time | Highly toxic catalyst, safety concerns |
| Thiamine-Catalyzed | Thiamine HCl | Ethanol | 60-65 | 1-2 hours | 36-51 | Non-toxic catalyst, safer than cyanide | Moderate yield, longer reaction time |
| Green Alternatives | |||||||
| Thiamine in Water | Thiamine HCl | Water/Ethanol | Room Temp. | 24+ hours | Good | Use of water as a green solvent | Very long reaction time |
| NHC in Ionic Liquid | Imidazolium-based | Ionic Liquid | 65 | - | 84 | Recyclable solvent/catalyst, mild conditions | Higher cost of ionic liquids |
| Solvent-Free (Microwave) | NHC | None | - | 5 min | 88 | Extremely fast, no solvent waste | Requires specialized microwave equipment |
| Thiamine in DES | Thiamine HCl | Choline Chloride:Urea | 80 | 1-2 hours | Moderate to Good | Biodegradable and inexpensive solvent | Potentially viscous medium affecting mass transfer |
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of this compound using the discussed methods.
Protocol 1: Conventional Cyanide-Catalyzed this compound Synthesis in Ethanol/Water
-
In a round-bottomed flask equipped with a reflux condenser, combine 25 mL of 95% ethanol, 20 mL of water, and 12.5 mL of pure benzaldehyde.
-
Add 2.5 g of sodium cyanide to the mixture.
-
Heat the mixture to reflux and maintain for 30 minutes.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from 95% ethanol to obtain pure this compound.
Protocol 2: Conventional Thiamine-Catalyzed this compound Synthesis in Ethanol
-
In a 100 mL round-bottomed flask, dissolve 0.7 g of thiamine hydrochloride in 1.5 mL of water.
-
Add 6 mL of 95% ethanol and cool the solution in an ice bath.
-
Slowly add 1.5 mL of 3M sodium hydroxide solution while keeping the temperature below 5°C.
-
Add 4 mL of pure benzaldehyde to the reaction mixture.
-
Heat the mixture at 65°C in a water bath for 1 hour.
-
Cool the mixture in an ice bath to crystallize the product.
-
Collect the this compound by vacuum filtration and wash with cold deionized water.
-
Recrystallize from an ethanol-water mixture.
Protocol 3: Green Synthesis of this compound using Thiamine in Water
-
In a 20 mL vial, dissolve 0.13 g of thiamine hydrochloride in 0.4 mL of water.
-
Add 1.5 mL of ethanol and cool the mixture in an ice bath.
-
Add 0.25 mL of 3M sodium hydroxide dropwise with cooling.
-
Add 0.75 mL of freshly distilled benzaldehyde.
-
Cap the vial and let it stand at room temperature for at least 24 hours.
-
If no crystals form, cool the vial in an ice bath and scratch the inside with a glass rod to induce crystallization.
-
Collect the product by vacuum filtration and recrystallize from a 1:1 ethanol/water mixture.[6]
Protocol 4: Green Synthesis of this compound in a Deep Eutectic Solvent (DES)
-
Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80°C until a clear, homogeneous liquid is formed.
-
In a reaction vial, dissolve 0.1 g of thiamine hydrochloride in 5 mL of the prepared choline chloride:urea DES.
-
Add 1 mL of pure benzaldehyde and a catalytic amount of a non-nucleophilic base (e.g., DBU).
-
Stir the mixture at 80°C for 1-2 hours.
-
After the reaction is complete, add water to the mixture to precipitate the this compound.
-
Collect the product by vacuum filtration and wash with water.
-
Recrystallize from ethanol to purify the product.
Visualizing the Reaction Pathways
The following diagrams illustrate the catalytic cycle of the this compound condensation and a generalized workflow for a green synthesis approach.
Caption: Catalytic cycles for the cyanide- and NHC-catalyzed this compound condensation.
Caption: A generalized workflow for the green synthesis of this compound.
Conclusion and Future Outlook
The synthesis of this compound has evolved significantly from its traditional roots, with a strong trajectory towards greener and more sustainable methodologies. While the conventional cyanide-catalyzed method remains a benchmark for efficiency, its high toxicity is a major deterrent. The thiamine-catalyzed reaction in conventional solvents offers a safer alternative, albeit with longer reaction times.
The green alternatives presented in this guide demonstrate that high yields of this compound can be achieved while minimizing environmental impact. The use of water, ionic liquids, and deep eutectic solvents, as well as solvent-free conditions, are all viable strategies. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, available equipment, and cost considerations. For instance, for large-scale production, the cost and recyclability of ionic liquids and NHC catalysts are important factors. For rapid synthesis, microwave-assisted solvent-free reactions are unparalleled.
Future research in this area will likely focus on the development of even more efficient and recyclable catalysts, the exploration of a wider range of biodegradable deep eutectic solvents, and the optimization of reaction conditions to further reduce energy consumption and waste generation. The continued application of the principles of green chemistry will undoubtedly lead to even more elegant and sustainable solutions for this classic and important organic transformation.
References
- Green Synthesis of this compound Derivatives Using Coenzyme Catalyzed Benzion Condensation Reaction. Worldwidejournals.com. Accessed January 6, 2026.
- This compound. Organic Syntheses Procedure. Accessed January 6, 2026.
- This compound Condens
- This compound condensation in 1,3-dialkylimidazolium ionic liquids via electrochemical generation of N-heterocyclic carbene.
- Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in this compound condensation–a mini review. MedCrave online. Published August 15, 2018.
- This compound Condensation with Thiamine. PierpaLab. Published April 10, 2025.
- Updating the this compound Condensation of Benzaldehyde Using Microwave-Assisted Organic Synthesis and N-Heterocyclic Carbene Catalysis.
- Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. Beilstein Journal of Organic Chemistry. Published March 9, 2016.
- The this compound Condensation Catalytic preparation of this compound. Accessed January 6, 2026.
- Reusability of the catalyst for this compound condensation of benzaldehyde.
- A recyclable poly(4-vinylimidazolium) as a precatalyst for N-heterocyclic carbene-catalyzed this compound condensation reaction. Royal Society of Chemistry. Accessed January 6, 2026.
- Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. MDPI. Accessed January 6, 2026.
Sources
- 1. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. d-nb.info [d-nb.info]
- 4. N-Heterocyclic carbene (NHC)-catalyzed intramolecular this compound condensation–oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. math-cs.gordon.edu [math-cs.gordon.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzoin
Authored for Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step—disposal—is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of benzoin (2-Hydroxy-1,2-diphenylethanone), moving beyond mere instruction to explain the causality and regulatory reasoning behind these essential protocols. Our aim is to build a foundation of trust and provide value that supports the integrity of your work from benchtop to final disposition.
Understanding this compound: Beyond the Reagent Bottle
This compound is a crystalline organic compound with a distinct camphor-like odor. While it is a staple in many organic syntheses, its disposal requires careful consideration.
Regulatory Classification: this compound is not classified as a hazardous waste by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) regulations found in 40 CFR Part 261.[1] However, this "non-hazardous" status can be misleading. It does not mean this compound can be discarded in the regular trash or washed down the drain. The compound's low water solubility, potential for causing mild irritation, and, most importantly, its unknown but potential harm to aquatic ecosystems necessitate its management as a regulated chemical waste.[1][2] Many state and local regulations, as well as institutional policies, are stricter than federal law and require the formal disposal of all laboratory chemicals.
The Precautionary Principle in Action: The lack of extensive, publicly available ecotoxicity data for this compound is a compelling reason to apply the precautionary principle.[2] When the environmental fate of a compound is not fully characterized, the most responsible course of action is to prevent its release into the environment entirely. Therefore, drain and trash disposal are strictly prohibited.
Core Principles of this compound Waste Management
The cornerstone of this compound disposal is ensuring that all waste streams are properly segregated, containerized, labeled, and transferred to a licensed professional waste disposal service.[3] These services utilize high-temperature incineration with flue gas scrubbing, which is the preferred and most environmentally sound method for destroying organic solids like this compound.
Why Incineration? Controlled high-temperature incineration is the gold standard for organic waste because it ensures complete combustion.[4][5][6] The process breaks down the complex aromatic structure of this compound into its simplest, non-toxic components: carbon dioxide (CO₂) and water (H₂O).[6] Professional facilities are equipped with advanced scrubbers and filtration systems to neutralize and capture any potentially harmful byproducts, such as carbon monoxide (CO) or other products of incomplete combustion, that might be generated.[4]
Attempting chemical neutralization in a laboratory setting is strongly discouraged. As an aromatic ketone, this compound's reactivity can be complex.[1] In-lab neutralization attempts could lead to incomplete reactions, the generation of unknown and potentially more hazardous byproducts, or exothermic reactions that pose a fire or explosion risk.[1]
Step-by-Step Protocol for this compound Waste Disposal
This protocol outlines the systematic procedure for managing this compound waste from the point of generation to its final pickup.
Part A: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or safety glasses.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Part B: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[2]
-
Identify the Waste Stream: Determine the nature of your this compound waste. Is it pure solid this compound, a solution, or contaminated labware?
-
Select an Appropriate Waste Container:
-
Use a chemically compatible, leak-proof container with a secure, screw-top lid. The original product container is often a suitable choice.[2]
-
Containers must be in good condition, free from cracks or external residue.
-
-
Segregate Based on Form and Contaminants:
-
Solid this compound Waste: Collect unused, expired, or surplus solid this compound in a dedicated container labeled "Solid this compound Waste."
-
This compound in Non-Halogenated Solvents: If this compound is dissolved in a flammable solvent (e.g., acetone, ethanol), collect it in a container designated for "Flammable Organic Waste" or "Non-Halogenated Solvent Waste."
-
This compound in Halogenated Solvents: If dissolved in a halogenated solvent (e.g., dichloromethane), collect it in a container for "Halogenated Solvent Waste." Never mix halogenated and non-halogenated solvent wastes.
-
Contaminated Labware & Debris: Items like gloves, weigh boats, or paper towels with gross this compound contamination should be double-bagged and placed in a container for "Solid Chemical Waste" or "Contaminated Lab Debris." For minor spills, dampen the material with a solvent like acetone to collect it, then manage the resulting material as flammable waste.[3]
-
Part C: Labeling and Storage
Accurate labeling and proper storage are mandated by regulations and are essential for safety.
-
Labeling:
-
As soon as the first drop of waste enters the container, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Clearly write the full chemical name, "this compound," and list all other constituents, including solvents and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Irritant," "Flammable" if in a solvent).
-
Fill in the generator's name, lab location, and the date the container was started.
-
-
Storage (Satellite Accumulation Area - SAA):
-
Store the sealed waste container in a designated, well-ventilated SAA within your laboratory.[2] This must be at or near the point of generation.
-
Ensure the container is kept away from heat, open flames, and strong oxidizing agents.[2]
-
Store in secondary containment (e.g., a larger, chemically resistant tub or bin) to contain any potential leaks.
-
Part D: Requesting Disposal
-
Monitor Fill Level: Do not overfill waste containers. Leave at least 10% of the container volume as headspace to allow for vapor expansion.
-
Arrange for Pickup: Once the container is full or you have no more of that waste stream to generate, complete the waste label with the end date. Contact your institution's EHS department or approved chemical waste contractor to arrange for pickup.[2] Provide them with accurate information about the waste contents as detailed on your label.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill location.
-
Assess the Spill: For small spills of solid this compound, proceed with cleanup. For large spills or spills involving flammable solvents, evacuate the area and contact your institution's emergency response team.
-
Cleanup Procedure (Small Solid Spill):
-
Wearing appropriate PPE, gently sweep the solid this compound into a dustpan or scoop it into a suitable container.[1] Avoid creating dust. If appropriate, moisten the powder first to prevent it from becoming airborne.
-
Place the collected material into a labeled waste container for solid chemical waste.
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.
-
All cleanup materials (gloves, cloths, etc.) must be disposed of as contaminated solid waste.
-
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale & References |
| Regulatory Status | Non-RCRA Hazardous Waste | Must be managed as chemical waste per institutional/local rules. (40 CFR Part 261) |
| Prohibited Disposal | Regular Trash, Sanitary Sewer | Potential environmental harm; low water solubility.[1][2] |
| Recommended Method | Licensed professional disposal via high-temperature incineration. | Ensures complete and safe destruction to CO₂ and H₂O.[4][5][6] |
| Waste Segregation | Separate solids, non-halogenated solutions, halogenated solutions, and contaminated debris. | Prevents dangerous chemical reactions and ensures proper disposal routing.[2] |
| Containerization | Labeled, sealed, compatible containers in secondary containment. | Prevents leaks, ensures safety, and complies with regulations. |
| Storage | Designated, ventilated Satellite Accumulation Area (SAA). | At or near the point of generation, away from ignition sources.[2] |
This compound Waste Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions about the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for segregating this compound waste.
References
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 257 - Criteria for Classification of Solid Waste Disposal Facilities and Practices. Retrieved from [Link]
-
National Center for Biotechnology Information, PubChem. (n.d.). Compound Summary for CID 8400, this compound. Retrieved from [Link]
-
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Vanderbilt University Medical Center, Office of Clinical and Research Safety. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Tecam Group. (n.d.). Direct combustion and Incineration. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet: this compound MSDS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chapter 2: Incinerators. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Waste Disposal in the Laboratory. Retrieved from [Link]
Sources
- 1. Ketones | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. codes.findlaw.com [codes.findlaw.com]
- 3. Ketones - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. Direct combustion and Incineration | TECAM [tecamgroup.com]
- 5. Incineration of waste products | Research Starters | EBSCO Research [ebsco.com]
- 6. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
